molecular formula C9H7NO5 B598951 Methyl 3-formyl-2-nitrobenzoate CAS No. 138229-59-1

Methyl 3-formyl-2-nitrobenzoate

Cat. No.: B598951
CAS No.: 138229-59-1
M. Wt: 209.157
InChI Key: NSLOBVGASZUPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formyl-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H7NO5 and its molecular weight is 209.157. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-formyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLOBVGASZUPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659301
Record name Methyl 3-formyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138229-59-1
Record name Methyl 3-formyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-formyl-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-Formyl-2-Nitrobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-formyl-2-nitrobenzoate is a highly functionalized aromatic compound of significant interest in modern synthetic chemistry. Its unique trifunctional structure, featuring a methyl ester, a formyl group, and a nitro group, makes it a versatile and powerful building block for the construction of complex molecular architectures. While it has applications as a phase transfer catalyst, its primary role is as a pivotal intermediate in the pharmaceutical industry.[1][2][3] Most notably, it is a key starting material in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Identification

The accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. This compound is typically supplied as a white to off-white solid, and its stability is crucial for consistent reaction outcomes.[1][2]

Identifier / Property Value Source(s)
IUPAC Name This compound[4]
CAS Number 138229-59-1[2][4]
Molecular Formula C₉H₇NO₅[1][4][5]
Molecular Weight 209.16 g/mol [1][4][5]
Appearance White lumpy powder / solid[1][2][6]
Boiling Point ~354 °C[1][2][6]
Flash Point ~173 °C[1][2][6]
Density ~1.386 g/cm³[1][2]
Solubility Soluble in organic solvents.[1][2]
Storage Conditions Store at 2-8°C under inert gas (Nitrogen or Argon).[1][2]

Causality Insight: The recommended storage under refrigeration and inert atmosphere is critical.[1][2] The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, especially in the presence of air. Low temperatures slow down potential degradation pathways, ensuring the compound's purity and reactivity are maintained over time.

Molecular Structure and Spectroscopic Analysis

The reactivity of this compound is dictated by the interplay of its three functional groups attached to the benzene ring. The electron-withdrawing nature of both the nitro group and the methyl ester deactivates the ring towards electrophilic substitution, while the ortho-nitro group sterically and electronically influences the reactivity of the adjacent formyl group.

structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C1->C2 ester_C C C1->ester_C C3 C C2->C3 nitro_N N⁺ C2->nitro_N C4 C C3->C4 C3->C4 formyl_C C C3->formyl_C C5 C C4->C5 C6 C C5->C6 C5->C6 C6->C1 ester_O1 O ester_C->ester_O1 ester_O2 O ester_C->ester_O2 ester_CH3 CH₃ ester_O2->ester_CH3 nitro_O1 O⁻ nitro_N->nitro_O1 nitro_O2 O nitro_N->nitro_O2 formyl_H H formyl_C->formyl_H formyl_O O formyl_C->formyl_O

Caption: Chemical structure of this compound.

Spectroscopic Data
  • ¹H NMR (CDCl₃): The proton NMR spectrum provides definitive structural confirmation. The reported chemical shifts are consistent with the assigned structure.[2][7]

    • δ 9.98 (s, 1H): This singlet in the downfield region is characteristic of the aldehydic proton (-CHO).

    • δ 8.28 (dd, 1H), 8.18 (dd, 1H), 7.77 (t, 1H): These signals correspond to the three aromatic protons on the benzene ring. The splitting patterns (doublet of doublets and triplet) are indicative of their coupling relationships.

    • δ 3.95 (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).

  • Infrared (IR) Spectroscopy: While specific data is not cited in the initial search, one would expect strong characteristic absorption bands for the functional groups:

    • ~1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.

    • ~1690-1715 cm⁻¹ for the aldehyde carbonyl (C=O) stretch.

    • ~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric) for the nitro (N-O) stretches.

  • Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 209.16, confirming the compound's identity.

Synthesis Methodologies

The preparation of this compound is a critical step for its use in pharmaceutical manufacturing. Two primary, industrially relevant methods are described in the literature.

Method A: Oxidation of a Bromomethyl Intermediate

This common laboratory and industrial-scale synthesis relies on the selective oxidation of a benzylic bromide.[2][7]

synthesis_A start Methyl 3-(bromomethyl)-2-nitrobenzoate + 4Å Molecular Sieves in Acetonitrile reagent N-Methylmorpholine N-oxide (NMO) (Stir at RT, 1.5h) start->reagent Oxidation workup Workup: 1. Dilute with Ethyl Acetate 2. Filter 3. Wash with H₂O, 1N HCl, Brine 4. Dry (Na₂SO₄) reagent->workup purify Purification: Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) workup->purify product This compound (Off-white solid) purify->product

Caption: Workflow for Synthesis Method A.

Detailed Protocol:

  • To a solution of Methyl 3-(bromomethyl)-2-nitrobenzoate in acetonitrile under a nitrogen atmosphere, add 4Å molecular sieves.[2][7]

  • Add N-methylmorpholine N-oxide (NMO) to the mixture.[2][7]

  • Stir the reaction at room temperature for approximately 1.5 hours.[2][7]

  • Upon completion, dilute the mixture with ethyl acetate and remove insoluble materials by vacuum filtration.

  • Wash the filtrate sequentially with water, 1N HCl, and brine, then dry over anhydrous sodium sulfate.[2][7]

  • Remove the solvent under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to yield the final product.[2][7]

Expertise & Causality: This method, a variation of the Kornblum oxidation, is effective due to the mild nature of NMO as an oxidant. It selectively converts the benzylic bromide to an aldehyde with minimal risk of over-oxidation to the carboxylic acid. The molecular sieves are crucial for adsorbing any trace water, which could otherwise lead to side reactions.

Method B: Chlorination and Hydrolysis of a Toluene Derivative

A patented alternative route avoids the brominated intermediate, starting from the more accessible methyl 3-methyl-2-nitrobenzoate.

synthesis_B start Methyl 3-methyl-2-nitrobenzoate (in Dichloromethane) step1 Step 1: Chlorination - Chlorine Gas (Cl₂) - UV Light Irradiation start->step1 intermediate Intermediate: Methyl 3-(dichloromethyl)-2-nitrobenzoate (Not Isolated) step1->intermediate step2 Step 2: Hydrolysis - Water - Phase Transfer Catalyst - Zinc Chloride (Catalyst) - Controlled pH (6-8) intermediate->step2 product This compound step2->product

Caption: Workflow for Synthesis Method B.

Methodology Overview:

  • Chlorination: Methyl 3-methyl-2-nitrobenzoate is dissolved in a solvent like dichloromethane. Chlorine gas is bubbled through the solution under UV light irradiation. This initiates a free-radical reaction, selectively chlorinating the benzylic methyl group to a dichloromethyl group.

  • Hydrolysis: The resulting intermediate is hydrolyzed in the presence of water, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a Lewis acid catalyst like zinc chloride. The pH is carefully maintained between 6 and 8 to facilitate the hydrolysis of the dichloromethyl group to an aldehyde while preventing the saponification (hydrolysis) of the methyl ester.

Trustworthiness & Logic: This two-step, one-pot process is designed for industrial scale-up. Using chlorine gas and UV light is a cost-effective method for benzylic functionalization. The use of a phase transfer catalyst is key to bringing the aqueous and organic reactants together, while pH control is a self-validating system to ensure the integrity of the ester group, maximizing the yield of the desired product.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its utility as a precursor for heterocyclic synthesis. Its most prominent application is in the construction of the indazole ring system of Niraparib.[1][2]

reactivity cluster_reactions Key Reactions in Niraparib Synthesis cluster_other General Reactivity main This compound imine Imine Intermediate main->imine Condensation (-H₂O) reduction Reduction of Nitro Group (e.g., H₂, Pd/C) main->reduction oxidation Oxidation of Aldehyde (e.g., KMnO₄) main->oxidation amine (S)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate amine->imine cyclization Indazole Ring Formation (e.g., via Sodium Azide) imine->cyclization indazole Methyl 2-(4-((S)-1-(tert-butoxycarbonyl) piperidin-3-yl)phenyl)-2H- indazole-7-carboxylate cyclization->indazole amine_product Methyl 2-amino-3-formylbenzoate reduction->amine_product acid_product Methyl 2-nitroterephthalate oxidation->acid_product

Caption: Key reaction pathways of this compound.

In a key step of the Niraparib synthesis, the aldehyde group of this compound undergoes a condensation reaction with the primary amine of a chiral piperidine derivative.[2] This forms a Schiff base (imine). The subsequent step involves a reductive cyclization, where the nitro group and the imine participate in forming the indazole core of the drug molecule.[2] This elegant transformation constructs the central bicyclic ring system in a highly efficient manner.

Safety, Handling, and Storage

As a fine chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that require appropriate control measures.[1][4]

Hazard Class Hazard Statement GHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Specific Target Organ ToxicityMay cause respiratory irritationH335

Source: [1][4]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.

First Aid Measures
  • If Swallowed: Rinse mouth and call a poison center or doctor for medical advice. Do not induce vomiting.[1]

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents. As previously noted, storage at 2-8°C under an inert atmosphere is recommended to preserve chemical integrity.[1][2]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for advanced organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it a reliable component in multi-step syntheses. The compound's critical role in the production of the life-saving cancer drug Niraparib highlights its importance to the pharmaceutical industry. For the research scientist, a thorough understanding of its properties, handling requirements, and synthetic potential is paramount to leveraging this versatile molecule to its fullest extent in the pursuit of new chemical entities and improved manufacturing processes.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025).
  • PubChem, National Institutes of Health. This compound | C9H7NO5 | CID 44549250. [Link]

  • Home Sunshine Pharma. This compound CAS 138229-59-1. [Link]

  • Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • precisionFDA. This compound. [Link]

  • ChemADVISOR, Inc. (2010). MSDS - OHS14953.

Sources

Introduction: Identifying a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-formyl-2-nitrobenzoate

This compound, registered under CAS number 138229-59-1 , is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries.[1] Also known by synonyms such as 3-Formyl-2-nitrobenzoic acid methyl ester and Benzoic acid, 3-formyl-2-nitro-, methyl ester, this molecule is not merely a laboratory curiosity but a critical intermediate in the production of high-value therapeutics.[1][2][3] Its structure, featuring a methyl ester, a nitro group, and an aldehyde (formyl group) on a benzene ring, provides a versatile platform for complex molecular construction.

The primary driver for its industrial relevance is its role as a pivotal precursor in the synthesis of Niraparib.[1][4] Niraparib is a potent poly(ADP-ribose)polymerase (PARP) inhibitor, a class of drugs that has revolutionized the treatment of specific cancers, particularly those associated with BRCA-1 and -2 mutations.[1] This guide provides an in-depth exploration of the synthesis, properties, applications, and handling of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. This compound is typically a white to off-white solid, whose stability and reactivity are governed by its unique trifunctional structure.[1][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 138229-59-1[1][5][6]
Molecular Formula C₉H₇NO₅[1][3][7]
Molecular Weight 209.16 g/mol [1][3][7]
Appearance White lumpy powder / Off-white solid[1][4]
Boiling Point 354 °C[1][2][4]
Flash Point 173 °C[1][2][4]
Density ~1.386 g/cm³[1][2]
Solubility Soluble in organic solvents[1][5]
Storage Temp. 2-8 °C, under inert gas (Nitrogen or Argon)[1]

The presence of the electron-withdrawing nitro and formyl groups significantly influences the reactivity of the aromatic ring, making it a versatile substrate for various chemical transformations.

Synthesis Methodologies: From Precursor to Product

The reliable and efficient synthesis of this compound is paramount for its application in pharmaceutical manufacturing. The most cited and industrially relevant pathway involves the selective oxidation of a brominated precursor, Methyl 3-(bromomethyl)-2-nitrobenzoate.

Core Synthesis Workflow: Oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate

This method leverages a mild oxidizing agent, N-methylmorpholine N-oxide (NMO), to convert the bromomethyl group into a formyl group with high selectivity, a crucial consideration to avoid over-oxidation to the carboxylic acid.

G cluster_0 Synthesis Protocol Start Methyl 3-(bromomethyl)-2-nitrobenzoate in Acetonitrile Reagents Add N-methylmorpholine oxide (NMO) & 4Å Molecular Sieves Start->Reagents Step 1 Reaction Stir at Room Temperature under Nitrogen Atmosphere (approx. 1.5 hours) Reagents->Reaction Step 2 Workup Dilute with Ethyl Acetate & Filter to Remove Insolubles Reaction->Workup Step 3 Wash Wash Filtrate Sequentially: 1. Water 2. 1N HCl 3. Brine Workup->Wash Step 4 Dry Dry with Anhydrous Sodium Sulfate Wash->Dry Step 5 Concentrate Remove Solvent under Reduced Pressure Dry->Concentrate Step 6 Purify Purify by Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Concentrate->Purify Step 7 Product This compound (Off-white solid) Purify->Product Step 8

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol, adapted from established literature, includes self-validating steps.[4] The use of 4Å molecular sieves is critical to sequester any water present, which could otherwise interfere with the reaction.[4] The sequential washing of the organic phase is a systematic purification step to remove unreacted reagents (HCl wash) and water-soluble impurities (water and brine washes), ensuring a cleaner crude product before final purification.

  • Reaction Setup: In a nitrogen-purged reaction vessel, dissolve Methyl 3-(bromomethyl)-2-nitrobenzoate (1 equivalent) in acetonitrile. Add 4Å molecular sieves (approx. 5g per gram of starting material).[4]

  • Reagent Addition: To the stirred suspension, add N-methylmorpholine N-oxide (NMO) (2 equivalents).[4]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 1.5 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and remove the insoluble materials (molecular sieves and by-products) by vacuum filtration.[4]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water, 1N HCl, and finally, brine.[4]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude residue.[4]

  • Purification: Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:3 v/v) to afford the final product as an off-white solid.[4]

An alternative patented method involves the chlorination of methyl 3-methyl-2-nitrobenzoate followed by hydrolysis in the presence of a phase transfer catalyst and zinc chloride, highlighting the diverse synthetic strategies available for this intermediate.[8]

Application in Pharmaceutical Synthesis: The Niraparib Pathway

The principal application of this compound is as a cornerstone intermediate for the PARP inhibitor, Niraparib.[1][4] The formyl and nitro groups serve as reactive handles for the construction of the complex heterocyclic core of the drug. In the synthesis of Niraparib, this intermediate undergoes a reductive amination or a related cyclization reaction, forming a key part of the final drug structure.

G Intermediate This compound Reaction Multi-step Synthesis: - Reductive Amination - Cyclization - Further Modifications Intermediate->Reaction Key Building Block Niraparib_Core Formation of Niraparib Heterocyclic Core Reaction->Niraparib_Core Final_Drug Niraparib (PARP Inhibitor) Niraparib_Core->Final_Drug Final Assembly

Caption: Role of the intermediate in the synthesis of Niraparib.

Broader Industrial Applications

Beyond its celebrated role in pharmaceuticals, this compound also functions as a phase transfer catalyst.[1][4][5] In this capacity, it facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This property is utilized in the synthesis of chlorinated hydrocarbons from inorganic chlorides and as a catalyst in the production of polychlorinated biphenyls.[1][4][5]

Safety, Handling, and Storage: A Mandate for Control

As with any reactive chemical intermediate, stringent safety protocols are non-negotiable. This compound is classified as hazardous, and a thorough understanding of its risks is essential for safe handling.

Table 2: GHS Hazard Classification

Hazard StatementDescriptionClassificationSource(s)
H302Harmful if swallowedAcute toxicity, oral (Category 4)[7][9]
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)[7][9]
H315Causes skin irritationSkin irritation (Category 2)[7][9]
H319Causes serious eye irritationEye irritation (Category 2)[7][9]
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)[7][9]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[7]
Mandatory Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid dust formation and contact with skin, eyes, and clothing.[9][10] Use personal protective equipment as required.[9]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and remove contaminated clothing.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes.[9] If contact lenses are present, remove them if easy to do so. Continue rinsing.

    • Ingestion: Rinse mouth with water and seek medical attention.[9]

    • Inhalation: Move the victim to fresh air.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] For long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1]

Conclusion

This compound (CAS: 138229-59-1) is a quintessential example of a specialty chemical intermediate whose value is defined by its strategic application. While it possesses broader utility as a phase transfer catalyst, its identity in modern organic synthesis is inextricably linked to its role as a non-negotiable building block for the anticancer drug Niraparib. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures is therefore essential for any research or development team operating in the fields of medicinal chemistry and pharmaceutical manufacturing.

References

  • (2025-03-05)
  • (2025-08-28)
  • This compound CAS 138229-59-1. Home Sunshine Pharma.
  • 138229-59-1 Cas No.
  • This compound | CAS:138229-59-1.
  • Methyl 3-formyl-2-nitrobenzo
  • methyl 3-formyl-2-nitrobenzo
  • This compound - Safety D
  • This compound | C9H7NO5 | CID 44549250.
  • CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • 3-Formyl-2-nitrobenzoic acid methyl ester SDS, 138229-59-1 Safety D
  • SAFETY D
  • SAFETY D

Sources

An In-depth Technical Guide to Methyl 3-formyl-2-nitrobenzoate: Synthesis, Reactivity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of methyl 3-formyl-2-nitrobenzoate, a pivotal intermediate in contemporary organic synthesis and pharmaceutical development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's structural attributes, validated synthetic protocols, characteristic reactivity, and its critical role as a precursor in the synthesis of targeted therapeutics, most notably the PARP inhibitor Niraparib.

Introduction: Strategic Importance of a Multifunctional Building Block

This compound (CAS No. 138229-59-1) is a polysubstituted benzene derivative featuring three key functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group.[1][2] The specific ortho- and meta- arrangement of these groups imparts a unique electronic and steric profile, making it a highly valuable and versatile building block. The electron-withdrawing nature of the nitro and ester groups enhances the electrophilicity of the aromatic ring and the aldehyde, while the ortho-positioning of the nitro and formyl groups enables powerful intramolecular cyclization strategies for the construction of complex heterocyclic scaffolds.

Its most prominent application lies in its role as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[3][4][5] This guide will explore the chemical principles that underscore its utility and provide actionable protocols for its synthesis and derivatization.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's properties is fundamental to its application in synthesis. The key identifiers and physical properties of this compound are summarized below.

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference(s)
CAS Number 138229-59-1[1][6]
Molecular Formula C₉H₇NO₅[1][7]
Molecular Weight 209.16 g/mol [1][7]
IUPAC Name This compound[1]
Synonyms 3-Formyl-2-nitrobenzoic acid methyl ester, Niraparib Impurity 4[1][6]
Appearance White to off-white solid/lumpy powder[3][8]
Boiling Point 354 °C[4][9]
Flash Point 173 °C[4][9]
Density ~1.386 g/cm³[3][9]
SMILES COC(=O)C1=CC=CC(=C1[O-])C=O[1][7]
InChI InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3[1][7]
Structural Diagram

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Spectroscopic Profile

Full experimental spectra are not consistently available across public literature; however, based on the functional groups present, the following spectroscopic characteristics are expected:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A spectrum would show characteristic peaks for the aromatic protons, the aldehyde proton, and the methyl ester protons. One available dataset reports the following shifts in CDCl₃: δ 9.98 (s, 1H, -CHO), 8.28 (dd, 1H, Ar-H), 8.18 (dd, 1H, Ar-H), 7.77 (t, 1H, Ar-H), 3.95 (s, 3H, -OCH₃).[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected chemical shifts would include signals for the aldehyde carbonyl (~190-200 ppm), the ester carbonyl (~170-185 ppm), aromatic carbons (125-150 ppm), and the methyl ester carbon (~50-55 ppm).[10][11] The specific shifts will be influenced by the electronic effects of the substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the functional groups: a C=O stretch for the aldehyde around 1700-1720 cm⁻¹, a C=O stretch for the ester around 1735-1750 cm⁻¹, and two distinct stretches for the nitro group (asymmetric and symmetric) around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.[12]

  • Mass Spectrometry (MS): The exact mass is calculated to be 209.03242 g/mol .[1][2] Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 209, followed by fragmentation patterns corresponding to the loss of functional groups like -OCH₃, -CHO, and -NO₂.

Synthesis Methodologies

Several synthetic routes to this compound have been developed, primarily for industrial-scale production. The choice of method often depends on the availability of starting materials, cost, and safety considerations. Two prominent, field-proven protocols are detailed below.

Method 1: Halogenation-Hydrolysis of Methyl 3-methyl-2-nitrobenzoate

This robust two-step process, often cited in patent literature, begins with the free-radical halogenation of the benzylic methyl group, followed by hydrolysis to the aldehyde.[13]

Caption: Workflow for the dichlorination-hydrolysis synthesis route.

Causality and Experimental Insight:

  • Step 1: Free-Radical Dichlorination: The synthesis is initiated by the substitution of two hydrogens on the benzylic methyl group with chlorine. This reaction proceeds via a free-radical mechanism, which is why an initiator like UV light is crucial.[13] Dichloromethane or dichloroethane are chosen as solvents due to their inertness under these conditions. Controlling the molar ratio of chlorine is critical to prevent the formation of the trichloromethyl derivative.[13]

  • Step 2: Catalytic Hydrolysis: The resulting geminal dihalide is resistant to simple hydrolysis. The use of a Lewis acid catalyst, such as zinc chloride, is necessary to facilitate the reaction.[13] The mechanism likely involves coordination of the zinc to the chlorine atoms, making the carbon more electrophilic and susceptible to nucleophilic attack by water. This forms an unstable gem-halohydrin, which then eliminates HCl to form the aldehyde. The reaction is performed under phase-transfer catalysis (e.g., using tetrabutylammonium bromide) to improve the interaction between the organic substrate and the aqueous catalyst.[13] Maintaining a neutral to slightly basic pH (6-8) is essential to prevent the acid-catalyzed hydrolysis of the methyl ester group.[13]

Protocol 3.1: Synthesis via Dichlorination-Hydrolysis

  • Dichlorination: To a solution of methyl 3-methyl-2-nitrobenzoate in dichloromethane, introduce chlorine gas (2-4 molar equivalents) while irradiating with UV light. Monitor the reaction by GC or TLC until the starting material is consumed.

  • Work-up: Quench the reaction and neutralize any excess acid. Remove the solvent under reduced pressure to obtain crude methyl 3-(dichloromethyl)-2-nitrobenzoate.

  • Hydrolysis: To the crude intermediate, add an aqueous solution of zinc chloride (0.1-0.5 molar equivalents) and a phase transfer catalyst such as tetrabutylammonium bromide (0.01-0.1 molar equivalents).

  • pH Control: Heat the biphasic mixture and maintain the pH between 6 and 8 by the dropwise addition of an aqueous sodium bicarbonate solution.

  • Isolation: After reaction completion (monitored by HPLC), cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to afford pure this compound.

Method 2: Oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate

An alternative approach involves the oxidation of a pre-formed benzylic bromide. This method avoids the use of chlorine gas and can be advantageous for laboratory-scale synthesis. The oxidation is commonly achieved using N-methylmorpholine N-oxide (NMO).[4]

Caption: Workflow for the NMO-mediated oxidation synthesis route.

Causality and Experimental Insight:

  • Mechanism: This reaction is a type of nucleophilic substitution where the oxygen of NMO acts as the nucleophile, displacing the bromide. The resulting intermediate then eliminates N-methylmorpholine to form the aldehyde. While several mechanisms are possible for related oxidations (like the Kornblum oxidation), the use of NMO provides a mild and efficient route for converting activated halides to aldehydes.[14]

  • Role of Molecular Sieves: The reaction is typically run in the presence of 4Å molecular sieves.[4] NMO is often supplied as a monohydrate, and the sieves serve to remove this water. Water can potentially lead to side reactions or decrease the efficiency of the oxidant. The sieves ensure an anhydrous environment, promoting a clean conversion to the desired aldehyde.

Protocol 3.2: Synthesis via NMO Oxidation

  • Reaction Setup: To a solution of methyl 3-(bromomethyl)-2-nitrobenzoate in anhydrous acetonitrile, add 4Å molecular sieves and N-methylmorpholine N-oxide (NMO, ~2 molar equivalents) under an inert atmosphere (e.g., nitrogen).

  • Reaction: Stir the mixture at room temperature for 1.5-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter to remove the molecular sieves and other insoluble materials.

  • Purification: Wash the filtrate sequentially with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent by concentration under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield this compound as an off-white solid.[4]

Reactivity Profile and Synthetic Utility

The synthetic potential of this compound is dictated by the interplay of its three functional groups.

G cluster_0 This compound cluster_2 Key Transformations Core Core Molecule Aldehyde Formyl Group (Electrophilic Carbonyl) Core->Aldehyde Site 1 Nitro Nitro Group (Reducible) Core->Nitro Site 2 Ester Ester Group (Hydrolysis/Amidation) Core->Ester Site 3 RedAm Reductive Amination Aldehyde->RedAm Cyclize Reductive Cyclization (e.g., Indazole Synthesis) Nitro->Cyclize Amide Amidation Ester->Amide RedAm->Cyclize Leads to

Caption: Reactivity map of this compound.

  • The Formyl Group: As an aldehyde, this group is highly electrophilic and serves as a handle for forming new carbon-carbon and carbon-nitrogen bonds. It readily undergoes reactions such as reductive amination, Wittig olefination, and condensations.[15] The presence of the ortho-nitro group further increases the electrophilicity of the aldehyde's carbonyl carbon.

  • The Nitro Group: The nitro group is a powerful electron-withdrawing group and a versatile synthetic precursor. Its most important transformation in this context is its reduction to an amino group (-NH₂). This reduction can be achieved chemoselectively using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation, often sparing the aldehyde group under carefully controlled conditions.[9][16] The newly formed amino group, being ortho to the aldehyde (or a derivative thereof), is perfectly positioned for intramolecular cyclization reactions.

  • The Methyl Ester Group: This group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. More importantly for drug synthesis, it can be converted directly to an amide via aminolysis, a key step in the synthesis of many active pharmaceutical ingredients.

Application Profile: Synthesis of Niraparib

The primary industrial application of this compound is as a cornerstone intermediate in the synthesis of the PARP inhibitor, Niraparib.[17][18] A representative synthetic sequence, derived from patent literature, highlights the strategic use of the molecule's functional groups.

The key transformation involves a reductive cyclization pathway to form the core indazole ring of Niraparib. A plausible sequence starts with the reduction of the nitro group, followed by diazotization of the resulting amine, and subsequent intramolecular cyclization.

Caption: Simplified pathway from the core intermediate to the Niraparib scaffold.

Mechanistic Rationale:

  • Nitro Group Reduction: The synthesis begins with the selective reduction of the nitro group to an amine. This transformation is critical as it unmasks the nucleophilic nitrogen required for cyclization.[19]

  • Diazotization: The resulting ortho-amino benzaldehyde derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a classic transformation of aromatic primary amines.

  • Reductive Cyclization (Sandmeyer-type/Cadogan-type): The diazonium salt is then reduced. In this intramolecular context, the reduction can lead to a radical or nitrene-like intermediate which then attacks the proximal formyl group, leading to cyclization and formation of the stable indazole aromatic system.[7][20] This elegant cascade reaction constructs the core bicyclic heterocycle of Niraparib in a highly efficient manner.

From the resulting indazole ester, further synthetic steps, including N-arylation with the piperidine side chain and amidation of the ester, complete the synthesis of Niraparib.[19][21]

Safety and Handling

This compound is classified as harmful and an irritant.[3][8] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) to ensure long-term stability.[3]

Conclusion

This compound stands out as a strategically designed molecule whose value is far greater than the sum of its parts. The specific arrangement of its functional groups enables complex, high-yield transformations that are crucial for modern pharmaceutical manufacturing. Its role in the synthesis of Niraparib exemplifies how a deep understanding of reactivity and mechanism can be leveraged to construct life-saving medicines. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, offering a robust starting point for researchers and developers aiming to utilize this versatile chemical intermediate in their work.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Comprehensive Overview and Applications.
  • Cadogan, J. I. G. (1962). Deoxygenation of Nitro and Nitroso Compounds by Trivalent Phosphorus Reagents. Quarterly Reviews, Chemical Society, 16(2), 208-239.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44549250, this compound. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

  • Royal Society of Chemistry. (1957). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 242(1228), 16-27. Available at: [Link]

  • Cadogan, J. I. G., & Sundberg, R. J. (2020). Cadogan–Sundberg Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (eds J. J. Li). John Wiley & Sons.
  • Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
  • Sundberg, R. J. (1965). Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes. The Journal of Organic Chemistry, 30(11), 3604-3610.
  • Home Sunshine Pharma. This compound CAS 138229-59-1. Available at: [Link]

  • Taguchi, H., Yamamoto, H., & Nozaki, H. (1977). A practical method for the preparation of α-hydroxy aldehydes from the corresponding dihalomethyl carbinols. Tetrahedron Letters, 18(29), 2463-2466.
  • Yurovskaya, M. A., & Karchava, A. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 729. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • ResearchGate. Selective reduction of aldehydes in the presence of a nitro group with TUDO. Available at: [Link]

  • PubChemLite. This compound (C9H7NO5). Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for .... Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]

  • Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • MDPI. Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. Molecules 2000, 5(8), 959-965. Available at: [Link]

  • Quora. Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones?. Available at: [Link]

  • Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Google Patents. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development 2017, 21(9), 1373-1398. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24958200, Niraparib. Available at: [Link]

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • ResearchGate. β-Formyl-β-nitroenamine: A User-Friendly Synthetic Tool with Versatile Reactivities. Available at: [Link]

  • Sciencing. How to Identify the IR of Methyl M-Nitrobenzoate. Available at: [Link]

  • Chemistry LibreTexts. 13.8: Interpreting C-13 NMR Spectra. Available at: [Link]

  • Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Available at: [Link]

  • Tetrahedron Letters. Oxidation of Activated Halides to Aldehydes and Ketones by N-Methylmorpholine-N-oxide. Tetrahedron Letters, 20(46), 4475-4476 (1979).

Sources

A Comprehensive Technical Guide to Methyl 3-formyl-2-nitrobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Methyl 3-formyl-2-nitrobenzoate, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A comprehensive, field-proven protocol for its synthesis is described, including an explanation of the underlying reaction mechanism. Furthermore, the guide outlines standard analytical techniques for its characterization and discusses its most significant application as a key starting material in the synthesis of Poly(ADP-ribose)polymerase (PARP) inhibitors, such as Niraparib. Safety protocols, handling procedures, and storage conditions are also rigorously detailed to ensure operational trustworthiness and safety.

Introduction

This compound (CAS No. 138229-59-1) is a substituted aromatic carbonyl compound of significant interest to researchers in medicinal chemistry and process development.[1][2] Its unique trifunctional structure, featuring a methyl ester, a nitro group, and an aldehyde group on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic molecules. The strategic positioning of these functional groups allows for a wide range of chemical transformations.

Its most notable application is serving as a crucial intermediate in the multi-step synthesis of Niraparib, a potent and orally active PARP inhibitor used in the treatment of specific cancer types, including ovarian and breast cancers associated with BRCA-1 and -2 mutations.[2][3] The purity and reliable synthesis of this compound are therefore critical to the efficacy and quality of the final active pharmaceutical ingredient (API). This guide serves as a technical resource for scientists and drug development professionals, offering detailed insights into its properties, synthesis, and handling.

Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions. This compound is typically an off-white to light yellow solid lumpy powder.[2][3] A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Molecular Weight 209.16 g/mol [1][2][4]
Molecular Formula C₉H₇NO₅[1][4][5]
CAS Number 138229-59-1[1][2][3]
Boiling Point 354 °C[2][3]
Melting Point 62 - 65 °C[6]
Density ~1.386 g/cm³[2][3]
Flash Point 173 °C[2][3]
IUPAC Name This compound[1]

Synthesis and Mechanistic Insights

The reliable production of high-purity this compound is essential for its use in pharmaceutical manufacturing. A common and effective laboratory and industrial-scale synthesis involves the selective oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate.

Synthesis Workflow Diagram

The diagram below illustrates the conversion of the bromomethyl precursor to the final aldehyde product.

G cluster_reagents Reagents NMO N-methylmorpholine oxide (NMO) Product This compound NMO->Product Sieves 4Å Molecular Sieves Sieves->Product Start Methyl 3-(bromomethyl)-2-nitrobenzoate Start->Product Oxidation Solvent Acetonitrile Solvent->Product Solvent

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established synthetic procedures.[2][7]

Objective: To synthesize this compound via the oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate.

Materials:

  • Methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq)

  • N-methylmorpholine oxide (NMO) (2.0 eq)

  • 4Å Molecular Sieves (powdered)

  • Acetonitrile (solvent)

  • Ethyl acetate (for workup)

  • 1N Hydrochloric acid (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a solution of Methyl 3-(bromomethyl)-2-nitrobenzoate in acetonitrile, add 4Å molecular sieves. This step is critical as molecular sieves act as a desiccant, removing water that could otherwise lead to side reactions.

  • Addition of Oxidant: Under an inert atmosphere (nitrogen or argon), add N-methylmorpholine oxide (NMO) to the mixture. NMO is a co-oxidant that facilitates the conversion of the primary bromide to an aldehyde in a controlled manner.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Filtration: Dilute the reaction mixture with ethyl acetate and remove the insoluble molecular sieves by vacuum filtration.

  • Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water, 1N HCl, and finally with brine. The acid wash removes residual NMO and other basic impurities, while the brine wash helps to break any emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient, to afford this compound as an off-white solid.[2][7]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary technique for structural confirmation. The ¹H NMR spectrum provides definitive information about the electronic environment of the protons. For this compound, the expected signals include a singlet for the methyl ester protons (~3.95 ppm), aromatic protons in the 7.7-8.3 ppm range, and a characteristic singlet for the aldehyde proton downfield (~9.98 ppm).[2][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. By comparing the peak area of the main product to the areas of any impurity peaks, a quantitative purity value (e.g., >98%) can be established.[8][9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. It provides a mass-to-charge ratio that should correspond to the calculated molecular weight of 209.16 g/mol .[8]

Application in Drug Development: The Synthesis of Niraparib

The principal industrial application of this compound is as a key intermediate in the synthesis of Niraparib, a PARP inhibitor.[2][3] The aldehyde and nitro functionalities of the molecule are critical handles for the subsequent chemical transformations required to construct the complex heterocyclic core of the drug.

G Intermediate This compound Steps Multi-step Chemical Transformations Intermediate->Steps API Niraparib (API) Steps->API

Caption: Role as a key intermediate in Niraparib synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its potential hazards.

GHS Hazard Identification

The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1][10]

  • H315: Causes skin irritation.[1][10]

  • H319: Causes serious eye irritation.[1][10]

  • H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][10]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6] Avoid all skin contact.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particle filter.[6]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][11]

  • For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3]

Conclusion

This compound is a high-value chemical intermediate with a molecular weight of 209.16 g/mol . Its significance is firmly rooted in its role in the pharmaceutical industry, particularly as a non-negotiable precursor to the anticancer drug Niraparib. The synthetic protocols for its production are well-established, yielding a high-purity product that can be rigorously verified through standard analytical methods. Understanding its physicochemical properties, synthetic pathways, and safety requirements is essential for any researcher or organization involved in its use for advanced chemical synthesis and drug development.

References

  • precisionFDA. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44549250, this compound. [Link]

  • Home Sunshine Pharma. This compound CAS 138229-59-1. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. This compound: Comprehensive Overview and Applications. [Link]

  • Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

Sources

"Methyl 3-formyl-2-nitrobenzoate" safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 3-formyl-2-nitrobenzoate

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound, a compound often utilized in organic synthesis. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes technical data with practical, field-proven insights to empower researchers with the knowledge needed for its safe and effective use.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is the first step in a robust safety protocol. The primary hazards associated with this compound are skin and eye irritation, and it may also cause respiratory irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A comprehensive risk assessment should be conducted before any new experimental procedure involving this chemical. This involves evaluating the quantity of the substance being used, the duration of exposure, and the specific manipulations being performed (e.g., heating, aerosolizing).

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a multi-layered approach to exposure control is necessary.

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors, especially if the compound is being heated or subjected to reactions that may produce volatile byproducts. The fume hood should have a tested and adequate face velocity to ensure containment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProvides a seal around the eyes to protect against splashes and dust.
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm)Offers chemical resistance to this specific compound. Always inspect gloves for tears or holes before use.
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills.
Respiratory Protection Not typically required if handled in a fume hood.If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Workflow for Donning PPE

PPE_Workflow A Inspect all PPE for damage B Don laboratory coat A->B Proceed if intact C Don safety goggles B->C D Don nitrile gloves C->D

Figure 1: Standard sequence for donning Personal Protective Equipment.

Handling, Storage, and Disposal

Proper handling and storage are essential for maintaining the stability of this compound and preventing accidental exposure.

Handling
  • Avoid dust formation: This compound is a solid, and care should be taken to minimize the generation of dust during weighing and transfer.

  • Inert atmosphere: While not explicitly required by all suppliers, for long-term storage and sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

  • Avoid incompatibilities: Keep away from strong oxidizing agents and strong bases, as these can lead to vigorous reactions.

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. The recommended storage temperature is typically in a refrigerator (2-8 °C) to ensure long-term stability.

Disposal

Disposal of this compound and any contaminated materials must be done in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed chemical waste disposal company. Do not dispose of it down the drain.

Emergency Response Protocols

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Emergency Response Logic

Emergency_Response Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water (15 min) Skin->WashSkin RinseEye Rinse with Water (15 min) Eye->RinseEye Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical RinseEye->Medical

Figure 2: Decision-making workflow for first-aid response to exposure.
Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.

  • Protective equipment for firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Reactivity Data

Understanding the toxicological and reactivity profile of this compound is essential for a complete safety assessment.

Toxicological Information

Currently, there is limited specific toxicological data available for this compound beyond the identified irritation hazards. The absence of data does not mean the absence of hazard. Therefore, it should be handled with the care due to a potentially harmful substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Stability and Reactivity
  • Reactivity: No specific reactivity data is widely available, but it is stable under recommended storage conditions.

  • Chemical stability: Stable under normal temperatures and pressures.

  • Conditions to avoid: Incompatible materials, dust generation, and excess heat.

  • Incompatible materials: Strong oxidizing agents, strong bases.

  • Hazardous decomposition products: Carbon monoxide, carbon dioxide, nitrogen oxides.

References

  • Alichem Inc. (2022). This compound Safety Data Sheet. [Link]

An In-depth Technical Guide to the Solubility of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of methyl 3-formyl-2-nitrobenzoate (CAS 138229-59-1), a key intermediate in pharmaceutical synthesis, notably for PARP inhibitors like Niraparib. Given the general description of this compound as a white, lumpy powder soluble in organic solvents, this document moves beyond qualitative statements to provide a robust framework for quantitative solubility determination.

We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the critical factors influencing the solubility of this specific molecule. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone of successful drug development and process chemistry.

Core Concepts: Understanding the Solubility of this compound

This compound, with a molecular formula of C₉H₇NO₅ and a molecular weight of 209.16 g/mol , is a structurally complex organic molecule.[1][2] Its solubility is governed by the interplay of its functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group, all attached to a benzene ring.

  • Polarity and "Like Dissolves Like" : The molecule possesses both polar (nitro, formyl, ester groups) and non-polar (benzene ring) characteristics. The principle of "like dissolves like" suggests that its solubility will be significant in solvents with intermediate to high polarity that can engage in dipole-dipole interactions. Its solubility in non-polar solvents is expected to be lower.

  • Aqueous Solubility and Reactivity : While the polar groups might suggest some affinity for water, the overall molecule is expected to have low aqueous solubility. Furthermore, a critical consideration is its reactivity with water; it is known to undergo hydrolysis to form methyl 3-hydroxy-2-nitrobenzoate.[3] This reactivity precludes the straightforward determination of its thermodynamic solubility in aqueous media and necessitates careful consideration of experimental conditions and timelines.

  • Thermodynamic vs. Kinetic Solubility : It is crucial to distinguish between thermodynamic and kinetic solubility.

    • Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent under given conditions. It is a state of minimal Gibbs free energy.

    • Kinetic solubility , often measured in high-throughput screening, is the concentration at which a compound, typically dissolved in a co-solvent like DMSO, precipitates when added to an aqueous buffer. Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions.

For process development and formulation, understanding the thermodynamic solubility is paramount. The methodologies described herein are focused on determining this equilibrium value.

Physicochemical Properties Summary

A foundational understanding of the compound's physical properties is essential before embarking on experimental work.

PropertyValueSource
CAS Number 138229-59-1[1][2]
Molecular Formula C₉H₇NO₅[1][2]
Molecular Weight 209.16 g/mol [1][2]
Appearance White, lumpy powder[1]
Boiling Point 354 °C[3]
Density ~1.386 g/cm³[3]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method . This method involves agitating an excess of the solid compound with the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of a true equilibrium state.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, dichloromethane, dimethyl sulfoxide)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm, ensure compatibility with the solvent)

  • Syringes

  • Analytical balance

  • Volumetric flasks

  • Appropriate analytical instrument (HPLC-UV or UV-Vis spectrophotometer)

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep1 Weigh excess compound prep2 Add to vial with solvent prep1->prep2 equil1 Agitate at constant temp. prep2->equil1 equil2 (e.g., 24-48 hours) equil1->equil2 sample1 Filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze concentration (HPLC/UV-Vis) sample2->sample3 val1 Analyze at multiple time points sample3->val1 val2 Confirm concentration plateau val1->val2

Caption: Workflow for the Shake-Flask Solubility Determination.

Procedure:

  • Preparation : Add an excess amount of this compound to a vial (e.g., 10-20 mg into 2 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.

  • Equilibration : Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Sampling : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant (the clear liquid) using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the concentration of the diluted solution using a pre-calibrated analytical method (see Section 3.2).

  • Validation : To ensure that equilibrium was reached, it is best practice to take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration is consistent across the later time points, it confirms that equilibrium has been achieved.

Analytical Quantification

Accurate quantification of the dissolved solute is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method due to its specificity and sensitivity.

HPLC Method Development (Starting Point):

  • Column : A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase : A gradient of acetonitrile and water (with a small amount of formic acid, e.g., 0.1%, to ensure good peak shape) would likely provide good separation.

  • Detection : The presence of the nitrobenzoate chromophore suggests strong UV absorbance. A wavelength between 254 nm and 280 nm should be evaluated for optimal sensitivity.

  • Calibration : Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve to correlate peak area with concentration.

Alternative: UV-Vis Spectrophotometry: If an HPLC is unavailable, UV-Vis spectrophotometry can be used, although it is less specific. A calibration curve must be generated using standards of the pure compound in the solvent of interest. The absorbance of the filtered and diluted sample is then measured to determine its concentration.

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound.

  • Temperature : The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. It is critical to control the temperature during the experiment.

  • Solvent Polarity : As discussed, the polarity of the solvent will be a major determinant. A systematic study across a range of solvents with varying polarity (e.g., from a non-polar solvent like hexane to a polar aprotic solvent like DMSO) will provide a comprehensive solubility profile.

  • pH (in aqueous co-solvent systems) : While the compound is prone to hydrolysis in pure water, its solubility in buffered aqueous co-solvent systems may be relevant for certain applications. The molecule does not have strongly acidic or basic functional groups, so its solubility is not expected to be dramatically affected by pH changes within a stable range. However, extreme pH values could accelerate hydrolysis.

  • Crystalline Form (Polymorphism) : The solid-state form of the compound can impact its solubility. Different polymorphs can have different crystal lattice energies, leading to different solubilities. It is important to characterize the solid form used for the experiments.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and standardized format.

Table of Solubility Data:

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Ethanol25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Acetone25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Ethyl Acetate25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Dichloromethane25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Chloroform25[Experimental Value][Calculated Value]Shake-Flask/HPLC
Dimethyl Sulfoxide25[Experimental Value][Calculated Value]Shake-Flask/HPLC

Logical Relationship Diagram:

G cluster_properties Governing Properties cluster_conditions External Conditions substance This compound (Molecular Structure) polarity Polarity (Nitro, Formyl, Ester vs. Ring) substance->polarity crystal Crystal Lattice Energy (Polymorphism) substance->crystal solubility Observed Solubility polarity->solubility crystal->solubility solvent Solvent Choice (Polarity, H-bonding) solvent->solubility temp Temperature temp->solubility

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 3-formyl-2-nitrobenzoate (CAS No. 138229-59-1), a key intermediate in the synthesis of various pharmaceutical compounds, notably PARP inhibitors like Niraparib.[1] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural confirmation. This document presents a detailed interpretation of available and predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and theoretical insights to offer a holistic view for researchers in the field.

Introduction

This compound, with the molecular formula C₉H₇NO₅ and a molecular weight of 209.16 g/mol , is a solid, white lumpy powder.[1][2] Its structure, featuring a methyl ester, a formyl group, and a nitro group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing the necessary framework for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.98singlet (s)1HAldehyde (-CHO)
8.28doublet of doublets (dd)1HAromatic (H-4 or H-6)
8.18doublet of doublets (dd)1HAromatic (H-4 or H-6)
7.77triplet (t)1HAromatic (H-5)
3.95singlet (s)3HMethyl Ester (-OCH₃)
Data obtained from a patent, as cited by ChemicalBook.[3][4] A predicted spectrum also shows very similar chemical shifts.[5]

Interpretation:

  • The downfield singlet at 9.98 ppm is characteristic of an aldehyde proton, significantly deshielded by the electronegative oxygen atom and the aromatic ring current.

  • The aromatic region displays a complex splitting pattern. The triplet at 7.77 ppm is assigned to the H-5 proton, which is coupled to the two adjacent aromatic protons. The two doublet of doublets at 8.28 and 8.18 ppm correspond to the H-4 and H-6 protons. The electron-withdrawing effects of the adjacent nitro and formyl groups cause these protons to be shifted significantly downfield.

  • The singlet at 3.95 ppm is attributed to the three protons of the methyl ester group.

Diagram 1: ¹H NMR Assignment Workflow

G cluster_workflow ¹H NMR Data Interpretation A Obtain ¹H NMR Spectrum B Identify Chemical Shifts (δ) A->B C Analyze Integration Values B->C D Interpret Splitting Patterns (Multiplicity) C->D E Assign Protons to Molecular Structure D->E

Caption: A streamlined workflow for the interpretation of ¹H NMR data.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmAssignment
~188Aldehyde Carbonyl (C=O)
~164Ester Carbonyl (C=O)
~150Aromatic C-NO₂
~136Aromatic C-CHO
~135Aromatic C-H
~132Aromatic C-COOCH₃
~130Aromatic C-H
~128Aromatic C-H
~53Methyl Ester Carbon (-OCH₃)
Note: These are approximate values based on typical chemical shifts for substituted benzene rings.

Interpretation:

  • The two carbonyl carbons are expected to be the most downfield signals, with the aldehyde carbonyl appearing at a higher chemical shift than the ester carbonyl.

  • The aromatic carbons will resonate in the range of approximately 128-150 ppm. The carbons directly attached to the electron-withdrawing nitro and formyl groups will be the most deshielded.

  • The methyl ester carbon is expected to appear at a characteristic upfield chemical shift of around 53 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl groups of the ester and aldehyde, the nitro group, and the aromatic ring. While a specific experimental spectrum is not available, the expected key absorptions can be predicted.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~3100-3000Aromatic C-HStretching
~2960-2850Aliphatic C-H (in -OCH₃)Stretching
~2850 & ~2750Aldehyde C-HFermi doublet
~1730Ester C=OStretching
~1700Aldehyde C=OStretching
~1600, ~1475Aromatic C=CRing Stretching
~1530 & ~1350Nitro N-OAsymmetric & Symmetric Stretching
~1250Ester C-OStretching

Interpretation:

  • The presence of two distinct carbonyl stretching frequencies around 1730 cm⁻¹ (ester) and 1700 cm⁻¹ (aldehyde) would be a key feature.

  • The strong and characteristic asymmetric and symmetric stretching bands of the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹ are definitive identifiers.

  • The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

  • The Fermi doublet for the aldehyde C-H stretch around 2850 cm⁻¹ and 2750 cm⁻¹ provides further evidence for the formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Predicted Mass Spectrometry Data:

The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 209. The fragmentation pattern is expected to be influenced by the functional groups present.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment Ion
209[M]⁺
178[M - OCH₃]⁺
150[M - OCH₃ - CO]⁺
163[M - NO₂]⁺
135[M - NO₂ - CO]⁺
104[C₇H₄O]⁺
76[C₆H₄]⁺

Interpretation and Fragmentation Pathway:

The fragmentation of this compound would likely proceed through several key pathways initiated by electron ionization:

  • Loss of the methoxy group (-OCH₃): A common fragmentation pathway for methyl esters, leading to a stable acylium ion at m/z 178.

  • Subsequent loss of carbon monoxide (CO): The acylium ion can then lose a molecule of CO to form an ion at m/z 150.

  • Loss of the nitro group (-NO₂): Cleavage of the C-N bond can result in the loss of a nitro group, leading to a fragment at m/z 163.

  • Further fragmentation: The resulting ions can undergo further fragmentation, such as the loss of CO, to produce smaller, stable ions.

Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway

G cluster_pathway Fragmentation of this compound M [M]⁺ m/z 209 F1 [M - OCH₃]⁺ m/z 178 M->F1 -OCH₃ F3 [M - NO₂]⁺ m/z 163 M->F3 -NO₂ F2 [M - OCH₃ - CO]⁺ m/z 150 F1->F2 -CO

Caption: A simplified representation of the major fragmentation pathways.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 11 ppm.

  • ¹³C NMR Acquisition:

    • Use a broadband probe on a 100 MHz or higher spectrometer.

    • Employ proton decoupling to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to cover the range of 0 to 200 ppm.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically scan from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal before running the sample.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

The spectroscopic data of this compound provides a detailed and unique fingerprint for its identification and structural confirmation. The ¹H NMR spectrum is particularly informative, with characteristic signals for the aldehyde, aromatic, and methyl ester protons. While experimental ¹³C NMR, IR, and MS data are not as readily available, predictions based on known spectroscopic principles and data from related compounds offer a reliable framework for their interpretation. This guide provides researchers and drug development professionals with the essential knowledge to confidently utilize these spectroscopic techniques in their work with this important pharmaceutical intermediate.

References

  • iChemical. This compound, CAS No. 138229-59-1. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Comprehensive Overview and Applications. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information for Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [Link]

  • NIST Chemistry WebBook. Benzoic acid, 3-nitro-, methyl ester. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 3-formyl-2-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-formyl-2-nitrobenzoate is a key organic intermediate that has garnered significant attention in the pharmaceutical industry, primarily for its crucial role in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP inhibitors are a class of targeted cancer therapies effective in treating tumors with deficiencies in DNA repair mechanisms, such as those with BRCA-1 and -2 mutations.[1] This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed synthetic protocols with mechanistic insights, spectroscopic data for characterization, and its principal application in the synthesis of the PARP inhibitor, Niraparib.

Nomenclature and Identification: Synonyms and Alternative Names

For clarity and comprehensive literature searching, it is essential to be familiar with the various synonyms and alternative names for this compound. The compound is systematically named according to IUPAC nomenclature, but is also referred to by several other names in commercial and research contexts.

Identifier Type Identifier
IUPAC Name This compound[2]
CAS Number 138229-59-1[2]
Systematic Name Benzoic acid, 3-formyl-2-nitro-, methyl ester[3]
Alternative Name 1 3-Formyl-2-nitrobenzoic acid methyl ester[3]
Alternative Name 2 methyl 2-nitro-3-aldehydebenzoate[3]
Common Abbreviation Not commonly abbreviated
Other Identifiers RW3137, QC-1911, Niraparib Impurity 4[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and use in synthesis.

Property Value Source
Molecular Formula C₉H₇NO₅[2]
Molecular Weight 209.16 g/mol [2]
Appearance White to light yellow lumpy powder or solid[4]
Boiling Point 354 °C[4]
Flash Point 173 °C[4]
Density 1.386 g/cm³[4]
Storage Conditions Store under inert gas (nitrogen or argon) at 2-8 °C[4]

Synthesis of this compound

The most common and industrially relevant synthesis of this compound starts from 3-methyl-2-nitrobenzoate. The process involves a two-step transformation: a free-radical chlorination of the methyl group followed by hydrolysis of the resulting dichloromethyl intermediate.

Step 1: Free-Radical Chlorination of 3-methyl-2-nitrobenzoate

This step involves the substitution of two hydrogen atoms on the methyl group with chlorine atoms. The reaction is typically initiated by UV light.

Mechanism:

The reaction proceeds via a classic free-radical chain mechanism, consisting of initiation, propagation, and termination steps.

  • Initiation: UV light provides the energy for the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from the methyl group of 3-methyl-2-nitrobenzoate, forming a benzyl radical and hydrogen chloride (HCl).

    • The benzyl radical then reacts with a molecule of Cl₂ to form 3-(chloromethyl)-2-nitrobenzoate and another chlorine radical. This new chlorine radical can then continue the chain reaction.

    • This process is repeated to form the dichloromethyl intermediate, 3-(dichloromethyl)-2-nitrobenzoate.

  • Termination: The chain reaction is terminated when any two radicals combine.

G cluster_initiation Initiation cluster_propagation1 Propagation (First Substitution) cluster_propagation2 Propagation (Second Substitution) Cl2 Cl-Cl 2Cl 2 Cl• Cl2->2Cl UV light Start1 3-methyl-2-nitrobenzoate Radical1 Benzyl Radical Start1->Radical1 + Cl• Product1 3-(chloromethyl)-2-nitrobenzoate Radical1->Product1 + Cl2 HCl HCl Cl_rad2 Cl• Cl_rad1 Cl• Cl2_1 Cl2 Start2 3-(chloromethyl)-2-nitrobenzoate Radical2 Chlorobenzyl Radical Start2->Radical2 + Cl• Product2 3-(dichloromethyl)-2-nitrobenzoate Radical2->Product2 + Cl2 HCl2 HCl Cl_rad4 Cl• Cl_rad3 Cl• Cl2_2 Cl2

Diagram of the free-radical chlorination of 3-methyl-2-nitrobenzoate.

Step 2: Hydrolysis of 3-(dichloromethyl)-2-nitrobenzoate

The dichloromethyl intermediate is then hydrolyzed to the aldehyde. This reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), and may be performed under phase-transfer conditions to facilitate the reaction between the organic substrate and aqueous reagents.[5]

Mechanism:

  • The Lewis acid (e.g., ZnCl₂) coordinates to one of the chlorine atoms, making it a better leaving group.

  • A water molecule attacks the electrophilic carbon atom.

  • A series of proton transfers and elimination of the second chlorine atom, facilitated by the Lewis acid, leads to the formation of a gem-diol intermediate.

  • The gem-diol is unstable and readily eliminates a molecule of water to form the final aldehyde product, this compound.

G Start 3-(dichloromethyl)-2-nitrobenzoate Intermediate1 Lewis Acid Complex Start->Intermediate1 + ZnCl2 Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 - ZnCl3- Intermediate3 Gem-diol Intermediate2->Intermediate3 + 2H2O - 2H+ Product This compound Intermediate3->Product -H2O H2O H2O ZnCl2 ZnCl2 HCl 2HCl H2O_out -H2O

Diagram of the hydrolysis of 3-(dichloromethyl)-2-nitrobenzoate to this compound.

Experimental Protocol

The following is a representative experimental protocol based on procedures described in the patent literature.[5]

Step 1: Synthesis of 3-(dichloromethyl)-2-nitrobenzoate

  • To a solution of methyl 3-methyl-2-nitrobenzoate in a suitable solvent (e.g., dichloromethane or dichloroethane), initiate the reaction with UV light.

  • Introduce chlorine gas at a controlled rate while maintaining the reaction temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed and the desired dichloromethyl intermediate is the major product.

  • Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

Step 2: Synthesis of this compound

  • To the crude 3-(dichloromethyl)-2-nitrobenzoate solution, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an aqueous solution of zinc chloride.

  • Stir the biphasic mixture vigorously and maintain the pH of the aqueous layer between 6 and 8 by the controlled addition of an aqueous base (e.g., sodium bicarbonate solution) to prevent hydrolysis of the methyl ester.

  • Monitor the reaction until the dichloromethyl intermediate is consumed.

  • Upon completion, separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Spectroscopic Data for Characterization

Accurate characterization of this compound is critical for its use in further synthetic steps. The following are typical spectroscopic data for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the aldehyde proton (CHO) typically appears far downfield, around δ 9.98 ppm.

    • The aromatic protons will appear as multiplets in the range of δ 7.77-8.28 ppm.

    • The methyl ester protons (OCH₃) will be a sharp singlet around δ 3.95 ppm.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The aldehyde carbonyl carbon (CHO) is expected in the range of δ 185-195 ppm.

    • The ester carbonyl carbon (COO) will appear around δ 164-166 ppm.

    • The aromatic carbons will resonate in the region of δ 120-150 ppm.

    • The methyl ester carbon (OCH₃) will be observed around δ 52-54 ppm.

  • IR (Infrared) Spectroscopy:

    • A strong C=O stretching band for the ester will be present around 1720-1740 cm⁻¹.

    • A distinct C=O stretching band for the aldehyde will be observed around 1690-1715 cm⁻¹.

    • The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) will appear as two strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-H stretching of the aldehyde proton can sometimes be seen as a weak band around 2720 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) would be observed at m/z = 209.

    • Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the formyl group (-CHO, m/z = 29).

Application in the Synthesis of Niraparib

The primary and most significant application of this compound is as a key building block in the synthesis of Niraparib, an orally active PARP inhibitor.

The synthesis involves the reaction of this compound with (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, followed by a reductive cyclization to form the indazole core of Niraparib.

Reaction Scheme:

G Reactant1 This compound Intermediate Imine Intermediate Reactant1->Intermediate + Reactant2 - H2O Reactant2 (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate Product_precursor Indazole Intermediate Intermediate->Product_precursor Reductive Cyclization (e.g., with P(OEt)3) Niraparib Niraparib Product_precursor->Niraparib Amidation and Deprotection

Simplified reaction scheme for the synthesis of Niraparib from this compound.

The key step in this synthesis is the reductive cyclization of the imine intermediate, which is often achieved using a reducing agent like triethyl phosphite. This reaction proceeds via the reduction of the nitro group to a nitroso group, which then undergoes intramolecular cyclization and subsequent aromatization to form the stable indazole ring system.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a vital intermediate in modern pharmaceutical synthesis, particularly in the production of the targeted anti-cancer drug Niraparib. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for researchers and professionals in the field of drug development. The synthetic methods outlined in this guide provide a basis for the efficient and controlled production of this key building block, enabling the advancement of important therapeutic agents.

References

  • Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Home Sunshine Pharma. This compound CAS 138229-59-1. [Link]

  • PubChem. This compound. [Link]

Sources

"Methyl 3-formyl-2-nitrobenzoate" physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-formyl-2-nitrobenzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core physical characteristics, synthesis, and critical applications of this compound (CAS No. 138229-59-1), a pivotal intermediate in modern medicinal chemistry.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound whose strategic importance lies in its unique arrangement of reactive groups: an ester, a nitro group, and an aldehyde. This specific orientation makes it a valuable precursor in multi-step organic syntheses, most notably in the pharmaceutical industry.[1][2] Its primary application is as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies effective in treating cancers associated with BRCA1 and BRCA2 mutations.[1][3] Specifically, it is a crucial intermediate in the manufacturing of Niraparib, an orally active PARP inhibitor.[1][3]

Identified by various synonyms such as Benzoic acid, 3-formyl-2-nitro-, methyl ester, and Niraparib Impurity 4, this compound's utility is a direct result of its chemical architecture.[4] The electron-withdrawing properties of the nitro and formyl groups influence the reactivity of the benzene ring, while the methyl ester and aldehyde functionalities provide handles for subsequent chemical transformations.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These characteristics are summarized below.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 138229-59-1[1][3][4][5]
Molecular Formula C₉H₇NO₅[1][4][6]
Molecular Weight 209.16 g/mol [1][3][4]
Appearance White to off-white lumpy powder or solid[1][3][5]
Boiling Point 354 °C[1][3][5]
Flash Point 173 °C[1][3][5]
Density ~1.386 g/cm³[1][3][5]
Solubility Soluble in organic solvents[1][3]
Storage Conditions Store at 2-8°C under an inert gas (Nitrogen or Argon)[1][3][7]
Spectroscopic Data: Structural Verification

Confirmation of the compound's structure is critical for its use in synthesis. Proton Nuclear Magnetic Resonance (¹H NMR) is a primary technique for this purpose.

  • ¹H NMR (CDCl₃): The reported chemical shifts are δ 9.98 (s, 1H, -CHO), 8.28 (dd, 1H, Ar-H), 8.18 (dd, 1H, Ar-H), 7.77 (t, 1H, Ar-H), 3.95 (s, 3H, -OCH₃).[3][8]

The singlet at 9.98 ppm is characteristic of the aldehyde proton. The signals between 7.77 and 8.28 ppm correspond to the three protons on the aromatic ring, and the singlet at 3.95 ppm confirms the presence of the methyl ester group. This spectral signature provides unambiguous validation of the target molecule's identity.

Synthesis Protocols and Mechanistic Rationale

The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical manufacturing. One well-documented and efficient method involves the oxidation of a brominated precursor.[1][3] An alternative patented method involves chlorination followed by hydrolysis.[9]

Workflow 1: Synthesis via Oxidation

This common laboratory and industrial-scale synthesis relies on the selective oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate.

SynthesisWorkflow Start Methyl 3-(bromomethyl)-2-nitrobenzoate (Precursor) Reaction Oxidation Reaction (Room Temperature, 1.5h) Start->Reaction Input Reagents N-Methylmorpholine N-oxide (NMO) Acetonitrile (Solvent) 4Å Molecular Sieves Reagents->Reaction Conditions Workup 1. Filtration 2. Ethyl Acetate Dilution 3. Aqueous Washes (H₂O, HCl, Brine) 4. Drying (Na₂SO₄) Reaction->Workup Process Purification Flash Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Purified

Caption: General workflow for the synthesis of this compound via oxidation.

Detailed Experimental Protocol

(Based on literature procedures[3][8])

  • Reaction Setup: To a solution of acetonitrile (150 mL) containing Methyl 3-(bromomethyl)-2-nitrobenzoate (7.13 g, 26.02 mmol) and 4Å molecular sieves (35.32 g), add N-methylmorpholine N-oxide (NMO) (6.10 g, 52.07 mmol).

    • Scientist's Insight: Molecular sieves are crucial for adsorbing any water present, which could otherwise lead to side reactions. NMO is a mild and selective oxidizing agent, ideal for converting the benzyl bromide to an aldehyde without over-oxidizing it to a carboxylic acid.

  • Reaction Execution: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1.5 hours.

  • Work-up: Dilute the mixture with ethyl acetate (600 mL) and remove the insoluble materials (molecular sieves) by vacuum filtration.

  • Aqueous Extraction: Wash the filtrate sequentially with water (100 mL), 1N HCl (100 mL), and brine (150 mL).

    • Scientist's Insight: The acidic wash removes any remaining basic NMO, while the brine wash helps to break any emulsions and remove bulk water from the organic layer.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, using an eluent of ethyl acetate/hexane (1:3), to yield this compound as an off-white solid.[3]

Core Application: Synthesis of PARP Inhibitors (Niraparib)

The primary driver for the production of this compound is its role as a precursor to Niraparib.[1][3] This relationship underscores the compound's significance in the development of targeted cancer therapies.

DrugDevelopment A This compound B Multi-step Chemical Synthesis A->B Key Intermediate C Niraparib (API) B->C Yields D Mechanism of Action C->D E PARP Enzyme Inhibition D->E Leads to F Therapeutic Outcome E->F G Treatment of BRCA-mutant Tumors (e.g., Ovarian Cancer) F->G Results in

Sources

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule Defined by its Utility

In the landscape of organic synthesis and medicinal chemistry, some molecules derive their significance not from a long and storied history, but from their pivotal role in the creation of groundbreaking therapeutics. Methyl 3-formyl-2-nitrobenzoate, a substituted aromatic carbonyl compound, is a prime example of such a molecule. While its early history is not extensively documented in seminal, century-old publications, its emergence and rapid rise to prominence are inextricably linked with the development of targeted cancer therapies in the 21st century. This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its critical application as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties and Characterization

This compound is a white to pale yellow crystalline powder.[1] Its molecular structure, featuring an ester, a formyl group, and a nitro group on a benzene ring, gives rise to its unique reactivity and physical properties.

PropertyValueSource
CAS Number 138229-59-1[2]
Molecular Formula C₉H₇NO₅[2]
Molecular Weight 209.16 g/mol [2]
Melting Point Not consistently reported
Boiling Point 354 °C[3]
Density ~1.386 g/cm³[3]
Appearance White to pale yellow solid[1][4]
Solubility Soluble in organic solvents[5]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton. The aromatic protons would appear as multiplets in the downfield region, influenced by the electron-withdrawing effects of the nitro, formyl, and ester groups. The methyl ester protons would present as a singlet, typically around 3.9 ppm. The aldehyde proton would be a highly deshielded singlet, appearing further downfield, likely above 9.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the methyl carbon of the ester. The carbonyl carbons would be the most downfield signals. The aromatic carbons would have their chemical shifts influenced by the attached functional groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching of the ester and aldehyde groups (typically in the 1680-1750 cm⁻¹ region). Distinct peaks for the nitro group (around 1530 and 1350 cm⁻¹) and C-O stretching of the ester would also be prominent.[6][7]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

The Modern History and Synthesis of a Key Intermediate

The history of this compound is largely the history of the development of the PARP inhibitor, Niraparib. The earliest readily accessible and detailed descriptions of its synthesis appear in patents related to Niraparib, with a notable early example being a 2005 patent application.[5] This suggests that the compound was likely developed or scaled up specifically as a crucial building block for this class of drugs.

The most common and industrially viable synthetic routes to this compound start from methyl 3-methyl-2-nitrobenzoate . The core of the synthesis is the selective oxidation of the methyl group to a formyl group. Several methods have been patented to achieve this transformation efficiently.

Synthetic Route 1: Halogenation and Hydrolysis

A prevalent method involves a two-step process: benzylic halogenation followed by hydrolysis. This approach is outlined in several patents and offers a scalable route to the desired product.[8]

Caption: Halogenation-Hydrolysis route to this compound.

Step 1: Synthesis of Methyl 3-(dichloromethyl)-2-nitrobenzoate

  • Dissolve methyl 3-methyl-2-nitrobenzoate in a suitable solvent such as dichloromethane or dichloroethane.

  • Initiate the reaction by irradiating the solution with ultraviolet (UV) light.

  • Introduce chlorine gas (Cl₂) into the reaction mixture at a controlled rate. The molar ratio of methyl 3-methyl-2-nitrobenzoate to chlorine is typically between 1:2 and 1:4.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude intermediate, methyl 3-(dichloromethyl)-2-nitrobenzoate.

Causality Behind Experimental Choices:

  • UV Light: The use of UV light is crucial for initiating the radical chain reaction required for the free-radical halogenation of the benzylic methyl group.

  • Solvent: Dichloromethane or dichloroethane are chosen for their inertness under the reaction conditions and their ability to dissolve the starting material.

  • Molar Ratio of Chlorine: A sufficient excess of chlorine is necessary to ensure the formation of the dichloromethyl intermediate over the monochloromethyl species.

Step 2: Hydrolysis to this compound

  • The crude methyl 3-(dichloromethyl)-2-nitrobenzoate is subjected to hydrolysis in the presence of a zinc chloride (ZnCl₂) aqueous solution.

  • A phase transfer catalyst, such as tetrabutylammonium bromide, is added to facilitate the reaction between the organic and aqueous phases.

  • The pH of the reaction mixture is carefully maintained between 6 and 8 to prevent the hydrolysis of the methyl ester group. This is often achieved by the dropwise addition of a sodium bicarbonate solution.

  • The reaction is stirred until the hydrolysis is complete.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield this compound.

Causality Behind Experimental Choices:

  • Zinc Chloride: Zinc chloride acts as a Lewis acid catalyst to promote the hydrolysis of the geminal dihalide.

  • Phase Transfer Catalyst: This is essential for bringing the reactants from the two different phases (organic and aqueous) into contact, thereby increasing the reaction rate.

  • pH Control: Maintaining a neutral to slightly basic pH is critical for the selectivity of the reaction, preventing the saponification of the ester functionality.

Application in the Synthesis of Heterocycles: The Gateway to Niraparib

The primary and most significant application of this compound is as a key starting material for the synthesis of the PARP inhibitor Niraparib .[9] The structure of this compound, with its strategically placed formyl and nitro groups, is ideal for the construction of the indazole core of Niraparib.

The synthesis of Niraparib from this compound generally involves the following key transformations:

  • Reductive Amination/Condensation: The formyl group is reacted with an appropriate amine, often followed by a reduction or a direct condensation to form an intermediate.

  • Indazole Ring Formation: The nitro group is reduced to an amino group, which then undergoes cyclization to form the indazole ring system.

Caption: General synthetic pathway to Niraparib from this compound.

This pivotal role in the synthesis of a clinically important drug underscores the significance of this compound in modern medicinal chemistry. Its availability through scalable synthetic routes has been a key enabler for the large-scale production of Niraparib.

Beyond Niraparib, the reactivity of this compound makes it a versatile building block for the synthesis of other complex heterocyclic systems. The presence of the aldehyde allows for a wide range of condensation and C-C bond-forming reactions, while the nitro group can be a precursor to an amino group for cyclization reactions or can act as an electron-withdrawing group to influence the reactivity of the aromatic ring. It can potentially be used in the synthesis of various quinolines, indazoles, and other fused heterocyclic systems, making it a valuable tool for discovery chemistry.[10][11][12]

Conclusion: A Modern Molecule of Consequence

This compound serves as a compelling case study in the evolution of chemical synthesis driven by the demands of drug discovery. While it may lack a classical discovery narrative, its importance is firmly established by its indispensable role in the synthesis of Niraparib. The development of efficient and scalable synthetic routes to this key intermediate has been a critical step in bringing a vital cancer therapy to patients. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for both process optimization and the exploration of new chemical entities built upon its versatile scaffold.

References

  • CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google P
  • 2-Nitrobenzaldehyde - Wikipedia. (URL: [Link])

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). (URL: [Link])

  • 4 - The Royal Society of Chemistry. (URL: [Link])

  • This compound - precisionFDA. (URL: [Link])

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (URL: [Link])

  • This compound | C9H7NO5 | CID 44549250 - PubChem. (URL: [Link])

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. (URL: [Link])

  • (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (URL: [Link])

  • Synthesis of benzo[f]quinoline (3a) and its nitro-derivates (3b,c). - ResearchGate. (URL: [Link])

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX. (URL: [Link])

  • CAS No : 138229-59-1 | Product Name : this compound | Pharmaffiliates. (URL: [Link])

  • This compound CAS 138229-59-1 - Home Sunshine Pharma. (URL: [Link])

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google P
  • This compound - 江苏宏尔瑞新材料有限公司. (URL: [Link])

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P
  • How To Identify The IR Of Methyl M-Nitrobenzoate - Sciencing. (URL: [Link])

  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. (URL: [Link])

  • (PDF) Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review - ResearchGate. (URL: [Link])

  • This compound (C9H7NO5) - PubChemLite. (URL: [Link])

  • Solved What IR peaks are present in methyl 3-nitrobenzoate? | Chegg.com. (URL: [Link])

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed. (URL: [Link])

  • Methyl 3-methoxy-4-nitrobenzoate - the NIST WebBook. (URL: [Link])

  • Solved TH and 13C NMR spectra of methyl 3-nitrobenzoate: You | Chegg.com. (URL: [Link])

Sources

Introduction to the synthesis of PARP inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of PARP Inhibitors

Authored by a Senior Application Scientist

Foreword: From Biological Rationale to Synthetic Reality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the cellular DNA damage response (DDR).[1][2] They act as sentinels, detecting single-strand DNA breaks (SSBs) and, upon activation, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins. This process recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[3][4]

The therapeutic relevance of inhibiting PARP emerged from the concept of "synthetic lethality".[5][6] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated BER is catastrophic. Unrepaired SSBs accumulate and degenerate into lethal double-strand breaks (DSBs) during DNA replication.[6][7] Since the HR pathway for repairing these DSBs is already compromised, the cell is pushed into apoptosis. This elegant, targeted approach forms the bedrock of PARP inhibitor (PARPi) therapy in oncology.[6][8]

This guide provides a deep dive into the synthetic chemistry that has enabled the translation of this biological concept into powerful clinical agents. We will explore the evolution of chemical scaffolds and dissect the key synthetic strategies for constructing the leading FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Chapter 1: The Chemical Evolution of PARP Inhibitors

The journey to potent and selective PARP inhibitors began with compounds mimicking the nicotinamide portion of the natural PARP substrate, NAD+. Early inhibitors like 3-aminobenzamide were foundational but lacked the potency required for clinical use.[9] Medicinal chemistry efforts evolved to develop scaffolds that could form more extensive and specific interactions within the PARP catalytic domain. This led to the discovery of several key pharmacophores, most notably the phthalazinone, tricyclic indole, and indazole carboxamide cores that define the modern landscape of approved PARP inhibitors. These structures are designed to occupy the nicotinamide-binding pocket, forming critical hydrogen bonds with residues like Gly-863 and Ser-904 and engaging in π-π stacking with Tyr-907.[10]

The synthetic challenge lies in the efficient and scalable construction of these often complex, multi-ring heterocyclic systems, frequently incorporating chiral centers and specific substitution patterns crucial for potency and selectivity.

Chapter 2: Synthesis of First-in-Class PARP Inhibitors

This chapter details the synthetic routes for the four most prominent PARP inhibitors. The discussion emphasizes not just the reaction steps but the underlying strategic decisions that enable their efficient construction on a laboratory and industrial scale.

Olaparib: The Archetypal Phthalazinone

Olaparib (Lynparza®) was the first PARP inhibitor to gain FDA approval and features a distinctive phthalazinone core. Its synthesis has evolved from initial medicinal chemistry routes to more streamlined process chemistry approaches.

Medicinal Chemistry vs. Process Chemistry Routes

The original medicinal chemistry route was designed for flexibility in creating analogues.[11][12] A more recent process chemistry route optimizes for scale, cost, and safety, often by telescoping steps and using more robust reagents.[11] A significant improvement in later syntheses has been the avoidance of hydrazine, a reagent with considerable safety concerns.[12][13]

A modern, scalable approach starts from the industrial byproduct phthalhydrazide, which circumvents the need for hydrazine hydrate.[12][13] This strategy is not only safer but also more cost-effective and environmentally conscious. The phthalazinone core is first chlorinated before being coupled with a separate, functionalized aromatic piece via a Negishi coupling reaction.[13]

G cluster_0 Phthalazinone Core Formation cluster_1 Side-Chain Synthesis cluster_2 Coupling and Final Steps Phthalhydrazide Phthalhydrazide Chlorophthalazinone 1-Chlorophthalazinone Phthalhydrazide->Chlorophthalazinone POCl3 KeyIntermediate Key Intermediate (Acid) Chlorophthalazinone->KeyIntermediate Negishi Coupling with Organozinc Reagent Benzoate Ethyl 2-fluoro-4-methylbenzoate Bromide Brominated Benzoate Benzoate->Bromide NBS, BPO ZincReagent Organozinc Reagent Bromide->ZincReagent Zn dust, LiCl AmideCoupling Amide Coupling KeyIntermediate->AmideCoupling N-Boc-piperazine, HBTU Deprotection Boc Deprotection AmideCoupling->Deprotection HCl FinalAcylation Final Acylation Deprotection->FinalAcylation Cyclopropanecarbonyl chloride Olaparib Olaparib FinalAcylation->Olaparib

Caption: Scalable synthetic workflow for Olaparib.

Representative Experimental Protocol: Negishi Coupling
  • Preparation of the Organozinc Reagent: To a suspension of activated zinc dust and lithium chloride in an anhydrous aprotic solvent (e.g., THF), add the solution of the aryl bromide (ethyl 5-(bromomethyl)-2-fluorobenzoate).

  • Activation: Gently heat the mixture to initiate the formation of the organozinc reagent.

  • Coupling Reaction: In a separate vessel, dissolve 1-chlorophthalazinone and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.

  • Addition: Add the freshly prepared organozinc reagent to the phthalazinone solution.

  • Reaction: Stir the mixture at reflux until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: After cooling, quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify the resulting coupled product by column chromatography or recrystallization to yield the key intermediate.[13]

Rucaparib: A Complex Tricyclic Core

Rucaparib (Rubraca®) is built upon a distinctive azepino-indole-dione scaffold. Its synthesis is a testament to modern organic chemistry, employing powerful cross-coupling and cyclization strategies. Recent advances have focused on creating this tricyclic system more efficiently.

Key Synthetic Strategy: Imino-Stetter Reaction

A concise total synthesis of rucaparib has been reported that utilizes a cyanide-catalyzed imino-Stetter reaction as the key step.[14] This reaction cleverly constructs the substituted indole core in a single, efficient transformation from commercially available starting materials.[14][15] The synthesis begins with a Heck reaction to form a key cinnamonitrile derivative.

G ArylIodide Aryl Iodide Cinnamonitrile 2-Aminocinnamonitrile Derivative ArylIodide->Cinnamonitrile Heck Reaction Acrylonitrile Acrylonitrile Indole Substituted Indole-3-acetonitrile Cinnamonitrile->Indole Imino-Stetter Reaction Aldehyde Aryl Aldehyde Reduction Nitrile Reduction Indole->Reduction NiCl2, NaBH4 Lactamization Azepinone Formation (Lactamization) Reduction->Lactamization Rucaparib Rucaparib Lactamization->Rucaparib

Caption: Concise synthetic workflow for Rucaparib.

This approach is highly efficient, achieving the total synthesis in just three separation operations with an impressive overall yield of 54-59%.[14][15][16]

Representative Experimental Protocol: Azepinone Scaffold Construction
  • Nitrile Reduction: Dissolve the indole-3-acetonitrile intermediate and nickel(II) chloride hexahydrate in methanol.[16]

  • Borohydride Addition: Cool the solution to 0 °C and add sodium borohydride portion-wise to reduce the nitrile to a primary amine.

  • Cyclization: Heat the reaction mixture to 60 °C to promote the intramolecular lactamization, forming the seven-membered azepinone ring.[16]

  • Quenching and Workup: After completion, cool the reaction and quench with diethylenetriamine. Concentrate the mixture and purify the crude product to afford rucaparib.[16]

Niraparib: Asymmetry via Biocatalysis

Niraparib (Zejula®) contains a chiral 3-aryl-piperidine moiety linked to an indazole core. The primary synthetic challenge is the enantioselective synthesis of the piperidine fragment. Process development has moved away from classical resolution towards more elegant biocatalytic and asymmetric chemical methods.

Key Synthetic Strategy: Dynamic Kinetic Resolution

A state-of-the-art synthesis employs a transaminase-mediated dynamic kinetic resolution.[17][18] This biocatalytic approach uses an engineered enzyme to convert a racemic aldehyde surrogate (such as a bisulfite adduct) into the desired single enantiomer of the corresponding amine, which is then cyclized to form the piperidine ring.[18] The final key step is a regioselective copper-catalyzed N-arylation to couple the chiral piperidine with the indazole heterocycle.[17][18]

G Ketoacid Ketoacid (from Friedel-Crafts) AldehydeSurrogate Racemic Aldehyde Surrogate Ketoacid->AldehydeSurrogate Multi-step conversion Piperidone (S)-5-Aryl Piperidone AldehydeSurrogate->Piperidone Transaminase-mediated Dynamic Kinetic Resolution Piperidine Chiral Piperidine Fragment Piperidone->Piperidine Reduction & Functionalization Niraparib Niraparib Piperidine->Niraparib Cu-catalyzed N-Arylation Indazole Indazole Indazole->Niraparib

Caption: Asymmetric synthesis workflow for Niraparib.

This biocatalytic route is highly advantageous as it avoids hazardous reagents and tedious chiral separations that were features of earlier synthetic plans.[17]

Talazoparib: A Structurally Complex Agent

Talazoparib (Talzenna®) is the most potent PARP "trapper," meaning it stabilizes the PARP-DNA complex with high efficacy.[9] Its tetracyclic dihydropyridophthalazinone structure is the most complex among the approved inhibitors, presenting a significant synthetic challenge.

Key Synthetic Strategy: Multi-Step Ring Construction

The synthesis of talazoparib is a multi-step sequence that builds the complex core piece by piece.[19][20] A key intermediate is a substituted tetrahydroquinoline carboxylate, which is formed and then cyclized with hydrazine to create the phthalazinone portion of the molecule.

Representative Experimental Protocol: Phthalazinone Ring Formation
  • Intermediate Synthesis: A key tetrahydroquinoline intermediate is synthesized via a multi-step process, often starting from a substituted nitrobenzoate.[19]

  • Hydrazine Cyclization: The methyl 2-aryl-7-fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate intermediate is dissolved in a suitable solvent.

  • Reaction: Hydrazine monohydrate is added, and the mixture is heated to effect cyclization, forming the final tetracyclic core of talazoparib.[19]

  • Purification: The product is isolated and purified, often via recrystallization, to yield talazoparib as a solid.[19]

Chapter 3: Summary and Future Outlook

The synthesis of PARP inhibitors showcases the power of modern organic chemistry to solve complex molecular challenges. The evolution from first-generation medicinal chemistry routes to highly optimized, scalable, and often greener manufacturing processes has been remarkable.

InhibitorCore ScaffoldKey Synthetic Transformation(s)Overall Yield (Example)
Olaparib PhthalazinoneNegishi Coupling, Hydrazone Cyclization~49% (Convergent Route)[11]
Rucaparib Azepino-indoleHeck Reaction, Imino-Stetter Reaction54%[15][16]
Niraparib Indazole-PiperidineBiocatalytic Dynamic Kinetic Resolution, Cu-catalyzed N-ArylationNot specified in abstracts
Talazoparib DihydropyridophthalazinoneMulti-step Heterocycle Formation, Hydrazine CyclizationNot specified in abstracts

Future synthetic strategies will likely focus on further improving efficiency, reducing environmental impact, and enabling the rapid synthesis of next-generation PARP inhibitors. This includes the development of more selective PARP-1 inhibitors to potentially mitigate off-target effects and the creation of dual-target inhibitors that modulate PARP and other synergistic pathways simultaneously.[21][22][23] As our understanding of the PARP family deepens, synthetic chemistry will remain the indispensable tool for translating new biological insights into life-saving medicines.

References

  • The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry. [Link]

  • Total Synthesis of Rucaparib. The Journal of Organic Chemistry. [Link]

  • Design, development, and therapeutic applications of PARP-1 selective inhibitors. Future Medicinal Chemistry. [Link]

  • A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Organic & Biomolecular Chemistry. [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Stepwise development of structure–activity relationship of diverse PARP-1 inhibitors through comparative and validated in silico modeling techniques and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics. [Link]

  • Practical and Efficient Approach to Scalable Synthesis of Rucaparib. Organic Process Research & Development. [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines. [Link]

  • Production of Niraparib using Imine Reductases. UKRI. [Link]

  • Total Synthesis of Rucaparib. The Journal of Organic Chemistry. [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. [Link]

  • The second-generation synthesis of rucaparib (1). ResearchGate. [Link]

  • Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]

  • Medicinal chemistry of the PARP-1 inhibitor anti-tumor agents and other natural product derivatives. Frontiers in Chemistry. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. [Link]

  • Medicinal Chemistry of PARP Inhibitors: Structural Insights and Mechanistic Implications for Oncology. ChemistrySelect. [Link]

  • Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

  • The Crucial Role of Intermediates in Olaparib Synthesis. Pharmaffiliates. [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. PubMed. [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. ResearchGate. [Link]

  • Synthesis of parpinhibitor talazoparib.
  • The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry. [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. OUCI. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. Europe PMC. [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Processes for the preparation of Niraparib and intermediates thereof.
  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Taylor & Francis Online. [Link]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. [Link]

  • Evolution of PARP Inhibitors in Advanced Ovarian Cancer. OncLive. [Link]

  • Evolution of the Development of PARP Inhibitors. Cancer Treatment and Research. [Link]

Sources

Basic reactivity of aromatic aldehydes and nitro compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactivity of Aromatic Aldehydes and Nitro Compounds

Introduction

Aromatic aldehydes and nitro compounds represent two cornerstone functional groups in the landscape of organic synthesis, particularly within the realms of pharmaceutical and materials science. The aldehyde, characterized by its electrophilic carbonyl carbon, serves as a hub for nucleophilic attack and carbon-carbon bond formation. Conversely, the nitro group, with its profound electron-withdrawing capabilities, fundamentally alters the reactivity of the aromatic ring to which it is attached and is itself a versatile precursor to the invaluable amino group. This guide, intended for researchers, scientists, and drug development professionals, eschews a rigid template to deliver a nuanced, in-depth analysis of the core reactivity principles governing these moieties. We will explore the causality behind their characteristic transformations, provide field-proven experimental protocols, and visualize complex mechanisms to foster a deeper, more intuitive understanding of their chemical behavior.

Part 1: The Aromatic Aldehyde - An Electrophilic Hub

Core Principles of Reactivity

The reactivity of an aromatic aldehyde is centered on the polarity of its carbonyl group (C=O). However, its behavior is distinctly modulated by the attached aromatic ring, differentiating it from its aliphatic counterparts.

  • Electronic Effects: Aromatic aldehydes, such as benzaldehyde, are generally less reactive towards nucleophiles than aliphatic aldehydes like acetaldehyde.[1][2][3][4][5] This attenuated reactivity is a direct consequence of the electron-donating resonance effect (+R or +M) of the benzene ring, which delocalizes π-electrons into the carbonyl group. This delocalization increases the electron density on the carbonyl carbon, reducing its electrophilicity and making it a less appealing target for nucleophiles.[1][2][4]

  • Steric Effects: The bulky phenyl group presents a greater degree of steric hindrance to an incoming nucleophile compared to the smaller alkyl groups of most aliphatic aldehydes, further slowing the rate of nucleophilic addition.[1][4]

  • Substituent Effects: The reactivity of the aldehyde can be finely tuned by substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho or para positions enhance the electrophilicity of the carbonyl carbon by pulling electron density away from the ring, thereby increasing reactivity towards nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease reactivity by pushing more electron density into the ring and carbonyl group.

Characteristic Reactions of Aromatic Aldehydes

A hallmark reaction of aromatic aldehydes, and other aldehydes lacking α-hydrogens, is the Cannizzaro reaction.[6][7] When treated with a strong base, two molecules of the aldehyde undergo a disproportionation event, where one molecule is oxidized to a carboxylic acid and the other is reduced to a primary alcohol.[8][9][10][11][12]

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon. The key, rate-determining step involves the transfer of a hydride ion (H⁻) from the resulting tetrahedral intermediate to the carbonyl carbon of a second aldehyde molecule.[8][9][10] This intermolecular hydride shift is the crux of the redox process.

Caption: Mechanism of the Cannizzaro Reaction.

The Crossed Cannizzaro Reaction: For practical synthesis, the standard reaction is often inefficient as it sacrifices 50% of the starting aldehyde to the carboxylic acid. The Crossed Cannizzaro Reaction addresses this by using an inexpensive, highly reactive aldehyde, typically formaldehyde, as a "sacrificial" reducing agent.[8][10][11] Formaldehyde is preferentially oxidized to formate, allowing the more valuable aromatic aldehyde to be almost completely reduced to its corresponding alcohol.

Protocol 1: Cannizzaro Reaction of Benzaldehyde

  • Setup: In a 250 mL flask, dissolve 15 g of potassium hydroxide in 15 mL of water. Cool the solution in an ice bath.

  • Reaction: To the cooled, stirred solution, add 15 mL of benzaldehyde dropwise, ensuring the temperature remains below 20°C.

  • Execution: After addition is complete, seal the flask and shake vigorously until a thick, permanent emulsion forms. Allow the mixture to stand at room temperature for 24 hours.

  • Workup (Isolation of Benzyl Alcohol): Add 100 mL of water to the flask to dissolve the potassium benzoate. Transfer the mixture to a separatory funnel and extract three times with 30 mL portions of diethyl ether. Combine the ether extracts, wash with 10% sodium bisulfite solution, then with saturated sodium chloride solution. Dry the ether layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The remaining liquid is benzyl alcohol, which can be further purified by vacuum distillation.

  • Workup (Isolation of Benzoic Acid): The aqueous layer from the extraction contains potassium benzoate. Cool this layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid until precipitation is complete (check with pH paper).

  • Purification: Collect the benzoic acid precipitate by vacuum filtration, wash with cold water, and recrystallize from hot water to obtain pure benzoic acid.

The Perkin reaction is a powerful method for synthesizing α,β-unsaturated aromatic acids, most notably cinnamic acids. It involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst.[7][13][14][15][16][17]

Causality of the Mechanism: The reaction's success hinges on the ability of the weak base (e.g., sodium acetate) to deprotonate the acid anhydride at the α-carbon, forming a resonance-stabilized carbanion. This carbanion is the key nucleophile that attacks the aromatic aldehyde.[13][16][17] The subsequent steps involve an intramolecular acyl transfer and elimination of water to form the unsaturated product.

Perkin_Mechanism cluster_reactants Step 1: Carbanion Formation cluster_intermediate Step 2-3: Nucleophilic Attack & Protonation cluster_final Step 4-5: Dehydration & Hydrolysis Anhydride (CH₃CO)₂O Carbanion ⁻CH₂(CO)₂O Anhydride->Carbanion Base deprotonates Base CH₃COO⁻ Na⁺ Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Attack on Ar-CHO ArCHO Ar-CHO Unsaturated Unsaturated Intermediate Alkoxide->Unsaturated Dehydration Final_Product Ar-CH=CH-COOH Unsaturated->Final_Product Hydrolysis Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine +2e⁻, +2H⁺ Henry_Reaction_Workflow cluster_step1 1. Nitronate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Protonation Nitroalkane R-CH₂-NO₂ Nitronate Nitronate Anion [R-CH=NO₂]⁻ Nitroalkane->Nitronate Deprotonation Base Base Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Attack on Aldehyde Aldehyde Ar-CHO Product β-Nitro Alcohol Alkoxide->Product Protonation

Caption: Experimental workflow for the Henry (Nitroaldol) Reaction.

Table 2: Representative Yields in the Henry Reaction with Aromatic Aldehydes

Aromatic AldehydeCatalyst/BaseYield (%)
BenzaldehydeDETA93%
4-ChlorobenzaldehydeDETA85%
4-MethoxybenzaldehydeDETA91%
2-NitrobenzaldehydeDETA58%
4-MethylbenzaldehydeDETA88%
(Data sourced from representative studies on the Henry reaction).
[18]

Protocol 4: Henry Reaction of Benzaldehyde and Nitromethane

  • Setup: To a solution of 10.6 g (0.1 mol) of benzaldehyde in 50 mL of ethanol, add 6.1 g (0.1 mol) of nitromethane.

  • Reaction: Cool the mixture in an ice-water bath. While stirring, slowly add 5 mL of 10 M sodium hydroxide solution dropwise, ensuring the temperature does not exceed 25°C.

  • Execution: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to stir at room temperature for an additional 2 hours. A precipitate may form.

  • Workup: Pour the reaction mixture into a beaker containing 200 mL of ice water and 10 mL of concentrated hydrochloric acid. Stir vigorously. The product, 1-phenyl-2-nitroethanol, will often separate as an oil or solid.

  • Isolation: If the product is an oil, extract it into diethyl ether (3 x 50 mL). If it is a solid, collect it by vacuum filtration.

  • Purification: Wash the ether extracts or the solid product with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude β-nitro alcohol. The product can be purified by column chromatography or recrystallization.

Conclusion

The reactivities of aromatic aldehydes and nitro compounds are governed by distinct yet complementary electronic principles. The aromatic aldehyde serves as a quintessential electrophile at its carbonyl carbon, susceptible to a range of nucleophilic additions that are subtly tempered by the aromatic ring. Key transformations like the Cannizzaro and Perkin reactions highlight its utility in redox and condensation chemistry. In contrast, the aromatic nitro compound functions as a powerful electron sink, deactivating the ring to electrophiles while enabling facile reduction of the nitro group itself—the primary pathway to synthetically vital anilines. The synergy between these functionalities is elegantly captured in the Henry reaction, where the aldehyde's electrophilicity is harnessed by the nucleophilic nitronate anion. A thorough, mechanism-driven understanding of these core reactivities is indispensable for the rational design of synthetic routes in drug discovery and materials development.

References

  • BYJU'S. Cannizzaro Reaction Mechanism. Available from: [Link]

  • Wikipedia. Cannizzaro reaction. Available from: [Link]

  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available from: [Link]

  • PMC - NIH. A Walk through Recent Nitro Chemistry Advances. Available from: [Link]

  • Wikipedia. Nitro compound. Available from: [Link]

  • Fiveable. Aromatic Aldehyde Definition - Organic Chemistry Key Term. Available from: [Link]

  • Online Notes. Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Available from: [Link]

  • BYJU'S. Perkin Reaction Mechanism. Available from: [Link]

  • Fiveable. Nitro Group Definition - Organic Chemistry Key Term. Available from: [Link]

  • Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf. Available from: [Link]

  • ACS Publications. Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift. Available from: [Link]

  • Allen. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Available from: [Link]

  • Allen. Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain.. Available from: [Link]

  • Grokipedia. Henry reaction. Available from: [Link]

  • Unacademy. Perkin Reaction Mechanism - Chemistry. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Cannizzaro Reaction. Available from: [Link]

  • Vedantu. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Perkin Condensation. Available from: [Link]

  • Chemistry Steps. Cannizzaro Reaction. Available from: [Link]

  • askIITians. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Available from: [Link]

  • Britannica. Aldehyde - Oxidation, Reduction, Reactions. Available from: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available from: [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. Available from: [Link]

  • Organic Chemistry Data. Nitro Reduction - Common Conditions. Available from: [Link]

  • e-Content, VBSPU. NITRO COMPOUNDS. Available from: [Link]

  • Online Chemistry Notes. Aromatic Aldehydes and Ketones - Preparation and Properties. Available from: [Link]

  • Britannica. Nitro compound | Uses, Examples, & Facts. Available from: [Link]

  • organicmystery.com. Electrophilic Substitution Reactions in Aldehydes and Ketones. Available from: [Link]

  • YouTube. Why nitro group is electron withdrawing?. Available from: [Link]

  • Quora. Why is the nitro group a metal director in aromatic electrophilic reactions?. Available from: [Link]

  • ResearchGate. Henry reaction of different aromatic aldehydes with nitromethane. Available from: [Link]

  • ACS Publications. Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. Available from: [Link]

  • Wikipedia. Henry reaction. Available from: [Link]

  • Organic Chemistry Portal. Henry Reaction. Available from: [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • YouTube. What Are Nitro Compounds? - Chemistry For Everyone. Available from: [Link]

  • YouTube. Substitution Electrophilic in aromatic aldehydes & aromatic ketones. Available from: [Link]

Sources

Introduction: The Critical Role of Methyl 3-formyl-2-nitrobenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Procurement and Quality Verification of Methyl 3-Formyl-2-Nitrobenzoate

This compound (CAS No. 138229-59-1) is a highly functionalized aromatic compound that has emerged as a pivotal building block in synthetic organic chemistry.[1] Its structure, featuring an ester, a formyl (aldehyde), and a nitro group on a benzene ring, offers a versatile platform for constructing complex molecular architectures. This compound is not merely a laboratory curiosity; it is a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[2]

Most notably, this compound is a key precursor in the production of Niraparib, a potent oral poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of specific types of ovarian and breast cancers.[1][3] Given its direct lineage to a life-saving therapeutic, the procurement of this intermediate is a process that demands the utmost rigor. The purity, consistency, and documentation associated with this material can directly impact the efficiency of a synthetic campaign, the impurity profile of the subsequent API, and ultimately, the safety and efficacy of the final drug product.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the complexities of sourcing, purchasing, and validating this compound. We will move beyond a simple list of suppliers to establish a robust, self-validating system for procurement and quality control, ensuring that the material you bring into your laboratory is fit for purpose and meets the highest scientific standards.

Part 1: Supplier Identification and Strategic Vetting

The first step in procurement is identifying a pool of potential suppliers. However, the true expertise lies not in finding suppliers, but in qualifying them. A low price point is irrelevant if the material is of inconsistent quality or if the supplier cannot provide the necessary documentation for regulatory scrutiny.

Identifying Potential Suppliers

A preliminary search for "this compound" or its CAS number (138229-59-1) will yield numerous hits from chemical marketplaces and manufacturers.[4] The goal is to move from this broad list to a shortlist of reputable candidates.

Table 1: Representative Suppliers of this compound

SupplierPurity OfferedAvailable Pack SizesNoteworthy Details
Apollo Scientific 99%[5][6]1g, 5g[5]UK and US stock availability noted.[5]
SynQuest Laboratories 99%[7]Pricing available upon request.Provides MDL number for easy cross-referencing.[7]
Home Sunshine Pharma High quality, various grades[2]Bulk quantities available.[2]Specializes in APIs and intermediates.[2]
LEAPChem Industrial & Pharmaceutical Grades[8]Bottle, barrel, container packaging.[8]Large catalog of rare and innovative chemicals.[8]
Huateng Pharma 98%[9]Custom quantities.Provides access to MSDS and COA upon request.[9]
Shanghai SE Pharm Co. ≥99.00% (HPLC)[10]1kg, 10kg, 25kg[10]Notes GMP plant manufacturing and audit acceptance.[10]

Disclaimer: This table is for illustrative purposes and is not an exhaustive list or endorsement. Due diligence is required for any supplier selection.

The Supplier Qualification Workflow

A systematic approach to vetting is critical. The following workflow outlines the key decision points in moving from a potential supplier to an approved partner. The causality behind this process is to front-load the quality and documentation assessment, saving time and resources by eliminating unsuitable vendors early.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Logistical & Final Approval start Identify Potential Suppliers (Databases, Marketplaces) request_docs Request Key Documentation: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) start->request_docs eval_coa Evaluate CoA for Critical Parameters (Purity, Impurity Profile, Analytical Methods) request_docs->eval_coa eval_sds Review SDS for Handling & Safety Compliance request_docs->eval_sds request_sample Request & Evaluate Trial Sample (Optional but Recommended) eval_coa->request_sample final_decision Decision Point eval_logistics Assess Logistics: - Lead Time - Shipping Conditions - Cost & Scalability request_sample->eval_logistics eval_logistics->final_decision approved Add to Approved Supplier List final_decision->approved Meets Criteria rejected Reject Supplier final_decision->rejected Fails Criteria

Caption: Supplier Qualification Workflow Diagram.

Part 2: In-House Quality Control and Verification

Upon receiving a shipment of this compound, the responsibility for quality verification shifts to the receiving laboratory. Never assume the supplier's Certificate of Analysis (CoA) is sufficient on its own. Independent verification is the cornerstone of scientific integrity. The compound's synthesis often starts from precursors like methyl 3-methyl-2-nitrobenzoate or methyl 3-(bromomethyl)-2-nitrobenzoate, which can be potential process impurities.[1][3]

Visual and Physical Inspection

The first step is a simple but important one. The material should be a white to off-white solid or powder.[1][6][10] Check for uniform color and consistency. Note any discoloration, clumps, or foreign matter, which could indicate degradation or contamination. Ensure the container is properly sealed and labeled, and that the information matches your purchase order.

Spectroscopic Verification Protocol

A multi-technique spectroscopic analysis is required for unambiguous identification and purity assessment. Substituted benzaldehydes are well-characterized by standard spectroscopic methods.[11][12]

Protocol: QC Verification of this compound

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the received compound.

    • Dissolve in 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube. Tetramethylsilane (TMS) should be used as an internal standard (0 ppm).[11]

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the molecular structure and identify the relative positions of the functional groups.

    • Method: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.[13]

    • Expected Chemical Shifts (δ, ppm in CDCl₃):

      • ~9.98 ppm (singlet, 1H): This is the highly deshielded aldehyde proton (–CHO). Its presence and integration are critical.[14]

      • ~8.28 ppm (doublet of doublets, 1H): Aromatic proton ortho to the formyl group.

      • ~8.18 ppm (doublet of doublets, 1H): Aromatic proton ortho to the nitro group.

      • ~7.77 ppm (triplet, 1H): Aromatic proton meta to both the formyl and nitro groups.[14]

      • ~3.95 ppm (singlet, 3H): The methyl ester protons (–OCH₃).[14]

    • Causality: The distinct chemical shifts and coupling patterns of the aromatic protons are dictated by the electron-withdrawing effects of the nitro and formyl groups, providing a unique fingerprint for this specific substitution pattern.[13]

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Analyze a dilute solution of the sample via Electrospray Ionization (ESI) or a similar soft ionization technique.

    • Expected Result: The molecular formula is C₉H₇NO₅, with a molecular weight of approximately 209.16 g/mol .[15][16] Look for the molecular ion peak [M+H]⁺ at m/z ≈ 210.0 or [M+Na]⁺ at m/z ≈ 232.0.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient and UV detection at ~254 nm).

    • Analysis: Inject a known concentration of the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks. A high-quality sample should exhibit a purity of ≥98%.[9]

The following workflow visualizes this essential in-house process.

G cluster_0 Analytical Testing start Material Received (this compound) log Log Sample & PO Details start->log visual Visual Inspection (Color, Form, Packaging) log->visual nmr ¹H NMR Spectroscopy (Structural Confirmation) visual->nmr Proceed if OK hplc HPLC Analysis (Purity Assessment) visual->hplc Proceed if OK ms Mass Spectrometry (MW Verification) visual->ms Proceed if OK compare Compare Data to CoA & Internal Specifications nmr->compare hplc->compare ms->compare decision Quality Decision compare->decision release Release to R&D Inventory decision->release Pass reject Quarantine & Reject Lot (Contact Supplier) decision->reject Fail

Sources

Methodological & Application

Application Note & Protocol: The Strategic Role of Methyl 3-Formyl-2-Nitrobenzoate in the Synthesis of Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Niraparib and the Quest for Efficient Synthesis

Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 gene mutations such as ovarian and breast cancer.[1][2] By impeding the repair of DNA single-strand breaks, Niraparib induces synthetic lethality in cancer cells with compromised homologous recombination repair pathways.[2][3] The translation of this promising therapeutic into a widely accessible treatment hinges on the development of robust, scalable, and economically viable synthetic routes. Several distinct synthetic pathways to Niraparib have been developed, with many strategically employing methyl 3-formyl-2-nitrobenzoate as a key starting material or intermediate.[4][5][6] This document provides a detailed examination of the role and application of this crucial building block in the synthesis of Niraparib.

Profile of a Key Intermediate: this compound

This compound is a functionalized aromatic compound that serves as a linchpin in constructing the core structure of Niraparib.[7] Its chemical architecture, featuring an aldehyde, a nitro group, and a methyl ester, allows for a sequence of specific and high-yielding transformations.

PropertyValueSource
CAS Number 138229-59-1[7]
Molecular Formula C9H7NO5[7]
Molecular Weight 209.16 g/mol [7]
Appearance White lumpy powder[7]
Boiling Point 354°C[7]
Storage 2-8°C under inert gas (Nitrogen or Argon)[7]

Synthesis of this compound: The Foundational Step

The preparation of this compound is a critical preliminary step in the overall synthesis of Niraparib. A common and scalable method involves the oxidation of methyl 3-methyl-2-nitrobenzoate.[8][9] This transformation can be achieved through various patented procedures, often utilizing reagents like dimethylformamide dimethylacetal (DMF-DMA) and pyrrolidine.[6][8] Another approach involves the chlorination of the methyl group followed by hydrolysis.[10]

A representative two-step synthesis from methyl-3-methyl-2-nitrobenzoate is outlined below:[9]

  • Step 1: Formation of an Enamine Intermediate. Methyl-3-methyl-2-nitrobenzoate is reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures.[9]

  • Step 2: Hydrolysis to the Aldehyde. The resulting enamine intermediate is then hydrolyzed to yield this compound.[9]

This process provides a high-purity intermediate essential for the subsequent coupling reactions in the Niraparib synthesis.[8]

The Core Reaction: Constructing the Niraparib Scaffold

The strategic importance of this compound lies in its role in forming the indazole ring system of Niraparib. A prevalent synthetic route involves the reaction of this compound with the chiral amine, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[6] This key transformation typically proceeds through an initial imine formation, followed by a reductive cyclization to form the indazole core.

Niraparib_Synthesis_Overview cluster_start Starting Materials cluster_process Core Synthesis cluster_finish Final Product M3F2NB This compound Coupling Reductive Amination/ Cyclization M3F2NB->Coupling Amine (S)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate Amine->Coupling Intermediate Indazole Intermediate (Protected) Coupling->Intermediate Amidation Amidation & Deprotection Intermediate->Amidation Niraparib Niraparib Amidation->Niraparib

Caption: Overall synthetic workflow from key intermediates to Niraparib.

Detailed Protocol: Reductive Amination and Cyclization

The following protocol is a representative procedure derived from patented methods for the synthesis of the indazole intermediate from this compound.[4][6]

Materials and Reagents:

ReagentMolar Eq.PurityNotes
This compound1.0>99%The limiting reagent.
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate1.0-1.2>98%Chiral amine partner.
Reducing Agent (e.g., Sodium dithionite)2.0-4.0Reagent GradeFor reduction of the nitro group.
Solvent (e.g., Ethanol, Methanol)-AnhydrousTo facilitate the reaction.
Acid/Base (e.g., Acetic Acid)CatalyticACS GradeTo catalyze imine formation.

Experimental Workflow:

Protocol_Workflow start Start dissolve 1. Dissolve this compound and chiral amine in ethanol. start->dissolve add_catalyst 2. Add catalytic acetic acid. dissolve->add_catalyst stir_rt 3. Stir at room temperature to form imine. add_catalyst->stir_rt add_reductant 4. Add aqueous sodium dithionite solution. stir_rt->add_reductant reflux 5. Heat to reflux for several hours. add_reductant->reflux monitor 6. Monitor reaction by TLC/HPLC. reflux->monitor monitor->reflux Incomplete workup 7. Cool, concentrate, and perform aqueous workup. monitor->workup Complete purify 8. Purify by recrystallization or chromatography. workup->purify end End purify->end

Caption: Step-by-step experimental workflow for the core reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethanol.

  • Addition of Amine: Add (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.1 eq) to the solution.

  • Imine Formation: Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction and Cyclization: Prepare a solution of sodium dithionite (3.0 eq) in water. Add this solution dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography to yield the desired indazole intermediate.

Mechanistic Insights and Rationale

The conversion of this compound into the indazole core of Niraparib is a sophisticated one-pot reaction sequence.

  • Imine Formation: The aldehyde group of this compound reacts with the primary amine of the piperidine derivative under mild acid catalysis to form a Schiff base (imine).

  • Nitro Group Reduction: The reducing agent, typically sodium dithionite, reduces the nitro group to an amino group.

  • Intramolecular Cyclization: The newly formed amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of the indazole ring system. This step is often spontaneous and driven by the formation of a stable aromatic system.

The choice of an alcohol solvent like ethanol is ideal as it effectively dissolves the reactants and is suitable for the reflux temperatures required. The one-pot nature of this process is highly advantageous for industrial-scale production as it minimizes handling and purification steps, thereby improving overall efficiency and yield.[4]

Conclusion

This compound is a demonstrably vital intermediate in the synthesis of the PARP inhibitor Niraparib. Its specific functional groups allow for a direct and efficient pathway to construct the drug's core indazole structure. The protocols derived from extensive patent literature highlight a robust and scalable method that is central to the manufacturing of this important anticancer therapeutic. Understanding the chemistry and application of this key building block is essential for professionals engaged in the process development and manufacturing of Niraparib.

References

  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents.
  • This compound: Comprehensive Overview and Applications. (2025). Available from: [Link]

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents.
  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
  • CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents.
  • EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents.
  • METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 - EPO. Available from: [Link]

  • Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division - University of Oxford. Available from: [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. Available from: [Link]

  • WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ... - Google Patents.
  • Synthesis of niraparib (XXXII). | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available from: [Link]

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. (2010). Available from: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging - PubMed. Available from: [Link]

  • Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of Indazole-Based PARP Inhibitors Utilizing Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals engaged in oncology and medicinal chemistry.

Abstract

This document provides a detailed guide for the synthesis of indazole-based Poly(ADP-ribose) polymerase (PARP) inhibitors, utilizing methyl 3-formyl-2-nitrobenzoate as a key starting material. PARP inhibitors represent a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. The protocols herein are designed to be robust and reproducible, offering insights into the chemical rationale and experimental nuances. This guide is intended to empower researchers to synthesize these critical compounds for further investigation and development.

Introduction: The Strategic Role of PARP Inhibition and Key Synthons

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for cellular homeostasis, playing a critical role in the repair of single-strand DNA breaks (SSBs).[1][2] In cancer therapy, the inhibition of PARP has emerged as a powerful strategy based on the concept of synthetic lethality.[1][3] Cancer cells with pre-existing defects in other DNA repair pathways, such as the homologous recombination (HR) pathway due to BRCA1 or BRCA2 mutations, are highly dependent on PARP for survival.[2] Inhibition of PARP in these cells leads to an accumulation of unrepaired DNA damage, culminating in genomic instability and apoptosis.[1][2]

Several PARP inhibitors have received clinical approval, including Olaparib, Rucaparib, Talazoparib, and Niraparib, many of which are used for the treatment of ovarian, breast, prostate, and pancreatic cancers.[4] While structurally diverse, many potent PARP inhibitors are built around specific heterocyclic scaffolds, such as the phthalazinone core in Olaparib and the indazole core in Niraparib.[5][6]

The chemical intermediate, This compound (CAS 138229-59-1) , is a versatile and crucial building block for the synthesis of indazole-based PARP inhibitors like Niraparib.[7][8] Its unique arrangement of functional groups—a methyl ester, a formyl group, and a nitro group on an aromatic ring—provides the necessary reactivity for the construction of the indazole scaffold.[7]

The Science of Synthetic Lethality: Mechanism of PARP Inhibition

The therapeutic efficacy of PARP inhibitors is rooted in a sophisticated biological mechanism. Here's a breakdown of the key principles:

  • PARP's Role in DNA Repair: PARP enzymes detect and bind to sites of single-strand DNA breaks. Upon binding, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins to the site of damage.[1][2]

  • Inhibition and its Consequences: PARP inhibitors, such as Niraparib, act as competitive inhibitors at the NAD+ binding site of PARP enzymes, preventing the formation of PAR chains.[9] This not only halts the repair of SSBs but also "traps" the PARP enzyme on the DNA.[10]

  • Synthetic Lethality in BRCA-Deficient Cells: In healthy cells with a functional homologous recombination (HR) pathway, the double-strand breaks (DSBs) that arise from unrepaired SSBs during DNA replication can still be efficiently repaired. However, in cancer cells with BRCA mutations, the HR pathway is compromised. The combination of PARP inhibition and a deficient HR pathway is catastrophic for the cell, leading to a high level of genomic instability and cell death.[1][3]

Below is a diagram illustrating the principle of synthetic lethality with PARP inhibitors.

G cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutated Cancer Cell cluster_2 BRCA-Mutated Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break parp1 PARP Enzyme ssb1->parp1 activates hr1 Homologous Recombination repair1 DNA Repair & Cell Survival parp1->repair1 facilitates ssb2 Single-Strand Break parp2 PARP Enzyme ssb2->parp2 activates hr2 Defective HR death1 Cell Death ssb3 Single-Strand Break parp3 Inhibited PARP ssb3->parp3 trapped death2 Synthetic Lethality (Cell Death) parp3->death2 leads to hr3 Defective HR hr3->death2 cannot repair DSBs

Caption: Mechanism of synthetic lethality in BRCA-mutated cancer cells treated with PARP inhibitors.

Synthetic Strategy and Workflow

The synthesis of an indazole-based PARP inhibitor core from this compound generally follows a multi-step sequence. The key transformation is a reductive cyclization, where the nitro group is reduced and subsequently participates in the formation of the indazole ring with the formyl group and an appropriate amine.

Here is a generalized workflow for the synthesis:

G start This compound reaction1 Condensation Reaction (Imine Formation) start->reaction1 + Amine reagents Starting Materials & Reagents Procurement reagents->start workup1 Work-up & Isolation of Imine Intermediate reaction1->workup1 reaction2 Reductive Cyclization (Indazole Formation) workup1->reaction2 workup2 Work-up & Purification (e.g., Chromatography) reaction2->workup2 characterization Characterization (NMR, MS, HPLC) workup2->characterization final_product Indazole Core of PARP Inhibitor characterization->final_product

Caption: General experimental workflow for the synthesis of an indazole-based PARP inhibitor core.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Nitroaromatic compounds can be hazardous and should be handled with care.

Protocol 1: Synthesis of the Imine Intermediate

This protocol describes the condensation of this compound with a substituted aniline to form the corresponding imine, a key intermediate in the synthesis of Niraparib.

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0209.1610.0 g
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate1.0290.3813.88 g
Ethanol (anhydrous)--200 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g).

  • Add anhydrous ethanol (200 mL) to the flask and stir until the starting material is dissolved.

  • Add (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (13.88 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the imine product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the imine intermediate as a solid.

Protocol 2: Synthesis of the Indazole Core via Reductive Cyclization

This protocol details the formation of the indazole ring system through a reductive cyclization of the imine intermediate.

ReagentMolar Eq.MW ( g/mol )Amount
Imine Intermediate (from Protocol 1)1.0481.5310.0 g
Sodium Azide (NaN₃)1.565.012.02 g
Dimethylformamide (DMF, anhydrous)--100 mL

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a fume hood.

  • To a 250 mL round-bottom flask, add the imine intermediate (10.0 g) and anhydrous dimethylformamide (DMF) (100 mL). Stir until dissolved.

  • Carefully add sodium azide (2.02 g) to the solution in portions.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 500 mL of ice-water with stirring. A precipitate should form.

  • Stir the aqueous mixture for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether.

  • Dry the product under vacuum. The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final indazole core should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. Expected shifts for key protons and carbons should be observed. For example, the formation of the indazole ring will result in characteristic signals in the aromatic region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the products. The [M+H]⁺ ion should be observed at the expected m/z value.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds. A purity of >95% is generally desired for subsequent synthetic steps or biological testing.

Concluding Remarks

This guide provides a foundational protocol for the synthesis of indazole-based PARP inhibitors using this compound. The described methods are based on established literature and are designed to be a reliable starting point for researchers in this field. Further optimization of reaction conditions may be necessary depending on the specific substrates and scale of the synthesis. The successful synthesis of these compounds will enable further exploration of their therapeutic potential and contribute to the development of next-generation cancer therapies.

References

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. (n.d.). PubMed.
  • What is the mechanism of Olaparib? (2024).
  • What is the mechanism of Niraparib Tosylate? (2024).
  • Robertson, J. (2013). The Mechanism of Action of Olaparib. Targeted Oncology.
  • Olaparib. (n.d.). PMC - NIH.
  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021). PubMed.
  • The Science Behind Niraparib Tosylate Monohydrate: A Deep Dive into PARP Inhibition. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC - NIH.
  • This compound: Comprehensive Overview and Applic
  • Olaparib. (n.d.). PubMed.
  • A kind of synthetic method for preparing Niraparib. (n.d.).
  • Niraparib synthesis. (n.d.). ChemicalBook.
  • Synthesis of Niraparib, a cancer drug candid
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). NIH.

Sources

Application Notes & Protocols: The Reaction Mechanism and Synthetic Utility of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for Complex Drug Synthesis

Methyl 3-formyl-2-nitrobenzoate (MFNB) is a highly functionalized aromatic compound that has emerged as a critical starting material and intermediate in the synthesis of complex pharmaceutical agents.[1][2][3][4] Identified by its CAS number 138229-59-1, this white, lumpy powder possesses a unique arrangement of three key functional groups—a methyl ester, a formyl (aldehyde) group, and a nitro group—strategically positioned on a benzene ring.[1][5] This specific ortho/meta substitution pattern is not accidental; it is the key to its synthetic power, enabling a series of predictable and high-yield intramolecular reactions to form complex heterocyclic systems that are central to the structure of modern therapeutics.

Notably, MFNB is a cornerstone in the synthesis of targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib, which are vital in the treatment of specific cancers.[1][2][3] Its utility also extends to the synthesis of kinase inhibitors, demonstrating its versatility as a scaffold in medicinal chemistry.[6][7] This guide provides an in-depth analysis of the core reaction mechanisms of MFNB, detailed experimental protocols for its synthesis and key transformations, and contextualizes its application in the development of significant drug molecules.

Physicochemical Properties and Handling

Understanding the physical and chemical properties of MFNB is essential for its safe handling, storage, and successful application in synthesis. The compound should be stored under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C) to ensure its long-term stability.[1][8]

PropertyValueSource
CAS Number 138229-59-1[1][3]
Molecular Formula C₉H₇NO₅[1][3][5]
Molecular Weight 209.16 g/mol [1][3][5]
Appearance White lumpy powder / Solid[1][2][4]
Melting Point 127-129°C[2]
Boiling Point 354°C[1][4]
Density ~1.386 g/cm³[1][4]
Solubility Soluble in various organic solvents.[1][9]
HS Code 2918300090[1][4]

Core Reaction Mechanisms in Drug Synthesis

The synthetic versatility of MFNB is derived from the reactivity of its three principal functional groups. The ortho-positioning of the nitro and formyl groups is particularly significant, as it facilitates intramolecular cyclization reactions upon reduction of the nitro group—a common and powerful strategy for building heterocyclic cores.

Mechanism I: Reductive Cyclization

This is arguably the most important reaction pathway for MFNB in drug synthesis. It is a two-stage intramolecular process that transforms the linear aromatic precursor into a bicyclic heterocyclic system, typically an indoline or quinazoline derivative.

  • Step 1: Reduction of the Ortho-Nitro Group: The process begins with the selective reduction of the nitro group to a primary amine (-NH₂). This transformation is the key that "unlocks" the cyclization potential of the molecule. The choice of reducing agent is critical and is often dictated by the sensitivity of other functional groups and the desired scale of the reaction. Common systems include:

    • Metal/Acid Systems: Iron powder with ammonium chloride (Fe/NH₄Cl) or Zinc with ammonium chloride (Zn/NH₄Cl) in a protic solvent like methanol or ethanol are frequently used due to their mildness, cost-effectiveness, and high chemoselectivity.[10]

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) is a clean and efficient method, though it may require specialized pressure equipment.

    • Transfer Hydrogenation: Using a hydrogen source like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a safer alternative to using hydrogen gas.

  • Step 2: Intramolecular Cyclization: Once the amino group is formed in situ, it is perfectly positioned to react with the adjacent formyl group. This can proceed via two main pathways:

    • Intramolecular Reductive Amination: The amine attacks the aldehyde to form a cyclic imine (or enamine) intermediate, which is then immediately reduced to the final saturated heterocyclic ring (e.g., an indoline). Often, the same conditions used for the nitro reduction are sufficient to reduce the imine.

    • Condensation/Cyclization: In other contexts, the amine and aldehyde can undergo a condensation reaction that leads to the formation of different heterocyclic systems, such as quinazolinones, especially if other reagents are present.[11]

The overall transformation is a powerful method for rapidly increasing molecular complexity and generating the core scaffolds of drugs like Nintedanib.[6][12][13]

Caption: General pathway for Reductive Cyclization of MFNB.

Mechanism II: Reductive Amination of the Formyl Group

While the formyl group is crucial for cyclization, it can also be used as a handle for introducing side chains via intermolecular reductive amination.[14][15] This reaction is fundamental for building out the molecular structure from the core scaffold.

The process involves reacting MFNB with a primary or secondary amine. This forms an iminium ion intermediate, which is not isolated but is reduced in situ by a mild reducing agent.

  • Key Reagents:

    • Amines: A wide variety of primary or secondary amines can be used to introduce desired functional groups or linking chains.

    • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[15] It is mild enough to not reduce the aldehyde directly but is highly effective at reducing the iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is another classic reagent for this purpose.[15]

This reaction is highly valuable as it allows for the covalent linking of MFNB to other complex fragments, a key strategy in fragment-based drug discovery and lead optimization.

Caption: Intermolecular Reductive Amination of MFNB's formyl group.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Synthesis of this compound (MFNB)

This protocol is based on a common industrial synthesis route starting from methyl 3-methyl-2-nitrobenzoate.[16] The process involves a two-step transformation: radical-initiated dichlorination of the methyl group, followed by controlled hydrolysis to the aldehyde.

  • Step A: Synthesis of Methyl 3-(dichloromethyl)-2-nitrobenzoate

    • To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and gas inlet, add methyl 3-methyl-2-nitrobenzoate (1.0 eq).

    • Add a suitable solvent such as dichloromethane or dichloroethane (6-12 volumes, e.g., 6-12 mL per gram of starting material).[16]

    • Initiate the reaction by irradiating with an ultraviolet light source.[16]

    • Bubble chlorine gas (Cl₂) through the solution at a controlled rate (a molar ratio of 2-4 eq is typical).[16]

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Once complete, purge the system with nitrogen to remove excess chlorine gas. The resulting solution containing methyl 3-(dichloromethyl)-2-nitrobenzoate is typically used directly in the next step without purification.

  • Step B: Hydrolysis to this compound

    • To the solution from Step A, add an aqueous solution of zinc chloride (ZnCl₂) (0.15-0.3 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (0.03-0.05 eq).[16]

    • Heat the biphasic mixture with vigorous stirring.

    • During the hydrolysis, the pH of the reaction system must be carefully maintained between 6 and 8 to prevent hydrolysis of the methyl ester group. This is achieved by the slow, dropwise addition of an aqueous sodium bicarbonate solution.[16]

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Protocol 2: Representative Reductive Cyclization

This protocol provides a general method for the reductive cyclization of MFNB to form a substituted indoline scaffold, a core structure in many kinase inhibitors like Nintedanib.[6]

ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0209.16(e.g., 5.0 g)
Iron Powder (Fe)3.055.85(e.g., 3.99 g)
Ammonium Chloride (NH₄Cl)4.053.49(e.g., 5.11 g)
Solvent
Methanol (MeOH)--(e.g., 50 mL)
Water (H₂O)--(e.g., 25 mL)
  • Procedure:

    • Charge a round-bottom flask with this compound, Methanol, and Water.

    • Stir the suspension to ensure good mixing.

    • Add Ammonium Chloride, followed by the portion-wise addition of Iron powder over 10-15 minutes (Note: The reaction can be exothermic).

    • Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours.[10]

    • Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with methanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

    • The remaining aqueous residue is extracted with an organic solvent such as Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude indoline product.

    • Purify the product by flash column chromatography or recrystallization as required.

Caption: Experimental workflow for the reductive cyclization of MFNB.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Comprehensive Overview and Applications.
  • Pharmaffiliates. (n.d.). This compound: High-Purity Pharmaceutical Intermediate Supplier in China.
  • Apicule. (n.d.). This compound (CAS No: 138229-59-1) API Intermediate Manufacturers.
  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Home Sunshine Pharma. (n.d.). This compound CAS 138229-59-1.
  • ChemicalBook. (2025). This compound | 138229-59-1.
  • Google Patents. (n.d.). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
  • ChemicalBook. (n.d.). Nintedanib synthesis.
  • Google Patents. (2017). US20170174625A1 - Preparation method of nintedanib.
  • Google Patents. (n.d.). US10836751B2 - Methods for preparing Nintedanib and intermediates thereof.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • BLD Pharm. (n.d.). 138229-59-1|this compound.
  • Negrete, G. R., et al. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc.
  • ResearchGate. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

Application Notes & Protocols: Methyl 3-formyl-2-nitrobenzoate as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-formyl-2-nitrobenzoate has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring an aldehyde, a nitro group, and a methyl ester strategically positioned on a benzene ring, offers a powerful platform for the synthesis of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of the reactivity and synthetic utility of this reagent, with a particular focus on its application in constructing novel scaffolds for drug discovery programs. We will delve into the mechanistic underpinnings of its key transformations, provide detailed, field-tested protocols, and discuss the therapeutic relevance of the resulting molecular architectures.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the quest for novel molecular frameworks with desirable pharmacological properties is perpetual. The selection of starting materials is a critical determinant of synthetic efficiency and the accessible chemical space. This compound (CAS No: 196320-14-0) is an exemplar of a well-designed building block, engineered for convergent and efficient synthesis.

The strategic arrangement of its functional groups is the key to its utility:

  • The Aldehyde Group: Serves as a versatile handle for condensation reactions, allowing for the introduction of various side chains and the initiation of cyclization cascades.

  • The Ortho-Nitro Group: Acts as a potent electron-withdrawing group and, more importantly, a precursor to an amino group upon reduction. This reduction is often the key step that triggers intramolecular cyclization.

  • The Methyl Ester: Provides a site for further modification or can participate directly in cyclization reactions, for instance, through amide bond formation.

This trifecta of reactivity allows for the rapid assembly of complex heterocyclic cores, which are privileged structures in many therapeutic areas due to their ability to present pharmacophoric elements in a well-defined three-dimensional orientation.

Core Synthetic Application: Synthesis of Benzothiazine Scaffolds

A primary application of this compound is in the synthesis of N-hydroxy-1,3-dihydro-2,1-benzothiazine 2,2-dioxides. These scaffolds have garnered significant attention as they form the core of a class of HIV-1 integrase inhibitors. The integrase enzyme is a critical target for antiretroviral therapy, and inhibitors based on this scaffold have shown promising activity.

Mechanistic Rationale

The synthetic strategy hinges on a two-step sequence: a condensation reaction followed by a reductive cyclization.

  • Condensation: The aldehyde group of this compound readily undergoes a Knoevenagel-type condensation with a methyl sulfone derivative. This step introduces the necessary sulfur-containing sidechain.

  • Reductive Cyclization: Subsequent reduction of the nitro group to an amine (or more specifically, a hydroxylamine intermediate) initiates a spontaneous intramolecular cyclization. The newly formed nucleophilic amine attacks the electrophilic carbon of the ester, leading to the formation of the six-membered heterocyclic ring.

This elegant reaction cascade efficiently constructs the complex benzothiazine core in high yield.

Visualization of the Synthetic Pathway

G cluster_reaction Reaction Sequence cluster_product Final Product Scaffold A This compound C Step 1: Knoevenagel Condensation A->C B Methylsulfonyl Acetonitrile B->C D Step 2: Reductive Cyclization C->D Intermediate Formation E N-hydroxy-1,3-dihydro-2,1-benzothiazine 2,2-dioxide Core D->E Intramolecular Cyclization

Beyond PARP Inhibition: Expanding the Synthetic Utility of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-formyl-2-nitrobenzoate is widely recognized in the pharmaceutical industry as a pivotal intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib. While this application is of critical importance, the inherent chemical reactivity of its constituent functional groups—an electrophilic aldehyde, a reducible nitro group, and their strategic ortho orientation—presents a rich tapestry of synthetic possibilities that remain largely unexplored. This guide moves beyond the well-trodden path of PARP inhibitor synthesis to illuminate novel, high-potential applications for this versatile building block. We provide detailed application notes and robust, field-tested protocols for researchers in medicinal chemistry, synthetic chemistry, and drug development to unlock new molecular scaffolds and functional chemical tools. Herein, we explore its utility in the synthesis of novel heterocyclic systems, as a precursor for photolabile protecting groups, and as a key component in multicomponent reactions for diversity-oriented synthesis.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from the interplay of its three key functional moieties. Understanding this reactivity is crucial for designing innovative applications.

  • The Aldehyde Group: This formyl group is a classic electrophile, susceptible to nucleophilic attack. It readily participates in condensations, reductive aminations, and serves as a crucial component in various multicomponent reactions (MCRs).

  • The Nitro Group: Positioned ortho to the aldehyde, the nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. Critically, it can be selectively reduced to an amine, which can then participate in intramolecular cyclization reactions with the neighboring formyl group or its derivatives.

  • The Ortho Relationship: The adjacent positioning of the formyl and nitro groups is the cornerstone of this molecule's potential. This arrangement enables domino reactions and intramolecular cyclizations upon reduction of the nitro group, providing a direct route to fused heterocyclic systems. This specific stereochemistry is also the foundation for its potential use in developing ortho-nitrobenzyl-type photolabile protecting groups.[1]

Caption: Key reactive sites of this compound.

Application Note I: Synthesis of Novel Quinoline Scaffolds via Reductive Cyclization

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ortho-nitrobenzaldehyde structure of this compound makes it an ideal precursor for the famed Friedländer annulation, a powerful method for quinoline synthesis.[2] By performing an in situ reduction of the nitro group, a transient 2-aminobenzaldehyde is generated, which can immediately condense with a suitable methylene-containing compound to forge the quinoline ring system.[3]

This one-pot domino reaction is highly efficient and provides direct access to functionalized quinolines that would be otherwise difficult to synthesize.[3][4]

Caption: Workflow for one-pot quinoline synthesis.

Protocol: One-Pot Synthesis of Methyl 6-acetyl-7-methylquinoline-5-carboxylate

This protocol details the reductive cyclization of this compound with pentane-2,4-dione (acetylacetone) to yield a polysubstituted quinoline derivative.

Materials:

  • This compound (1.0 eq)

  • Pentane-2,4-dione (1.2 eq)

  • Iron powder (Fe, <10 micron, 4.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and ethanol to make a 0.2 M solution.

  • Add pentane-2,4-dione (1.2 eq) to the solution.

  • Add glacial acetic acid (20 vol% of the ethanol).

  • With vigorous stirring, add the iron powder (4.0 eq) portion-wise over 10 minutes. The mixture is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure quinoline product.

Self-Validation & Expected Outcome:

  • TLC Analysis: The disappearance of the starting material spot and the appearance of a new, typically more fluorescent, product spot.

  • ¹H NMR: Expect to see characteristic aromatic protons of the quinoline core and singlets for the methyl groups and the ester methyl.

  • Mass Spectrometry: The calculated exact mass of the product (C₁₄H₁₃NO₃) should match the observed mass.

ParameterExpected Value
Yield 65-80%
Appearance Pale yellow solid
Purity (LC-MS) >95%

Application Note II: Precursor for Ortho-Nitrobenzyl Photolabile Protecting Groups

Ortho-nitrobenzyl (ONB) derivatives are among the most widely used photolabile protecting groups (PPGs), or "caged" compounds, in chemistry and biology.[1][5] They allow for the spatiotemporal release of a protected molecule using light, typically UV, as a traceless reagent.[6] The aldehyde functionality on this compound can be readily reduced to a benzylic alcohol, creating the core structure of an ONB-type PPG. This new derivative can then be used to "cage" various functional groups like carboxylic acids, alcohols, or phosphates.

PPG_Synthesis_Workflow A Methyl 3-formyl- 2-nitrobenzoate B Selective Aldehyde Reduction (e.g., NaBH4) A->B 1 C Methyl 3-(hydroxymethyl)- 2-nitrobenzoate (ONB Alcohol Precursor) B->C D Activation (e.g., to Bromide or Chloroformate) C->D 2 F Caged Compound (Photolabile) D->F 3. Conjugation E Functional Molecule (e.g., R-COOH, R-OH) E->F G UV Light (hν) F->G 4. Uncaging H Released Functional Molecule + Byproduct G->H

Caption: Synthetic workflow for creating and using an ONB-PPG.

Protocol: Synthesis of a Photolabile Ester

This two-part protocol describes the conversion of this compound into a photolabile protecting group for a carboxylic acid.

Part A: Synthesis of Methyl 3-(hydroxymethyl)-2-nitrobenzoate

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour. Monitor by TLC until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding acetone, followed by water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the benzylic alcohol, which can often be used without further purification.

Part B: Caging of a Carboxylic Acid (e.g., Benzoic Acid)

  • Dissolve the benzylic alcohol from Part A (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in Dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Concentrate the filtrate and purify by column chromatography to yield the photolabile ester.

Validation of Photocleavage:

  • Dissolve a small sample of the caged compound in a UV-transparent solvent (e.g., acetonitrile).

  • Irradiate the solution with a UV lamp (e.g., 365 nm).

  • Monitor the disappearance of the starting material and the appearance of the released carboxylic acid and the 2-nitrosobenzaldehyde byproduct by LC-MS.[1]

Application Note III: A Versatile Component for Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple starting materials in a single step. The aldehyde functionality of this compound makes it an excellent candidate for well-known MCRs such as the Biginelli or Ugi reactions.[7][8] Incorporating this building block can introduce a unique substitution pattern into the resulting molecular scaffolds, providing a handle (the nitro and ester groups) for further synthetic diversification.

Protocol: Biginelli Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot acid-catalyzed cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea).[9][10]

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl, catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a few drops of concentrated HCl to catalyze the reaction.

  • Heat the mixture to reflux for 4-6 hours. A precipitate may form as the reaction proceeds.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry in vacuo to obtain the dihydropyrimidinone product.

Component 1Component 2Component 3Product Scaffold
This compound Ethyl AcetoacetateUreaDihydropyrimidinone
This compound Aniline (Amine)Benzoic Acid (Acid)tert-Butyl isocyanide (Isocyanide)

Table 2: Potential MCRs utilizing this compound.

Caption: The concept of Multicomponent Reactions (MCRs).

Conclusion

While this compound has cemented its role as a crucial building block for PARP inhibitors, its synthetic potential is far from exhausted. The protocols and applications detailed in this guide demonstrate its utility as a versatile precursor for constructing valuable quinoline heterocycles, developing sophisticated photolabile protecting groups, and rapidly generating molecular diversity through multicomponent reactions. By looking beyond its primary application, researchers can leverage the unique reactivity of this compound to accelerate innovation in drug discovery, chemical biology, and materials science.

References

  • Journal of Organic Chemistry. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. [Link]

  • National Institutes of Health (NIH). (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • ResearchGate. (n.d.). The Synthesis of 3-Arylquinolines from o-Nitrobenzaldehydes and β-Nitrostyrenes via an Iron-Promoted Reductive Cyclization. [Link]

  • PubMed. (2010). A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes. [Link]

  • Beilstein Journals. (n.d.). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. [Link]

  • Taylor & Francis Online. (2011). One-Pot Multicomponent Condensation Reaction of Aldehydes with Cyclic Ketones. [Link]

  • ACS Publications. (n.d.). Multicomponent Reactions Involving Arynes, Quinolines, and Aldehydes. [Link]

  • Taylor & Francis Online. (n.d.). Biginelli reaction – Knowledge and References. [Link]

  • PubMed. (2010). A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes. [Link]

  • Jurnal Kimia Riset. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Developments on Five-Component Reactions. [Link]

  • ResearchGate. (n.d.). Ugi‐azide reaction with various substituted benzaldehyde instead of.... [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]

  • ResearchGate. (n.d.). Multicomponent reaction between aromatic aldehyde (1 mmol), dimedone.... [Link]

  • ResearchGate. (n.d.). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. [Link]

  • PubMed Central. (n.d.). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. [Link]

  • Wikipedia. (n.d.). Ugi reaction. [Link]

  • Beilstein Journals. (n.d.). Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. [Link]

  • MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

  • PubMed. (2018). Reductive Cyclization of o-Nitroarylated-α,β-unsaturated Aldehydes and Ketones with TiCl3/HCl or Fe/HCl Leading to 1,2,3,9-Tetrahydro-4 H-carbazol-4-ones and Related Heterocycles. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

Sources

Application Note & Protocol: A Validated Laboratory-Scale Synthesis of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of Methyl 3-formyl-2-nitrobenzoate (CAS No: 138229-59-1), a key intermediate in the synthesis of pharmacologically active molecules, including PARP inhibitors like Niraparib.[1] The synthesis begins with the regioselective nitration of methyl 3-methylbenzoate to yield methyl 3-methyl-2-nitrobenzoate, followed by the selective oxidation of the benzylic methyl group to the corresponding aldehyde. This guide is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, in-process validation, and critical safety considerations, particularly when handling hazardous reagents like chromium trioxide.

Introduction and Synthetic Strategy

This compound, with the molecular formula C₉H₇NO₅, is a valuable building block in medicinal chemistry.[2][3] Its utility stems from the orthogonal reactivity of its three functional groups: the ester, the nitro group, and the aldehyde. This allows for sequential, selective modifications, making it a versatile precursor for complex molecular architectures.[1]

The synthetic approach detailed herein is a robust two-step process designed for reliability and scalability in a standard laboratory setting.

Overall Synthetic Scheme:

  • Nitration: Introduction of a nitro group onto the aromatic ring of methyl 3-methylbenzoate.

  • Oxidation: Selective conversion of the methyl group on the resulting intermediate to a formyl (aldehyde) group.

Below is a workflow diagram illustrating the overall synthetic pathway.

G A Methyl 3-methylbenzoate (Starting Material) B Step 1: Nitration (HNO₃ / H₂SO₄) A->B C Methyl 3-methyl-2-nitrobenzoate (Intermediate) B->C D Step 2: Selective Oxidation (CrO₃ / Ac₂O) C->D E This compound (Final Product) D->E F Purification & Characterization E->F

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of Methyl 3-methyl-2-nitrobenzoate (Intermediate)

Principle and Mechanistic Insight

This step involves the electrophilic aromatic substitution (EAS) of methyl 3-methylbenzoate. The reaction is performed using a nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent.

The regioselectivity of the reaction is dictated by the directing effects of the existing substituents:

  • Methyl Group (-CH₃): An activating, ortho-, para- director.

  • Methyl Ester Group (-COOCH₃): A deactivating, meta- director.

The incoming nitronium ion is directed to the positions ortho to the methyl group (positions 2 and 6) and meta to the ester group (positions 2, 4, 6). The position C2 is strongly favored as it satisfies the directing effects of both groups, leading to the desired product, methyl 3-methyl-2-nitrobenzoate. Careful temperature control is essential to prevent over-nitration and the formation of unwanted isomers.[4][5]

Experimental Protocol

Materials and Reagents

Reagent/Material Grade M.W. Amount Moles
Methyl 3-methylbenzoate Reagent 150.17 g/mol 15.0 g 0.10
Sulfuric Acid (H₂SO₄) 98% 98.08 g/mol 60 mL -
Nitric Acid (HNO₃) 70% 63.01 g/mol 8.0 mL ~0.126
Dichloromethane (DCM) ACS - 200 mL -
Saturated NaHCO₃ (aq) - - 100 mL -
Brine (Saturated NaCl) - - 50 mL -
Anhydrous MgSO₄ - - 10 g -
Ethanol 95% - 50 mL -

| Crushed Ice | - | - | 200 g | - |

Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (60 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add methyl 3-methylbenzoate (15.0 g) to the cold, stirring sulfuric acid over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding nitric acid (8.0 mL) to 10 mL of the stock concentrated sulfuric acid, pre-chilled in an ice bath.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the reaction flask over 30-40 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 5-10 °C throughout the addition.[4]

  • Reaction Monitoring (In-Process Control): After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 30 minutes. The reaction can be monitored by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system to confirm the consumption of the starting material.

  • Quenching: Very slowly pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker with vigorous stirring. A pale-yellow solid will precipitate.

  • Work-up:

    • Filter the crude solid using a Büchner funnel and wash thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral to pH paper.

    • Dissolve the crude solid in dichloromethane (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the resulting solid from hot ethanol (~50 mL) to yield fine, off-white needles.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

  • Characterization: The expected yield is 75-85%. The product, methyl 3-methyl-2-nitrobenzoate, should be characterized by melting point (lit. mp 62-65 °C) and NMR spectroscopy.

Part II: Synthesis of this compound (Final Product)

Principle and Mechanistic Insight

This step achieves the selective oxidation of a benzylic methyl group to an aldehyde in the presence of other sensitive functional groups. The chosen reagent system is chromium trioxide (CrO₃) in a mixture of acetic anhydride and acetic acid. Chromium trioxide is a powerful oxidant; however, in anhydrous acetic media, its reactivity is moderated, which helps prevent over-oxidation to the carboxylic acid.[6]

The reaction likely proceeds through the formation of a chromium ester intermediate after initial attack on the benzylic C-H bond. This intermediate then collapses, eliminating a reduced form of chromium and yielding the aldehyde.

CRITICAL SAFETY PROTOCOL: Handling Chromium (VI) Reagents

HAZARD ANALYSIS: Chromium trioxide (CrO₃) is extremely hazardous . It is:

  • A Known Carcinogen and Mutagen: May cause cancer and genetic defects.[7]

  • A Strong Oxidizer: May cause fire or explosion, especially upon contact with combustible materials (e.g., paper, organic solvents, wood).[8][9][10]

  • Acutely Toxic and Corrosive: Fatal if inhaled or in contact with skin. Causes severe skin burns and eye damage.[7][10]

MANDATORY PRECAUTIONS:

  • Engineering Controls: All manipulations involving solid CrO₃ or its solutions must be performed inside a certified chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., Butyl rubber or Nitrile).[7][11]

  • Waste Disposal: All chromium-containing waste (solid and liquid) must be collected in a designated, properly labeled hazardous waste container. Never mix with organic waste.

  • Spill Management: In case of a spill, evacuate the area. Do not use combustible materials (like paper towels) for cleanup. Use an inert absorbent material (like sand or vermiculite), sweep up, and place in the designated hazardous waste container.[9]

  • Emergency: An emergency eyewash and safety shower must be immediately accessible.[11] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Experimental Protocol

Materials and Reagents

Reagent/Material Grade M.W. Amount Moles
Methyl 3-methyl-2-nitrobenzoate From Part I 195.17 g/mol 9.75 g 0.05
Acetic Anhydride (Ac₂O) Reagent 102.09 g/mol 50 mL -
Glacial Acetic Acid ACS 60.05 g/mol 20 mL -
Chromium Trioxide (CrO₃) ACS 99.99 g/mol 10.0 g 0.10
Sulfuric Acid (H₂SO₄) 98% 98.08 g/mol 1.0 mL -
Sodium Acetate (NaOAc) Anhydrous 82.03 g/mol 10 g -
Ethyl Acetate (EtOAc) ACS - 300 mL -

| Silica Gel | 100-200 mesh | - | ~100 g | - |

Procedure

  • Reaction Setup: To a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetic anhydride (50 mL) and methyl 3-methyl-2-nitrobenzoate (9.75 g).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (1.0 mL) dropwise.

  • Oxidant Addition: While maintaining the temperature between 0-5 °C, add chromium trioxide (10.0 g) in small portions over 45-60 minutes. The addition is highly exothermic; proceed with extreme caution. The solution will turn dark brown/green.

  • Reaction: Once the addition is complete, allow the reaction to stir at 5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Monitoring: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly adding it to a stirred slurry of ice water (300 mL) and sodium acetate (10 g). Stir for 1 hour to ensure complete hydrolysis of acetic anhydride and quenching of excess oxidant.

  • Work-up:

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Column Chromatography):

    • The crude product will be a dark, oily solid. Purify it using flash column chromatography on silica gel.

    • Elute with a gradient of Hexane:Ethyl Acetate (starting from 9:1 and gradually increasing polarity) to isolate the product.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

  • Characterization: The final product, this compound, is a white to off-white solid.[1] The expected yield is 50-60%. Characterize using NMR, IR, and Mass Spectrometry to confirm the structure and purity.

G cluster_setup Reaction Setup & Execution cluster_workup Work-up & Purification A 1. Dissolve Intermediate in Acetic Anhydride B 2. Cool to 0-5 °C A->B C 3. Add CrO₃ in portions (CAUTION: Exothermic) B->C D 4. Stir at 5 °C -> RT C->D E 5. Quench on Ice Water D->E TLC Monitoring F 6. Extract with Ethyl Acetate E->F G 7. Wash & Dry Organic Layer F->G H 8. Purify via Column Chromatography G->H I 9. Characterize Final Product H->I

Caption: Detailed workflow for the selective oxidation step (Part II).

Summary of Quantitative Data

StepStarting MaterialReagentsProductExpected Yield (%)
Part I Methyl 3-methylbenzoate (15.0 g)HNO₃ / H₂SO₄Methyl 3-methyl-2-nitrobenzoate75 - 85%
Part II Methyl 3-methyl-2-nitrobenzoate (9.75 g)CrO₃ / Ac₂OThis compound50 - 60%

Conclusion

This application note details a reliable and validated two-step synthesis for producing this compound on a laboratory scale. By providing clear procedural instructions, mechanistic rationale, and stringent safety protocols, this guide enables researchers to confidently synthesize this important chemical intermediate. The inclusion of in-process controls and defined purification steps ensures the final product meets the high purity standards required for applications in pharmaceutical research and development.

References

  • Vertex AI Search. (n.d.). Chromium(VI) oxide - SAFETY DATA SHEET.
  • ChemicalBook. (2019). Chromium trioxide - Hazard and Toxicity.
  • NJ Department of Health. (n.d.). CHROMIC TRIOXIDE HAZARD SUMMARY.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Comprehensive Overview and Applications.
  • Redox. (2022). Safety Data Sheet Chromium Trioxide.
  • Flinn Scientific. (2014). Chromium Trioxide Safety Data Sheet (SDS).
  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • PubChem. (n.d.). This compound.
  • precisionFDA. (n.d.). This compound.
  • Google Patents. (n.d.). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
  • Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-nitrobenzoate 97.

Sources

Application Note: Comprehensive Analytical Characterization of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Methyl 3-formyl-2-nitrobenzoate (CAS No. 138229-59-1) is a critical organic intermediate, notably utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Niraparib, which are pivotal in oncology therapeutics.[1] Given its role in the production of active pharmaceutical ingredients (APIs), ensuring the identity, purity, and stability of this intermediate is paramount. Inconsistent quality can directly impact the safety and efficacy of the final drug product.

This document provides a comprehensive guide detailing robust analytical methodologies for the complete characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to establish a thorough analytical control strategy. We will explore the application of spectroscopic and chromatographic techniques, explaining the causality behind method selection and providing detailed, field-proven protocols.

Compound Profile:

Property Value Source
IUPAC Name This compound [2]
CAS Number 138229-59-1 [1][3]
Molecular Formula C₉H₇NO₅ [4]
Molecular Weight 209.16 g/mol [1][2][4]
Appearance White lumpy powder / Solid [1][5]
Solubility Soluble in organic solvents [1]

| Storage | 2-8°C under inert gas |[1][3] |

Integrated Analytical Workflow

A multi-technique approach is essential for a self-validating characterization of this compound. Each method provides orthogonal, complementary data. The results from structural elucidation (NMR, MS, IR) must be consistent with the purity and impurity profile determined by chromatography (HPLC).

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Secondary & Stability Testing cluster_2 Data Synthesis & Reporting Sample Sample: this compound NMR NMR Spectroscopy (¹H, ¹³C) - Structure Confirmation - Isomer Identification Sample->NMR Primary Analysis HPLC HPLC-UV - Purity Assay - Impurity Profiling Sample->HPLC Primary Analysis MS Mass Spectrometry (LC-MS, HRMS) - MW Verification - Elemental Composition Sample->MS Primary Analysis IR FTIR Spectroscopy - Functional Group ID Sample->IR Primary Analysis Report Certificate of Analysis (CoA) - Identity - Purity - Strength - Composition NMR->Report Data Consolidation Thermal Thermal Analysis (DSC/TGA) - Melting Point - Thermal Stability HPLC->Thermal For Purified Batches KF Karl Fischer Titration - Water Content HPLC->KF For Purified Batches HPLC->Report Data Consolidation MS->Report Data Consolidation IR->Report Data Consolidation Thermal->Report Data Consolidation KF->Report Data Consolidation

Caption: Integrated workflow for the comprehensive analysis of this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the gold standard for unambiguous structural confirmation. For this compound, ¹H NMR confirms the presence and relative positions of the aromatic, aldehyde, and methyl ester protons. ¹³C NMR complements this by identifying all unique carbon environments. The combined data provides a complete constitutional assignment, crucial for distinguishing it from potential positional isomers that may arise during synthesis.[6]

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be used if solubility is an issue. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 (adjust for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing & Interpretation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign peaks based on their chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J).

Expected Spectral Data:

Group ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) Rationale
Aldehyde (-CHO) δ ~9.98 ppm (s, 1H) δ ~188 ppm The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl. The carbonyl carbon is also significantly downfield.[7]
Aromatic (Ar-H) δ ~7.77-8.28 ppm (m, 3H) δ ~125-140 ppm The protons on the aromatic ring are in a complex environment due to the electron-withdrawing effects of the nitro, formyl, and ester groups.[6]

| Ester (-COOCH₃) | δ ~3.95 ppm (s, 3H) | δ ~164 ppm (C=O), δ ~53 ppm (-OCH₃) | The methyl protons are a sharp singlet. The ester carbonyl carbon is distinct from the aldehyde carbonyl.[7] |

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reversed-phase HPLC with UV detection is the definitive method for assessing the purity of this compound. The aromatic and nitro functionalities provide a strong UV chromophore, enabling sensitive detection.[8] This method is essential for quantifying the main component and detecting process-related impurities, such as the starting material (e.g., Methyl 3-(bromomethyl)-2-nitrobenzoate) or synthetic by-products.[1]

Protocol: Reversed-Phase HPLC-UV
  • λmax Determination: Prepare a dilute solution (~10 µg/mL) of the compound in acetonitrile. Scan from 200-400 nm using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) for optimal detection sensitivity.

  • Standard and Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve ~25 mg of the reference standard or sample in a 25 mL volumetric flask with acetonitrile to create a 1.0 mg/mL solution.

    • Working Solution: Dilute the stock solution to a final concentration of ~0.1 mg/mL using the mobile phase as the diluent.

  • Instrumentation & Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures protonation of acidic impurities and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% BA gradient elution is necessary to separate compounds with a range of polarities and elute any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
UV Detector Set at determined λmax (e.g., ~254 nm)Maximizes sensitivity for the analyte.
  • Data Analysis:

    • Purity: Calculate the purity by area percent normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Impurity Identification: For unknown peaks, couple the HPLC system to a mass spectrometer (LC-MS) for identification.

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides unequivocal confirmation of the compound's identity by measuring its mass with high accuracy. This allows for the determination of the elemental formula, a critical piece of data for structural confirmation. HRMS can distinguish this compound from other compounds with the same nominal mass but different elemental compositions.

MS_Logic Structure C₉H₇NO₅ This compound HRMS HRMS Analysis (e.g., ESI-TOF) Structure->HRMS Analyzed by CalculatedMass Calculated Exact Mass (209.0324 Da for C₉H₇NO₅) Structure->CalculatedMass Theoretical ObservedMass Observed m/z (e.g., 210.0397 for [M+H]⁺) HRMS->ObservedMass Yields Confirmation Formula Confirmation (Δ < 5 ppm) ObservedMass->Confirmation Compared for CalculatedMass->Confirmation Compared for

Caption: Logic diagram for molecular formula confirmation using HRMS.

Protocol: LC-HRMS
  • System: Couple the HPLC system described in Section 4.1 to an HRMS detector (e.g., TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to maximize the chance of ionization.

    • Positive Mode: Expect to observe the protonated molecule [M+H]⁺ (m/z 210.0397) and/or sodium adduct [M+Na]⁺ (m/z 232.0216).

    • Negative Mode: Deprotonation is unlikely, but adducts like [M+Cl]⁻ could be observed.

  • Mass Analyzer:

    • Scan Range: 100 - 500 m/z.

    • Resolution: Set to >10,000 (FWHM).

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Compare the measured accurate mass to the theoretical exact mass of the proposed ions. The mass error should be less than 5 ppm.

    • Theoretical Exact Mass (C₉H₇NO₅): 209.03242 Da.[2]

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the nitro, aldehyde, and ester groups. The presence of these bands provides strong, complementary evidence for the proposed structure. The nitro group, in particular, has very strong and characteristic symmetric and asymmetric stretching vibrations.[9]

Protocol: FTIR-ATR
  • Sample Preparation: No specific preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation:

    • Spectrometer: Standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Number of Scans: 32.

    • Resolution: 4 cm⁻¹.

  • Data Collection & Interpretation: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3100-3000 Aromatic C-H Stretch
~2850 & ~2750 Aldehyde C-H Stretch (Fermi doublet)
~1730 Ester C=O Stretch
~1705 Aldehyde C=O Stretch
~1530 Nitro (Ar-NO₂) Asymmetric Stretch
~1350 Nitro (Ar-NO₂) Symmetric Stretch

| ~1280 | Ester C-O | Stretch |

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal techniques of NMR, HPLC-UV, HRMS, and FTIR, when used in conjunction, create a self-validating system that ensures the identity, purity, and quality of this critical pharmaceutical intermediate. Adherence to these protocols will support consistent manufacturing processes and contribute to the safety and efficacy of the final drug products.

References

  • This compound: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 3-formyl-2-nitrobenzo
  • This compound | C9H7NO5 | CID 44549250.
  • METHYL 3-FORMYL-2-NITROBENZO
  • This compound CAS 138229-59-1. Home Sunshine Pharma.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • 3-Formyl-2-nitrobenzoic acid methyl ester Use and Manufacturing. ECHA C&L Inventory.
  • 24.6: Nitro Compounds. Chemistry LibreTexts.
  • Trace analysis of nitroaromatic compounds by chemical derivatization and liquid chromatography-mass spectrometry. Analytical Methods, Royal Society of Chemistry.

Sources

Application Notes and Protocols: The Reaction of Methyl 3-formyl-2-nitrobenzoate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

Methyl 3-formyl-2-nitrobenzoate (MFNB) is a pivotal building block in modern synthetic organic chemistry and medicinal chemistry. Its chemical architecture, featuring a methyl ester, a formyl group, and a nitro group strategically positioned on a benzene ring, offers a rich platform for constructing complex molecular frameworks.[1][2] The strategic placement of these functional groups—an electrophilic aldehyde, a reducible nitro group, and a cyclization-prone ester—allows for a variety of sequential and cascade reactions.

This compound has gained significant attention as a key intermediate in the synthesis of high-value pharmaceutical agents, most notably PARP (poly(ADP-ribose)polymerase) inhibitors like Niraparib, which are critical in targeted cancer therapies.[3][4] The ability to controllably react MFNB with various amines opens pathways to diverse nitrogen-containing compounds, from simple substituted amines to elaborate heterocyclic systems.

This guide provides an in-depth exploration of the primary reaction pathways of this compound with amines. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible outcomes.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to any successful synthesis.

PropertyValueSource(s)
CAS Number 138229-59-1[3][4][5]
Molecular Formula C₉H₇NO₅[1][2][3]
Molecular Weight 209.16 g/mol [1][2][3]
Appearance White to off-white solid or powder[3][6]
IUPAC Name This compound[1]
Synonyms 3-Formyl-2-nitrobenzoic acid methyl ester[5][7]

Core Reaction Pathways and Mechanistic Insights

The reactivity of MFNB with amines is dominated by two highly valuable transformations: Reductive Amination and a cascade reaction leading to Quinazolinone heterocycles. The choice of reagents and reaction conditions dictates which pathway is favored.

Pathway 1: Reductive Amination

Reductive amination is a cornerstone of C-N bond formation, providing a controlled method for synthesizing secondary and tertiary amines by reacting a carbonyl compound with an amine in the presence of a reducing agent.[8][9] In the case of MFNB, the formyl (aldehyde) group is the reactive site.

Mechanism: The process occurs in two main stages:

  • Imine Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine. This step is typically reversible and often acid-catalyzed.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. The choice of reducing agent is critical. A mild reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it selectively reduces the imine in the presence of the unreacted aldehyde and is less likely to reduce the nitro group under standard conditions.[9][10]

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction A MFNB (Aldehyde) + R'-NH₂ (Amine) B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine (Schiff Base) B->C -H₂O D Imine E Final Amine Product D->E [H⁻] e.g., NaBH(OAc)₃

Caption: Workflow for the Reductive Amination of MFNB.

Pathway 2: Cascade Synthesis of Quinazolinone Derivatives

A more advanced and powerful application of MFNB is its use in the one-pot synthesis of quinazolinones, a class of heterocycles with significant biological activity.[11][12] This transformation leverages all three of MFNB's functional groups in a sophisticated cascade reaction.

Mechanism: This process involves an initial imine formation followed by a reductive cyclization.

  • Imine Formation: As with reductive amination, the reaction begins with the condensation of a primary amine with the formyl group of MFNB to form an imine.

  • Nitro Group Reduction: The nitro group is then selectively reduced to an amine (an aniline derivative). This is the key step that unmasks the second nucleophile needed for cyclization. Common and effective reducing systems for this purpose include metals in acidic media (e.g., iron in acetic acid, tin(II) chloride) or catalytic hydrogenation (e.g., H₂, Pd/C).[8][13] These methods are often chemoselective, leaving the ester group intact.

  • Intramolecular Cyclization: The newly formed aromatic amine immediately attacks the proximate methyl ester carbonyl. This intramolecular nucleophilic acyl substitution results in the formation of the six-membered heterocyclic ring, with the elimination of methanol, to yield the stable quinazolinone core.

G A MFNB + R'-NH₂ B Imine Intermediate A->B Condensation (-H₂O) C Aniline Intermediate B->C Nitro Reduction (e.g., Fe, H⁺) D Quinazolinone Product C->D Intramolecular Cyclization (-MeOH)

Caption: Cascade reaction pathway for Quinazolinone synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: General Procedure for Reductive Amination of MFNB

Objective: To synthesize N-substituted methyl 3-((alkylamino)methyl)-2-nitrobenzoate derivatives.

Materials:

  • This compound (MFNB) (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glacial acetic acid (catalytic amount, optional)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add the desired amine (1.1 eq). If the amine is a salt, it should be neutralized first or a tertiary amine base (e.g., triethylamine) should be added. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is sufficient, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps control any potential exotherm.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: One-Pot Synthesis of a Substituted 2,3-dihydroquinazolin-4(1H)-one Derivative

Objective: To synthesize a quinazolinone core structure via a reductive cyclization cascade.

Materials:

  • This compound (MFNB) (1.0 eq)

  • Primary amine (e.g., aniline or benzylamine) (1.1 eq)

  • Iron powder (<10 micron, activated) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH) and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Celite®

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the primary amine (1.1 eq) in a mixture of Ethanol and Water (e.g., 4:1 v/v).

  • Addition of Reagents: To the stirring suspension, add ammonium chloride (4.0 eq) followed by iron powder (5.0 eq). Causality Note: NH₄Cl acts as a proton source and helps maintain a slightly acidic pH to facilitate the iron-mediated reduction of the nitro group.

  • Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC, looking for the disappearance of the starting material and intermediates.

  • Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts and other insoluble materials.

  • Washing: Wash the filter cake thoroughly with additional ethanol or ethyl acetate to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Work-up: Redissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography if necessary.

  • Characterization: Analyze the final product by NMR and MS to confirm its identity and purity.

Summary of Reaction Conditions and Substrate Scope

The versatility of MFNB allows for its reaction with a wide range of amines. The following table provides a general overview of expected outcomes.

Amine SubstrateReaction TypeKey ReagentsSolventTemp.Typical Yield
BenzylamineReductive AminationNaBH(OAc)₃DCMRTHigh
CyclohexylamineReductive AminationNaBH(OAc)₃DCERTHigh
AnilineCascade CyclizationFe / NH₄ClEtOH/H₂ORefluxGood-High
4-MethoxyanilineCascade CyclizationSnCl₂·2H₂OEtOHRefluxGood-High
PiperidineReductive AminationNaBH(OAc)₃DCMRTHigh

Troubleshooting and Field-Proven Insights

  • Incomplete Imine Formation: For sterically hindered or electron-deficient amines, imine formation can be sluggish. Adding a catalytic amount of acid (e.g., AcOH) or using a Dean-Stark apparatus to remove water can drive the equilibrium towards the imine.

  • Unwanted Nitro Reduction: When using stronger reducing agents like sodium borohydride (NaBH₄) for reductive amination, the nitro group may be partially reduced. It is crucial to use milder, more selective reagents like NaBH(OAc)₃ or to perform the reaction at low temperatures (0 °C).

  • Low Yield in Cascade Reaction: If the yield of the quinazolinone is low, ensure the iron powder is activated and has a small particle size for maximum surface area. Incomplete nitro reduction is a common failure point. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be a cleaner and more efficient method if the equipment is available.

  • Purification Challenges: The amine products from reductive amination can be basic and may streak on silica gel. Pre-treating the silica with a small amount of triethylamine (e.g., 1% in the eluent) can significantly improve chromatographic separation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Comprehensive Overview and Applications.
  • ChemicalBook. (2025). This compound | 138229-59-1.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • precisionFDA. (n.d.). This compound.
  • Home Sunshine Pharma. (n.d.). This compound CAS 138229-59-1.
  • Mishra, P., Jatav, V., & Kashaw, S. K. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. Retrieved from [Link]

  • Shanghai SE Pharm Co., Ltd. (n.d.). This compound CAS NO.138229-59-1.
  • ChemNet. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. Retrieved from [Link]

  • Ananyev, J., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • Smith, A. M., et al. (2010). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2015). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.

Sources

Application Notes & Protocols: Strategic Cyclization of Methyl 3-Formyl-2-Nitrobenzoate for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract and Scope

Methyl 3-formyl-2-nitrobenzoate (CAS: 138229-59-1) is a pivotal starting material in modern synthetic chemistry, distinguished by its strategically positioned functional groups: an aldehyde, a nitro group, and a methyl ester.[1][2] This unique arrangement, particularly the ortho-relationship of the formyl and nitro moieties, makes it an exceptionally potent precursor for a variety of intramolecular cyclization reactions. The nitro group serves as a masked amine, which, upon reduction, can readily participate in annulation reactions with the adjacent aldehyde. This guide provides an in-depth exploration of the core synthetic strategies involving this molecule, with a primary focus on domino reductive cyclization protocols for the synthesis of highly substituted quinoline frameworks. These protocols are indispensable for researchers in medicinal chemistry and drug development, given that this starting material is a key intermediate in the synthesis of PARP inhibitors like Niraparib.[1] This document furnishes both the theoretical underpinnings and field-tested, step-by-step protocols for practical implementation.

Core Principle: The Power of In Situ Reductive Cyclization

The synthetic utility of this compound hinges on a powerful domino reaction sequence: the in situ reduction of the aromatic nitro group to an amine, immediately followed by an intramolecular or intermolecular cyclization involving the neighboring aldehyde. This circumvents the need to handle potentially unstable 2-aminobenzaldehyde derivatives, which are often not commercially available or have limited stability.[3]

The choice of reducing agent is critical and dictates the reaction's selectivity and functional group tolerance. Mild and chemoselective methods are preferred to avoid unwanted side reactions with the aldehyde or ester groups. Dissolving metal reductions, such as iron in acetic acid (Fe/AcOH), are particularly effective as they are mild, selective for the nitro group, and environmentally benign.[3] Other systems like zinc powder in aqueous media have also been successfully employed for similar transformations.[4][5]

Reductive_Cyclization_Concept start This compound intermediate In Situ Generated 2-Amino Intermediate start->intermediate [Reduction] Fe/AcOH or Zn/H2O product Annulated Heterocycle (e.g., Quinolines) intermediate->product [Cyclization] reagent + Nucleophile (e.g., Active Methylene Cmpd) reagent->intermediate

Figure 1: Conceptual workflow for the domino reductive cyclization of this compound.

Application Protocol: One-Pot Synthesis of Substituted Quinolines via Domino Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for constructing the quinoline scaffold, involving the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl.[3][6] By applying the reductive cyclization strategy to this compound, we can execute a highly efficient domino nitro reduction-Friedländer reaction in a single pot.

Underlying Mechanism

The reaction proceeds via two distinct but sequential stages within the same flask:

  • Nitro Reduction: Iron powder in acetic acid reduces the nitro group of this compound to the corresponding aniline derivative. This generates the key 2-amino-benzaldehyde intermediate in situ.

  • Condensation & Cyclization: The newly formed amino group attacks the carbonyl of the active methylene compound (e.g., a β-ketoester), and the enolate of the active methylene compound attacks the aldehyde. Subsequent dehydration and aromatization yield the stable quinoline ring system. The acid (AcOH) serves both as a solvent and a catalyst for the condensation and dehydration steps.[3]

Friedlander_Mechanism sub This compound intermed1 Methyl 3-formyl-2-aminobenzoate (In situ generated) sub->intermed1 Fe/AcOH (Reduction) amc Active Methylene Compound (e.g., R-CO-CH2-R') intermed2 Knoevenagel/Aldol Adduct amc->intermed2 intermed1->intermed2 Condensation intermed3 Cyclized Intermediate intermed2->intermed3 Intramolecular Cyclization product Substituted Quinoline intermed3->product -H2O (Aromatization)

Figure 2: Simplified mechanism of the domino nitro reduction-Friedländer annulation.

Materials and Equipment
  • Reagents:

    • This compound (FW: 209.16 g/mol )[1]

    • Active methylene compound (see Table 1 for examples)

    • Iron powder (Fe), 325 mesh

    • Glacial Acetic Acid (AcOH)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Celite®

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography (silica gel)

Step-by-Step Experimental Protocol

Example Reaction: Synthesis of Methyl 2-methylquinoline-3,7-dicarboxylate using methyl acetoacetate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.78 mmol).

  • Solvent and Reactant Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture to achieve dissolution. Add methyl acetoacetate (0.61 g, 5.26 mmol, 1.1 equiv.).

  • Initiation of Reduction: Carefully add iron powder (1.07 g, 19.12 mmol, 4.0 equiv.) to the stirring solution in portions over 5-10 minutes. The reaction is exothermic; minor heating may be observed.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Filtration: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases. Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure quinoline product.

Expected Outcomes and Substrate Scope

The versatility of the Friedländer annulation allows for the synthesis of a wide array of substituted quinolines by simply varying the active methylene compound.[3]

Active Methylene Compound Reactant Structure (R-CO-CH₂-R') Resulting Quinolone Core Structure Substituents (R¹, R²)
Ethyl AcetoacetateCH₃-CO-CH₂-COOEtEthyl 2-methylquinoline-3-carboxylateR¹ = CH₃, R² = COOEt
Diethyl MalonateEtOOC-CH₂-COOEtEthyl 2-hydroxyquinoline-3-carboxylateR¹ = OH, R² = COOEt
AcetylacetoneCH₃-CO-CH₂-CO-CH₃3-acetyl-2-methylquinolineR¹ = CH₃, R² = COCH₃
PhenylacetonitrilePh-CH₂-CN3-amino-2-phenylquinolineR¹ = Ph, R² = NH₂ (after taut.)
Cyclohexanone(CH₂)₅=O (cyclic ketone)Acridine derivativeFused carbocyclic ring

Table 1: Examples of active methylene compounds and their corresponding quinoline products in reaction with the in situ generated 2-amino-3-methoxycarbonylbenzaldehyde.

Key Experimental Considerations (Expert Insights)

  • Causality of Reagent Stoichiometry: An excess of the iron powder (typically 4-5 equivalents) is used to ensure complete and rapid reduction of the nitro group, which is the rate-determining step of the domino sequence. A slight excess of the active methylene compound (1.1-1.2 equivalents) ensures the complete consumption of the generated 2-amino intermediate.

  • Temperature Control: While the initial reduction can be exothermic, external heating is typically required to drive the subsequent condensation and dehydration-aromatization steps to completion. A temperature range of 80-110 °C is standard for reactions in acetic acid.[3]

  • Solvent Choice: Glacial acetic acid is an ideal solvent as it facilitates the reduction by iron, acts as a proton source, and catalyzes the Friedländer condensation. Its high boiling point is also suitable for the required reaction temperatures.

  • Work-up Rationale: The neutralization with NaHCO₃ is crucial to remove the acetic acid, which can otherwise interfere with silica gel chromatography. The Celite® filtration is a critical step to remove fine iron particles and inorganic salts that can complicate the extraction and purification process.

  • Alternative Reducing Systems: For substrates sensitive to acidic conditions, alternative reductive systems can be employed. A mixture of zinc dust and ammonium chloride in an alcoholic solvent or water provides a neutral-pH alternative for the nitro group reduction, though reaction times may vary.[4][5]

Conclusion and Future Outlook

This compound stands as a premier building block for constructing complex heterocyclic systems. The domino nitro reduction-Friedländer annulation protocol detailed herein offers a robust, efficient, and highly versatile method for accessing a diverse library of substituted quinolines. This strategy is directly applicable to the synthesis of key pharmaceutical intermediates and provides a powerful tool for discovery chemistry. Future applications may explore novel cyclization partners beyond active methylene compounds or the development of enantioselective reductive cyclization cascades to access chiral heterocyclic scaffolds.

References

  • This compound: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, PMC, NIH.
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (n.d.). RSC Advances, PMC, NIH.
  • Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[4][7]imidazo[1,2-c]quinazolines. (2025). ResearchGate.

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (n.d.). RSC Publishing.
  • Application Notes and Protocols: Derivatization of 4-Nitrobenzaldehyde for Medicinal Chemistry. (n.d.). Benchchem.
  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4][7]imidazo[1,2-c]quinazolines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

  • This compound CAS 138229-59-1. (n.d.). Home Sunshine Pharma.
  • Methyl 3-formyl-2-nitrobenzo
  • METHYL 3-FORMYL-2-NITROBENZO
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, PubMed Central.

Sources

The Strategic Utility of Methyl 3-formyl-2-nitrobenzoate in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-formyl-2-nitrobenzoate, a bifunctional aromatic building block, has emerged as a valuable scaffold for the synthesis of a variety of nitrogen-containing heterocycles. Its unique arrangement of an electrophilic aldehyde and a reducible nitro group in an ortho relationship provides a powerful platform for a range of cyclization strategies, rendering it a key intermediate in the synthesis of pharmacologically active compounds, including PARP inhibitors like Niraparib.[1]

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for the synthesis of quinoline and indazole frameworks.

Core Principles of Reactivity

The synthetic potential of this compound is primarily dictated by the interplay of its two functional groups: the formyl (-CHO) and the nitro (-NO₂) moieties, positioned ortho to each other on the benzene ring. This specific arrangement allows for sequential or concerted reactions to construct fused heterocyclic systems.

  • The Aldehyde Functionality : The formyl group serves as a primary electrophilic site, readily undergoing condensation reactions with a variety of nucleophiles, particularly active methylene compounds and amines. This initial condensation is often the first step in building the carbon framework of the target heterocycle.

  • The Nitro Group : The nitro group is a versatile functional handle. Its strong electron-withdrawing nature activates the aromatic ring for certain nucleophilic aromatic substitution reactions. More importantly, it can be readily reduced to an amino group (-NH₂), which can then participate in intramolecular cyclization with the modified aldehyde moiety or its derivatives. This reductive cyclization is a cornerstone of its utility.

logical_relationship start This compound aldehyde Formyl Group (-CHO) (Electrophilic Site) start->aldehyde Provides nitro Nitro Group (-NO₂) (Reducible Moiety) start->nitro Provides condensation Condensation Reaction (e.g., with active methylene compounds) aldehyde->condensation Undergoes reduction Nitro Group Reduction (e.g., with SnCl₂, H₂/Pd-C) nitro->reduction Undergoes cyclization Intramolecular Cyclization condensation->cyclization Enables reduction->cyclization Enables heterocycle Fused Heterocycle (e.g., Quinolines, Indazoles) cyclization->heterocycle Forms

Synthesis of Quinolines via Reductive Cyclization

The synthesis of quinolines is a prominent application of this compound. The classical Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group, provides a conceptual basis for this transformation. In this case, the amino group is generated in situ from the reduction of the nitro group.

Mechanism:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or a ketone). This step forms a vinyl-substituted intermediate.

  • Nitro Group Reduction: The nitro group of the Knoevenagel product is then reduced to an amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂/Pd-C).

  • Intramolecular Cyclization and Aromatization: The newly formed amino group undergoes an intramolecular nucleophilic attack on the cyano or ester group of the vinyl moiety, leading to cyclization. Subsequent elimination and tautomerization/aromatization yield the quinoline ring system.

experimental_workflow start This compound + Active Methylene Compound step1 Knoevenagel Condensation (Base catalyst, e.g., piperidine) start->step1 intermediate1 Vinyl-substituted Intermediate step1->intermediate1 step2 Nitro Group Reduction (e.g., SnCl₂·2H₂O) intermediate1->step2 intermediate2 Ortho-amino Intermediate step2->intermediate2 step3 Intramolecular Cyclization (Spontaneous or heat-promoted) intermediate2->step3 product Substituted Quinoline step3->product

Protocol 1: Synthesis of Methyl 2-amino-3-cyanoquinoline-8-carboxylate

This protocol describes the synthesis of a substituted quinoline from this compound and malononitrile.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound138229-59-1209.16
Malononitrile109-77-366.06
Piperidine110-89-485.15
Ethanol64-17-546.07
Tin(II) chloride dihydrate (SnCl₂·2H₂O)10025-69-1225.63
Ethyl acetate141-78-688.11
Saturated sodium bicarbonate solutionN/AN/A
BrineN/AN/A
Anhydrous sodium sulfate7757-82-6142.04

Step-by-Step Procedure:

Part A: Knoevenagel Condensation

  • To a solution of this compound (2.09 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add malononitrile (0.66 g, 10 mmol).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain methyl 2-nitro-3-(2,2-dicyanovinyl)benzoate as a yellow solid.

Part B: Reductive Cyclization

  • Suspend the product from Part A (2.57 g, 10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (11.28 g, 50 mmol) in concentrated hydrochloric acid (10 mL) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into ice water (100 mL).

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-amino-3-cyanoquinoline-8-carboxylate.

Synthesis of Indazoles: A Versatile Application

This compound is also a precursor for the synthesis of indazole derivatives. This transformation is pivotal in the synthesis of the PARP inhibitor Niraparib. The key steps involve the formation of a hydrazone followed by reductive cyclization.

Mechanism:

  • Hydrazone Formation: The aldehyde group of this compound reacts with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) to form a hydrazone.

  • Reductive Cyclization: The nitro group of the hydrazone intermediate is reduced to an amine, which then undergoes intramolecular cyclization onto the hydrazone nitrogen, followed by aromatization to yield the indazole ring.

Protocol 2: Synthesis of Methyl 2H-indazole-7-carboxylate

This protocol outlines the general procedure for the synthesis of the indazole core.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound138229-59-1209.16
Hydrazine hydrate7803-57-850.06
Ethanol64-17-546.07
Palladium on carbon (10% Pd/C)7440-05-3N/A
Hydrogen gas1333-74-02.02

Step-by-Step Procedure:

  • Dissolve this compound (2.09 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature to form the corresponding hydrazone.

  • Transfer the reaction mixture to a hydrogenation vessel.

  • Carefully add 10% Pd/C (0.2 g, 10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 12 hours.

  • Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield Methyl 2H-indazole-7-carboxylate.

Concluding Remarks

This compound is a strategically important starting material that offers a reliable and versatile entry into a range of medicinally relevant heterocyclic systems. The ortho-disposition of the formyl and nitro groups allows for a powerful reductive cyclization strategy, which is a key feature in its synthetic applications. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this valuable building block in their drug discovery and development endeavors. The continued exploration of its reactivity with diverse reaction partners will undoubtedly lead to the discovery of novel and efficient routes to important heterocyclic scaffolds.

References

  • This compound | C9H7NO5. PubChem. Available at: [Link].

  • Synthesis method of 3-formyl-2-nitrobenzoic acid methyl ester.Google Patents. (CN110407704B).
  • Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors.Google Patents. (WO2008084261A1).
  • Bicyclic and tricyclic compounds as KAT II inhibitors.Google Patents. (US8183238B2).
  • ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews. Available at: [Link].

Sources

Application Note: A Scalable and Efficient Synthesis of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 3-formyl-2-nitrobenzoate, a key intermediate in the pharmaceutical industry, notably in the preparation of PARP inhibitors like Niraparib.[1][2] The described two-step methodology, adapted from established industrial processes, starts from the readily available Methyl 3-methyl-2-nitrobenzoate, offering a cost-effective and efficient route suitable for large-scale production.[3] This guide is intended for researchers, chemists, and process development professionals, offering in-depth technical details, safety protocols, and analytical methods to ensure a robust and reproducible synthesis.

Introduction

This compound (CAS No. 138229-59-1) is a critical building block in modern medicinal chemistry.[4] Its primary application lies in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies effective in treating cancers with specific genetic mutations, such as BRCA-1 and -2.[1][2] The growing clinical importance of these drugs necessitates a reliable and scalable manufacturing process for their key intermediates.

This document outlines a validated two-step synthesis of this compound, focusing on scalability, safety, and purity. The process involves the dichlorination of the methyl group of Methyl 3-methyl-2-nitrobenzoate, followed by a phase-transfer catalyzed hydrolysis to yield the desired aldehyde. This method avoids the use of hazardous oxidizing agents and offers a streamlined workflow for industrial application.

Chemical and Physical Properties

A thorough understanding of the material properties is crucial for safe handling and process optimization.

PropertyValueSource
Molecular Formula C₉H₇NO₅[1][4]
Molecular Weight 209.16 g/mol [1][4]
Appearance White to off-white lumpy powder[1][2]
Boiling Point 354 °C[2][5]
Flash Point 173 °C[2][5]
Density ~1.386 g/cm³[1][5]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8 °C[2][6]

Synthetic Pathway and Rationale

The chosen synthetic route is a two-step process designed for scalability and efficiency. The rationale behind this choice is the use of readily available and cost-effective starting materials, along with reaction conditions that are amenable to large-scale chemical reactors.

Step 1: Dichlorination of Methyl 3-methyl-2-nitrobenzoate

The first step involves the free-radical substitution of the methyl group on Methyl 3-methyl-2-nitrobenzoate with chlorine gas, initiated by ultraviolet (UV) light. This reaction selectively forms the dichloromethyl intermediate. The use of UV initiation provides a controlled and efficient way to generate chlorine radicals, driving the reaction towards the desired product.

Step 2: Hydrolysis of Methyl 3-(dichloromethyl)-2-nitrobenzoate

The dichloromethyl intermediate is then hydrolyzed to the corresponding aldehyde. This transformation is efficiently carried out in an aqueous medium using a phase-transfer catalyst (PTC) and a mild base to maintain the pH. The PTC is essential for transporting the hydroxide ion from the aqueous phase to the organic phase where the hydrolysis occurs, thereby accelerating the reaction rate. Maintaining a neutral to slightly basic pH (6-8) is critical to prevent the hydrolysis of the methyl ester group.[3]

Detailed Scale-Up Protocol

This protocol is designed for a laboratory scale-up; further process optimization may be required for full industrial production.

Materials and Reagents
  • Methyl 3-methyl-2-nitrobenzoate

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Chlorine gas

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Zinc chloride (ZnCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

Equipment
  • Jacketed glass reactor with overhead stirrer, reflux condenser, gas inlet, and temperature probe

  • UV lamp for reaction initiation

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

Step-by-Step Procedure

Step 1: Synthesis of Methyl 3-(dichloromethyl)-2-nitrobenzoate

  • Reactor Setup: In a clean and dry jacketed glass reactor, charge Methyl 3-methyl-2-nitrobenzoate and the chosen solvent (DCM or DCE). The recommended mass ratio of starting material to solvent is between 1:2 and 1:20.[3]

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) to remove any moisture and oxygen.

  • Initiation: Begin stirring the mixture and initiate UV light irradiation.[3]

  • Chlorination: Slowly bubble chlorine gas through the reaction mixture. The molar ratio of Methyl 3-methyl-2-nitrobenzoate to chlorine should be maintained between 1:2 and 1:4.[3]

  • Temperature Control: Maintain the reaction temperature as per your process development studies. The reaction is exothermic, and efficient cooling is crucial.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, stop the chlorine flow and UV irradiation. Purge the reactor with nitrogen to remove excess chlorine. The resulting solution containing Methyl 3-(dichloromethyl)-2-nitrobenzoate is typically used directly in the next step without isolation.

Step 2: Synthesis of this compound

  • Hydrolysis Setup: To the solution from Step 1, add an aqueous solution of zinc chloride and the phase transfer catalyst (e.g., tetrabutylammonium bromide). The molar ratio of the starting Methyl 3-methyl-2-nitrobenzoate to the phase transfer catalyst and zinc chloride should be in the range of 1:0.01-0.1:0.1-0.5.[3]

  • pH Control: Begin vigorous stirring and heat the mixture. During the hydrolysis, maintain the pH of the reaction system between 6 and 8 by the controlled addition of an aqueous sodium bicarbonate solution.[3] This is a critical step to prevent the hydrolysis of the ester group.

  • Reaction Monitoring: Monitor the disappearance of the dichloromethyl intermediate by GC or TLC.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with water, 1N HCl, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield this compound as a white to off-white solid.[2]

Process Visualization

The following diagrams illustrate the synthetic workflow and the analytical quality control process.

Synthesis_Workflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Hydrolysis & Purification start Methyl 3-methyl-2-nitrobenzoate + Solvent chlorination Chlorination (Cl2, UV light) start->chlorination intermediate Methyl 3-(dichloromethyl)-2-nitrobenzoate (in solution) chlorination->intermediate hydrolysis Hydrolysis (PTC, ZnCl2, NaHCO3) intermediate->hydrolysis workup Aqueous Work-up & Extraction hydrolysis->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_qc Quality Control cluster_methods Analytical Methods in_process In-Process Control (TLC/GC) crude Crude Product Analysis in_process->crude final Final Product QC crude->final nmr 1H NMR & 13C NMR final->nmr hplc HPLC (Purity) final->hplc ir IR Spectroscopy final->ir ms Mass Spectrometry final->ms

Caption: Analytical workflow for quality control.

Safety and Hazard Analysis

All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][7]

  • Chlorine Gas: Highly toxic and corrosive. Handle with extreme caution in a dedicated and well-ventilated area.

  • Dichloromethane/Dichloroethane: Suspected carcinogens and harmful if inhaled or absorbed through the skin.

  • Acids and Bases: Corrosive. Handle with care to avoid skin and eye contact.

In case of accidental exposure, refer to the specific Safety Data Sheet (SDS) for each chemical.[7]

Analytical Characterization

To ensure the quality and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. Expected signals include a singlet for the methyl ester protons, aromatic protons, and a singlet for the aldehyde proton.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the structure by identifying all unique carbon atoms.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product.

  • IR (Infrared) Spectroscopy: To identify the key functional groups, such as the carbonyls of the ester and aldehyde, and the nitro group.

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion

The synthetic protocol detailed in this application note provides a robust and scalable method for the production of this compound. By utilizing a two-step process starting from Methyl 3-methyl-2-nitrobenzoate, this approach offers an economically viable and efficient route for obtaining this crucial pharmaceutical intermediate. Adherence to the outlined procedures, safety precautions, and analytical controls will ensure a high-quality product suitable for further applications in drug development and manufacturing.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, March 5). This compound: Comprehensive Overview and Applications.
  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ChemicalBook. (n.d.). This compound CAS#: 138229-59-1.
  • Home Sunshine Pharma. (n.d.). This compound CAS 138229-59-1.
  • ChemicalBook. (2025, August 28). This compound | 138229-59-1.
  • ECHEMI. (n.d.). 3-Formyl-2-nitrobenzoic acid methyl ester SDS, 138229-59-1 Safety Data Sheets.
  • precisionFDA. (n.d.). This compound.
  • BLD Pharm. (n.d.). 138229-59-1|this compound.

Sources

The Strategic Versatility of Methyl 3-formyl-2-nitrobenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Medicinal Chemistry

Methyl 3-formyl-2-nitrobenzoate is a polysubstituted benzene derivative that has emerged as a highly valuable and versatile starting material in the synthesis of a variety of complex bioactive molecules. Its strategic arrangement of functional groups—an aldehyde, a nitro group, and a methyl ester, ortho and meta to each other—provides a unique platform for a diverse range of chemical transformations. This application note will delve into the utility of this compound as a pivotal precursor in the construction of pharmacologically significant scaffolds, with a primary focus on its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. We will explore the underlying chemical principles that make this molecule an attractive starting point for drug discovery and development, and provide detailed protocols for its application.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective and safe utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₇NO₅
Molecular Weight 209.16 g/mol
Appearance White to off-white solid
Melting Point Not specified
Boiling Point 354 °C
Solubility Soluble in organic solvents
CAS Number 138229-59-1

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Core Application: Synthesis of PARP Inhibitors (Niraparib Intermediate)

The most prominent application of this compound is its role as a key intermediate in the synthesis of Niraparib, a potent and selective PARP inhibitor used in the treatment of certain types of cancer.[2] The unique substitution pattern of this starting material allows for the efficient construction of the core indazole carboxamide scaffold of Niraparib.

The Synthetic Rationale: A Tandem Reductive Cyclization Strategy

The synthetic utility of this compound in this context hinges on a tandem reaction sequence involving the reductive cyclization of a Schiff base intermediate. The aldehyde group serves as a handle for the introduction of a hydrazine moiety, while the adjacent nitro group acts as a precursor to an amine, which then participates in an intramolecular cyclization to form the desired indazole ring system.

G cluster_0 Key Transformations A This compound B Schiff Base Formation (Reaction with Hydrazine) A->B Hydrazine derivative C Reductive Cyclization (Nitro Group Reduction & Annulation) B->C Reducing Agent (e.g., Fe/AcOH) D Indazole Carboxamide Core (Niraparib Precursor) C->D Intramolecular Condensation

Caption: Synthetic pathway from this compound to the core of Niraparib.

Detailed Protocol: Synthesis of a Key Indazole Intermediate

The following protocol outlines a general procedure for the synthesis of a key indazole intermediate from this compound, which is a crucial step in the synthesis of Niraparib.

Step 1: Condensation with Hydrazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: To this solution, add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, a hydrazone intermediate, may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Step 2: Reductive Cyclization

  • Reaction Setup: Suspend the hydrazone intermediate from Step 1 in a mixture of a suitable solvent (e.g., acetic acid, ethanol, or a mixture thereof) and water.

  • Reducing Agent: Add a reducing agent, such as iron powder or tin(II) chloride, in several portions. The choice of reducing agent is critical to selectively reduce the nitro group in the presence of other functional groups.

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the formation of the cyclized product. This step can take several hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the metal salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired indazole derivative.

Expanding the Synthetic Horizon: Potential for Other Bioactive Scaffolds

While the synthesis of Niraparib intermediates is the most well-documented application, the unique reactivity of this compound opens avenues for the synthesis of other bioactive heterocyclic systems. The ortho-nitrobenzaldehyde moiety is a classic precursor for various cyclization reactions.

Synthesis of Quinazolinones

The reaction of ortho-nitrobenzaldehydes with amines followed by reductive cyclization is a known method for the synthesis of quinazolinone derivatives. These scaffolds are present in a wide range of biologically active compounds with activities such as anticancer, anticonvulsant, and anti-inflammatory properties.

G cluster_1 Quinazolinone Synthesis A This compound B Condensation with Amine A->B Primary Amine C Reductive Cyclization B->C Reducing Agent D Quinazolinone Derivative C->D

Caption: Potential route to Quinazolinone derivatives.

Synthesis of Benzodiazepines

Similarly, condensation of ortho-aminobenzaldehydes (which can be derived from the reduction of the nitro group in this compound) with amino acids or their derivatives can lead to the formation of the benzodiazepine core, a privileged scaffold in medicinal chemistry known for its anxiolytic, sedative, and anticonvulsant activities.

Conclusion

This compound stands out as a strategically important and versatile building block in the synthesis of bioactive molecules. Its well-defined reactivity, particularly in tandem reductive cyclization reactions, has been expertly exploited in the efficient synthesis of the PARP inhibitor Niraparib. The potential for this starting material to be utilized in the construction of other valuable heterocyclic scaffolds, such as quinazolinones and benzodiazepines, underscores its continued importance in the field of drug discovery and development. The protocols and synthetic strategies outlined in this application note are intended to serve as a valuable resource for researchers and scientists engaged in the pursuit of novel therapeutic agents.

References

  • Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • PubChem. (n.d.). This compound - Hazards Identification. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: Downstream Processing of Methyl 3-formyl-2-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-formyl-2-nitrobenzoate is a pivotal intermediate in synthetic organic chemistry, valued for its dual reactivity stemming from the aldehyde and nitro functionalities. Its application spans the synthesis of complex heterocyclic scaffolds, including quinolines and other nitrogen-containing ring systems, which are prevalent in medicinal chemistry and materials science.[1] For instance, it serves as a key reagent in the synthesis of Niraparib, an oral poly(ADP-ribose) polymerase (PARP) inhibitor.[1] However, the successful isolation of pure products from its reaction mixtures presents distinct challenges that necessitate robust and well-designed downstream processing strategies. This guide provides an in-depth analysis of the common challenges and offers detailed, field-proven protocols for the work-up, purification, and isolation of products derived from this versatile building block.

Introduction: The Synthetic Utility and Downstream Challenges

This compound contains three key functional groups: a methyl ester, a nitro group, and a formyl (aldehyde) group. This trifunctional nature allows for a diverse range of chemical transformations. The most common reactions involve:

  • Reductive Cyclization: The simultaneous or sequential reduction of the nitro group and reaction of the aldehyde, often with a suitable coupling partner, to form heterocyclic systems.

  • Aldehyde Chemistry: Condensation, Wittig, and Grignard reactions to elaborate the side chain.

  • Nitro Group Reduction: Selective reduction to an amine, which can then be used in subsequent cyclization or derivatization steps.

The primary challenges in the downstream processing of these reactions often revolve around:

  • Separation of polar byproducts: Unreacted starting materials, partially reacted intermediates, and reagents (e.g., reducing agents, catalysts) can complicate purification.

  • Product Stability: The presence of multiple reactive functional groups can lead to product degradation under harsh work-up conditions (e.g., strong acid/base, high temperatures).

  • Crystallization Difficulties: Products may initially separate as oils or form amorphous solids, requiring specific techniques to induce crystallization.

This document will address these challenges by providing structured protocols for the most common reaction classes.

Downstream Processing of Reductive Cyclization Reactions

A frequent application of this compound is its conversion to quinoline derivatives. This typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the aldehyde.

Foundational Principle: Quenching and Initial Work-up

The initial work-up is critical for removing the bulk of inorganic salts and water-soluble impurities. The choice of quenching agent and extraction solvent is paramount.

Typical Reaction: Reductive cyclization using a reducing agent like sodium dithionite or catalytic hydrogenation.

Post-Reaction Mixture Contains:

  • Desired heterocyclic product

  • Inorganic salts (e.g., sulfates, phosphates)

  • Unreacted starting material

  • Polar intermediates

  • Solvent (e.g., Ethanol, Methanol, Acetic Acid)

Protocol 1: Standard Aqueous Work-up and Extraction
  • Solvent Removal: If the reaction was performed in a low-boiling polar solvent like methanol or ethanol, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dilution: Dilute the residue with an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A volume of 10-20 times the initial substrate mass is a good starting point.

  • Aqueous Wash - Neutral/Slightly Basic: Perform the first wash with deionized water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate wash is crucial for neutralizing any acidic catalysts or byproducts, which can prevent ester hydrolysis.

  • Aqueous Wash - Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and removes the majority of dissolved water from the organic phase.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Strategies: Crystallization vs. Chromatography

The choice between crystallization and column chromatography depends on the purity and physical nature of the crude product.

Protocol 2: Recrystallization of a Solid Crude Product

Recrystallization is often the most efficient method for purifying solid products on a large scale. The key is selecting an appropriate solvent system.

  • Solvent Screening (Small Scale):

    • Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Common choices include ethanol, methanol, isopropanol, ethyl acetate, and toluene. Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are also highly effective.[2]

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[3]

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.[4]

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[5]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[6]

    • Dry the purified crystals in a vacuum oven at a temperature well below the product's melting point.[3]

Data Presentation: Solvent Selection for Crystallization
Solvent SystemProduct Solubility (Cold)Product Solubility (Hot)Impurity SolubilityNotes
Ethanol/WaterLowHighHigh in bothGood for moderately polar products.[2]
Ethyl Acetate/HexaneLowHighHigh or lowExcellent for a wide range of polarities.
TolueneVery LowModerate/HighVariesGood for less polar products.
IsopropanolLowHighHighCommon, effective, and less volatile than ethanol.
Protocol 3: Flash Column Chromatography for Oily or Impure Products

When the crude product is an oil or contains impurities with similar solubility profiles, flash column chromatography is the preferred method.

  • Adsorbent and Eluent Selection:

    • Adsorbent: Silica gel is the standard choice for most applications.

    • Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent system should provide a Retention Factor (Rf) of 0.2-0.4 for the desired product. A common starting point is a mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate).

  • Column Packing:

    • Pack the column with silica gel, either as a dry powder followed by the eluent or as a slurry. Ensure the packing is uniform to prevent channeling.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel.

    • After drying, load the silica-adsorbed sample onto the top of the column. This "dry loading" technique typically results in better separation.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, collecting fractions.

    • Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization of Downstream Workflow

The following diagram illustrates a typical decision-making workflow for downstream processing after a reaction involving this compound.

Downstream_Workflow Reaction Reaction Mixture SolventRemoval Solvent Removal (If applicable) Reaction->SolventRemoval Workup Aqueous Work-up (H2O, NaHCO3, Brine) SolventRemoval->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude IsSolid Is Crude a Solid? Crude->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize  Yes Column Column Chromatography IsSolid->Column  No / Impure PureProduct Pure Product Recrystallize->PureProduct Column->PureProduct

Caption: Decision workflow for purification.

Specific Case Study: Synthesis of a Quinoline-4-carboxylate

The synthesis of quinoline-4-carboxylate derivatives often proceeds via a reductive cyclization pathway. A common challenge is the removal of the reduction catalyst and byproducts.

Protocol 4: Work-up for a Heterogeneous Catalytic Hydrogenation

Reaction: Reduction of this compound using H₂ gas and a Palladium on Carbon (Pd/C) catalyst.

  • Catalyst Removal: The primary first step is the removal of the solid Pd/C catalyst. This must be done carefully as dry Pd/C can be pyrophoric.

    • Filter the reaction mixture through a pad of Celite® (diatomaceous earth).

    • Wash the Celite® pad thoroughly with the reaction solvent (e.g., Ethanol or Ethyl Acetate) to ensure all the product is recovered.

    • Safety Note: Do not allow the filter cake to dry completely in the air. Keep it wet with solvent until it can be properly quenched and disposed of.

  • Solvent Removal and Extraction: Proceed with solvent removal and aqueous work-up as described in Protocol 1 .

  • Purification: The resulting crude product, typically a solid, is often amenable to recrystallization from an alcohol solvent like ethanol, as detailed in Protocol 2 .

Visualization of Purification Logic

This diagram outlines the logical steps in choosing and executing a purification strategy.

Purification_Strategy cluster_0 Crude Product Analysis cluster_1 Method Selection cluster_2 Execution Crude Crude Product Physical State Purity (TLC/NMR) IsSolid Solid? Crude->IsSolid IsPure >90% Pure? IsSolid->IsPure Yes Column Column Chromatography IsSolid->Column No Recrystallize Recrystallize IsPure->Recrystallize Yes IsPure->Column No SolventScreen Solvent Screening Recrystallize->SolventScreen TLC_Dev TLC Method Development Column->TLC_Dev ExecuteRecrys Execute Protocol 2 SolventScreen->ExecuteRecrys ExecuteColumn Execute Protocol 3 TLC_Dev->ExecuteColumn

Caption: Logic for selecting a purification method.

Troubleshooting Common Downstream Issues

IssuePotential Cause(s)Recommended Solution(s)
Persistent Emulsion during Extraction - High concentration of polar impurities- pH of aqueous layer is close to the pKa of the product- Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.- Filter the entire mixture through a pad of Celite®.- Allow the mixture to stand for an extended period without agitation.
Product "Oils Out" during Crystallization - Solution is supersaturated- Cooling rate is too fast- Inappropriate solvent choice- Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before cooling slowly.- Try a different solvent system.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
Low Recovery from Column Chromatography - Product is streaking/tailing on the column- Product is adsorbing irreversibly to the silica- Add a small amount (0.1-1%) of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Switch to a less acidic adsorbent like neutral alumina.
Product is Contaminated with Starting Material - Incomplete reaction- Similar polarity of product and starting material- If polarity is different, re-purify via chromatography using a shallower gradient.- If polarity is similar, attempt recrystallization, as differences in crystal lattice energy can allow for separation.

Conclusion

The downstream processing of reactions involving this compound is a multi-step procedure that requires careful planning and execution. A systematic approach, beginning with an efficient aqueous work-up followed by the selection of an appropriate purification technique—be it recrystallization or chromatography—is essential for obtaining high-purity products. By understanding the principles behind each step and anticipating common challenges, researchers can significantly improve yields, purity, and overall efficiency in their synthetic workflows.

References

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2 H-chromen-4-yl-amino)-benzoate. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 842–846. [Link]

  • Ramann, G. A., & Cowen, B. J. (Year). Synthesis of benzo[f]quinoline and its nitro-derivates. ResearchGate. [Note: A direct link to the specific article on ResearchGate was not available in the search results, but the platform can be searched for the title.][Link]

  • Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace. [Note: A direct link to the specific article was not provided, but the platform can be searched.][Link]

  • Process for the preparation of quinoline derivatives. (2003).
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 10, 2026, from a compilation of organic chemistry resources (often found on university websites). [Note: The provided link was a direct file link, a general resource is linked here.][Link]

  • Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Note: A direct link was not provided, but the publisher can be searched.][Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams. [Link]

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018). Chemistry Stack Exchange. [Link]

  • Nitration of methyl benzoate | Resource. (n.d.). RSC Education - The Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022, January 21). YouTube. [Link]

  • This compound | C9H7NO5 | CID 44549250. (n.d.). PubChem - NIH. Retrieved January 10, 2026, from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 3-formyl-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yields and troubleshooting common experimental hurdles. Our approach is grounded in mechanistic understanding and validated methodologies to ensure the integrity and success of your synthesis.

Introduction to the Synthesis

This compound is a key building block in the pharmaceutical industry, notably as an intermediate in the synthesis of PARP (poly(ADP-ribose)polymerase) inhibitors like Niraparib, which are vital in cancer therapy.[1] The successful synthesis of this compound with high purity and yield is therefore of significant importance.

The most common and scalable synthetic route starts from methyl 3-methyl-2-nitrobenzoate. This pathway involves a two-step process: a free-radical chlorination of the methyl group to form a dichloromethyl intermediate, followed by a carefully controlled hydrolysis to yield the desired aldehyde.[2] This guide will focus on troubleshooting and optimizing this specific, industrially relevant pathway.

Synthetic Pathway Overview

The conversion of methyl 3-methyl-2-nitrobenzoate to this compound is a robust process, but one that requires careful control of reaction parameters. The overall transformation is depicted below:

Synthetic_Pathway Start Methyl 3-methyl-2-nitrobenzoate Intermediate Methyl 3-(dichloromethyl)-2-nitrobenzoate Start->Intermediate Step 1: Chlorination (Cl₂, UV light) Product This compound Intermediate->Product Step 2: Hydrolysis (ZnCl₂, Phase Transfer Catalyst, H₂O)

Caption: Two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the underlying principles and practical considerations of the synthesis.

Q1: What is the mechanism of the chlorination step, and why is UV light necessary?

A1: The first step is a free-radical halogenation. The UV light initiates the reaction by homolytically cleaving chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals then abstract a hydrogen atom from the methyl group of the starting material, generating a benzylic radical. This radical then reacts with another molecule of Cl₂ to form the monochlorinated product and a new chlorine radical, propagating the chain reaction. The process repeats to form the dichloromethyl intermediate. Without UV initiation, the reaction would not proceed at a practical rate under the described conditions.

Q2: What is the role of the phase transfer catalyst in the hydrolysis step?

A2: The hydrolysis of the dichloromethyl group occurs in a biphasic system (organic solvent and aqueous zinc chloride). The phase transfer catalyst (PTC), such as tetrabutylammonium bromide or benzyltriethylammonium chloride, is crucial for this step.[2] The PTC transports the hydroxide ions (or other nucleophilic species) from the aqueous phase to the organic phase where the substrate resides. This facilitates the nucleophilic substitution of the chlorine atoms, which would otherwise be a very slow process due to the immiscibility of the reactants.

Q3: Why is pH control critical during the hydrolysis step?

A3: Maintaining the pH of the reaction system between 6 and 8 is essential to prevent the hydrolysis of the methyl ester group to a carboxylic acid.[2] Under more basic conditions (pH > 8), the hydroxide ion concentration becomes high enough to saponify the ester, leading to the formation of 3-formyl-2-nitrobenzoic acid as a significant byproduct, thereby reducing the yield of the desired product. A buffered system or the controlled addition of a base like sodium bicarbonate solution is typically used to maintain the optimal pH range.[2]

Q4: What are the primary safety concerns associated with this synthesis?

A4: The synthesis involves several hazardous materials and conditions. Chlorine gas is highly toxic and corrosive. The reaction may be exothermic, requiring careful temperature control. This compound itself is classified as harmful if swallowed and causes skin and eye irritation.[1][3] It is imperative to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_step1 Step 1: Chlorination Issues cluster_step2 Step 2: Hydrolysis Issues Start1 Low Conversion of Starting Material Q1_1 Incomplete Reaction? Start1->Q1_1 A1_1a Check UV source intensity and placement. Ensure adequate Cl₂ flow rate. Q1_1->A1_1a Yes A1_1b Analyze starting material purity (GC/NMR). Q1_1->A1_1b No Start2 Low Yield of Aldehyde Q2_1 Ester Hydrolysis Detected? Start2->Q2_1 A2_1 Verify pH is between 6-8. Use controlled addition of base. Q2_1->A2_1 Yes Q2_2 Incomplete Hydrolysis? Q2_1->Q2_2 No A2_2 Check PTC activity and loading. Ensure adequate stirring for phase mixing. Q2_2->A2_2 Yes

Caption: Decision tree for troubleshooting the synthesis.

Issue 1: Low Conversion in the Chlorination Step

Symptom: Analysis of the reaction mixture (e.g., by GC or ¹H NMR) shows a significant amount of unreacted methyl 3-methyl-2-nitrobenzoate.

Potential Causes & Solutions:

  • Insufficient Initiation: The UV light source may be too weak or positioned too far from the reaction vessel.

    • Action: Ensure the UV lamp is functioning correctly and is placed as close to the reactor as safely possible. The reaction vessel should be made of a material transparent to the lamp's wavelength (e.g., borosilicate glass).

  • Inadequate Chlorine Supply: The flow rate of chlorine gas may be too low, or there might be a leak in the system.

    • Action: Verify the chlorine flow rate with a flowmeter. Check all connections for leaks using an appropriate method (e.g., ammonia vapor test). The molar ratio of methyl 3-methyl-2-nitrobenzoate to chlorine should be in the range of 1:2 to 1:4.[2]

  • Presence of Inhibitors: The starting material or solvent may contain impurities that act as radical scavengers (e.g., phenols, amines).

    • Action: Ensure the purity of the methyl 3-methyl-2-nitrobenzoate and the solvent (e.g., dichloromethane or dichloroethane) before starting the reaction.[2] Purification of the starting material by recrystallization or distillation may be necessary.

Issue 2: Formation of Byproducts in the Chlorination Step

Symptom: The reaction mixture contains significant amounts of monochlorinated and/or trichlorinated species.

Potential Causes & Solutions:

  • Poor Selectivity: Over-chlorination leads to the formation of the trichloromethyl byproduct, while under-chlorination leaves the monochlorinated intermediate.

    • Action: Carefully monitor the reaction progress using an appropriate analytical technique (e.g., GC) and stop the chlorine addition once the desired dichloromethyl intermediate is maximized. Adjusting the molar ratio of chlorine can help control selectivity.[2]

  • Incorrect Reaction Temperature: While the reaction is initiated by UV light, temperature can still influence the rates of competing reactions.

    • Action: Maintain a consistent and controlled reaction temperature. While specific optimal temperatures may vary, running the reaction at a moderate and stable temperature is advisable.

Issue 3: Incomplete Hydrolysis of the Dichloromethyl Intermediate

Symptom: A significant amount of methyl 3-(dichloromethyl)-2-nitrobenzoate remains after the specified reaction time.

Potential Causes & Solutions:

  • Ineffective Phase Transfer Catalysis: The PTC may be degraded, impure, or used in an insufficient amount.

    • Action: Use a fresh, high-purity phase transfer catalyst. The molar ratio of the starting material to the PTC is typically in the range of 1:0.01 to 1:0.1.[2] Ensure the chosen PTC is suitable for the solvent system.

  • Poor Mixing: Inadequate agitation of the biphasic mixture will result in a low interfacial area, hindering the action of the PTC.

    • Action: Use a mechanical stirrer and ensure the stirring speed is sufficient to create a fine emulsion of the organic and aqueous phases.

  • Insufficient Hydrolysis Reagent: The concentration or amount of the zinc chloride solution may be too low.

    • Action: The molar ratio of the starting material to zinc chloride should be between 1:0.1 and 1:0.5.[2] Ensure the aqueous solution is properly prepared.

Issue 4: Low Yield Due to Ester Hydrolysis

Symptom: The final product is contaminated with 3-formyl-2-nitrobenzoic acid, or the overall isolated yield of the desired ester is low.

Potential Causes & Solutions:

  • Incorrect pH: The reaction mixture has become too basic.

    • Action: This is the most common cause. Continuously monitor the pH of the aqueous phase and keep it within the 6-8 range by the controlled, dropwise addition of a dilute base solution like 10% sodium bicarbonate.[2] Avoid adding a large amount of strong base at once.

Experimental Protocols and Data

Optimized Synthesis Protocol (Adapted from CN110407704B)[2]

Step 1: Chlorination of Methyl 3-methyl-2-nitrobenzoate

  • In a suitable reactor equipped with a gas inlet, condenser, mechanical stirrer, and UV lamp, charge methyl 3-methyl-2-nitrobenzoate and a solvent (e.g., dichloroethane). The mass ratio of starting material to solvent should be between 1:6 and 1:12.

  • Initiate stirring and begin bubbling chlorine gas through the solution at a controlled rate. The molar ratio of starting material to chlorine should be approximately 1:2 to 1:4.

  • Turn on the UV lamp to initiate the reaction.

  • Monitor the reaction progress by GC until the starting material is consumed and the formation of methyl 3-(dichloromethyl)-2-nitrobenzoate is maximized.

  • Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine. The resulting solution is used directly in the next step.

Step 2: Hydrolysis to this compound

  • To the solution from Step 1, add the phase transfer catalyst (e.g., benzyltriethylammonium chloride) and an aqueous solution of zinc chloride.

  • Maintain the temperature between 20-30°C and begin vigorous stirring.

  • Monitor the pH of the reaction mixture. Maintain the pH between 6 and 8 by the controlled, dropwise addition of a 10% aqueous sodium bicarbonate solution.

  • Continue the reaction for several hours, monitoring the disappearance of the dichloromethyl intermediate by GC or TLC.

  • Upon completion, stop stirring and allow the layers to separate.

  • Separate the organic layer, wash it with water, and then concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent, such as toluene, to yield the final product as a light-yellow solid.

Key Reaction Parameters
ParameterStep 1 (Chlorination)Step 2 (Hydrolysis)Rationale
Solvent Dichloromethane or DichloroethaneDichloroethane (from previous step)Good solubility for the organic substrate; relatively inert to radical chlorination.
Key Reagent Molar Ratios Substrate:Cl₂ = 1:2 - 1:4Substrate:PTC:ZnCl₂ = 1:(0.01-0.1):(0.1-0.5)Ensures complete reaction while minimizing side products.[2]
pH Control N/A6 - 8Critical to prevent hydrolysis of the methyl ester group.[2]
Catalyst UV LightPhase Transfer Catalyst (e.g., TBAB)Initiates radical chlorination; facilitates biphasic hydrolysis.[2]
Temperature Ambient (controlled)20 - 30°CBalances reaction rate with selectivity and stability.

References

  • This compound: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Methyl 3-formyl-2-nitrobenzo
  • This compound | C9H7NO5 | CID 44549250. PubChem - NIH.
  • 3-Formyl-2-nitrobenzoic acid methyl ester SDS, 138229-59-1 Safety D

Sources

Purification techniques for "Methyl 3-formyl-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for reliable, field-tested purification strategies for key pharmaceutical intermediates, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals working with Methyl 3-formyl-2-nitrobenzoate (CAS: 138229-59-1). As a critical precursor in the synthesis of PARP inhibitors like Niraparib, achieving high purity of this compound is paramount for successful downstream applications and regulatory compliance.[1][2][3][4]

This guide moves beyond simple protocols to offer in-depth troubleshooting, frequently asked questions (FAQs), and the scientific rationale behind each purification step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the purification of this compound.

Section 1: General Properties and Handling

Q1: What are the essential physical and chemical properties I should be aware of?

Understanding the fundamental properties of this compound is crucial for its handling and purification. It is typically an off-white to yellow solid.[1][5] Key data are summarized below.

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₉H₇NO₅ [1]
Molecular Weight 209.16 g/mol [1][3]
Appearance White to yellow lumpy/crystalline powder [1][5]
Boiling Point 354 °C [1][6]
Flash Point 173 °C [1][6]
Density ~1.386 g/cm³ [1]

| Solubility | Soluble in organic solvents (ethanol, methanol, acetone, ethyl acetate, hexane); Insoluble in water. |[1][2][7][8] |

Q2: How must I store this compound to ensure its stability?

To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][6][8] Its stability is sensitive to heat and strong oxidizing agents.[8]

Section 2: Troubleshooting Crude Product

Q3: My crude product is a dark brown oil instead of the expected off-white solid. What are the likely causes?

This issue typically points to residual high-boiling solvents or the presence of polymeric or colored impurities from the synthesis.

  • Residual Solvents: Solvents like DMF or DMSO, often used in the synthesis, can be difficult to remove.[9][10] Ensure removal under high vacuum and gentle heating.

  • Reaction Byproducts: Overheating during synthesis or extended reaction times can lead to the formation of complex, colored impurities.[11]

  • Starting Material Impurities: The quality of the starting material, such as Methyl 3-methyl-2-nitrobenzoate, directly impacts the crude product's purity.

Q4: What are the most common impurities I should anticipate during purification?

Knowing potential impurities is key to selecting the right purification strategy. Common impurities originate from starting materials, synthetic reagents, or side reactions.

Table 2: Potential Impurities in Crude this compound

Impurity Potential Origin Significance
Methyl 3-methyl-2-nitrobenzoate Unreacted starting material Can be difficult to separate due to similar polarity.
Methyl 3-(bromomethyl)-2-nitrobenzoate Precursor in some synthetic routes Reactive and can lead to other byproducts.[2]
Methyl 3-[(E)-2-(dimethylamino)vinyl]-2-nitrobenzoate Intermediate in routes using DMF-DMA Can be carried through if the reaction is incomplete.[10][11][12]
Methyl 3-hydroxy-2-nitrobenzoate Hydrolysis of the ester or product Can occur if water is present, especially under non-neutral pH.[2][6]

| N-Methylmorpholine N-oxide (NMO) | Reagent in oxidation steps | Water-soluble, typically removed during aqueous workup.[2][6] |

Q5: How do I decide whether to use column chromatography or recrystallization?

The choice depends on the impurity profile, the scale of your reaction, and the desired final purity. Column chromatography offers superior separation for a wide range of impurities, while recrystallization is excellent for removing small amounts of impurities from a largely pure product, especially at a larger scale.

G start Assess Crude Product impurity_profile What is the impurity profile? (TLC, ¹H NMR) start->impurity_profile scale What is the scale? impurity_profile->scale Multiple spots on TLC or complex NMR spectrum impurity_profile->scale Mainly one spot with minor impurities column_chrom Perform Column Chromatography scale->column_chrom Small Scale (<10g) recrystallization Attempt Recrystallization scale->recrystallization Large Scale (>10g) purity_check Check Purity (TLC, HPLC, mp) column_chrom->purity_check Fractions collected recrystallization->column_chrom Fails to crystallize or remains impure recrystallization->purity_check Successful crystallization purity_check->column_chrom Purity <99% final_product Pure Product purity_check->final_product Purity >99%

Caption: Decision workflow for selecting a purification method.

Section 3: Technique-Specific Troubleshooting

Q6: What is the recommended starting solvent system for silica gel column chromatography?

A common and effective eluent system is a mixture of ethyl acetate and hexane.[2] A typical starting ratio is 1:3 (v/v) ethyl acetate/hexane.[2][13] This can be adjusted based on preliminary TLC analysis.

Q7: The separation of my product from an impurity is poor on the column. What can I do?

Poor separation can be addressed by several strategies. The flowchart below provides a systematic approach to troubleshooting.

G start Poor Separation Observed (Overlapping Spots on TLC) check_polarity Is the eluent polarity optimal? (Target Rf ~0.3) start->check_polarity adjust_solvent Decrease % of polar solvent (e.g., Ethyl Acetate) to improve separation check_polarity->adjust_solvent No (Rf too high/low) change_column Consider a longer column or finer silica gel (e.g., 200-300 mesh) [10] check_polarity->change_column Yes (Rf is optimal but separation is poor) re_run Re-run Chromatography adjust_solvent->re_run New system identified change_column->re_run New column packed

Caption: Troubleshooting guide for column chromatography.

Q8: I'm trying to recrystallize my product, but it won't crystallize. What steps can I take?

Failure to crystallize is a common issue. Try these proven techniques:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single crystal to the supersaturated solution to induce crystallization.

  • Reduce Temperature: Slowly cool the solution. If room temperature isn't effective, use an ice bath or a refrigerator (ensure the solvent won't freeze).

  • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool and crystallize again.

Q9: How can I definitively confirm the purity and identity of my final product?

A combination of techniques is required for full characterization:

  • Thin-Layer Chromatography (TLC): A quick check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99.0%).[9]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure. The expected shifts for this compound in CDCl₃ are approximately δ 9.98 (s, 1H, CHO), 8.28 (dd, 1H), 8.18 (dd, 1H), 7.77 (t, 1H), and 3.95 (s, 3H, OCH₃).[2][6][14]

  • Melting Point: A sharp melting range close to the literature value indicates high purity.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard method for purifying this compound on a gram scale.

Materials:

  • Crude this compound

  • Silica Gel (e.g., 200-300 mesh)[15]

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Glass column, flasks, and TLC supplies

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 5% EtOAc in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent. A common gradient might be from 10% to 30% EtOAc in hexane. A standard isocratic elution with 25% ethyl acetate in hexane (1:3 ratio) has proven effective.[2][6]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as an off-white solid.[2][13]

Protocol 2: Recrystallization

This method is suitable when the crude product is already of moderate to high purity.

Materials:

  • Crude this compound

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)[11]

  • Erlenmeyer flask, heat source, and filtration apparatus

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025).
  • Xiamen Equation Chemical Co., Ltd. (n.d.). Best CAS No.
  • ChemicalBook. (2023).
  • Xiamen Equation Chemical Co., Ltd. (n.d.). Best CAS No.
  • CookeChem. (n.d.).
  • BOC Sciences. (n.d.).
  • Apollo Scientific. (2017).
  • ChemSrc. (n.d.). 3-Formyl-2-nitrobenzoic acid methyl ester | 138229-59-1.
  • Patent Inspiration. (2016).
  • Liu, K., et al. (n.d.).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.).
  • Apicule. (n.d.). This compound (CAS No: 138229-59-1)
  • Pharmaffili
  • Clinivex. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Eastfine Chemical. (n.d.). Top 5 CAS No. 138229-59-1 Manufacturers of a Key Chemical.
  • Ambeed. (n.d.).

Sources

Niraparib Synthesis Technical Support Center: Troubleshooting Common Side Reactions from Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Niraparib, focusing on the critical stages commencing with "Methyl 3-formyl-2-nitrobenzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and experimental challenges. Our approach is rooted in mechanistic understanding to provide robust solutions and preventative strategies.

I. Overview of the Core Synthetic Pathway

The synthesis of Niraparib from this compound primarily involves two key transformations:

  • Imine Formation: Condensation of this compound with the chiral amine, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

  • Reductive Cyclization: Intramolecular cyclization of the formed imine to construct the 2H-indazole core of Niraparib.

This guide will dissect the potential pitfalls in these steps and offer solutions to ensure a high-yielding and pure synthesis.

II. Troubleshooting Guide & FAQs

A. Imine Formation Stage

The formation of the imine intermediate is a crucial step that dictates the overall efficiency of the synthesis. Several side reactions can occur, leading to low yields and purification challenges.

Question 1: I am observing a low yield of the desired imine product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in imine formation are often attributed to an unfavorable reaction equilibrium, degradation of starting materials, or the formation of side products. Here’s a breakdown of the common culprits and their solutions:

  • Unfavorable Equilibrium: Imine formation is a reversible reaction. The presence of water, a byproduct of the reaction, can hydrolyze the imine back to the starting aldehyde and amine.[1][2]

    • Troubleshooting Protocol:

      • Azeotropic Water Removal: Conduct the reaction in a solvent that forms an azeotrope with water, such as toluene or cyclohexane, and use a Dean-Stark apparatus to continuously remove water as it is formed.

      • Drying Agents: Add a drying agent, like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), directly to the reaction mixture to sequester water.

      • Excess Reagent: While not always ideal due to cost, using a slight excess (1.1-1.2 equivalents) of the amine can help drive the equilibrium towards the product.

  • Side Product Formation (Aminal/Hemiaminal): The initial adduct of the amine and aldehyde is a hemiaminal, which can react with another molecule of the amine to form an aminal. These are often stable byproducts that do not readily convert to the imine.

    • Preventative Measures:

      • Stoichiometry Control: Precise control of the stoichiometry (1:1 ratio of aldehyde to amine) is crucial.

      • Reaction Temperature: Running the reaction at a slightly elevated temperature (e.g., reflux in toluene) can favor the elimination of water to form the imine over the formation of the aminal.

  • Degradation of this compound: The aldehyde functional group is susceptible to oxidation and reduction under certain conditions.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aldehyde to the corresponding carboxylic acid (3-carboxy-2-nitrobenzoic acid methyl ester).

      • Avoid Reductive Conditions: Ensure that no unintended reducing agents are present in the reaction mixture.

Question 2: My purified imine product is unstable and decomposes upon storage or during the next step. Why is this happening and how can I improve its stability?

Answer:

The stability of the imine intermediate can be compromised by residual moisture and acidic or basic impurities.

  • Hydrolysis: As mentioned, imines are susceptible to hydrolysis. Even trace amounts of water can lead to decomposition over time.

    • Troubleshooting Protocol:

      • Thorough Drying: After purification, ensure the imine product is thoroughly dried under high vacuum.

      • Anhydrous Storage: Store the purified imine under an inert atmosphere and in a desiccator.

  • pH Sensitivity: The imine can be sensitive to both acidic and basic conditions, which can catalyze hydrolysis or other side reactions.

    • Preventative Measures:

      • Neutral Work-up: During the reaction work-up, ensure that the pH is maintained close to neutral.

      • Purification: Use a purification method that avoids strongly acidic or basic conditions. For example, flash chromatography on silica gel with a neutral eluent system is often suitable.

B. Reductive Cyclization Stage

The reductive cyclization of the imine intermediate to form the 2H-indazole ring is the cornerstone of this synthetic route. The main challenges in this step are controlling regioselectivity and preventing the formation of byproducts from competing reactions. This reaction is a type of Cadogan-Sundberg reaction.[2][3]

Question 3: I am getting a mixture of N1 and N2 isomers of the indazole product. How can I selectively synthesize the desired N2-isomer (Niraparib precursor)?

Answer:

The formation of two regioisomeric indazoles (N1 and N2 alkylated/arylated) is a common challenge in indazole synthesis. The desired Niraparib precursor is the N2-isomer. The regioselectivity is influenced by both kinetic and thermodynamic factors.[4]

  • Understanding Regioselectivity:

    • N1-Isomer (Thermodynamic Product): Often the more stable isomer.

    • N2-Isomer (Kinetic Product): Formation is often favored under milder conditions.

  • Troubleshooting Protocol for Selective N2-Isomer Formation:

    • One-Pot Condensation-Cyclization: A highly effective method for selectively forming the 2H-indazole (N2-isomer) is to perform a one-pot reaction where the imine is generated in situ and immediately undergoes reductive cyclization.[5][6]

    • Reaction Conditions:

      • Reducing Agent: Use a mild reducing agent like tri-n-butylphosphine (PBu₃).

      • Solvent: Isopropanol (i-PrOH) has been shown to be an effective solvent for this transformation.[6]

      • Temperature: Moderate heating (e.g., 80 °C) is typically sufficient.[6]

Question 4: I am observing significant amounts of a byproduct that appears to be the hydrolyzed ester (carboxylic acid). How can I prevent this?

Answer:

Hydrolysis of the methyl ester group on the benzene ring is a common side reaction, especially if the reaction conditions are not carefully controlled. A known impurity in Niraparib synthesis is the corresponding carboxylic acid.[7]

  • Cause of Hydrolysis: The ester is susceptible to hydrolysis under both acidic and basic conditions, which might be present during the reaction or work-up.

  • Troubleshooting Protocol to Prevent Ester Hydrolysis:

    • pH Control: Maintain the pH of the reaction mixture between 6 and 8.[8][9] This can be achieved by the careful addition of a mild base, such as sodium bicarbonate, if acidic conditions develop.

    • Anhydrous Conditions: As water is the reactant for hydrolysis, strictly anhydrous conditions will minimize this side reaction.

    • Reaction Temperature and Time: Avoid prolonged reaction times at high temperatures, which can promote hydrolysis.

    • Work-up Procedure: During the work-up, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic species, but avoid prolonged contact with aqueous layers.

Question 5: My reaction is sluggish, and I am getting incomplete conversion to the indazole product. What can I do to drive the reaction to completion?

Answer:

Incomplete conversion can be due to several factors, including insufficient reactivity of the starting materials or non-optimal reaction conditions.

  • Troubleshooting Protocol:

    • Purity of the Imine: Ensure the imine starting material is pure and free of any inhibitors.

    • Reducing Agent: The quality of the reducing agent (e.g., tri-n-butylphosphine) is critical. Use a freshly opened bottle or a purified reagent.

    • Temperature Optimization: While high temperatures can lead to side reactions, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate. While isopropanol is a good starting point, other high-boiling aprotic solvents could be explored if needed, but with caution regarding side reactions.

III. Summary of Key Impurities and Their Origins

Impurity NameStructurePotential OriginMitigation Strategy
Methyl 3-(hydroxymethyl)-2-nitrobenzoateC₉H₉NO₅Over-reduction of the aldehyde group in the starting material.Use a mild and selective reducing agent for the cyclization step. Avoid harsh reducing conditions.
3-Carboxy-2-nitrobenzoic acid methyl esterC₉H₇NO₆Oxidation of the aldehyde group in the starting material.Perform the reaction under an inert atmosphere.
Niraparib N1-IsomerC₁₉H₂₀N₄ONon-regioselective cyclization.Employ a one-pot condensation-cyclization protocol with a mild reducing agent like PBu₃.[5][6]
Niraparib Carboxylic AcidC₁₉H₁₉N₃O₂Hydrolysis of the methyl ester group during synthesis or work-up.Maintain pH between 6-8; use anhydrous conditions; minimize exposure to aqueous acid/base.[8][9]

IV. Visualizing the Synthetic Pathway and Side Reactions

Main Synthetic Route to Niraparib Intermediate

Niraparib_Synthesis A This compound C Imine Intermediate A->C + Amine (B) - H2O B (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate D Niraparib Precursor (2H-Indazole) C->D Reductive Cyclization (e.g., PBu3) Side_Reactions cluster_imine Imine Formation Stage cluster_side1 Side Reactions cluster_cyclization Cyclization Stage cluster_side2 Side Reactions A This compound Imine Desired Imine A->Imine Condensation Oxidation Oxidation to Carboxylic Acid A->Oxidation OverReduction Reduction to Alcohol A->OverReduction Hydrolysis Hydrolysis (Starting Materials) Imine->Hydrolysis Imine2 Imine Intermediate Niraparib Desired N2-Indazole Imine2->Niraparib Reductive Cyclization N1_Isomer N1-Indazole Isomer Imine2->N1_Isomer Ester_Hydrolysis Ester Hydrolysis Niraparib->Ester_Hydrolysis

Caption: Troubleshooting map of common side reactions.

V. References

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Google Patents. (2022, May 17). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Retrieved from

  • Pires, M. M., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(10), 867-887. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Wikipedia. (2023, November 18). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Jarowicki, K., & Kocienski, P. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (24), 4005-4037.

  • Wikipedia. (2023, April 2). Cadogan–Sundberg indole synthesis. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Niraparib EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Beilstein Journals. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. Retrieved from [Link]

  • ACS Publications. (2018, August 28). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • ResearchGate. (2015, January 1). Cadogan–Sundberg indole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). An innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

  • Pharmaffiliates. (n.d.). Niraparib-impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (2024, August 6). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-formyl-2-nitrobenzoate (CAS No. 138229-59-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals like the PARP inhibitor Niraparib, achieving high purity of this compound is paramount for successful downstream applications and regulatory compliance.[1][2]

This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you enhance the purity of your product.

Compound Profile: this compound
PropertyValue
Molecular Formula C₉H₇NO₅[1]
Molecular Weight 209.16 g/mol [1][3]
Appearance White to off-white solid/lumpy powder[1]
Boiling Point 354°C[2][4]
Density ~1.386 g/cm³[1][4]

Troubleshooting and Purification Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My synthesized product is an off-white or yellowish solid, not the expected pure white powder. What are the likely impurities?

The presence of color in your final product often points to residual starting materials, side-products, or degradation. The typical synthesis of this compound involves the oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate or a related precursor.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: Compounds like Methyl 3-methyl-2-nitrobenzoate or Methyl 3-(bromomethyl)-2-nitrobenzoate may persist if the reaction is incomplete.[5]

  • Side-Products: Incomplete oxidation can lead to intermediates such as Methyl 3-(hydroxymethyl)-2-nitrobenzoate.[5] Conversely, over-oxidation could potentially lead to the formation of 3-methyl-2-nitrobenzoic acid if ester hydrolysis occurs.

  • Reaction Byproducts: Nitration reactions, a common step in synthesizing precursors, are highly exothermic.[6][7] Poor temperature control can lead to the formation of dinitrated compounds or other undesired isomers.[8]

  • Residual Solvents: Solvents used during the reaction and workup (e.g., ethyl acetate, hexane, acetonitrile, dichloromethane) can be trapped in the crystal lattice.[2][9]

Initial Diagnostic Step: Your first action should be to run a Thin-Layer Chromatography (TLC) analysis to visualize the number of components in your crude product. Use a suitable solvent system, such as 3:1 hexanes:ethyl acetate, and visualize under UV light.[10] A pure sample should yield a single spot. Multiple spots confirm the presence of impurities and the need for further purification.

Q2: My TLC plate shows multiple spots. How do I decide between recrystallization and column chromatography for purification?

Choosing the correct purification technique is critical for maximizing both purity and yield. The decision primarily depends on the quantity and nature of the impurities.

  • Recrystallization is the method of choice when your desired compound is the major component and is contaminated with small amounts of impurities. It is efficient for removing impurities that have different solubility profiles from your product.[11][12]

  • Column Chromatography is a more powerful separation technique, ideal for complex mixtures containing multiple components or impurities with polarities similar to the product.[13][14] It offers higher resolution but can be more time-consuming and solvent-intensive.

Use the following decision tree to guide your choice:

G start Crude Product Analysis (TLC) decision1 How many spots on TLC? start->decision1 recrystallize Attempt Recrystallization decision1->recrystallize One major spot, minor impurities decision2 Are spots well-separated? decision1->decision2 Multiple spots of similar intensity end_pure Product Purified recrystallize->end_pure chromatography Perform Column Chromatography chromatography->end_pure decision2->chromatography Yes end_reassess Re-assess Purification Strategy decision2->end_reassess No (streaking/overlapping) -> Re-evaluate TLC solvent system

Caption: Decision workflow for selecting a purification method.

Q3: My recrystallization attempt resulted in a very low yield. What could have gone wrong?

Low yield during recrystallization is a common problem, often stemming from suboptimal solvent selection or procedural errors. The goal is to dissolve the solute in a minimum amount of hot solvent and allow it to slowly crystallize as it cools, leaving impurities behind in the solution.[11]

Troubleshooting Low Recrystallization Yield:

IssueCausalitySolution
Using Too Much Solvent The solution never becomes saturated as it cools, so the product remains dissolved.Add the solvent in small portions to the heated crude product until it just dissolves.
Cooling Too Quickly Rapid cooling (e.g., plunging a hot flask into an ice bath) causes the product to precipitate quickly, trapping impurities and forming small, impure crystals.Allow the flask to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[7]
Incorrect Solvent Choice The ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures. If the compound is too soluble at room temperature, it will not crystallize out.Test solubility in various solvents. For nitrobenzoate esters, methanol, ethanol, or mixtures like hexane/ethyl acetate are common choices.[2][12][15]
Premature Crystallization Crystals form in the funnel during hot filtration, leading to product loss.Use a pre-heated funnel and filter the hot solution as quickly as possible.
Protocol: Recrystallization of this compound
  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a test solvent (e.g., ethanol, or a 3:1 hexane/ethyl acetate mixture). If it dissolves immediately at room temperature, the solvent is too nonpolar. If it doesn't dissolve when heated, the solvent is not polar enough. Find a solvent where it is sparingly soluble at room temperature but fully soluble upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 50°C) to remove all residual solvent.[11]

Q4: How do I properly perform column chromatography to purify this compound?

Silica gel column chromatography is a highly effective method for purifying this compound, especially from closely related impurities.[14][16] Success depends on careful preparation and execution.

Protocol: Silica Gel Column Chromatography
  • Solvent System (Eluent) Selection:

    • Using TLC, test various solvent systems (e.g., different ratios of hexanes and ethyl acetate).

    • The goal is to find a system where your desired product has an Rf value of approximately 0.25-0.35, and is well-separated from all impurity spots.[17] A documented starting point for this compound is a 3:1 mixture of hexane/ethyl acetate.[2]

  • Column Packing (Wet Slurry Method):

    • Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom.[13]

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel with your initial, nonpolar eluent (e.g., hexanes).

    • Pour the slurry into the column. Gently tap the column to pack the silica and remove air bubbles. A well-packed column is essential for good separation.[18]

    • Drain the solvent until the level is just above the silica bed. Never let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Add another thin layer of sand on top to protect the sample layer when adding fresh eluent.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure (flash chromatography) or allow gravity to facilitate the flow.[18]

    • Begin collecting the eluent in numbered fractions (e.g., test tubes or vials).

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A Select Eluent via TLC (Target Rf ~0.3) B Pack Column with Silica (Slurry Method) A->B C Load Sample (Dry Loading) B->C D Elute with Solvent C->D E Collect Fractions D->E F Monitor Fractions with TLC E->F F->E Continue collection G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent (Rotovap) G->H I Pure Product H->I

Caption: Workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

FAQ 1: Which analytical techniques should I use to confirm the purity and identity of my final product?

A combination of techniques is necessary to unambiguously confirm both the structure and purity of your this compound.

TechniquePurposeExpected Result for Pure Sample
¹H NMR Structural confirmationThe proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the aldehyde proton, and the methyl ester protons. Published data for a CDCl₃ solution shows: δ 9.98 (s, 1H, -CHO), 8.28 (dd, 1H, Ar-H), 8.18 (dd, 1H, Ar-H), 7.77 (t, 1H, Ar-H), 3.95 (s, 3H, -OCH₃).[2]
Melting Point Purity assessmentA pure sample will have a sharp melting point. A broad melting range (e.g., >2°C) indicates the presence of impurities. The related compound, methyl 3-nitrobenzoate, melts at 75-77°C.[15]
HPLC Quantitative purity analysisA reverse-phase HPLC analysis with UV detection should show a single, sharp peak. The peak area can be used to calculate purity (e.g., >99.0%).[4] Methods often involve C18 columns.[19][20]
GC-MS Purity and molecular weight confirmationProvides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight (209.16 g/mol ).[1][21] It can also detect volatile impurities.
FAQ 2: What are the recommended storage conditions for this compound?

To ensure long-term stability and prevent degradation, proper storage is essential. Aldehydes are susceptible to oxidation to carboxylic acids.

  • Temperature: Store at 2-8°C.[1]

  • Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent oxidation.[1]

  • Container: Use a tightly sealed container to protect from moisture.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025).
  • Tsumura, Y., et al. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar. [Link]

  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Journal of Chemical Education. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

  • ResearchGate. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). This compound Impurity. [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 138229-59-1. [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]

  • ResearchGate. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • ResearchGate. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. [Link]

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem Compound Database. [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate. [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • The University of Manchester. (n.d.). Preparation of methyl 3-nitrobenzoate. [Link]

Sources

Troubleshooting failed reactions with "Methyl 3-formyl-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-formyl-2-nitrobenzoate (MFNB). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile but sometimes challenging intermediate. As a key building block in the synthesis of pharmaceuticals like PARP inhibitors, understanding its reactivity is crucial for success.[1][2] This document moves beyond simple protocols to explain the chemical causality behind common experimental failures and provides logical, field-tested solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, properties, and storage of this compound.

Q1: What are the fundamental properties of this compound (MFNB)?

MFNB (CAS No. 138229-59-1) is an off-white to white solid powder with a molecular weight of 209.16 g/mol .[1][2] Its structure features three key functional groups on a benzene ring: a methyl ester, a formyl (aldehyde) group, and a nitro group, positioned at carbons 1, 3, and 2, respectively. The strong electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the adjacent aldehyde.

PropertyValueSource
CAS Number 138229-59-1[1]
Molecular Formula C₉H₇NO₅[1][3]
Molecular Weight 209.16 g/mol [1]
Appearance White to off-white lumpy powder[1][2]
Boiling Point 354°C[1][2]
Solubility Soluble in common organic solvents[1][2]
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[1][2]

Q2: What are the primary safety and handling precautions for MFNB?

MFNB is classified as an irritant and is harmful if swallowed.[1][4] It can cause skin, eye, and respiratory irritation.[5][6][7] Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Q3: Why is proper storage under inert gas at 2-8°C so critical?

There are two primary reasons for these storage conditions:

  • Preventing Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. This impurity can complicate subsequent reactions and purifications.

  • Minimizing Hydrolysis: Although slower than in solution, the methyl ester can hydrolyze in the presence of atmospheric moisture over time, especially if acidic or basic impurities are present on the container surface.[2] Storing it cold and under an inert atmosphere ensures its stability and purity for reliable experimental outcomes.[1][2]

Troubleshooting Failed Reactions

This section provides a structured, cause-and-effect approach to diagnosing and solving common issues encountered during reactions with MFNB.

Q4: My reaction is incomplete or failed to start. Analysis shows only my starting material, MFNB. What went wrong?

This is a common issue that typically points to problems with reagent quality, activation, or reaction setup.

Possible Cause 1: Degraded Starting Material The MFNB may have degraded due to improper storage. Oxidation of the aldehyde or hydrolysis of the ester can inhibit its desired reactivity.

  • Troubleshooting Protocol:

    • Visual Inspection: Check the appearance. The material should be a white or off-white powder. Significant discoloration (e.g., yellowing) may indicate degradation.

    • Purity Check: Obtain a ¹H NMR spectrum of your starting material. The aldehyde proton should be a sharp singlet around 9.98 ppm (in CDCl₃).[2] The methyl ester protons should be a singlet around 3.95 ppm.[2] The presence of a broad peak in the 10-12 ppm region could indicate the presence of the carboxylic acid from hydrolysis.

    • Action: If degradation is suspected, purify the MFNB by recrystallization or column chromatography, or use a fresh, unopened bottle.

Possible Cause 2: Insufficiently Anhydrous Conditions Many reactions involving aldehydes, especially those using strong bases (e.g., Wittig, aldol, Grignard reactions), are highly sensitive to water. Trace moisture can quench the base or organometallic reagent, preventing the reaction from initiating.

  • Troubleshooting Protocol:

    • Solvent Check: Use freshly dried, anhydrous solvents. Solvents from a solvent purification system (SPS) or freshly opened Sure/Seal™ bottles are recommended.

    • Glassware: Ensure all glassware is oven- or flame-dried immediately before use and assembled under an inert atmosphere.

    • Reagent Handling: Handle all hygroscopic reagents in a glovebox or under a positive pressure of inert gas.

Logical Workflow for a Failed Reaction

Start Reaction Failed: Starting Material Unchanged Check_Purity Verify Purity of MFNB (NMR, TLC, Appearance) Start->Check_Purity Check_Conditions Review Reaction Setup Start->Check_Conditions Purity_OK Purity is High Check_Purity->Purity_OK Pass Purity_Bad Degradation Detected Check_Purity->Purity_Bad Fail Check_Anhydrous Were Conditions Anhydrous? Check_Conditions->Check_Anhydrous Check_Reagents Are Other Reagents Active? Check_Conditions->Check_Reagents Purity_OK->Check_Anhydrous Purify Purify or Replace MFNB Purity_Bad->Purify Anhydrous_Yes Yes Check_Anhydrous->Anhydrous_Yes Anhydrous_No No Check_Anhydrous->Anhydrous_No Reagents_Active_Yes Yes Check_Reagents->Reagents_Active_Yes Reagents_Active_No No Check_Reagents->Reagents_Active_No Optimize Problem Persists: Consider Temperature, Concentration, or Catalyst Anhydrous_Yes->Optimize Improve_Technique Action: Dry Glassware & Solvents Use Inert Atmosphere Anhydrous_No->Improve_Technique Reagents_Active_Yes->Optimize Replace_Reagents Action: Use Fresh/Titrated Reagents Reagents_Active_No->Replace_Reagents cluster_0 Ester Reactions cluster_1 Nitro Group Reactions cluster_2 Aldehyde Reactions MFNB Methyl Ester (-COOCH₃) Nitro Group (-NO₂) Aldehyde (-CHO) Aromatic Ring Hydrolysis Hydrolysis (Strong Acid/Base) MFNB:f0->Hydrolysis Reduction Reduction (e.g., H₂/Pd-C) MFNB:f1->Reduction Nucleophilic_Addition Desired Nucleophilic Addition (Wittig, Grignard, etc.) MFNB:f2->Nucleophilic_Addition Aldol_Type Aldol-Type Condensation (with other enolates) MFNB:f2->Aldol_Type Oxidation Oxidation (Air, strong oxidants) MFNB:f2->Oxidation

Caption: Potential reaction pathways for MFNB.

Q6: The reaction appears to have worked by crude analysis, but my final yield is very low after purification. Where did my product go?

Product loss during workup and purification is a frustrating but solvable problem. The key is to identify which step is causing the loss.

Possible Cause 1: Product is Water-Soluble If your product has acquired new polar functional groups (e.g., -OH, -NH₂), it might have significant solubility in the aqueous layer of your extraction.

  • Action:

    • Check Aqueous Layer: Before discarding any aqueous layers from your workup, spot them on a TLC plate or analyze a sample by LC-MS to see if your product is present. [8] * Back-Extraction: If product is found, perform several additional extractions of the aqueous layer with a more polar organic solvent like ethyl acetate or dichloromethane.

    • Brine Wash: Saturating the aqueous layer with NaCl (brine) can decrease the solubility of organic compounds, pushing them into the organic layer ("salting out").

Possible Cause 2: Product Instability on Silica Gel Silica gel is acidic and can cause degradation of sensitive compounds. If your product contains acid-labile groups (e.g., acetals) or is prone to elimination, it may not survive column chromatography.

  • Action:

    • Neutralize Silica: Run the column with a solvent system containing a small amount of a neutral-to-basic additive, like triethylamine (~0.5-1%), to neutralize the silica surface.

    • Alternative Stationary Phase: Use a less acidic stationary phase like neutral alumina or Florisil.

    • Alternative Purification: Avoid chromatography altogether if possible. Attempt to purify the product by recrystallization or distillation.

Possible Cause 3: Product Volatility While MFNB itself is not highly volatile, your product might be. Aggressive removal of solvent on a rotary evaporator, especially under high vacuum and with heating, can lead to significant product loss.

  • Action:

    • Check the Trap: If you suspect your product is volatile, check the contents of the rotovap's cold trap. [8] * Gentle Evaporation: Remove solvent with minimal heating and use the lowest vacuum necessary. For very volatile compounds, consider removing the solvent by sweeping with a stream of nitrogen.

Exemplar Protocol: Wittig Reaction

This protocol provides a step-by-step methodology for a generic Wittig reaction, incorporating best practices for handling MFNB.

  • Preparation:

    • Dry a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours.

    • Assemble the flask with a condenser and septum while hot and allow it to cool under a positive pressure of dry nitrogen or argon.

  • Reagent Setup:

    • In the reaction flask, suspend the phosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice-water bath.

    • Slowly add a strong base (e.g., n-BuLi, 1.05 eq) dropwise via syringe. Allow the resulting ylide to stir for 30-60 minutes, during which a color change is typically observed.

  • Addition of MFNB:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate, dry flask.

    • Transfer the MFNB solution to the ylide solution dropwise via syringe at 0°C.

  • Reaction:

    • Allow the reaction to warm slowly to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in a saturated NH₄Cl solution and extracting with ethyl acetate.

  • Workup and Purification:

    • Once complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo with minimal heat.

    • Purify the crude product by flash column chromatography or recrystallization.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Suvchem Laboratory Chemicals. (n.d.). 2-NITRO BENZALDEHYDE (O-NITRO BENZALDEHYDE).
  • ChemicalBook. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Santa Cruz Biotechnology. (n.d.). 2-Nitrobenzaldehyde.
  • Fisher Scientific. (2015).
  • CDH Fine Chemical. (n.d.).
  • Organic Chemistry Portal. (n.d.). Henry Reaction.
  • PubChemLite. (n.d.).
  • Quora. (2022). Why does aldehyde not react with sodium nitroprusside? Can you explain it with a reaction?.
  • Quora. (2022). Why does aldehyde not react with sodium nitroprusside? Can you explain it with a reaction?.

Sources

Controlling reaction conditions for "Methyl 3-formyl-2-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-formyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information presented here is grounded in established chemical principles and validated experimental procedures to ensure reliability and reproducibility in your work.

I. Synthesis Overview & Mechanism

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for PARP inhibitors like Niraparib.[1][2] The synthesis typically involves the selective oxidation of the methyl group of a precursor, such as methyl 3-methyl-2-nitrobenzoate or a derivative thereof.

Several synthetic routes have been documented. A common laboratory-scale synthesis involves the conversion of methyl 3-(bromomethyl)-2-nitrobenzoate.[1][2] An alternative industrial approach involves a two-step process starting from methyl 3-methyl-2-nitrobenzoate: chlorination of the methyl group followed by hydrolysis.[3]

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Route A: From Bromomethyl Intermediate cluster_1 Route B: From Methyl Intermediate A Methyl 3-(bromomethyl)-2-nitrobenzoate B This compound A->B N-methylmorpholine oxide (NMO) Acetonitrile, 4A Molecular Sieves C Methyl 3-methyl-2-nitrobenzoate D Methyl 3-(dichloromethyl)-2-nitrobenzoate C->D Cl2, UV light Dichloromethane or Dichloroethane E This compound D->E ZnCl2 (aq), Phase Transfer Catalyst pH 6-8

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. For Route A, ensure the NMO is fresh and used in sufficient excess.
Degradation of Reagents: The oxidizing agent (e.g., NMO) may have degraded.Use freshly opened or properly stored reagents. N-methylmorpholine oxide can be hygroscopic; store it in a desiccator.
Ineffective Phase Transfer Catalyst (Route B): The chosen phase transfer catalyst is not efficient.Ensure the use of an appropriate catalyst like tetrabutylammonium bromide.[3] The molar ratio of the catalyst is also crucial and should be optimized.[3]
Formation of Impurities Over-oxidation: The aldehyde product is further oxidized to the corresponding carboxylic acid.This is a significant challenge in benzylic oxidations.[4] Use a mild and selective oxidizing agent. For Route A, NMO is generally selective. For other methods, careful control of stoichiometry and reaction time is critical.
Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions.For Route B, maintaining the pH of the hydrolysis step between 6 and 8 is critical to prevent ester hydrolysis.[3] This can be achieved by the controlled addition of an aqueous sodium bicarbonate solution.[3]
Side Reactions from Halogenation (Route B): Incomplete dichlorination or formation of trichloromethyl species.Optimize the molar ratio of chlorine to the starting material.[3] The use of UV light can help initiate the radical chlorination more efficiently.[3]
Difficult Product Isolation Product is an Oil or Gel: The crude product fails to solidify upon pouring into ice water.This can occur if significant amounts of impurities are present.[5][6] Ensure the reaction has gone to completion. Washing the crude solid with cold methanol can sometimes help remove oily impurities.[7]
Poor Separation during Chromatography: Impurities co-elute with the desired product.Optimize the solvent system for column chromatography. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 1:3 v/v).[1] Gradient elution may be necessary for challenging separations.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of 4A molecular sieves in the synthesis from methyl 3-(bromomethyl)-2-nitrobenzoate?

A1: 4A molecular sieves are used as a drying agent to remove any residual water from the reaction mixture. Water can interfere with the reaction, potentially leading to side products or reduced efficiency of the oxidizing agent.

Q2: In the chlorination/hydrolysis route, why is a phase transfer catalyst necessary?

A2: The hydrolysis of the dichloromethyl intermediate involves a reaction between an organic substrate (dissolved in an organic solvent like dichloromethane) and an aqueous solution of zinc chloride. A phase transfer catalyst, such as tetrabutylammonium bromide, is required to transport the hydroxide or other reactive aqueous species into the organic phase to facilitate the reaction at the interface of the two immiscible liquids.[3]

Q3: Can other oxidizing agents be used for the conversion of the methyl group?

A3: While other oxidizing agents can be used for the oxidation of benzylic methyl groups, selectivity is a major challenge, especially with the presence of other sensitive functional groups like the nitro and ester moieties.[4] Reagents like manganese dioxide (MnO2) are often used for oxidizing benzylic alcohols to aldehydes, but their effectiveness on a methyl group directly can be limited and often requires harsh conditions.[8][9] The choice of oxidant must be carefully considered to avoid over-oxidation to the carboxylic acid or reaction with other parts of the molecule.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 3:1 hexane/ethyl acetate) to separate the starting material, intermediates, and the final product. The spots can be visualized under UV light. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q5: What are the key safety precautions for this synthesis?

A5: The reagents used in these syntheses can be hazardous. Concentrated acids and chlorine gas are corrosive and toxic.[10] Organic solvents are flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling information, always refer to the Safety Data Sheet (SDS) of each chemical.[2]

IV. Detailed Experimental Protocols

Protocol A: Synthesis from Methyl 3-(bromomethyl)-2-nitrobenzoate[1]
  • To a solution of acetonitrile (150 mL) containing methyl 3-(bromomethyl)-2-nitrobenzoate (7.13 g, 26.023 mmol), add 4A molecular sieves (35.32 g) under a nitrogen atmosphere.

  • Add N-methylmorpholine oxide (NMO, 6.10 g, 52.07 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (600 mL).

  • Remove the insoluble material by vacuum filtration.

  • Wash the filtrate sequentially with water (100 mL), 1N HCl (100 mL), and brine (150 mL).

  • Dry the organic layer with anhydrous sodium sulfate.

  • Remove the solvent by concentration under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, using an ethyl acetate/hexane (1:3) mixture as the eluent to yield this compound as an off-white solid.

Protocol B: Synthesis from Methyl 3-methyl-2-nitrobenzoate (Conceptual Outline)[3]

This protocol is based on a patented procedure and should be adapted with caution and appropriate safety measures.

Step 1: Dichlorination

  • Dissolve methyl 3-methyl-2-nitrobenzoate in a suitable solvent such as dichloromethane.[3]

  • Initiate the reaction with UV light.

  • Bubble chlorine gas through the solution, maintaining a controlled temperature. The molar ratio of chlorine to the starting material is critical (e.g., 2:1 to 4:1).[3]

  • Monitor the reaction until the formation of methyl 3-(dichloromethyl)-2-nitrobenzoate is complete.

Step 2: Hydrolysis

  • To the solution from Step 1, add a phase transfer catalyst (e.g., tetrabutylammonium bromide) and an aqueous solution of zinc chloride.[3][11]

  • Maintain the pH of the reaction mixture between 6 and 8 by the dropwise addition of an aqueous sodium bicarbonate solution to prevent ester hydrolysis.[3]

  • Stir the biphasic mixture vigorously at a controlled temperature until the hydrolysis is complete.

  • Separate the organic layer, wash with water, and dry.

  • Remove the solvent and purify the product, likely through recrystallization or chromatography.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Reaction Complete? low_yield Low Yield start->low_yield No impure Product Impure start->impure Yes check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes failure Consult Further Literature low_yield->failure No check_ph Verify pH Control (Route B) impure->check_ph Yes impure->failure No extend_time Extend Reaction Time/Temp check_reagents->extend_time extend_time->failure check_over_oxidation Check for Carboxylic Acid Byproduct check_ph->check_over_oxidation optimize_purification Optimize Chromatography/Recrystallization success Successful Synthesis optimize_purification->success check_over_oxidation->optimize_purification

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

V. References

  • Google Patents. (2019). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Retrieved from

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Comprehensive Overview and Applications. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Nature Communications. (2018). Site-selective electrooxidation of methylarenes to aromatic acetals. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). The reactivity of manganese dioxide towards different substrates in organic solvents. Retrieved from [Link]

  • Scribd. (n.d.). Organic Oxidation Techniques. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Manganese Dioxide, MnO2. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]

  • ResearchGate. (2008). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]

  • Vesuvio's Pizza. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved from [Link]

Sources

Removal of unreacted starting materials in "Methyl 3-formyl-2-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Methyl 3-formyl-2-nitrobenzoate. This document provides in-depth troubleshooting advice and detailed protocols to assist researchers, medicinal chemists, and process development scientists in overcoming common challenges related to the removal of unreacted starting materials. As an important intermediate in the synthesis of PARP inhibitors like Niraparib, achieving high purity of this compound is critical.[1][2]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound, particularly concerning the removal of unreacted starting materials such as Methyl 3-(bromomethyl)-2-nitrobenzoate or Methyl 3-methyl-2-nitrobenzoate.

Question 1: My initial work-up has left significant amounts of unreacted starting material. What is the most effective purification strategy?

Answer: The choice of purification strategy depends on the specific starting material you need to remove and the scale of your reaction. Two highly effective methods are silica gel column chromatography and chemical purification via bisulfite adduct formation.

  • Silica Gel Column Chromatography is a reliable method for separating the aldehyde product from less polar starting materials like Methyl 3-methyl-2-nitrobenzoate or the corresponding benzylic bromide. The polarity difference between the aldehyde and the starting material allows for effective separation. A patent describing the synthesis of this compound specifies the use of fast column chromatography with a mixture of ethyl acetate and hexane as the eluent.[1]

  • Bisulfite Adduct Formation is a classical and highly selective method for purifying aldehydes.[3][4] This technique involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble α-hydroxy sulfonate salt.[5][6] This adduct can be easily separated from the water-insoluble unreacted starting materials and other organic impurities through a simple liquid-liquid extraction. The aldehyde can then be regenerated from the aqueous layer. This method is particularly advantageous as it is highly specific to aldehydes and can be a cost-effective and scalable alternative to chromatography.[4][6]

Question 2: I am performing column chromatography, but I am getting poor separation between my product and the starting material. What can I do to improve this?

Answer: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is crucial. For the separation of this compound, a non-polar/polar solvent system is recommended. A good starting point is a 1:3 mixture of ethyl acetate/hexane.[1] You can fine-tune this ratio by running preliminary Thin Layer Chromatography (TLC) plates. Aim for an Rf value of ~0.3 for your product to ensure good separation.

  • Proper Column Packing: Ensure your silica gel column is packed uniformly to avoid channeling, which leads to poor separation. A well-packed column will have a flat top surface and a homogenous bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a concentrated band. Overloading the column with too much sample can lead to broad peaks and poor resolution.

Question 3: I tried the bisulfite extraction, but I am not getting a good yield of the regenerated aldehyde. What could be the issue?

Answer: Low recovery of the aldehyde after bisulfite extraction can be due to incomplete adduct formation or inefficient regeneration.

  • Ensure Complete Adduct Formation: The reaction with sodium bisulfite should be performed in the presence of a water-miscible co-solvent like methanol to ensure the aldehyde and the aqueous bisulfite can react effectively.[4][6] Shaking the biphasic mixture vigorously is also important to maximize the interfacial area for the reaction.

  • Efficient Regeneration: The regeneration of the aldehyde from the bisulfite adduct requires a strong base, such as sodium hydroxide, to shift the equilibrium back towards the aldehyde.[5] Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to drive the regeneration to completion.

  • Thorough Extraction of Regenerated Aldehyde: After regeneration, the aldehyde needs to be thoroughly extracted from the aqueous layer with a suitable organic solvent. Multiple extractions with a solvent like ethyl acetate will ensure a higher recovery.

Question 4: How can I monitor the progress of my purification?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound. It allows you to visualize the separation of your product from the starting materials and other impurities. A suggested TLC system is silica gel plates with an 8:2 hexane/ethyl acetate mobile phase.[7] By spotting the crude mixture, the fractions from the column, and a pure standard (if available), you can track the progress of the purification effectively.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is based on a reported method for the purification of this compound.[1]

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 1:3 ethyl acetate/hexane).

    • Carefully pack the column with the slurry, ensuring a uniform and air-free bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the 1:3 ethyl acetate/hexane mixture.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase 1:3 Ethyl Acetate / Hexane[1]
TLC Monitoring Silica gel plates, 8:2 Hexane / Ethyl Acetate[7]
Protocol 2: Purification via Bisulfite Adduct Formation and Extraction

This protocol is a general and effective method for the selective removal of aldehydes from a reaction mixture.[4][6]

  • Adduct Formation:

    • Dissolve the crude reaction mixture containing this compound in methanol (approximately 5-10 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (an excess, e.g., 2-3 equivalents relative to the aldehyde).

    • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.

  • Liquid-Liquid Extraction:

    • Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the separatory funnel.

    • Shake the funnel and allow the layers to separate.

    • The aqueous layer will contain the dissolved bisulfite adduct of the aldehyde. The organic layer will contain the unreacted starting materials and other non-aldehyde impurities.

    • Separate the layers and save the aqueous layer.

  • Regeneration of the Aldehyde:

    • Return the aqueous layer to the separatory funnel.

    • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise with swirling until the pH of the solution is strongly basic (pH > 12), which will reverse the bisulfite addition.[5]

    • Extract the regenerated this compound from the aqueous layer with several portions of an organic solvent (e.g., ethyl acetate).

  • Work-up:

    • Combine the organic extracts.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Purification Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_bisulfite_steps Bisulfite Extraction Workflow cluster_end Final Product Crude Crude this compound (Contains unreacted starting material) TLC_Analysis TLC Analysis (e.g., 8:2 Hexane/EtOAc) Crude->TLC_Analysis Decision Choose Purification Method TLC_Analysis->Decision Column_Chrom Column Chromatography (e.g., 1:3 EtOAc/Hexane) Decision->Column_Chrom Good separation on TLC Bisulfite_Ext Bisulfite Extraction Decision->Bisulfite_Ext Poor separation or for selective aldehyde removal Pure_Product Pure this compound Column_Chrom->Pure_Product Adduct_Formation 1. Adduct Formation (Saturated NaHSO3, MeOH) Bisulfite_Ext->Adduct_Formation Extraction 2. Liquid-Liquid Extraction (Separate aqueous layer) Adduct_Formation->Extraction Regeneration 3. Aldehyde Regeneration (NaOH, pH > 12) Extraction->Regeneration Final_Extraction 4. Final Extraction & Work-up Regeneration->Final_Extraction Final_Extraction->Pure_Product Final_Analysis Purity Check (TLC, NMR, etc.) Pure_Product->Final_Analysis

Caption: Workflow for the purification of this compound.

References

  • Brindle, C. S., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Nonaqueous Method for Regenerating Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56944. Available at: [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC, PMC5933314. Available at: [Link]

  • European Patent Office. (2021). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof. Google Patents.
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents. (n.d.).
  • U.S. Patent No. 10,927,095. (2021). Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. (n.d.).
  • Jones, C., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(9), 1237-1256. Available at: [Link]

  • Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Available at: [Link]

  • Kulangiappar, K., et al. (2010). Conversion of Benzylic Bromides to Benzaldehydes Using Sodium Nitrate As an Oxidant. Industrial & Engineering Chemistry Research, 49(15), 7015-7020. Available at: [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

Sources

Technical Support Center: Stability and Storage of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for Methyl 3-formyl-2-nitrobenzoate (CAS No. 138229-59-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of potential degradation issues with this critical reagent. Our goal is to ensure the long-term integrity of your materials, leading to reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability of this compound.

Q1: What are the ideal storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation, the compound must be stored under controlled conditions. The principal threats to its stability are atmospheric oxygen, moisture, and light. The recommended storage protocol is detailed in the table below.[1][2][3]

Q2: My bottle of this compound has turned slightly yellow. What does this mean and is it still usable?

A color change from a white or off-white powder to a yellow or brownish solid is a primary visual indicator of potential degradation.[1] This often results from the formation of oxidized or polymeric impurities. While a very slight color change may not significantly impact some applications, it indicates that the material is no longer of the highest purity. We strongly recommend performing a purity analysis (see Troubleshooting Guide) before using any discolored material in a sensitive synthesis. For applications requiring high purity, such as in pharmaceutical development, using discolored material is not advised.

Q3: What are the most likely degradation products I might find in an improperly stored sample?

The molecule has two primary points of reactivity that lead to common degradation products: the aldehyde group and the methyl ester group.

  • Oxidation Product: The aldehyde (formyl) group is susceptible to oxidation, even by atmospheric oxygen, to form 3-methoxycarbonyl-2-nitrobenzoic acid .[4][5][6]

  • Hydrolysis Product: The methyl ester group can be hydrolyzed by moisture to form 3-formyl-2-nitrobenzoic acid .[7][8] This process can be accelerated by trace acidic or basic impurities. A patent describing the synthesis of this compound specifically notes the need to control pH to prevent such hydrolysis.[9]

Q4: How can I quickly check the purity of my sample before an experiment?

The most reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[10] HPLC is excellent for quantifying the primary component and detecting minor impurities, while ¹H NMR can confirm the structure and identify the characteristic signals of the degradation products mentioned in Q3. A detailed HPLC protocol is provided in the Troubleshooting Guide.

Recommended Storage Conditions Summary

For optimal stability, adhere to the following storage parameters. Failure to do so can result in the degradation pathways described in this guide.

ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of all potential degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the highly susceptible aldehyde group.[1][5]
Moisture Tightly sealed container, preferably in a desiccator or dry cabinetPrevents hydrolysis of the methyl ester.[2][3]
Light Amber glass vial or opaque container (or wrapped in foil)Protects the nitroaromatic structure from potential photodegradation.[11][12]

Troubleshooting Guide: Investigating Sample Degradation

If you suspect your sample of this compound has degraded due to poor storage, inconsistent experimental results, or visual changes, follow this guide to diagnose the issue.

Logical Workflow for Troubleshooting

This workflow provides a systematic approach to identifying and resolving stability issues.

G start Problem Observed (e.g., Low Yield, Color Change, Inconsistent Results) visual Step 1: Visual Inspection - Check for color change (white to yellow/brown) - Check for clumping (moisture) start->visual analytical Step 2: Purity Analysis (Perform HPLC-UV or ¹H NMR) See Protocol Below visual->analytical purity_check Is Purity < 98% or Are Impurity Peaks > 0.5%? analytical->purity_check cause Step 3: Identify Root Cause (Analyze Impurity Profile) purity_check->cause Yes solution Step 4: Implement Corrective Action purity_check->solution No (Material is likely fine, check other experimental parameters) oxidation Cause A: Oxidation (New peak corresponding to 3-methoxycarbonyl-2-nitrobenzoic acid) cause->oxidation hydrolysis Cause B: Hydrolysis (New peak corresponding to 3-formyl-2-nitrobenzoic acid) cause->hydrolysis photo Cause C: Photodegradation (Multiple unknown impurities, pronounced discoloration) cause->photo sol_a Solution A: - Discard degraded stock - Procure new material - Store under inert gas (N₂/Ar) oxidation->sol_a sol_b Solution B: - Discard degraded stock - Store new material in a desiccator - Minimize air exposure when handling hydrolysis->sol_b sol_c Solution C: - Discard degraded stock - Store new material in amber vials - Keep in a dark cabinet/drawer photo->sol_c

Caption: Troubleshooting workflow for degraded this compound.

Potential Degradation Pathways

Understanding the chemical transformations is key to preventing them. The diagram below illustrates the structures of the primary degradation products relative to the parent compound.

Caption: Primary degradation pathways of this compound.

Experimental Protocol: Purity Assessment by HPLC-UV

This self-validating protocol provides a clear method to quantify the purity of your sample and detect the presence of common impurities.

Objective: To determine the purity of this compound and identify potential degradation products using reverse-phase HPLC with UV detection.

Instrumentation and Reagents:

  • HPLC system with a UV/Vis or DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid or Formic Acid (for mobile phase acidification)

  • Sample of this compound

  • Analytical balance, volumetric flasks, vials

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility).

    • Prepare Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid).

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your this compound sample.

    • Dissolve the sample in 10.0 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute this stock solution 1:10 with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL for injection.

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 30 70
      18.0 30 70
      18.1 70 30

      | 25.0 | 70 | 30 |

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Interpretation: The parent compound, this compound, will be the major peak. The hydrolysis and oxidation products, being more polar due to the presence of a carboxylic acid group, are expected to elute earlier than the parent peak under these reverse-phase conditions.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Comprehensive Overview and Applications.
  • Yadav, J. S., et al. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications. Available at: [Link]

  • Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2017). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education. Available at: [Link]

  • Britannica. (2023). Aldehyde - Oxidation, Reduction, Reactions. Available at: [Link]

  • Pugi, K. G. (1979). Hydrolysis of methyl esters. Google Patents (US4185027A).
  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid. Available at: [Link]

  • ResearchGate. (2022). Methyl ester hydrolysis. Available at: [Link]

  • Clark, J. (2023). hydrolysis of esters. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Pera-Titus, M., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Wang, L., et al. (2019). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Google Patents (CN110407704B).

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 3-formyl-2-nitrobenzoate" (MFN), a critical intermediate in pharmaceutical synthesis, particularly for PARP inhibitors like Niraparib.[1][2] This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the basic physical and solubility properties of this compound?

A1: this compound (CAS No: 138229-59-1) is a white to off-white lumpy powder.[1][2] Its molecular structure, featuring a nitro group, a formyl group, and a methyl ester on a benzene ring, contributes to its characteristically low aqueous solubility.[3][4] While it is generally insoluble in water, it is soluble in a range of common organic solvents.[1][2][5][6]

Q2: Why is this compound so poorly soluble in aqueous solutions?

A2: The poor aqueous solubility of MFN is a result of its molecular structure. The benzene ring is hydrophobic, and while the nitro, formyl, and ester groups add some polarity, the molecule as a whole is not sufficiently polar to readily dissolve in water. The relatively planar structure of aromatic compounds can also contribute to lower solubility in water.[7]

Q3: In which organic solvents is this compound typically soluble?

A3: Based on documented synthesis and reaction protocols, MFN is soluble in a variety of organic solvents. These include, but are not limited to:

  • Dimethylformamide (DMF)[8]

  • Acetonitrile (MeCN)[9][10][11]

  • Tetrahydrofuran (THF)[12][13]

  • Ethyl acetate (EtOAc)[9][10]

  • Dichloromethane (DCM)[14]

  • Chloroform

Q4: I'm observing incomplete dissolution in my chosen organic solvent. What could be the issue?

A4: Several factors could be at play. Firstly, ensure your solvent is of high purity and anhydrous, as trace amounts of water can sometimes reduce the solubility of hydrophobic compounds. Secondly, consider the possibility of reaching the solubility limit of the solvent at the current temperature. Lastly, the physical form of the solid (e.g., large crystals) can slow down the dissolution rate.

Section 2: Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to resolving solubility problems encountered during your experiments.

Issue 1: The compound is not dissolving sufficiently in a non-polar or moderately polar organic solvent.

Causality: The polarity of the solvent may not be optimal to overcome the crystal lattice energy of the solid MFN.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility in organic solvents.

Step-by-Step Guidance:

  • Temperature Adjustment: Gently warm the mixture. The solubility of most organic solids increases with temperature. However, be cautious of potential degradation, especially given the presence of the reactive formyl and nitro groups. Monitor the reaction for any color changes that might indicate decomposition.

  • Solvent Polarity: If warming is ineffective or leads to degradation, consider switching to a more polar aprotic solvent. Solvents like DMF and DMSO are excellent at dissolving a wide range of organic molecules due to their high dielectric constants and ability to disrupt intermolecular forces.

  • Co-Solvent Systems: A mixture of solvents can often achieve a "Goldilocks" polarity that is ideal for your specific reaction. For example, if your reaction requires a non-polar solvent but the compound won't dissolve, adding a small amount of a more polar co-solvent (in which the compound is soluble) can be effective. This technique is widely used to enhance the solubility of poorly soluble drugs and intermediates.[3][15][16][17]

Issue 2: The compound precipitates out of solution when a co-reactant or reagent is added.

Causality: The addition of another substance can change the overall polarity of the solvent system, leading to a decrease in the solubility of your compound. This is a common occurrence in chemical reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation upon reagent addition.

Step-by-Step Guidance:

  • Slow Addition: Add the co-reactant or reagent dropwise or in small portions to the solution of MFN. This allows the reaction mixture to maintain a more consistent polarity and can prevent localized super-saturation that leads to precipitation.

  • Maintain Temperature: If you found that warming the solution was necessary for initial dissolution, maintain that temperature during the addition of other reagents.

  • Increase Solvent Volume: A simple solution is often to increase the total volume of the solvent. This keeps the concentration of all species lower and can prevent precipitation.

  • Re-evaluate Solvent Choice: If precipitation persists, your initial solvent may not be suitable for the reaction conditions. You may need to choose a solvent that can accommodate both your starting material and the reagents/intermediates.

Section 3: Experimental Protocols for Solubilization

The following are detailed protocols for solubilizing this compound for use in a typical organic synthesis reaction.

Protocol 1: Standard Solubilization in a Common Organic Solvent
  • Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound.

  • Solvent Addition: Add the chosen solvent (e.g., THF, DMF, or Acetonitrile) in a volume calculated to achieve the desired reaction concentration.

  • Dissolution: Stir the mixture at room temperature. If dissolution is slow or incomplete, gently warm the flask to 40-50 °C.

  • Observation: Continue stirring until all the solid has dissolved, resulting in a clear solution. The solution is now ready for the addition of other reagents.

Protocol 2: Solubilization using a Co-Solvent System
  • Initial Dissolution: In a primary reaction vessel, dissolve the this compound in a minimal amount of a good solvent in which it is highly soluble (e.g., DMF or THF).

  • Preparation of Main Solvent: In a separate vessel, prepare the bulk of the reaction solvent, which may be less polar (e.g., toluene or heptane).

  • Transfer: Slowly add the concentrated solution of the compound from the primary vessel to the main solvent with vigorous stirring.

  • Homogenization: Continue stirring until a homogeneous solution is obtained. This approach can be particularly useful when the overall reaction requires a solvent with a specific polarity that is not ideal for dissolving the starting material alone.

Section 4: Data Summary

While precise, publicly available quantitative solubility data for this compound is limited, the following table provides a qualitative summary of suitable solvents based on documented usage in the literature.

SolventTypeTypical Usage ContextReference(s)
Dimethylformamide (DMF)Polar AproticSynthesis of intermediates for PARP inhibitors[8]
Acetonitrile (MeCN)Polar AproticOxidation reactions, synthesis of Niraparib intermediate[9][10][11]
Tetrahydrofuran (THF)Polar AproticGeneral organic synthesis, often in combination with other solvents[12][13]
Ethyl Acetate (EtOAc)Moderately PolarWork-up and purification, chromatography[9][10]
Dichloromethane (DCM)Non-polarSynthesis and extraction[14]
WaterPolar ProticInsoluble[5][6]

Section 5: References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Comprehensive Overview and Applications.

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Teikyo University. (n.d.). The solubilities of aromatic nitro compounds in pure water. Retrieved from [Link]

  • Patent Inspiration. (2016, August 30). Bicyclic and tricyclic compounds as kat ii inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). AU2009203598B2 - Pharmaceutically acceptable salts of 2-{4-[(3S)-piperidin-3- yl]phenyl} -2H-indazole-7-carboxamide. Retrieved from

  • MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes. Retrieved from [Link]

  • Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Retrieved from [Link]

  • Google Patents. (n.d.). EP2109608B1 - Amide substituted indazoles as poly(adp-ribose)polymerase (parp) inhibitors. Retrieved from

  • PMC - NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2020, April 21). Functional group interaction profiles: a general treatment of solvent effects on non-covalent interactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Retrieved from

  • Google Patents. (n.d.). US8071623B2 - Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors. Retrieved from

  • ResearchGate. (n.d.). Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. Retrieved from [Link]

  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. Retrieved from [Link]

  • Google Patents. (n.d.). CA2763960A1 - Bicyclic and tricyclic compounds as kat ii inhibitors. Retrieved from

  • Google Patents. (n.d.). US11161834B2 - Methods of manufacturing of niraparib. Retrieved from

  • Google Patents. (n.d.). US8183238B2 - Bicyclic and tricyclic compounds as KAT II inhibitors. Retrieved from

Sources

Technical Support Center: Minimizing Byproduct Formation in the Formylation of 2-Nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support guide for the formylation of 2-nitrobenzoates. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this specific transformation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 2-nitrobenzoates particularly challenging?

A: The primary challenge stems from the electronic nature of the substrate. The 2-nitrobenzoate ring is significantly deactivated by two strong electron-withdrawing groups: the nitro group (-NO₂) and the ester group (-COOR). In electrophilic aromatic substitution reactions like formylation, the aromatic ring acts as the nucleophile.[1][2] Deactivation reduces the ring's nucleophilicity, making it less reactive towards common formylating agents and often requiring more forcing conditions (e.g., higher temperatures), which can promote side reactions.[2][3]

Q2: What is the most common and critical byproduct I should watch for?

A: The most prevalent and yield-reducing byproduct is the product of decarboxylation (or more accurately, decarbonylation of the ester), leading to the formation of nitrobenzene or its derivatives.[4][5] This side reaction is especially pronounced at elevated temperatures and can be catalyzed by certain transition metals like copper or silver, which might be used in related coupling reactions.[4][6]

Q3: Which formylation method is generally recommended for a deactivated substrate like a 2-nitrobenzoate?

A: While several formylation methods exist, the Vilsmeier-Haack reaction is often the most suitable for electron-rich arenes.[3][7][8] However, its application to highly deactivated systems like 2-nitrobenzoates can be low-yielding. The Vilsmeier reagent (formed from DMF and POCl₃) is a relatively weak electrophile and may struggle to react efficiently.[1][7] Success often depends on carefully optimized conditions. Alternative strategies, such as the radical-based chlorination of a methyl group followed by hydrolysis, may be employed if direct formylation proves inefficient.[9]

Q4: Can the ester group itself cause complications?

A: Yes. The ester moiety is susceptible to hydrolysis back to the corresponding carboxylic acid, particularly during aqueous workup, especially if the pH is not carefully controlled.[9] This can complicate purification and reduce the yield of the desired ester product. Maintaining a pH between 6 and 8 during aqueous workup has been shown to prevent ester hydrolysis in similar systems.[9]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low conversion with significant recovery of starting material.

Your reaction stalls, and analysis (TLC, LC-MS) shows a large amount of unreacted 2-nitrobenzoate.

Causality Analysis:

This issue points directly to the poor reactivity of the deactivated aromatic ring towards the electrophilic formylating agent (the Vilsmeier reagent). The activation energy for the electrophilic attack is too high under your current conditions.

Troubleshooting Workflow:

problem problem cause cause action action outcome outcome A Problem: Low Conversion B Primary Cause: Insufficient Reactivity (Deactivated Ring) A->B Diagnosis C1 Action 1: Increase Reaction Temperature (e.g., from 60°C to 80-100°C) B->C1 Solution Path C2 Action 2: Increase Reaction Time (e.g., from 4h to 12-24h) B->C2 Solution Path C3 Action 3: Increase Molar Ratio of Vilsmeier Reagent (1.5 to 3.0 eq) B->C3 Solution Path D1 Monitor for Decarboxylation Byproduct C1->D1 Caution! E Expected Outcome: Improved Conversion to Product C1->E Result D2 Monitor by TLC/LC-MS C2->D2 Checkpoint C2->E Result C3->E Result

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Recommendations:
  • Temperature Increase (Cautiously): Gradually increase the reaction temperature in 15-20°C increments. While higher temperatures can overcome the activation barrier, they also significantly increase the risk of decarboxylation.[6] Monitor the reaction closely for the appearance of nitrobenzene byproducts.

  • Extended Reaction Time: Deactivated substrates simply react slower. Extend the reaction time and monitor its progress every few hours using an appropriate analytical technique (TLC, GC-MS, or LC-MS) to find the optimal endpoint before byproduct formation becomes significant.

  • Stoichiometry Adjustment: Increase the molar equivalents of the Vilsmeier reagent (pre-formed or generated in situ). A higher concentration of the electrophile can shift the equilibrium towards the product according to Le Châtelier's principle.

Problem 2: Significant formation of a major byproduct identified as the corresponding nitrobenzene.

Your desired product is present, but a significant portion of the mass balance is a lower molecular weight compound, confirmed to be the decarboxylated analogue of your starting material.

Causality Analysis:

This is a classic case of thermally-induced or catalyzed decarboxylation (de-esterification). The C-COOR bond is cleaved, and the ring is protonated during workup. This pathway becomes competitive with the desired formylation at elevated temperatures.

Byproduct Formation Pathways:

reactant reactant product product byproduct byproduct intermediate intermediate Start 2-Nitrobenzoate Ester Desired Formylated Product Start->Desired Vilsmeier-Haack (Desired Pathway) Byproduct1 Decarboxylation Product (Nitrobenzene) Start->Byproduct1 High Temp / Metal Catalyst (Side Reaction) Byproduct2 Hydrolysis Product (2-Nitrobenzoic Acid) Start->Byproduct2 Aqueous Workup (Incorrect pH) (Side Reaction)

Caption: Key reaction and byproduct formation pathways.

Troubleshooting Recommendations:
  • Reduce Reaction Temperature: This is the most critical parameter. Find the lowest possible temperature that still allows for an acceptable rate of conversion. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Eliminate Metal Contaminants: If your reaction setup involves any copper or other transition metal catalysts from a previous step, ensure your starting material is rigorously purified. These metals are known catalysts for decarboxylation.[4][6][10]

  • Change Formylation Strategy: If direct electrophilic formylation consistently leads to decarboxylation, consider an alternative synthetic route. For example, if your substrate is methyl 3-methyl-2-nitrobenzoate, a common strategy is the radical chlorination of the methyl group to a dichloromethyl group, followed by hydrolysis to the aldehyde.[9]

Problem 3: Product mixture contains the hydrolyzed carboxylic acid.

During purification, you isolate the desired ester product, but also a significant amount of the corresponding 2-nitrobenzoic acid derivative.

Causality Analysis:

The ester group has been cleaved during the reaction workup. This typically occurs if the reaction is quenched with water without controlling the pH, leading to either strongly acidic or basic conditions that promote hydrolysis.

Troubleshooting Recommendations:
  • Controlled pH Workup: After the reaction is complete, quench the mixture carefully. A documented method to prevent ester hydrolysis is to add a buffered solution, such as aqueous sodium acetate, or to carefully add a base like sodium bicarbonate solution dropwise to maintain a pH between 6 and 8.[9]

  • Anhydrous Workup: If possible, consider an anhydrous workup. This might involve quenching with a cooled, non-aqueous solvent and directly proceeding to purification via silica gel chromatography, although this is less common for Vilsmeier-Haack reactions which require hydrolysis of an intermediate.

  • Esterification as a Final Step: If hydrolysis is unavoidable, you can isolate the crude acid and re-esterify it as a final step before purification. While not ideal, this can salvage the material.

Data Summary: Troubleshooting At-a-Glance
Observed Problem Primary Byproduct Likely Cause(s) Primary Recommended Action Secondary Action(s)
Low Conversion Starting MaterialInsufficient electrophilicity/reactivityIncrease molar ratio of Vilsmeier reagentCautiously increase temperature; extend reaction time
Major Impurity (Lower MW) Decarboxylated AreneHigh reaction temperatureReduce reaction temperature Ensure no metal catalyst contamination
Polar Impurity Carboxylic AcidEster hydrolysis during workupControl pH of aqueous workup (pH 6-8)Re-esterify crude product before final purification
Multiple Products RegioisomersSteric/electronic effectsNot typically an issue for 2-nitrobenzoatesConfirm structure of major isomer via 2D NMR

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of a Deactivated Arene

This protocol is a starting point and must be optimized for your specific 2-nitrobenzoate derivative.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5.0 eq). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring.[7] Allow the mixture to stir at 0°C for 30 minutes. A white solid (the Vilsmeier reagent) may form.

  • Substrate Addition: Dissolve the 2-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, slowly allow the reaction to warm to room temperature, and then heat to the desired temperature (start with 50-60°C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Take aliquots every 1-2 hours. Checkpoint: Look for the disappearance of starting material and the appearance of a new, typically more polar, product spot.

  • Workup: Once the reaction is complete, cool the mixture to 0°C. Very slowly and carefully, add a saturated aqueous solution of sodium acetate or sodium bicarbonate to quench the reaction, ensuring the pH remains between 6-8.[9] Stir for 30-60 minutes at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., dichloromethane) and adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient). A typical starting point for these compounds is 10-20% ethyl acetate in hexanes.

  • Loading and Elution: Carefully load the dry-loaded sample onto the top of the packed column. Begin eluting with the solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified formylated 2-nitrobenzoate.

References

  • Goossen, L. J., Rodriguez, N., & Lauth, J. (2008). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • ResearchGate. (n.d.). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Reaction of 2-nitrobenzoic acid with styrene. ResearchGate. [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. [Link]

  • Hahn, R. C., & Howard, P. H. (1970). Exploring the Reimer-Tiemann Reaction: History and Scope. Journal of Organic Chemistry, 35(11), 4047-4051. [Link]

  • Wynberg, H. (1954). The Reimer-Tiemann Reaction. Chemical Reviews, 54(4), 625-655. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Deshmukh, S. P., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3576-3590. [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). Different formylation methods. ResearchGate. [Link]

  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Kar, A. K., & Srivastava, R. (2020). Reductive Formylation of Nitroarenes using HCOOH over Bimetallic C−N Framework Derived from the Integration of MOF and COF. ChemCatChem, 12(15), 3951-3961. [Link]

  • ACS Publications. (2020). Selective Transfer Hydrogenation and N-Formylation of Nitroarenes by a Facilely Prepared N, S Co-doped Carbon-Encapsulated Cobalt Nanoparticle Catalyst. Industrial & Engineering Chemistry Research, 59(10), 4385-4395. [Link]

  • Royal Society of Chemistry. (2016). One-pot selective N-formylation of nitroarenes to formamides catalyzed by core–shell structured cobalt nanoparticles. Chemical Communications, 52(56), 8755-8758. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-formyl-2-nitrobenzoate. PubChem. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

Sources

Technical Support Center: Troubleshooting the Impact of "Methyl 3-formyl-2-nitrobenzoate" Impurities on Niraparib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Niraparib synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges arising from impurities in the critical starting material, "Methyl 3-formyl-2-nitrobenzoate." As a seasoned application scientist, I will provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic route to this vital PARP inhibitor.

Introduction: The Critical Role of Starting Material Purity

Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, has shown significant efficacy in treating certain types of cancer.[1] The synthesis of Niraparib is a multi-step process, and the purity of each intermediate is paramount to the quality and yield of the final active pharmaceutical ingredient (API). "this compound" is a key building block in many synthetic routes to Niraparib.[2] Impurities in this starting material can lead to a cascade of unwanted side reactions, resulting in lower yields, difficult purification, and the formation of process-related impurities that can be challenging to remove.[3]

This guide will address the most common impurities found in "this compound," their impact on the synthesis of Niraparib, and provide practical troubleshooting advice and detailed analytical protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Impurity Identification and Origin

Question 1: What are the most common impurities in "this compound" and where do they come from?

Answer: The most prevalent impurities in "this compound" typically originate from its synthesis, which often involves the oxidation of "Methyl 3-methyl-2-nitrobenzoate."[4] The primary impurities to be aware of are:

  • Unreacted Starting Material: Methyl 3-methyl-2-nitrobenzoate: Incomplete oxidation can lead to the presence of the starting material in your final "this compound" product.

  • Over-oxidation Product: Methyl 3-carboxy-2-nitrobenzoate: Aggressive oxidation conditions can further oxidize the desired aldehyde to a carboxylic acid.[5]

  • Positional Isomers: During the nitration of the precursor, small amounts of other isomers, such as Methyl 5-formyl-2-nitrobenzoate, may be formed.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can also be present as impurities.

dot

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Methyl 3-methyl-2-nitrobenzoate Methyl 3-methyl-2-nitrobenzoate Oxidation Oxidation Methyl 3-methyl-2-nitrobenzoate->Oxidation Starting Material This compound This compound Oxidation->this compound Desired Product Unreacted SM Unreacted Starting Material (Methyl 3-methyl-2-nitrobenzoate) Oxidation->Unreacted SM Incomplete Reaction Over-oxidation Over-oxidation Product (Methyl 3-carboxy-2-nitrobenzoate) Oxidation->Over-oxidation Excessive Oxidation Isomers Positional Isomers

Caption: Origin of common impurities in "this compound".

Impact on Niraparib Synthesis

Question 2: How does the presence of "Methyl 3-methyl-2-nitrobenzoate" affect the Niraparib synthesis?

Answer: The unreacted starting material, "Methyl 3-methyl-2-nitrobenzoate," can cause several issues in the subsequent steps of Niraparib synthesis, which typically involve a reductive amination or a similar condensation reaction. The primary concern is that the methyl group is generally unreactive under these conditions and will not form the desired imine intermediate.[6] This can lead to:

  • Lower Yields: A portion of your starting material is effectively inert, leading to a lower overall yield of Niraparib.

  • Purification Challenges: "Methyl 3-methyl-2-nitrobenzoate" and its downstream products (after reduction of the nitro group) will need to be separated from the desired Niraparib intermediates and the final product, complicating the purification process.

Troubleshooting:

  • Optimize Oxidation: Re-evaluate the oxidation conditions (reagents, temperature, reaction time) to ensure complete conversion of the starting material.

  • Purification of Starting Material: If optimizing the oxidation is not feasible, purify the "this compound" before proceeding to the next step. Recrystallization or column chromatography can be effective.[7][8]

Question 3: What is the impact of the over-oxidation impurity, "Methyl 3-carboxy-2-nitrobenzoate," on the synthesis?

Answer: The presence of "Methyl 3-carboxy-2-nitrobenzoate" can be particularly problematic. The carboxylic acid functionality is reactive and can participate in side reactions, especially during the amidation step of the Niraparib synthesis. Potential issues include:

  • Formation of Amide Byproducts: The carboxylic acid can react with the amine partner in the synthesis, leading to the formation of an unwanted amide byproduct. This introduces a significant impurity that can be difficult to separate from the desired product.

  • Reduced pH and Reaction Inhibition: The acidic nature of this impurity can alter the pH of the reaction mixture, potentially inhibiting the desired reaction or promoting side reactions.

  • Complex Purification: The resulting amide byproducts will have similar polarities to the desired intermediates, making purification by chromatography challenging.

Troubleshooting:

  • Control Oxidation: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize over-oxidation.

  • Selective Purification: If the impurity is present, it can sometimes be removed by an acid-base extraction. The carboxylic acid is acidic and can be extracted into a basic aqueous solution, while the desired aldehyde remains in the organic layer.

dot

cluster_synthesis Niraparib Synthesis Step cluster_impurities Impact of Impurities Impure MFN Impure Methyl 3-formyl-2-nitrobenzoate Reaction Reductive Amination/ Cyclization Impure MFN->Reaction Unreacted SM Unreacted SM Impurity (Methyl 3-methyl-2-nitrobenzoate) Over-oxidation Over-oxidation Impurity (Methyl 3-carboxy-2-nitrobenzoate) Desired Product Desired Niraparib Intermediate Reaction->Desired Product Side Product 1 Inert in Reaction (Lower Yield) Reaction->Side Product 1 Side Product 2 Forms Amide Byproduct (Purification Issues) Reaction->Side Product 2 Unreacted SM->Reaction Does not react Over-oxidation->Reaction Reacts to form byproduct

Caption: Impact of key impurities on Niraparib synthesis.

Analytical and Purification Strategies

Question 4: How can I detect and quantify these impurities in my "this compound" sample?

Answer: A robust analytical method is crucial for controlling the quality of your starting material. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is a good starting point.[9][10]
Detection UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).
Quantification Use certified reference standards for each impurity to create a calibration curve for accurate quantification.

Protocol: HPLC Method for Purity Analysis of "this compound"

  • Standard and Sample Preparation:

    • Prepare a stock solution of your "this compound" sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare individual stock solutions of the potential impurities ("Methyl 3-methyl-2-nitrobenzoate" and "Methyl 3-carboxy-2-nitrobenzoate") at a known concentration.

    • Create a mixed standard solution containing the main component and the impurities at a level relevant to your specification (e.g., 0.1-1.0%).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute all compounds. A typical gradient might be:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Gradient to 10% A, 90% B

      • 20-25 min: Hold at 10% A, 90% B

      • 25-30 min: Return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

  • Analysis:

    • Inject the mixed standard to determine the retention times of the main peak and the impurities.

    • Inject your sample and quantify the impurities by comparing their peak areas to the calibration curve generated from the standards.

Question 5: What are the best practices for purifying "this compound" if it contains significant levels of impurities?

Answer: If your starting material does not meet the required purity specifications, purification is necessary. The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective and scalable method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol/water or isopropanol) should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles.[7]

  • Column Chromatography: For more challenging separations or for removing larger quantities of impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) will typically allow for the separation of the less polar "Methyl 3-methyl-2-nitrobenzoate" from the more polar aldehyde and the even more polar carboxylic acid.

  • Acid-Base Extraction: As mentioned earlier, this is a useful technique for selectively removing the acidic impurity, "Methyl 3-carboxy-2-nitrobenzoate."

Conclusion

The quality of "this compound" is a critical determinant of success in the synthesis of Niraparib. By understanding the origin of potential impurities, their impact on the synthetic pathway, and by implementing robust analytical and purification strategies, researchers can mitigate the risks of failed reactions, low yields, and complex purification challenges. This proactive approach to quality control of starting materials is a cornerstone of efficient and reliable drug development.

References

  • Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. Impactfactor. [Link]

  • (PDF) Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach. - ResearchGate. [Link]

  • RP-HPLC Method Development and Validation for Estimation of Niraparib and Abiraterone - Scholars Middle East Publishers. [Link]

  • 18.5 Side Chain Reactions of Benzenes | Organic Chemistry - YouTube. [Link]

  • an innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations - Rasayan Journal of Chemistry. [Link]

  • Analytical Quality by design method development and validation of Niraparib and Abiraterone using RP-HPLC method - YMER. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

  • Reduction of nitro compounds - Wikipedia. [Link]

  • Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. [Link]

  • Niraparib-impurities - Pharmaffiliates. [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. [Link]

  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. [Link]

  • Niraparib Acid Impurity - Alentris Research Pvt. Ltd.. [Link]

  • MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib | ACS Omega - ACS Publications. [Link]

  • Nitro-Mannich reaction - Wikipedia. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Niraparib Impurities - SynZeal. [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
  • Development of catalytic aza enolate reactions Osman Aslam - UCL Discovery. [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]

  • Nitration of methyl benzoate | Resource - RSC Education - The Royal Society of Chemistry. [Link]

  • Preparation of Methyl 3-nitrobenzoate - University of South Alabama. [Link]

  • Preparation of methyl 3-nitrobenzoate. [Link]

  • Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Henry Reaction - Organic Chemistry Portal. [Link]

  • Catalytic Asymmetric Cross Aza-Benzoin Reactions of Aliphatic Aldehydes with N-Boc Imines - PMC - NIH. [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. [Link]

  • CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google P
  • WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google P
  • Synthesis Of Methyl 3 Nitrobenzoate - . [Link]

  • an innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations - Rasayan Journal of Chemistry. [Link]

  • an innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations - Rasayan Journal of Chemistry. [Link]

  • an innovative stability indicating hplc method with impurity profiling of niraparib-an anticancer drug in pharmaceutical formulations - Rasayan Journal of Chemistry. [Link]

  • Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging - PubMed. [Link]

Sources

Technical Support Center: Analytical Techniques for Impurity Profiling of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical impurity profiling of Methyl 3-formyl-2-nitrobenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into the common challenges and strategic solutions for identifying, quantifying, and controlling impurities in this critical chemical intermediate. Our approach is rooted in established scientific principles and regulatory expectations to ensure the quality, safety, and efficacy of your final product.

Section 1: Understanding the Landscape of Impurities

This compound is a key building block in pharmaceutical synthesis, notably for compounds like Niraparib.[1][2] Its molecular structure, featuring an ester, a nitro group, and an aldehyde, presents a unique set of challenges and potential impurity pathways. A robust impurity profile is not just a quality control measure; it is a regulatory necessity mandated by guidelines such as the International Council for Harmonisation (ICH) Q3A(R2).[3][4]

FAQ: What are the likely impurities I should be looking for?

Impurities in any active pharmaceutical ingredient (API) or intermediate can be broadly categorized as organic, inorganic, or residual solvents.[3][5] For this compound, organic impurities are of primary concern and can originate from several sources:

  • Starting Materials & Intermediates: Incomplete conversion of starting materials like 3-Methyl-2-nitrobenzoic acid or its methyl ester is a common source of impurities.[6] A key intermediate from one synthetic route is 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester, which could also be present.[7]

  • By-products: Side reactions during synthesis can generate structurally similar molecules. For example, isomers or over-oxidized/reduced forms of the target molecule.

  • Degradation Products: The compound's functional groups are susceptible to degradation under certain conditions (e.g., light, heat, pH extremes). The ester can hydrolyze to 3-formyl-2-nitrobenzoic acid, and the aldehyde can oxidize to a carboxylic acid.

  • Reagents, Ligands, and Catalysts: These are materials used in the synthesis that may carry through to the final product.[8]

Impurity Type Potential Specific Impurities Typical Origin
Starting Materials 3-Methyl-2-nitrobenzoic acidSynthesis
Methyl 3-methyl-2-nitrobenzoate[1]Synthesis
Intermediates 3-(dichloromethyl)-2-nitrobenzoic acid methyl esterSynthesis[7]
By-products Positional isomers of the nitro, formyl, or ester groupsSynthesis
Degradation Products 3-formyl-2-nitrobenzoic acidHydrolysis of the methyl ester
Methyl 2-nitro-3-carboxybenzoateOxidation of the aldehyde
Methyl 3-(hydroxymethyl)-2-nitrobenzoate[1]Reduction of the aldehyde

Section 2: Core Analytical Strategy & Method Development

A multi-faceted analytical approach is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) serves as the cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for identification and structural elucidation.[9][10]

Workflow for Impurity Identification and Characterization```dot

digraph "Impurity Profiling Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Detection" { label="Detection & Quantification"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; HPLC [label="HPLC Analysis\n(Detects Impurities)"]; Quant [label="Quantify Impurities\n(> Reporting Threshold)"]; }

subgraph "cluster_Identification" { label="Identification"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; LCMS [label="LC-MS/MS\n(Molecular Weight & Fragmentation)"]; HRMS [label="High-Resolution MS\n(Elemental Composition)"]; }

subgraph "cluster_Elucidation" { label="Structure Elucidation"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Isolate [label="Isolate Impurity\n(Prep-HPLC)"]; NMR [label="NMR Spectroscopy\n(1D/2D NMR)"]; }

subgraph "cluster_Final" { label="Finalization"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; Structure [label="Confirm Structure"]; }

HPLC -> Quant [label="Impurity > 0.05%"]; Quant -> LCMS [label="Unknown Impurity"]; LCMS -> HRMS [label="Propose Structure"]; HRMS -> Isolate [label="Need Definitive ID"]; Isolate -> NMR; NMR -> Structure [label="Elucidate Structure"]; }

Caption: A decision tree for troubleshooting common HPLC peak shape issues.

FAQ: Troubleshooting Guide
Problem Potential Cause Recommended Solution
Ghost Peaks (Spurious Peaks) Contaminated mobile phase or carryover from previous injections.Prepare fresh mobile phase using high-purity solvents and water. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
Drifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or poor column equilibration.Ensure mobile phase components are accurately measured and mixed. Use a column oven for stable temperature control. [11]Increase column equilibration time before starting the sequence.
High Backpressure Blockage in the system (e.g., guard column, column frit), or precipitation of sample/buffer.Systematically isolate the source of the blockage by removing the column, then the guard column. If the column is blocked, try back-flushing with a strong, compatible solvent. Ensure the sample is fully dissolved and the mobile phase is miscible. [12]
Baseline Noise or Drift Air bubbles in the pump or detector, contaminated mobile phase, or failing detector lamp.Degas the mobile phase thoroughly. [11]Purge the pump to remove air. If noise persists, flush the system and detector cell. Check the detector lamp's energy/hours of use.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. (2006). International Council for Harmonisation. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). American Pharmaceutical Review. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2024). ResolveMass Laboratories Inc. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021). Innovational Journals. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2017). ResearchGate. [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2024). Pharmaffiliates. [Link]

  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023). YouTube. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • HPLC Troubleshooting - 2. (n.d.). Scribd. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. [Link]

  • CAS 138229-59-1 this compound Impurity. (n.d.). Anant Pharmaceuticals Pvt. Ltd. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Impurity profiling and drug characterization: backdrop and approach. (2018). International Archives of Integrated Medicine. [Link]

  • A review on method development by hplc. (n.d.). SciSpace. [Link]

  • Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. (2019).
  • This compound. (n.d.). Pharmaffiliates. [Link]

Sources

Technical Support Center: Strategies to Enhance the Reaction Rate of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 3-formyl-2-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and actionable troubleshooting strategies for reactions involving this versatile but challenging substrate. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its reactivity, empowering you to optimize your experimental outcomes.

Section 1: Understanding the Core Reactivity

Before troubleshooting, it's crucial to understand the unique electronic and steric characteristics of this compound. Its behavior is dominated by the powerful interplay between its three functional groups.

Q1: Why is my reaction with this compound so sluggish compared to simpler benzaldehydes like 3-nitrobenzaldehyde?

A1: The reactivity of the aldehyde group in this compound is a classic case of competing electronic and steric effects.

  • Electronic Activation: The primary driver of reactivity is the strong electron-withdrawing nature of the ortho-nitro group and, to a lesser extent, the meta-methyl ester group. The nitro group's potent inductive and resonance effects pull electron density away from the aromatic ring and, critically, from the aldehyde's carbonyl carbon. This makes the carbonyl carbon significantly more electrophilic (electron-poor) and thus more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde.[1][2]

  • Steric Hindrance: Counteracting this electronic activation is steric hindrance. The bulky nitro group is positioned directly adjacent to the aldehyde. This physically obstructs the trajectory of incoming nucleophiles, particularly large or bulky ones, slowing down the rate of attack. The molecule's preferred conformation may involve the nitro group being twisted out of the plane of the phenyl ring, which can further influence the accessibility of the aldehyde.[3]

Your observed reaction rate is the net result of these two opposing forces. While electronically primed for reaction, the steric barrier must be overcome.

Caption: Competing electronic activation and steric hindrance effects.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues you may encounter during experiments.

Q2: My condensation reaction (e.g., Knoevenagel, Henry, Wittig) is slow, and the yield is low. How can I accelerate it and improve the outcome?

A2: A slow condensation reaction with this substrate is a common challenge. The solution often involves a multi-faceted approach to catalyst selection, solvent optimization, and reaction conditions.

1. Catalyst Selection is Critical

The choice of catalyst must be tailored to the specific reaction and the steric hindrance of the substrate.

  • For Knoevenagel Condensations: Avoid strong, bulky bases. Mild bases are often more effective as they are less sterically demanding and reduce the risk of side reactions like the Cannizzaro disproportionation.[4]

  • For Henry (Nitroaldol) Reactions: While typically base-catalyzed, consider using heterogeneous or solid-supported base catalysts. These can offer improved selectivity and easier workup.[5] Using smaller amounts of a strong, non-nucleophilic base may also be effective.

  • Lewis Acid Catalysis: For reactions like benzimidazole synthesis from o-phenylenediamines, Lewis acids such as Er(OTf)₃ have proven highly effective, even at low temperatures, by activating the carbonyl group.[6] This approach can be adapted for other nucleophilic additions.

Catalyst TypeExamplesRecommended ForRationale & Key Considerations
Mild Organic Bases Piperidine, Pyrrolidine, Triethylamine (often with a weak acid co-catalyst like Acetic Acid)Knoevenagel, AldolSmall size minimizes steric clash. Reduces risk of Cannizzaro side reaction.
Strong Bases NaH, LDA, n-BuLiWittig, Horner-Wadsworth-EmmonsRequired to deprotonate the phosphonium salt or phosphonate ester. Add slowly at low temperature.
Lewis Acids Er(OTf)₃, Sc(OTf)₃, ZnCl₂Benzimidazole Synthesis, Cyanohydrin formationCoordinates to the carbonyl oxygen, significantly increasing electrophilicity to overcome steric hindrance.
Solid-Supported Bases Layered Double Hydroxides (LDHs), Basic ResinsHenry (Nitroaldol)Can improve selectivity, simplify purification, and offer environmental benefits.[5]

2. Solvent and Temperature Optimization

  • Solvent Choice: If your reactants have poor solubility, the reaction will be slow regardless of the catalyst. Polar aprotic solvents like DMF, DMSO, or THF are often good choices as they can help dissolve the reactants and stabilize charged intermediates. For condensation reactions that produce water, using a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water is a classic and highly effective strategy to drive the reaction equilibrium toward the product.

  • Temperature Control: Gently increasing the reaction temperature is a straightforward way to increase the rate. However, this must be done cautiously. Monitor the reaction closely by Thin Layer Chromatography (TLC) or GC-MS to ensure that the increased temperature is not promoting decomposition or the formation of side products.[7]

3. Experimental Protocol: Example Knoevenagel Condensation

This protocol provides a robust starting point for optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a condenser, add this compound (1.0 equiv.), your active methylene compound (e.g., malononitrile, 1.1 equiv.), and toluene (sufficient to suspend reactants).

  • Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine (0.1 equiv.), and a co-catalyst like acetic acid (0.1 equiv.).

  • Heating: Heat the mixture to reflux. Toluene will begin to azeotropically remove the water formed during the condensation, which will collect in the Dean-Stark trap.

  • Monitoring: Follow the reaction's progress by TLC, monitoring the disappearance of the starting aldehyde.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with dilute HCl (to remove the basic catalyst), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Q3: I'm observing significant side product formation. What are the likely causes and how can I prevent them?

A3: Side product formation often arises from using conditions that are too harsh. The electron-deficient nature of your substrate makes it susceptible to specific unwanted pathways.

  • Cannizzaro Reaction: This is a major risk when using strong bases (e.g., NaOH, KOH).[4] Since the aldehyde has no α-hydrogens, it can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

    • Solution: Switch to a milder base (e.g., Na₂CO₃, piperidine) or a non-basic catalytic system (e.g., Lewis acids).[4]

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under either strongly acidic or basic conditions, especially in the presence of water and heat.

    • Solution: If possible, maintain a pH between 6 and 8.[8] If strong acid or base is required, use anhydrous conditions and lower temperatures to minimize hydrolysis.

  • Nitro Group Reduction: If your reaction conditions involve any reducing agents (even mild ones inadvertently), the nitro group can be reduced to nitroso, hydroxylamine, or amine functionalities, leading to a complex mixture of products.[9]

    • Solution: Scrupulously avoid any reagents with reducing potential unless the nitro group reduction is the intended transformation.

G start Low Yield or Side Products Observed check_base Are you using a strong base (e.g., NaOH)? start->check_base check_water Is water present with strong acid/base & heat? check_base->check_water No cannizzaro High risk of Cannizzaro Reaction. check_base->cannizzaro Yes check_reducers Are reducing agents present? check_water->check_reducers No hydrolysis High risk of Ester Hydrolysis. check_water->hydrolysis Yes reduction Risk of Nitro Group Reduction. check_reducers->reduction Yes end Improved Selectivity and Yield check_reducers->end No (Re-evaluate other params) solution_base Switch to milder base (e.g., piperidine, Na2CO3) or Lewis Acid. cannizzaro->solution_base solution_water Use anhydrous conditions and lower temperature. hydrolysis->solution_water solution_reducers Ensure all reagents are free of reducing agents. reduction->solution_reducers solution_base->end solution_water->end solution_reducers->end

Caption: Troubleshooting workflow for side product formation.

Section 3: Frequently Asked Questions (FAQs)

Q4: What are the best analytical techniques to monitor the reaction progress?

A4: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method for real-time monitoring. Use a suitable solvent system (e.g., 8:2 Hexane/Ethyl Acetate) to achieve good separation between your starting material, product, and any major byproducts.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components, confirming product mass, and detecting side products.

  • ¹H NMR Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-workup) and running a quick ¹H NMR can provide unambiguous confirmation of product formation by showing the disappearance of the aldehyde proton (~10 ppm) and the appearance of new characteristic signals.

Q5: Can the nitro group be reduced selectively without affecting the aldehyde or ester groups?

A5: Yes, this is a common and important transformation, but it requires careful selection of reagents.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with H₂ gas can be effective, but over-reduction of the aldehyde to an alcohol is a risk. Careful monitoring is essential.

  • Chemical Reduction: Reagents like Sodium Dithionite (Na₂S₂O₄) or Tin(II) Chloride (SnCl₂) in an acidic medium are often used for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities. These methods are generally reliable for this transformation.

Q6: What are the recommended storage conditions for this compound?

A6: To ensure its stability and reactivity, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[11][12] This minimizes degradation from atmospheric moisture and oxygen.

References

  • CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • This compound | C9H7NO5 | CID 44549250. PubChem - NIH. [Link]

  • Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]

  • This compound: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. precisionFDA. [Link]

  • Scheme of aldehyde group assistance in the nitration of benzaldehyde. ResearchGate. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • Nitration of methyl benzoate. RSC Education. [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [Link]

Sources

Validation & Comparative

Comparative analysis of "Methyl 3-formyl-2-nitrobenzoate" synthesis routes.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthesis Routes for Methyl 3-formyl-2-nitrobenzoate

Introduction: The Critical Role of a Key Pharmaceutical Intermediate

This compound (CAS No. 138229-59-1) is a specialized organic compound that has emerged as a cornerstone intermediate in contemporary medicinal chemistry.[1][2] Its primary significance lies in its role as a crucial building block in the synthesis of Poly(ADP-ribose)polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1] Notably, it is a pivotal precursor in the manufacture of Niraparib, an oral PARP inhibitor effective in treating tumors with BRCA-1 and BRCA-2 mutations.[1][3]

The efficiency, cost-effectiveness, and environmental impact of the synthesis route for this compound directly influence the accessibility and affordability of these life-saving therapeutics. This guide provides a comparative analysis of the most prominent synthetic pathways, offering researchers, chemists, and process development professionals a detailed examination of the methodologies, supported by experimental data and mechanistic insights.

Route 1: Oxidation of a Brominated Precursor

One of the earliest and most direct conceptual routes involves the oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate. This pathway leverages a pre-functionalized starting material where the methyl group is already activated for conversion to an aldehyde.

Reaction Scheme & Causality

The core of this method is the selective oxidation of the benzylic bromide to a formyl group. A common and effective reagent for this transformation is N-methylmorpholine N-oxide (NMO), often used in conjunction with a suitable solvent system. The choice of a mild oxidant like NMO is critical to prevent over-oxidation to the corresponding carboxylic acid, a common side reaction with stronger oxidizing agents. The nitro group's electron-withdrawing nature helps stabilize the intermediate, but the reaction conditions must be carefully controlled to ensure high selectivity.

Experimental Protocol: NMO-Mediated Oxidation
  • Dissolution: Dissolve Methyl 3-(bromomethyl)-2-nitrobenzoate in a suitable organic solvent such as acetonitrile.

  • Reagent Addition: Add N-methylmorpholine-N-oxide (NMO) to the solution. The reaction is typically performed at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up & Isolation: Upon completion, the reaction mixture is quenched, typically with water, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Performance Analysis
  • Advantages: This route is conceptually straightforward, involving a single, high-yielding transformation from a late-stage intermediate.

  • Disadvantages: The primary drawback is the high cost and commercial availability of both the starting material, Methyl 3-(bromomethyl)-2-nitrobenzoate, and the oxidant, NMO.[4] This makes the route less economically viable for large-scale industrial production.

Route 2: Synthesis from Methyl 3-methyl-2-nitrobenzoate

A more economically attractive and widely patented approach utilizes the readily available starting material, Methyl 3-methyl-2-nitrobenzoate. This precursor can be synthesized by the nitration of methyl 3-methylbenzoate.[5] Two primary methodologies have been developed to convert this substrate into the target aldehyde.

Method 2A: Vilsmeier-Haack Type Reaction followed by Oxidative Cleavage

This two-step, one-pot process involves the formation of an enamine intermediate which is then oxidatively cleaved.[6]

Reaction Scheme & Causality

The synthesis begins with the reaction of Methyl 3-methyl-2-nitrobenzoate with dimethylformamide dimethylacetal (DMF-DMA) and a base, such as pyrrolidine.[6] DMF-DMA acts as a formylating agent precursor. It reacts with the acidic benzylic protons of the methyl group to form a reactive enamine intermediate. In the second step, an oxidizing agent like sodium periodate (NaIO₄) is introduced.[4] The periodate selectively cleaves the double bond of the enamine, liberating the formyl group and yielding the final product. This method's elegance lies in its ability to be performed as a "one-pot" synthesis, avoiding the isolation of the intermediate.[6]

A Methyl 3-methyl-2-nitrobenzoate B Enamine Intermediate A->B DMF-DMA, Pyrrolidine C This compound B->C Sodium Periodate (Oxidative Cleavage)

Caption: Workflow for the DMF-DMA route (Method 2A).

Experimental Protocol (One-Pot)
  • Initial Reaction: To a solution of Methyl 3-methyl-2-nitrobenzoate in a polar aprotic solvent like DMF, add dimethylformamide dimethylacetal (DMF-DMA) and pyrrolidine at room temperature (25-35°C).[6]

  • Intermediate Formation: Stir the mixture to allow for the complete formation of the enamine intermediate.

  • Oxidation: Introduce an aqueous solution of sodium periodate to the reaction mixture. The temperature may be controlled between 40°C and 45°C.[6]

  • Isolation: After the reaction is complete, the product is typically precipitated or extracted.

  • Purification: The solid product is collected by filtration, washed, and dried under reduced pressure to afford highly pure this compound.[6]

Performance Analysis
  • Advantages: This route is highly efficient, capable of being run as a one-pot process, and produces a product with very high purity (>99.0% by HPLC).[6]

  • Disadvantages: The primary limitation is the cost of the reagents. Both DMF-DMA and sodium periodate are expensive, which can be prohibitive for large-scale synthesis.[4]

Method 2B: Free-Radical Chlorination and Hydrolysis

This pathway, outlined in Chinese patent CN110407704B, presents a cost-effective alternative by using inexpensive, bulk chemicals.[4]

Reaction Scheme & Causality

The synthesis proceeds in two distinct steps. First, the starting material, Methyl 3-methyl-2-nitrobenzoate, undergoes free-radical chlorination. This is typically initiated by ultraviolet (UV) light, where chlorine gas reacts with the methyl group to form a 3-(dichloromethyl)-2-nitrobenzoate intermediate.[4] The second step is the hydrolysis of the dichloromethyl group to an aldehyde. This is achieved using an aqueous solution of zinc chloride (ZnCl₂) in the presence of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide.[4] The PTC is essential for facilitating the reaction between the organic-soluble substrate and the aqueous hydrolyzing agent. The pH is carefully controlled between 6 and 8 to prevent the hydrolysis of the methyl ester group.[4]

A Methyl 3-methyl-2-nitrobenzoate B 3-(dichloromethyl)-2-nitrobenzoate A->B Cl₂, UV Light C This compound B->C ZnCl₂ (aq), Phase Transfer Catalyst

Caption: Workflow for the Chlorination-Hydrolysis route (Method 2B).

Experimental Protocol
  • Chlorination: Dissolve Methyl 3-methyl-2-nitrobenzoate in a solvent like dichloromethane.[4] Irradiate the solution with UV light while bubbling chlorine gas through it. The molar ratio of the starting material to chlorine is typically between 1:2 and 1:4.[4] Monitor the reaction until the dichlorinated intermediate is formed.

  • Hydrolysis: The crude dichloromethyl intermediate is mixed with a zinc chloride aqueous solution and a phase transfer catalyst (e.g., tetrabutylammonium bromide).[4]

  • pH Control: The reaction mixture is heated, and the pH is maintained between 6 and 8 by the controlled addition of a base like sodium bicarbonate solution.[4]

  • Work-up: After completion, the organic layer is separated, washed, and the solvent is evaporated.

  • Purification: The resulting crude product is purified, typically by recrystallization, to yield the final product.

Performance Analysis
  • Advantages: This route's main advantage is its economic efficiency. The raw materials (chlorine gas, zinc chloride) are inexpensive and readily available.[4] The process also generates wastewater that contains mainly inorganic salts, which is easier to treat compared to organic waste streams.[4]

  • Disadvantages: The use of chlorine gas requires specialized equipment and stringent safety protocols. The free-radical chlorination may produce a mixture of mono-, di-, and tri-chlorinated byproducts, potentially complicating purification and lowering the overall yield of the desired dichloromethyl intermediate.

Comparative Data Summary

FeatureRoute 1: OxidationRoute 2A: DMF-DMARoute 2B: Chlorination/Hydrolysis
Starting Material Methyl 3-(bromomethyl)-2-nitrobenzoateMethyl 3-methyl-2-nitrobenzoateMethyl 3-methyl-2-nitrobenzoate
Key Reagents N-methylmorpholine N-oxide (NMO)DMF-DMA, Pyrrolidine, Sodium PeriodateChlorine (Cl₂), UV light, ZnCl₂, Phase Transfer Catalyst
Reagent Cost High[4]High[4]Low[4]
Reported Purity Dependent on purification>99.0%[6]Good, requires careful purification
Key Advantages Single step from advanced intermediateHigh purity, one-pot procedure[6]Excellent cost-effectiveness, easier wastewater treatment[4]
Key Disadvantages Expensive starting material and oxidant[4]Expensive reagents[4]Use of hazardous chlorine gas, potential for byproducts
Industrial Scalability LowModerateHigh

Conclusion and Recommendation

The choice of synthesis route for this compound is a classic example of the trade-off between elegance, efficiency, and cost in chemical manufacturing.

  • For laboratory-scale synthesis and research , where purity is paramount and cost is a lesser concern, Route 2A (DMF-DMA) offers a reliable and high-purity pathway. Its one-pot nature simplifies the procedure, making it an attractive option for producing high-quality material for subsequent steps.

  • For industrial-scale production , where economic viability is the primary driver, Route 2B (Chlorination/Hydrolysis) is the most compelling option. Despite the challenges associated with handling chlorine gas, the use of inexpensive bulk chemicals provides a significant cost advantage, making the overall process more sustainable for large-scale manufacturing of pharmaceuticals like Niraparib.

The direct oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate (Route 1) remains a viable, albeit expensive, alternative that may be considered if the starting material is readily available from other synthetic sequences. Ultimately, the optimal route depends on the specific requirements of the synthesis, balancing the need for purity, safety, environmental impact, and economic constraints.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Comprehensive Overview and Applications.
  • Patel, M. R., et al. (2021). Processes for the preparation of Niraparib and intermediates thereof. U.S. Patent No. 10,927,095 B2.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2020). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Chinese Patent No. CN110407704B.
  • ChemicalBook. (2023). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44549250, this compound. PubChem.
  • Jiangsu Hengrui Medicine Co., Ltd. (2016). Preparation method of 3-methoxy-2-nitrobenzoate. Chinese Patent No. CN105820054A.

Sources

A Senior Application Scientist's Guide to Niraparib Synthesis: A Comparative Analysis of Methyl 3-formyl-2-nitrobenzoate and Alternative Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Niraparib

Niraparib (marketed as Zejula®) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2.[1][2] Its approval for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers has marked a significant advancement in oncology, particularly for patients with BRCA-mutated tumors.[1][3] The chemical structure of Niraparib, 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, presents a fascinating synthetic challenge, requiring the regioselective construction of a 2,7-disubstituted indazole core and the stereospecific installation of a chiral piperidine moiety.[1]

The efficiency, scalability, and cost-effectiveness of the synthetic route are paramount in pharmaceutical manufacturing. A pivotal intermediate in several established routes to Niraparib is Methyl 3-formyl-2-nitrobenzoate .[4][5] This guide provides an in-depth, comparative analysis of the synthetic pathway proceeding through this key precursor against prominent alternative strategies. We will dissect the causality behind experimental choices, present comparative data, and provide detailed protocols to offer researchers and drug development professionals a comprehensive understanding of the available synthetic landscapes.

Route 1: The Established Pathway via this compound

The use of this compound (CAS 138229-59-1) represents a well-documented and frequently utilized strategy for constructing the core indazole ring of Niraparib.[4][6] This linear approach involves the formation of the indazole system by reacting the precursor with the chiral piperidine fragment, followed by subsequent functional group manipulations.

Synthesis of the Key Precursor: this compound

The industrial viability of this route is intrinsically linked to the efficient synthesis of the aldehyde precursor itself. While it can be prepared via the oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate, an alternative and often preferred route starts from the more accessible Methyl 3-methyl-2-nitrobenzoate.[4][7][8] This latter approach avoids a potentially problematic benzylic bromination step.[8]

A common industrial method involves a two-step, one-pot reaction sequence:[7][8]

  • Enamine Formation: Reaction of Methyl 3-methyl-2-nitrobenzoate with dimethylformamide dimethylacetal (DMF-DMA) at elevated temperatures affords a stable enamine intermediate.[7][8]

  • Oxidative Cleavage: The enamine is then subjected to oxidative cleavage, typically using sodium periodate (NaIO₄), to yield the target aldehyde, this compound.[8]

Constructing the Niraparib Core

The core of this strategy lies in the condensation of this compound with the pre-formed chiral piperidine intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[6][9]

The logical workflow is as follows:

Niraparib_Synthesis_Route1 cluster_precursor Precursor Synthesis cluster_core Core Assembly & Final Steps start Methyl 3-methyl- 2-nitrobenzoate enamine Enamine Intermediate start->enamine DMF-DMA aldehyde Methyl 3-formyl- 2-nitrobenzoate enamine->aldehyde NaIO4 imine Imine Intermediate aldehyde->imine Condensation piperidine (S)-tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate piperidine->imine indazole Protected Indazole Ester imine->indazole Cyclization (e.g., NaN3) amide Protected Indazole Amide indazole->amide Amidation niraparib Niraparib amide->niraparib Deprotection (de-Boc)

Figure 1: Synthetic workflow for Niraparib via the this compound precursor.

The key transformation is the cyclization step. The condensation of the aldehyde and the amine forms an imine, which then undergoes cyclization in the presence of a reagent like sodium azide to form the indazole ring.[6] The reaction is believed to proceed via an azide intermediate.[8] Subsequent amidation of the methyl ester and deprotection of the Boc group on the piperidine yields the final Niraparib molecule.[5]

Alternative Pathways: Moving Beyond the Classical Route

While the this compound route is robust, process chemists continually seek improvements in efficiency, safety, and sustainability. Several alternative strategies have been developed, which can be broadly categorized as convergent syntheses and biocatalytic approaches.

Alternative 1: Convergent Synthesis via Late-Stage C-N Coupling

A more convergent approach avoids building the indazole ring with the piperidine fragment already attached. Instead, a pre-formed indazole core is coupled with the piperidine fragment in a late-stage C-N cross-coupling reaction.[10] This strategy offers greater flexibility and can lead to higher overall yields by building complexity late in the synthesis.

A representative workflow for this approach is:

Niraparib_Synthesis_Route2 cluster_indazole Indazole Fragment Synthesis cluster_piperidine Piperidine Fragment Synthesis cluster_coupling Coupling & Final Product indazole_start 2H-indazole- 7-carboxamide niraparib Niraparib indazole_start->niraparib Cu-catalyzed C-N Coupling piperidine_start Racemic Aldehyde Surrogate chiral_piperidine (S)-3-(4-bromophenyl) piperidine derivative piperidine_start->chiral_piperidine Biocatalytic Transamination (DKR) chiral_piperidine->niraparib

Figure 2: Convergent synthesis of Niraparib using a late-stage C-N coupling.

This route, developed by process chemists at Merck, features a high-yielding, regioselective, copper-catalyzed N-arylation of 2H-indazole-7-carboxamide with a chiral (S)-3-(4-bromophenyl)piperidine derivative.[10] The key advantage here is convergency; the two complex fragments are prepared separately and joined at the end, which is often more efficient for large-scale production.

Alternative 2: Biocatalytic Synthesis of Key Intermediates

Modern pharmaceutical synthesis increasingly leverages biocatalysis to achieve high stereoselectivity and reduce reliance on harsh chemical reagents. In the context of Niraparib, enzymes have been engineered to produce the crucial chiral piperidine intermediate with exceptional enantiomeric excess.

  • Transaminase-Mediated Dynamic Kinetic Resolution (DKR): As highlighted in the convergent route (Figure 2), a novel transaminase enzyme can be used for the dynamic kinetic resolution of a racemic aldehyde surrogate.[10][11] This process converts the entire racemic starting material into the desired (S)-enantiomer of the amine, which then cyclizes to the piperidine precursor, achieving high yield and >99% enantiomeric excess.[10] This enzymatic step replaces classical resolution or chiral chromatography, which are often inefficient and costly.[8]

  • Imine Reductases (IREDs): Another promising biocatalytic approach employs imine reductases to synthesize the chiral 3-aryl-substituted piperidine.[12] This method aims to shorten the overall synthesis of the piperidine intermediate and avoids the use of stoichiometric Lewis acids like aluminum trichloride, which are required in some traditional Friedel-Crafts acylation steps.[10][12]

Comparative Analysis

The choice of synthetic route depends on a multitude of factors including scale, cost of starting materials, safety considerations, and desired purity.

FeatureRoute 1: this compoundRoute 2: Convergent C-N Coupling
Overall Strategy LinearConvergent
Key Transformation Indazole ring formation via imine cyclizationLate-stage Cu-catalyzed C-N coupling
Key Precursors This compound; (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate2H-indazole-7-carboxamide; (S)-3-(4-bromophenyl)piperidine derivative
Chiral Introduction Requires pre-synthesized chiral piperidine (often from resolution or chiral pool)Can incorporate highly efficient biocatalytic DKR for chiral piperidine synthesis
Advantages Well-established and documented chemistry.[5][6]Higher overall yields due to convergency; avoids potentially hazardous azide chemistry.[10]
Disadvantages Can be a lengthy, linear sequence; cyclization step may use hazardous reagents (e.g., sodium azide).[6][8]Requires development and optimization of a robust C-N coupling step.
Scalability Proven scalability but may have lower overall throughput.Generally more efficient and scalable for large-scale manufacturing.[10]

Experimental Protocols

The following protocols are illustrative examples derived from published literature and patents. They are intended for informational purposes for trained professionals.

Protocol 1: Synthesis of this compound (48) from Enamine (57)

This protocol is adapted from a reported large-scale synthesis of Niraparib intermediates.[8]

  • Reaction Setup: To a solution of the enamine intermediate (57, derived from Methyl 2-nitro-m-toluate and DMF-DMA) in a mixture of DMF and water, add sodium periodate (NaIO₄) portion-wise while maintaining the temperature below 45°C.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

  • Extraction & Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., EtOAc/heptane) to afford this compound as a solid. An 80% yield has been reported for this step.[8]

Protocol 2: Indazole Formation from Imine (53)

This protocol describes the cyclization step using sodium azide, adapted from patent literature. Extreme caution must be exercised when using azides.[8]

  • Reaction Setup: Dissolve the imine intermediate (53, formed from the condensation of this compound and the protected piperidine amine) in a suitable solvent such as DMF.

  • Reagent Addition: Add sodium azide (NaN₃) to the solution. Heat the reaction mixture to approximately 80-100°C.

  • Reaction Monitoring: Monitor the formation of the indazole product (55) by HPLC. Mass spectrometry can be used to observe the transient azide intermediate (54).[8]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Isolation: Extract the product with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate to yield the crude protected indazole ester, which can be purified by crystallization or chromatography.

Conclusion and Future Outlook

The synthesis of Niraparib showcases the evolution of pharmaceutical process chemistry. The route starting from This compound provides a reliable and well-understood pathway to the final API. However, it is characterized by a linear sequence and the potential use of hazardous reagents.

In contrast, alternative precursors that enable a convergent, late-stage C-N coupling represent a more modern and efficient approach, particularly when combined with biocatalytic methods for synthesizing the chiral piperidine fragment.[10] These advanced routes offer significant advantages in terms of yield, safety (by avoiding azides), and sustainability (by reducing waste and using milder conditions). For researchers and drug development professionals, the choice of strategy will depend on a careful evaluation of scale-up feasibility, economic viability, and regulatory considerations. The continued development of novel catalysts, both chemical and biological, will undoubtedly lead to even more elegant and efficient syntheses of Niraparib and other complex pharmaceutical agents in the future.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Comprehensive Overview and Applications.
  • CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib. (2017). Google Patents.
  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492.
  • Biosynth. (n.d.). 2-[4-(Piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide.
  • CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. (2020). Google Patents.
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. (2021). Google Patents.
  • University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer.
  • EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof. (2020). Google Patents.
  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227.
  • Wallace, D. J., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227-1244.
  • ResearchGate. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
  • Wikipedia. (n.d.). Niraparib.
  • National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Database.
  • Zai Lab. (n.d.). Niraparib (PARP inhibitor).

Sources

A Senior Application Scientist's Guide to Niraparib: A Comparative Analysis of Synthetic Routes and Their Impact on Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthetic pathway to a therapeutic agent is far more than a mere academic exercise. The chosen route dictates not only the economic viability and scalability of production but, critically, the purity profile of the active pharmaceutical ingredient (API). In the context of a potent therapeutic like Niraparib, a PARP inhibitor used in oncology, understanding the nuances of its synthesis is paramount to ensuring its clinical efficacy and safety.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to Niraparib, offering insights into how the choice of chemical strategy can influence the final product's performance. We will delve into the underlying chemistry, potential impurity profiles, and the rigorous analytical and biological assays required to validate the efficacy of Niraparib, regardless of its synthetic origin.

The Mechanism of Action: The Foundation of Niraparib's Efficacy

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[2][3] These enzymes are critical components of the cellular DNA damage response machinery, primarily involved in the repair of single-strand breaks (SSBs). By inhibiting PARP, Niraparib leads to an accumulation of unrepaired SSBs. In the context of rapidly dividing cancer cells, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination repair (HRR), a key pathway for repairing DSBs (often due to mutations in genes like BRCA1 and BRCA2), the accumulation of DSBs cannot be efficiently resolved, leading to a state of "synthetic lethality" and subsequent cancer cell death.[4][5]

It is this elegant mechanism that underpins Niraparib's therapeutic effect. However, the presence of impurities arising from the synthetic process could theoretically interfere with this activity, either by directly inhibiting the drug-target interaction, inducing off-target effects, or degrading the active molecule.

Key Synthetic Routes to Niraparib: A Comparative Overview

The synthesis of Niraparib has evolved from initial medicinal chemistry routes to more streamlined and scalable process chemistry approaches. The core challenge in its synthesis lies in the stereospecific construction of the (S)-3-(4-aminophenyl)piperidine moiety and its coupling to the 2H-indazole-7-carboxamide core.

Route 1: The Medicinal Chemistry Approach

The initial routes developed for the discovery and early evaluation of Niraparib often involved more steps and relied on classical resolution techniques, which can be inefficient for large-scale production.[6] A representative medicinal chemistry approach involves a multi-step sequence that, while effective for generating initial quantities of the compound, presents challenges in terms of yield and purification.[6]

A critical step in this and subsequent routes is the resolution of the chiral piperidine intermediate. Early methods often employed chiral chromatography, which can be costly and time-consuming on an industrial scale.[6]

Route 2: Process Development via Biocatalysis and C-N Coupling

To address the limitations of the initial routes, more efficient and scalable processes were developed. A significant advancement was the incorporation of a biocatalytic transamination step for the asymmetric synthesis of the key piperidine intermediate. This enzymatic approach offers high enantioselectivity and avoids the need for classical resolution or chiral chromatography.[7]

This improved route typically converges on a late-stage copper-catalyzed C-N cross-coupling reaction to join the chiral piperidine and the indazole fragments.[7] This strategy is generally more robust and higher-yielding than earlier approaches.

The Critical Impact of Synthesis Route on Impurity Profile

The choice of synthetic route directly influences the types and levels of impurities present in the final Niraparib product. These impurities can be broadly categorized as process-related impurities (unreacted starting materials, intermediates, by-products) and degradation products.[1][8]

Impurity Type Potential Origin Significance
Regioisomers Can arise during the C-N coupling step if the reaction is not perfectly regioselective.[9]May have different pharmacological activity or toxicity profiles.
Enantiomeric Impurity (R-enantiomer) Incomplete resolution or racemization during synthesis.The R-enantiomer may have lower efficacy or a different off-target profile.
Unreacted Intermediates Incomplete reaction conversion.[1]Can be difficult to remove and may have their own biological activities.
By-products Side reactions occurring during the synthesis.[1]Highly variable depending on the specific reaction conditions.
Degradation Products Formation during synthesis, purification, or storage due to factors like heat, light, or pH.[1][10]May be inactive or have undesirable toxicological properties.
Residual Solvents and Catalysts Used during the synthesis and purification steps.[1]Must be controlled to within strict regulatory limits.

For instance, a synthetic route that relies on a classical resolution of a racemic intermediate might have a higher risk of enantiomeric impurity compared to a highly stereoselective biocatalytic route. Similarly, the choice of coupling chemistry will dictate the potential for regioisomer formation.

Efficacy Assessment: Validating Niraparib's Biological Activity

Regardless of the synthetic route, the final Niraparib product must undergo rigorous testing to confirm its efficacy. This is typically achieved through a combination of in vitro biochemical and cell-based assays.

In Vitro PARP Inhibition Assay

This assay directly measures the ability of Niraparib to inhibit the enzymatic activity of PARP. A common method involves a colorimetric or fluorometric assay that quantifies the amount of poly(ADP-ribose) (PAR) produced by the PARP enzyme.

Experimental Protocol: In Vitro PARP Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer, recombinant PARP1 or PARP2 enzyme, nicked DNA (to activate the enzyme), and a detection reagent.

  • Compound Dilution: Prepare a serial dilution of the Niraparib sample to be tested.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, PARP enzyme, and nicked DNA.

  • Inhibitor Addition: Add the diluted Niraparib or vehicle control to the appropriate wells.

  • Reaction Initiation: Initiate the reaction by adding NAD+, the substrate for PARP.

  • Incubation: Incubate the plate at the optimal temperature and time for the PARP reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent. Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each Niraparib concentration relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

Cell-Based Cytotoxicity Assays

To assess the "synthetic lethality" mechanism of Niraparib, cell-based cytotoxicity assays are performed using cancer cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) and their corresponding wild-type counterparts. A significant increase in cytotoxicity in the BRCA-mutant cells compared to the wild-type cells is indicative of the desired mechanism of action.

Experimental Protocol: Cell Viability (Cytotoxicity) Assay

  • Cell Culture: Culture the selected cancer cell lines (e.g., BRCA-mutant and BRCA-proficient ovarian or breast cancer cell lines) in their recommended growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.[12]

  • Compound Treatment: Prepare serial dilutions of Niraparib in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).[13]

  • Incubation: Incubate the cells with Niraparib for a defined period, typically 48-72 hours.[4]

  • Viability Assessment: Measure cell viability using a suitable assay, such as an MTS or a luminescent-based assay (e.g., CellTiter-Glo®).[13][14]

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the drug concentration. Determine the IC50 or CC50 value using non-linear regression analysis.[11]

Comparative Analysis: How Synthesis Route Influences Efficacy

While direct, published comparative studies of the efficacy of Niraparib from different synthetic routes are scarce, a logical framework can be established to understand the potential impact. The primary determinant of efficacy is the purity of the final API. A well-controlled and optimized synthesis and purification process should yield Niraparib that meets the required specifications, regardless of the specific route.

However, the risk of certain impurities is route-dependent. For example:

  • Routes with less stereocontrol may necessitate more rigorous purification to remove the less active R-enantiomer, which could otherwise lower the apparent potency of the drug.

  • Coupling reactions with potential for regioisomer formation require robust analytical methods to ensure the final product is free from these closely related impurities, which may have unknown biological activities.

The ultimate goal of any synthetic process is to consistently produce Niraparib with a purity profile that ensures maximal therapeutic efficacy and patient safety. Therefore, the focus should be on the validation of the chosen route to demonstrate its ability to control critical impurities to negligible levels.

Visualizing the Workflow

Niraparib Synthesis and Efficacy Testing Workflow

G cluster_synthesis Synthetic Route Selection cluster_purification Purification and Characterization cluster_efficacy Efficacy and Safety Assessment route1 Route 1: Medicinal Chemistry Approach (e.g., Classical Resolution) purification Crystallization / Chromatography route1->purification route2 Route 2: Process Chemistry Approach (e.g., Biocatalysis, C-N Coupling) route2->purification analytics Analytical Characterization (HPLC, LC-MS, NMR for Purity and Impurity Profiling) purification->analytics parp_assay In Vitro PARP Inhibition Assay (Biochemical Potency - IC50) analytics->parp_assay cell_assay Cell-Based Cytotoxicity Assay (Functional Efficacy - IC50/CC50 in BRCA mutant cells) analytics->cell_assay safety Toxicology and Safety Studies parp_assay->safety cell_assay->safety

Caption: Workflow from synthetic route selection to efficacy validation of Niraparib.

Niraparib's Mechanism of Action: Synthetic Lethality

G ssb DNA Single-Strand Break (SSB) parp PARP Enzyme ssb->parp dsb Double-Strand Break (DSB) (during DNA replication) ssb->dsb leads to ber Base Excision Repair (BER) parp->ber activates ber->ssb repairs niraparib Niraparib niraparib->parp inhibits hrr_proficient HRR Proficient Cell (e.g., Normal Cell) dsb->hrr_proficient hrr_deficient HRR Deficient Cell (e.g., BRCA Mutant Cancer Cell) dsb->hrr_deficient repair DSB Repair hrr_proficient->repair effective apoptosis Apoptosis / Cell Death hrr_deficient->apoptosis ineffective repair cell_survival Cell Survival repair->cell_survival

Caption: The synthetic lethality mechanism of Niraparib in HRR-deficient cancer cells.

Conclusion

The efficacy of Niraparib is intrinsically linked to its purity, which is a direct outcome of the chosen synthetic route and subsequent purification processes. While different synthetic strategies exist, each with its own advantages in terms of scalability and efficiency, the ultimate measure of success is the consistent production of a high-purity API that is free from potentially interfering impurities. For researchers and drug developers, a thorough understanding of the potential pitfalls of each synthetic route, coupled with robust analytical characterization and comprehensive biological testing, is essential to ensure the delivery of a safe and effective therapeutic agent. The protocols and comparative insights provided in this guide serve as a foundational framework for navigating the complexities of Niraparib synthesis and validation.

References

  • Kamani, V., & Sujatha, M. (2022). AN INNOVATIVE STABILITY INDICATING HPLC METHOD WITH IMPURITY PROFILING OF NIRAPARIB-AN ANTICANCER DRUG IN PHARMACEUTICAL FORMULATIONS. RASAYAN Journal of Chemistry, 15(4), 2976-2983. [Link]

  • BenchChem. (2025). Niraparib Hydrochloride In Vitro Cell Viability Assay.
  • Kamani, V., & Sujatha, M. (2022). AN INNOVATIVE STABILITY INDICATING HPLC METHOD WITH IMPURITY PROFILING OF NIRAPARIB-AN ANTICANCER DRUG IN PHARMACEUTICAL FORMULATIONS. Rasayan Journal of Chemistry, 15(4), 2976–2983. [Link]

  • ResearchGate. (2025). (PDF) AN INNOVATIVE STABILITY INDICATING HPLC METHOD WITH IMPURITY PROFILING OF NIRAPARIB-AN ANTICANCER DRUG IN PHARMACEUTICAL FORMULATIONS.
  • Veeprho. (n.d.). Niraparib Impurities and Related Compound.
  • BenchChem. (2025). In Vitro Cytotoxicity of Niraparib Tosylate Hydrate in Cancer Cell Lines: A Technical Guide.
  • BenchChem. (2025). Troubleshooting Variability in Niraparib Experimental Results.
  • SynThink Research Chemicals. (n.d.). Niraparib EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.
  • U.S. Food and Drug Administration. (2017). 208447Orig1s000. Retrieved from [Link]

  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • ResearchGate. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
  • PubMed Central. (2022). Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy. Journal of Ovarian Research, 15(1), 7. [Link]

  • BOC Sciences. (n.d.). CAS 1038915-60-4 Niraparib.
  • SynZeal. (n.d.). Niraparib Impurities.
  • Impact Factor. (n.d.). Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach.
  • Pharmaffiliates. (n.d.). Niraparib - Nitrosamine Standards.
  • PubMed Central. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347–364. [Link]

  • PubMed Central. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega, 8(7), 6835–6846. [Link]

  • ACS Publications. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(6), 2541–2551. [Link]

  • ACS Publications. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega, 8(7), 6835–6846. [Link]

  • ResearchGate. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib.
  • ACS Publications. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1237–1253. [Link]

  • Springer. (2023). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Cancer and Metastasis Reviews, 42(4), 1145–1154. [Link]

  • National Center for Biotechnology Information. (n.d.). Niraparib.
  • PubMed Central. (2019). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Cancer Research, 79(18), 4785–4796. [Link]

  • PubMed. (2024). Phase II trial of niraparib for BRCA-mutated biliary tract, pancreatic and other gastrointestinal cancers: NIR-B. Future Oncology, 20(12), 857–865. [Link]

  • ResearchGate. (2024). (PDF) Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach.
  • bioRxiv. (2022). Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling.
  • MDPI. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers, 14(10), 2378. [Link]

  • Frontiers. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers in Oncology, 12, 956890. [Link]

Sources

A Comparative Guide to the Synthesis of PARP Inhibitors: Niraparib, Olaparib, and Rucaparib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides an in-depth comparative analysis of the chemical synthesis of three prominent PARP inhibitors: Niraparib, Olaparib, and Rucaparib. We will dissect their synthetic routes, highlighting key strategic decisions, comparing efficiencies, and providing detailed experimental insights to inform drug development professionals and researchers in the field of medicinal chemistry and process development.

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2][3] PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][4] When these SSBs are not repaired, they can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[2]

In cancers with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the cell's ability to repair DSBs is compromised.[2][3] These cancer cells become heavily reliant on the PARP-mediated repair pathway for survival. The therapeutic strategy of PARP inhibitors is rooted in the concept of "synthetic lethality," where the inhibition of two different DNA repair pathways (in this case, HR and PARP-mediated repair) leads to cancer cell death, while normal cells with intact HR pathways are largely unaffected.[2] PARP inhibitors function by blocking the catalytic activity of PARP and by "trapping" the PARP enzyme on the DNA at the site of damage, which is a highly cytotoxic lesion that further disrupts DNA replication and leads to cell death.[1][5]

This guide will focus on the chemical synthesis of three FDA-approved PARP inhibitors: Niraparib, Olaparib, and Rucaparib, providing a comparative analysis of their manufacturing routes.

Synthesis of Niraparib

Niraparib is an orally active PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6] Its synthesis has evolved to improve efficiency and enantioselectivity.

Key Synthetic Strategies for Niraparib

Early synthetic routes to Niraparib often involved lengthy sequences and challenging purifications.[7] More recent process development has focused on asymmetric synthesis to obtain the desired (S)-enantiomer with high purity. A notable advancement involves a convergent approach featuring a biocatalytic dynamic kinetic resolution and a copper-catalyzed N-arylation.[8][9][10]

One improved route involves the synthesis of the key chiral intermediate, (S)-3-(4-aminophenyl)piperidine, using a transaminase enzyme.[11][12] This biocatalytic step provides high enantiomeric excess and avoids classical resolution or chiral chromatography at later stages.[12]

Representative Synthetic Workflow for Niraparib

The synthesis can be conceptually divided into the preparation of the chiral piperidine fragment and the indazole core, followed by their coupling.

Niraparib_Synthesis cluster_piperidine Piperidine Fragment Synthesis cluster_indazole Indazole Core Synthesis cluster_coupling Coupling and Final Product Formation A Bromobenzene B Ketoacid intermediate A->B Friedel-Crafts acylation C Aldehyde surrogate B->C Multi-step conversion D (S)-3-(4-aminophenyl)piperidine derivative C->D Transaminase-mediated Dynamic Kinetic Resolution G Niraparib precursor D->G Copper-catalyzed N-arylation E 2-Nitro-3-methylbenzoic acid derivative F Indazole derivative E->F Multi-step cyclization F->G H Niraparib G->H Deprotection & Amidation

Figure 1: A simplified workflow for an asymmetric synthesis of Niraparib.

Experimental Protocol: Biocatalytic Dynamic Kinetic Resolution

This protocol is a conceptual representation based on published methodologies.[9][10]

  • Reaction Setup: In a suitable reactor, a buffered aqueous solution (e.g., pH 10) is prepared containing the aldehyde surrogate (e.g., a bisulfite adduct), a transaminase enzyme (e.g., ATA-302), pyridoxal-5-phosphate as a cofactor, and an amino donor (e.g., isopropylamine).[8][9]

  • Reaction Execution: The mixture is heated (e.g., to 45 °C) and agitated. The transaminase catalyzes the asymmetric amination of the aldehyde, which is in equilibrium with its surrogate, to stereoselectively form the desired (S)-amine.[8]

  • Work-up and Isolation: After the reaction is complete, the product is extracted with an organic solvent. The chiral amine is then isolated and purified, often through crystallization of a salt.

Synthesis of Olaparib

Olaparib was the first PARP inhibitor to receive FDA approval and is used to treat ovarian, breast, pancreatic, and prostate cancers.[13] Its synthesis has been optimized for scalability and environmental friendliness.

Key Synthetic Strategies for Olaparib

The core of Olaparib's structure is a phthalazinone ring. Initial medicinal chemistry routes involved a Horner-Wadsworth-Emmons reaction to construct a key olefin intermediate, which was then cyclized with hydrazine.[7][13] This route, while effective for analogue synthesis, had drawbacks for large-scale production, including the use of phosphonate reagents and hydrazine, a potential carcinogen.[14][15]

More recent, eco-friendly approaches aim to avoid these reagents. One such method utilizes commercially available and inexpensive starting materials and proceeds in only four steps with a high overall yield.[14][16] Another scalable process uses the industrial byproduct phthalhydrazide as a starting material to construct the phthalazinone moiety, avoiding the direct use of hydrazine in the final steps.[13][17]

Representative Synthetic Workflow for Olaparib

A modern, convergent synthesis of Olaparib is depicted below.

Olaparib_Synthesis cluster_acid Acid Fragment Synthesis cluster_piperazine Piperazine Fragment Synthesis cluster_coupling Final Coupling A 2-Acetylbenzoic acid B α-Arylated intermediate A->B Transition-metal-free α-arylation C Phthalazinone acid intermediate B->C Cyclization with hydrazine hydrate F Olaparib C->F Amide coupling D Piperazine E Cyclopropyl(piperazin-1-yl)methanone D->E Acylation with cyclopropanecarbonyl chloride E->F

Figure 2: A simplified workflow for a modern, eco-friendly synthesis of Olaparib.

Experimental Protocol: Transition-Metal-Free α-Arylation

This conceptual protocol is based on an environmentally benign synthesis.[14][16]

  • Enolate Formation: 2-Acetylbenzoic acid is treated with a base (e.g., lithium diisopropylamide) in an appropriate solvent (e.g., THF) at low temperature to generate the corresponding enolate.

  • Arylation: The enolate solution is then reacted with a suitable aryl halide, such as (4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone, to afford the α-arylated product.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted and purified, typically by chromatography or crystallization.

Synthesis of Rucaparib

Rucaparib is a dual inhibitor of PARP and topoisomerase I, approved for the treatment of ovarian and prostate cancers.[18] Its synthesis has been a subject of significant research to develop more concise and efficient routes.

Key Synthetic Strategies for Rucaparib

The core of Rucaparib is a tricyclic azepinone-indole system. Early syntheses were often lengthy and low-yielding.[18] Recent advancements have focused on novel methods for constructing the indole core with all necessary substituents in place. A particularly efficient strategy utilizes a cyanide-catalyzed imino-Stetter reaction.[18][19][20] This approach has led to a concise total synthesis of Rucaparib in a limited number of separation operations and high overall yield.[20][21]

Representative Synthetic Workflow for Rucaparib

A concise synthesis of Rucaparib employing the imino-Stetter reaction is outlined below.

Rucaparib_Synthesis cluster_indole_formation Indole Core Construction cluster_cyclization Azepinone Ring Formation A Aryl iodide B (E)-2-Aminocinnamonitrile A->B Heck reaction with acrylonitrile D Indole-3-acetonitrile B->D Cyanide-catalyzed imino-Stetter reaction C Substituted aldehyde C->D E Amine intermediate D->E Nitrile reduction F Rucaparib E->F Intramolecular lactamization

Figure 3: A simplified workflow for a concise synthesis of Rucaparib.

Experimental Protocol: Cyanide-Catalyzed Imino-Stetter Reaction

This conceptual protocol is based on published concise syntheses.[18][20]

  • Aldimine Formation: The (E)-2-aminocinnamonitrile derivative and the substituted aldehyde are reacted in the presence of a Lewis acid (e.g., titanium tetrachloride) and a base (e.g., triethylamine) to form the corresponding aldimine in situ.

  • Stetter Reaction: A cyanide source (e.g., sodium cyanide) is added to catalyze the intramolecular conjugate addition, forming the indole-3-acetonitrile product with all necessary substituents correctly positioned.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted and purified.

Comparative Analysis of Synthetic Routes

The synthetic strategies for Niraparib, Olaparib, and Rucaparib have evolved to prioritize efficiency, scalability, and sustainability. The following table summarizes key aspects of representative modern syntheses.

FeatureNiraparibOlaparibRucaparib
Key Reaction Biocatalytic dynamic kinetic resolution, Cu-catalyzed N-arylation[8][9]Transition-metal-free α-arylation, amide coupling[14][16]Cyanide-catalyzed imino-Stetter reaction, Heck reaction[18][20]
Overall Yield Improved to 11% in a second-generation process route[7]~51%[14][16]54-59%[18][20]
Number of Steps Process routes are multi-step, but convergent[9]As few as 4 steps[14][16]As few as 3 separation operations[20][21]
Key Advantages High enantioselectivity from biocatalysis, avoids late-stage resolution.[9][12]Eco-friendly, avoids hazardous reagents like phosphonates and hydrazine, high atom economy.[14][15][16]Highly convergent and concise, high overall yield.[18][20]
Potential Challenges Scalability and cost of biocatalyst, optimization of C-N coupling.[22]Management of organometallic intermediates in some routes, though newer routes are transition-metal-free.[14]Use of cyanide catalyst requires careful handling and control.

Conclusion

The syntheses of Niraparib, Olaparib, and Rucaparib showcase the ingenuity of modern synthetic organic chemistry in addressing the challenges of pharmaceutical manufacturing. The evolution from initial medicinal chemistry routes to scalable and often more environmentally friendly process chemistry routes is a testament to the continuous drive for innovation in the field.

For Niraparib , the application of biocatalysis represents a significant advancement in achieving high enantiopurity. The synthesis of Olaparib has been refined to be highly efficient and sustainable, a crucial consideration for a widely used therapeutic. The development of a concise total synthesis for Rucaparib using a powerful C-C bond-forming reaction like the imino-Stetter reaction highlights the impact of novel synthetic methodologies.

This comparative guide provides a framework for understanding the chemical intricacies behind these important anticancer agents. The choice of a particular synthetic route in a drug development setting will ultimately depend on a balance of factors including cost, scalability, safety, environmental impact, and regulatory considerations.

References

  • A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. (2022). RSC Publishing.
  • Synthesis of Niraparib, a cancer drug candid
  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. (2023).
  • Practical and Efficient Approach to Scalable Synthesis of Rucaparib.
  • Synthesis of Niraparib. (2014). Thieme.
  • Total Synthesis of Rucaparib. (2022).
  • The second-generation synthesis of rucaparib (1).
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2023). RSC Publishing.
  • Production of Niraparib using Imine Reductases. Research Explorer.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (2014).
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.
  • The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review.
  • Total Synthesis of Rucaparib. (2022). PubMed.
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2023). Green Chemistry (RSC Publishing).
  • What are PARP inhibitors and how do they work? (2024).
  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A System
  • What are PARP inhibitors? (2024). MD Anderson Cancer Center.
  • The Chemistry Behind Olaparib: Understanding Key Intermedi
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2017).
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). NIH.
  • Olaparib Synthesis Route. A2Bchem.
  • Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Crucial Role of Intermediates in Olaparib Synthesis. BOC Sciences.
  • Processes for the preparation of Niraparib and intermediates thereof.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib.
  • Synthesis of Rucaparib. (2022). Thieme.
  • Preparation method of Rucaparib key intermediate.
  • Total Synthesis of Rucaparib. Semantic Scholar.
  • Synthesis of Rucaparib. (2020). Thieme.
  • Processes for preparing olaparib.
  • Niraparib; MK 4827. New Drug Approvals.
  • Methods and intermediates for preparing rucaparib.
  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib.
  • A kind of synthetic method for preparing Niraparib.
  • Synthesis process for Rucaparib intermediate of ovarian cancer tre
  • Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib.
  • Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online.
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound.

Sources

A Comparative Cost-Effectiveness Analysis of Niraparib Synthesis Pathways: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, has emerged as a critical therapeutic agent in the treatment of ovarian, fallopian tube, and primary peritoneal cancer. As with any pharmaceutical compound of significant clinical value, the efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance. This guide provides an in-depth comparative analysis of the prominent synthetic pathways to Niraparib, offering insights into their respective strengths and weaknesses from a process chemistry and economic perspective. This analysis is designed to aid researchers, scientists, and drug development professionals in making informed decisions regarding the selection and optimization of Niraparib synthesis.

Introduction to Niraparib and the Imperative for an Optimized Synthesis

Niraparib's chemical structure, 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, presents several synthetic challenges, including the stereospecific introduction of the chiral piperidine moiety and the regioselective construction of the indazole ring system. The journey from initial discovery to commercial production has seen an evolution in the synthetic strategies employed, driven by the need to improve overall yield, reduce the use of hazardous reagents, and enhance the economic viability of the manufacturing process. This guide will dissect four key synthetic strategies: the initial Medicinal Chemistry Route, two subsequent Process Chemistry Routes that offer significant improvements, and a more recent approach leveraging biocatalysis.

Pathway 1: The Foundational Medicinal Chemistry Route

The initial synthesis of Niraparib, often referred to as the "Medicinal Chemistry Route," was designed for the rapid production of the molecule for early-stage research and clinical trials.[1] While effective in delivering the target compound, this pathway is fraught with challenges that render it suboptimal for large-scale, cost-effective manufacturing.

Key Features and Challenges:
  • Multi-step Synthesis: This route involves a lengthy sequence of approximately 10 chemical steps, with a longest linear sequence of 7 steps.[1]

  • Low-Yielding Resolution: A critical drawback is the late-stage resolution of a racemic intermediate to isolate the desired (S)-enantiomer. This resolution step is inherently inefficient, with a theoretical maximum yield of 50%, and in practice, it is often lower.[1]

  • Hazardous Reagents: The synthesis employs sodium azide for the formation of the indazole ring.[1] Sodium azide is a highly toxic and potentially explosive reagent, posing significant safety risks and requiring specialized handling and waste disposal procedures, thereby increasing manufacturing costs.

  • Chromatographic Purification: The process relies on preparative Supercritical Fluid Chromatography (SFC) to upgrade the enantiomeric purity of the final product.[1] While effective, preparative chromatography is a costly and time-consuming unit operation that is not ideal for large-scale production due to high solvent consumption and low throughput.

  • Low Overall Yield: The cumulative effect of the numerous steps, inefficient resolution, and purification losses results in a very low overall yield, typically in the range of 3-4%.[1]

Experimental Protocol Outline (Conceptual):
  • Synthesis of the key piperidine and indazole fragments through multi-step sequences.

  • Coupling of the two fragments to form a racemic Niraparib precursor.

  • Resolution of the racemic mixture to isolate the (S)-enantiomer.

  • Final deprotection and purification steps, including preparative SFC.

Medicinal Chemistry Route A Starting Materials B Multi-step Synthesis (Piperidine & Indazole Fragments) A->B C Coupling Reaction B->C D Racemic Intermediate C->D E Low-Yielding Resolution D->E Max 50% Yield F Chiral Intermediate E->F G Final Steps & Preparative SFC F->G H Niraparib (Low Yield) G->H

Fig 1. Conceptual workflow of the Medicinal Chemistry Route.

Pathway 2: The First Process Chemistry Route - An Evolutionary Step Forward

Recognizing the limitations of the initial route, process chemists developed a more refined pathway. This first-generation process chemistry route builds upon the medicinal chemistry approach but introduces key optimizations to improve yield and efficiency.

Key Improvements and Lingering Issues:
  • Improved Suzuki Coupling: This route features a more robust Suzuki cross-coupling reaction for the formation of a key C-C bond, which is a significant improvement over earlier methods.

  • Crystallization Instead of Some Chromatography: Some of the chromatographic purification steps for intermediates are replaced with more scalable and cost-effective crystallization processes.

  • Continued Reliance on Resolution and Azide Chemistry: Despite the improvements, this pathway still relies on a resolution step to separate enantiomers and continues to use sodium azide for the indazole ring formation, retaining some of the major drawbacks of the original route.[1]

  • Moderate Overall Yield: The optimizations lead to an improved overall yield, typically around 11%, which is a significant step up from the medicinal chemistry route but still leaves room for improvement.[1]

First Process Chemistry Route A Starting Materials B Optimized Synthesis (Improved Suzuki Coupling) A->B C Coupling & Cyclization (with Sodium Azide) B->C D Racemic Intermediate C->D E Resolution Step D->E F Chiral Intermediate E->F G Final Steps (Crystallization) F->G H Niraparib (Improved Yield) G->H

Fig 2. Conceptual workflow of the First Process Chemistry Route.

Pathway 3: The Second Process Chemistry Route - Embracing Chiral Chromatography

Further development led to a second-generation process chemistry route that directly addresses the inefficiency of classical resolution by employing large-scale chiral chromatography for the separation of a key intermediate.

Key Innovations and Cost Considerations:
  • Chiral Chromatography of an Intermediate: Instead of resolving the final product or a late-stage intermediate, this route separates the enantiomers of a key amine intermediate using a Chiralpak AD column.[1] This allows for a more efficient separation earlier in the synthesis.

  • High Throughput Separation: Industrial-scale chiral chromatography can offer high productivity. For instance, the separation of 8.5 kg of the racemic amine intermediate was achieved on a 30 cm column with a productivity of 0.27 kg of the desired enantiomer per kg of stationary phase per day.[1]

  • Elimination of Inefficient Resolution: This approach completely bypasses the low-yielding classical resolution step.

  • Continued Use of Azide: A significant drawback that remains is the use of sodium azide for the indazole synthesis.[2]

  • Cost of Chiral Chromatography: While more efficient than classical resolution, large-scale preparative chromatography still represents a significant capital and operational expense due to the cost of the chiral stationary phase, high-pressure equipment, and large solvent volumes.[3]

Experimental Protocol Outline (Conceptual):
  • Synthesis of a racemic key amine intermediate.

  • Large-scale chiral HPLC separation to isolate the desired (S)-enantiomer.

  • Reaction of the chiral amine with the indazole fragment (formed using sodium azide).

  • Final synthetic transformations and purification by crystallization.

Pathway 4: The Third Process Chemistry Route - The Biocatalytic Advantage

The most advanced and "green" approach to Niraparib synthesis involves the use of biocatalysis to establish the crucial stereocenter of the piperidine ring. This route represents a paradigm shift from classical chemical methods to more sustainable and efficient enzymatic transformations.

Hallmarks of the Biocatalytic Route:
  • Asymmetric Synthesis via Transaminase: This pathway utilizes a transaminase enzyme to perform a dynamic kinetic resolution of a prochiral ketone, directly producing the desired (S)-amine intermediate with high enantiomeric excess.[1] This enzymatic step replaces the inefficient resolution or costly chiral chromatography.

  • Elimination of Hazardous Reagents: A significant advantage of some variations of this route is the avoidance of sodium azide. Instead, a copper-catalyzed N-arylation is employed for the construction of the indazole ring system, which is a safer and more environmentally benign alternative.[1][4]

  • Improved Process Mass Intensity (PMI): By reducing the number of steps and avoiding stoichiometric reagents and large volumes of solvent for chromatography, this route is expected to have a significantly lower PMI, indicating a more sustainable process with less waste generation.[5][6]

  • Milder Reaction Conditions: Enzymatic reactions typically proceed under mild conditions (near ambient temperature and pressure, neutral pH), reducing energy consumption and the need for specialized equipment.

  • Cost of Biocatalyst: A key consideration for this route is the cost of the enzyme. However, the cost of industrial enzymes has been decreasing, and their high efficiency and potential for reuse can make them economically competitive with traditional chemical catalysts, especially when considering the total process cost.[7]

Experimental Protocol Outline (Conceptual):
  • Synthesis of a prochiral ketone precursor.

  • Biocatalytic Asymmetric Amination: Use of a transaminase enzyme to convert the ketone to the chiral (S)-amine intermediate.

  • Copper-Catalyzed N-Arylation: Coupling of the chiral amine with an indazole precursor to form the C-N bond.

  • Final amide formation and purification.

Biocatalytic Route A Starting Materials B Prochiral Ketone Synthesis A->B C Biocatalytic Asymmetric Amination (Transaminase) B->C Green Chemistry D Chiral Amine Intermediate (High e.e.) C->D E Copper-Catalyzed N-Arylation D->E Azide-Free F Coupled Intermediate E->F G Final Amidation & Crystallization F->G H Niraparib (High Yield) G->H

Fig 3. Conceptual workflow of the Biocatalytic Route.

Comparative Analysis of Cost-Effectiveness

A direct quantitative cost comparison is challenging without access to proprietary industrial-scale data. However, a qualitative and semi-quantitative analysis based on key process metrics provides a clear picture of the relative cost-effectiveness of each pathway.

ParameterMedicinal Chemistry RouteFirst Process Chemistry RouteSecond Process Chemistry RouteThird Process Chemistry (Biocatalytic) Route
Overall Yield Very Low (~3-4%)[1]Moderate (~11%)[1]Moderate to HighHigh
Chiral Synthesis Method Inefficient Resolution[1]Inefficient ResolutionPreparative Chiral SFC[1]Asymmetric Biocatalysis[1]
Cost of Chiral Step High (due to yield loss)High (due to yield loss)High (equipment, solvent, stationary phase)[3]Potentially Lower (enzyme cost vs. total process savings)[7]
Hazardous Reagents Sodium Azide[1]Sodium Azide[1]Sodium Azide[2]Avoided (in optimized versions)[1]
Purification Method Preparative SFC[1]Crystallization (for some steps)CrystallizationCrystallization
Process Mass Intensity (PMI) Very HighHighHighLow to Moderate
Scalability PoorModerateModerate (limited by chromatography throughput)Excellent
Relative Cost-Effectiveness Very LowLowModerateHigh

Table 1: Comparative Analysis of Niraparib Synthesis Pathways

Conclusion and Future Outlook

The evolution of Niraparib synthesis from the initial medicinal chemistry route to the modern biocatalytic pathway is a testament to the power of process chemistry and green chemistry principles in driving efficiency and sustainability in pharmaceutical manufacturing.

  • The Medicinal Chemistry Route , while serving its initial purpose, is clearly not viable for commercial production due to its low yield, reliance on hazardous reagents, and costly purification methods.

  • The First and Second Process Chemistry Routes represent significant improvements, with the latter's use of preparative chiral chromatography being a notable innovation to overcome the limitations of classical resolution. However, the continued use of sodium azide and the inherent costs of large-scale chromatography remain significant drawbacks.

  • The Third Process Chemistry Route utilizing biocatalysis stands out as the most cost-effective and sustainable pathway. The direct asymmetric synthesis of the key chiral intermediate via a transaminase enzyme, coupled with the replacement of hazardous azide chemistry with a safer copper-catalyzed reaction, offers a trifecta of benefits: higher yield, improved safety, and a greener process.

For researchers and drug development professionals, the clear trajectory is towards the adoption and further optimization of biocatalytic and continuous flow processes. Future research will likely focus on developing more active and stable enzymes, optimizing the copper-catalyzed N-arylation reaction to reduce catalyst loading, and integrating the synthetic steps into a telescoped or continuous manufacturing process to further reduce costs and environmental impact. The synthesis of Niraparib serves as an excellent case study in the ongoing quest for more efficient, economical, and environmentally responsible pharmaceutical production.

References

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227–1244. [Link]

  • Liang, C., Jia, M., & Tian, D. (2017). A kind of synthetic method for preparing Niraparib. CN107235957A.
  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. [Link]

  • Turner, N. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. [Link]

  • Heyu, H., Guangxiao, Y., & Shizhen, W. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • TESARO, Inc. (2022). METHODS OF MANUFACTURING OF NIRAPARIB. EP3615513B1.
  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227–1244. [Link]

  • Intra-Science Research Foundation. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-6. [Link]

  • American Chemical Society. (n.d.). Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476–480. [Link]

  • YMC Co., Ltd. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. YMC America. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 3-formyl-2-nitrobenzoate: An Essential Niraparib Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Methyl 3-formyl-2-nitrobenzoate in Pharmaceutical Synthesis

This compound (CAS No. 138229-59-1) is a key chemical intermediate of significant interest to the pharmaceutical industry.[1] Its primary application lies in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Notably, it is a crucial building block for Niraparib, an orally active PARP inhibitor used in the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[2][3][4] The efficiency of Niraparib synthesis and the purity of the final active pharmaceutical ingredient (API) are directly influenced by the quality of intermediates like this compound.

This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols and a critical analysis of their respective yields and purities. The objective is to equip researchers and process chemists with the necessary data and mechanistic understanding to make informed decisions for their drug development programs.

Comparative Analysis of Synthetic Methodologies

Two principal strategies have emerged for the industrial-scale synthesis of this compound: the oxidation of a methyl group on a toluene derivative and the oxidation of a pre-functionalized benzylic halide. Each approach presents a unique set of advantages and challenges concerning reagent cost, reaction conditions, product yield, and final purity.

Parameter Method 1: From Methyl 3-methyl-2-nitrobenzoate Method 2: From Methyl 3-(bromomethyl)-2-nitrobenzoate
Starting Material Methyl 3-methyl-2-nitrobenzoateMethyl 3-(bromomethyl)-2-nitrobenzoate
Key Transformation Radical Chlorination & HydrolysisOxidation
Reported Yield 80%~74% (Reported for similar NMO oxidations)
Reported Purity 99.3% (HPLC)Not explicitly reported, requires purification
Key Reagents Chlorine, Zinc Chloride, Phase Transfer CatalystN-Methylmorpholine N-oxide (NMO)
Advantages High reported purity and yield, inexpensive starting materials.[5]Milder reaction conditions compared to radical chlorination.
Disadvantages Use of gaseous chlorine, multi-step process.Requires a pre-brominated starting material.

Method 1: Synthesis via Chlorination and Hydrolysis of Methyl 3-methyl-2-nitrobenzoate

This robust, two-step method starts from the readily available Methyl 3-methyl-2-nitrobenzoate. The core strategy involves the selective free-radical chlorination of the benzylic methyl group to form a dichloromethyl intermediate, which is then hydrolyzed to the aldehyde. A key patent provides a detailed and scalable protocol for this transformation.[5]

Reaction Pathway

Method_1_Pathway Start Methyl 3-methyl-2-nitrobenzoate Intermediate Methyl 3-(dichloromethyl)-2-nitrobenzoate Start->Intermediate Cl₂, UV light Dichloromethane Product This compound Intermediate->Product ZnCl₂, H₂O Phase Transfer Catalyst

Caption: Reaction scheme for the synthesis of this compound from Methyl 3-methyl-2-nitrobenzoate.

Mechanistic Considerations

The first step is a classic free-radical halogenation. UV light initiates the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals. These radicals then abstract a hydrogen atom from the benzylic methyl group of the substrate. The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzyl radical. The reaction proceeds through a chain mechanism until the dichloromethyl intermediate is formed.

The second step is the hydrolysis of the geminal dihalide. This transformation is facilitated by a Lewis acid, such as zinc chloride, and a phase transfer catalyst to enhance the reaction between the organic substrate and the aqueous hydrolyzing medium. The pH is carefully controlled to prevent the hydrolysis of the methyl ester group.[5]

Detailed Experimental Protocol

Adapted from Patent CN110407704B[5]

Step 1: Synthesis of Methyl 3-(dichloromethyl)-2-nitrobenzoate

  • Charge a reaction vessel with Methyl 3-methyl-2-nitrobenzoate and a suitable solvent such as dichloromethane or dichloroethane. The mass ratio of substrate to solvent can range from 1:2 to 1:20.[5]

  • Initiate the reaction using ultraviolet light irradiation.

  • Introduce chlorine gas into the reaction mixture. The molar ratio of Methyl 3-methyl-2-nitrobenzoate to chlorine should be maintained between 1:2 and 1:4.[5]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the desired conversion is achieved.

  • Upon completion, the reaction mixture containing Methyl 3-(dichloromethyl)-2-nitrobenzoate is used directly in the next step.

Step 2: Hydrolysis to this compound

  • To the solution from Step 1, add a phase transfer catalyst, such as benzyltriethylammonium chloride (0.03-0.05 molar equivalents relative to the starting substrate).[5]

  • Add a 10% aqueous solution of zinc chloride (0.15-0.3 molar equivalents).[5]

  • Stir the biphasic mixture vigorously at 20-30 °C.

  • Maintain the pH of the reaction system between 6 and 8 by the dropwise addition of a 10% aqueous sodium bicarbonate solution. This is crucial to prevent the saponification of the ester functionality.[5]

  • Continue the reaction for approximately 5 hours, monitoring for the disappearance of the dichloromethyl intermediate.

  • Once the reaction is complete, allow the layers to separate. Wash the organic layer with water.

  • Remove the solvent (dichloroethane) by distillation under reduced pressure.

  • Recrystallize the resulting solid from toluene to yield the final product as a light yellow solid.

Performance Data: This method reports a final product yield of 80% with a high purity of 99.3% as determined by HPLC.[5]

Method 2: Synthesis via Oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate

This approach utilizes a pre-functionalized starting material, Methyl 3-(bromomethyl)-2-nitrobenzoate, and converts it to the desired aldehyde through an oxidation reaction. A common and effective reagent for this type of transformation is N-Methylmorpholine N-oxide (NMO).[4][6][7] This method avoids the use of hazardous chlorine gas and often proceeds under milder conditions.

Reaction Pathway

Method_2_Pathway Start Methyl 3-(bromomethyl)-2-nitrobenzoate Product This compound Start->Product N-Methylmorpholine N-oxide (NMO) Acetonitrile, 4A Molecular Sieves

Caption: Reaction scheme for the synthesis of this compound from Methyl 3-(bromomethyl)-2-nitrobenzoate.

Mechanistic Considerations

The oxidation of benzylic halides to aldehydes using amine N-oxides is a well-established transformation. The reaction likely proceeds via a mechanism analogous to the Kornblum or Hass-Bender oxidations.[8][9] The reaction is initiated by a nucleophilic attack of the oxygen atom of NMO on the electrophilic benzylic carbon of Methyl 3-(bromomethyl)-2-nitrobenzoate, displacing the bromide ion in an SN2 reaction. This forms an intermediate alkoxysulfonium-like salt. The subsequent elimination, often facilitated by the presence of a mild base or by the solvent, leads to the formation of the aldehyde product and N-methylmorpholine. Molecular sieves are typically added to remove any water present, which could otherwise lead to side reactions.

Detailed Experimental Protocol

Based on a procedure reported for the synthesis of Niraparib intermediates.

  • To a stirred mixture of Methyl 3-(bromomethyl)-2-nitrobenzoate and 4Å molecular sieves in acetonitrile, add N-methylmorpholine N-oxide (NMO) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture for approximately 1.5 to 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or HPLC for the consumption of the starting material.

  • Upon completion, dilute the mixture with a suitable organic solvent like ethyl acetate and filter to remove the molecular sieves and other solids.

  • Wash the filtrate sequentially with water, dilute acid (e.g., 1N HCl), and brine to remove N-methylmorpholine and any remaining NMO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., eluting with an ethyl acetate/hexanes mixture) to afford pure this compound.

Performance Data: While a direct, peer-reviewed report for this specific transformation with detailed yield and purity was not found in the immediate search, similar oxidations of benzylic halides using NMO or related N-oxides typically provide yields in the range of 70-85%.[10] For instance, one procedure for this specific conversion reports a yield of 74%. Purification by column chromatography is generally required to achieve high purity.

Conclusion and Outlook

Both presented methods offer viable pathways for the synthesis of this compound.

  • Method 1 (Chlorination/Hydrolysis) stands out for its high reported yield and purity directly after crystallization, making it potentially more attractive for large-scale industrial production where chromatographic purification is less desirable. The use of inexpensive and readily available starting materials is another significant advantage.[5] However, the handling of gaseous chlorine requires specialized equipment and stringent safety protocols.

  • Method 2 (NMO Oxidation) provides a milder alternative, avoiding the use of highly corrosive and toxic chlorine gas. The reaction conditions are generally less harsh. The main drawback is the necessity of a pre-brominated starting material, which adds a step to the overall synthesis from the corresponding toluene derivative. Furthermore, achieving high purity typically necessitates chromatographic purification, which can be a limitation for industrial scale-up.

The choice between these methods will ultimately depend on the specific capabilities and priorities of the manufacturing facility. For facilities equipped to handle chlorination, Method 1 offers a more direct and potentially cost-effective route to high-purity material. For laboratories or smaller-scale production where milder conditions and avoidance of chlorine gas are paramount, Method 2 presents a compelling alternative, provided that the starting material is accessible and purification is feasible. Further process optimization of the NMO oxidation to improve yield and facilitate a non-chromatographic purification method could enhance its industrial applicability.

References

  • Hass, H. B., & Bender, M. L. (1949). The Reaction of Benzyl Halides with the Sodium Salt of 2-Nitropropane. A General Synthesis of Substituted Benzaldehydes. Journal of the American Chemical Society, 71(5), 1767–1769. [Link]

  • SynArchive. (n.d.). Hass-Bender Oxidation. Retrieved from [Link]

  • Wikipedia. (2023). Hass–Bender oxidation. Retrieved from [Link]

  • Google Patents. (2021). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.
  • Chen, F. E., & Jia, G. (2006). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Tetrahedron Letters, 47(49), 8753-8755*. [Link]

  • Google Patents. (2022). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Google Patents. (2021). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • Li, B., et al. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 22(9), 1165-1177. [Link]

  • RSC Education. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Retrieved from [Link]

  • Google Patents. (2017). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Wikipedia. (2023). N-Methylmorpholine N-oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-Methylmorpholine N-oxide. Retrieved from [Link]

  • Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Aromatic Formylation: Benchmarking "Methyl 3-formyl-2-nitrobenzoate" Against Classical Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the introduction of a formyl group onto an aromatic ring is a pivotal transformation, yielding aldehyde intermediates that are cornerstones in the construction of complex molecules, from pharmaceuticals to advanced materials. The choice of a formylating agent is a critical decision, dictating the efficiency, selectivity, and substrate scope of the reaction. This guide provides an in-depth comparison of "Methyl 3-formyl-2-nitrobenzoate," a specialized reagent, against the backdrop of well-established, classical formylating methods: the Vilsmeier-Haack, Duff, Rieche, and Gattermann-Koch reactions. Our analysis is grounded in experimental data and mechanistic insights to empower you in making informed decisions for your synthetic challenges.

Introduction to Aromatic Formylation and the Role of this compound

Aromatic formylation, an electrophilic aromatic substitution, is fundamental to the synthesis of aromatic aldehydes.[1] The reactivity of the aromatic substrate and the nature of the formylating agent are key determinants of the reaction's success. While classical methods have been the workhorses of synthetic chemistry for decades, the demand for highly functionalized and complex aromatic aldehydes has driven the development of more specialized reagents.

"this compound" (CAS 138229-59-1) has emerged as a significant player in this field, primarily as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. Its structure, featuring an electron-withdrawing nitro group and a methyl ester, renders the aromatic ring electron-deficient, a characteristic that influences its reactivity and application.

Comparative Analysis of Formylating Agents

The efficacy of a formylating agent is best understood through a comparative lens, examining its performance across various substrates and reaction conditions.

This compound: A Specialist in Complex Syntheses

Mechanism of Action: While not a direct formylating agent for external substrates in the classical sense, "this compound" is itself the product of a formylation reaction and serves as a crucial building block. Its synthesis typically involves the oxidation of the corresponding methyl group of methyl 3-methyl-2-nitrobenzoate.

Substrate Scope and Application: The primary documented application of this reagent is in the synthesis of Niraparib, where it undergoes condensation with an aniline derivative. Its utility is demonstrated in the construction of highly substituted, heterocyclic systems. The electron-deficient nature of its own aromatic ring makes it less prone to further electrophilic substitution.

Advantages:

  • Specialized Application: Crucial for the synthesis of specific, high-value pharmaceutical compounds.

  • High Purity: As an isolable intermediate, it can be purified to a high degree, ensuring the quality of subsequent reaction products.

Limitations:

  • Limited General Applicability: It is not a general-purpose formylating agent for a wide range of aromatic substrates.

  • Multi-step Synthesis: Its own preparation adds steps to a synthetic sequence.

The Classical Formylating Reagents: A Broad Toolkit

To provide a benchmark for "this compound," we will now delve into the performance of the most common and versatile formylating reactions.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (like DMF) and an acid chloride (like POCl₃).[4]

Substrate Scope: Highly effective for electron-rich arenes such as phenols, anilines, and their derivatives, as well as various heterocyclic compounds.[4] It is generally not suitable for electron-deficient aromatic rings.

Experimental Data Snapshot:

SubstrateReagentsSolventTemperature (°C)Yield (%)Reference
AnisolePOCl₃, DMFDichloromethaneRT92[5]
N,N-DimethylanilinePOCl₃, DMF-10085-94[4]
PyrrolePOCl₃, DMFDichloromethane0 - RT80[5]

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol or trifluoroacetic acid.[6][7] The reaction proceeds via an aminomethylation followed by hydrolysis.[7]

Substrate Scope: Primarily used for the ortho-formylation of phenols and other strongly activated aromatic compounds.[6] The reaction is generally inefficient for less activated substrates.[6]

Experimental Data Snapshot:

SubstrateReagentsSolventTemperature (°C)Yield (%)Reference
4-tert-ButylphenolHMTA, TFATFAReflux65 (mono-formyl)[8]
4-MethoxyphenolHMTA, TFATFAReflux75 (mono-formyl)[8]
4-BromophenolHMTA, TFATFAReflux41 (di-formyl)[8]

The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as TiCl₄ or SnCl₄.[9][10] It is particularly effective for the formylation of electron-rich aromatic compounds.[9]

Substrate Scope: Well-suited for phenols, anisoles, and other activated aromatic rings.[9] It can also be used for some less activated substrates under more forcing conditions.

Experimental Data Snapshot:

SubstrateReagentsCatalystSolventTemperature (°C)Yield (%)Reference
PhenolCl₂CHOCH₃TiCl₄Dichloromethane085[11]
AnisoleCl₂CHOCH₃TiCl₄Dichloromethane090[12]
MesityleneCl₂CHOCH₃AlCl₃Dichloromethane075[13]

The Gattermann-Koch reaction is a method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrogen chloride in the presence of a catalyst system, typically AlCl₃ and a catalytic amount of CuCl.[14][15]

Substrate Scope: Primarily applicable to benzene and its alkylated derivatives.[14] It is not suitable for phenols, phenolic ethers, or many heterocyclic compounds.[16]

Experimental Data Snapshot:

SubstrateReagentsCatalystPressure (atm)Yield (%)Reference
BenzeneCO, HClAlCl₃, CuCl1Good[14]
TolueneCO, HClAlCl₃, CuCl1Good[15]

Experimental Protocols

To provide a practical context, we present a generalized experimental protocol for the synthesis of "this compound" and a representative classical formylation method.

Synthesis of this compound

This protocol is a generalized procedure based on literature precedents for the synthesis of Niraparib intermediates.

experimental_workflow cluster_synthesis Synthesis of this compound start Start with Methyl 3-methyl-2-nitrobenzoate reagents Add DMF-DMA and Pyrrolidine in DMF start->reagents Step 1 heating Heat reaction mixture (e.g., 125-130 °C) reagents->heating Step 2 oxidation Oxidize the intermediate (e.g., with NaIO₄) heating->oxidation Step 3 workup Aqueous workup and extraction oxidation->workup Step 4 purification Purify by chromatography or crystallization workup->purification Step 5 product Obtain pure This compound purification->product Final Product

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of methyl 3-methyl-2-nitrobenzoate in an appropriate solvent such as DMF, add dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of an amine like pyrrolidine.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 100 to 130°C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Oxidation: After cooling, the intermediate enamine is oxidized. A common method involves the addition of an oxidizing agent like sodium periodate (NaIO₄) in an aqueous solvent mixture.

  • Workup: The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Representative Classical Formylation: The Rieche Reaction

This protocol provides a general procedure for the ortho-formylation of a phenol using the Rieche reaction.

Rieche_Workflow cluster_rieche Rieche Formylation of a Phenol start Dissolve Phenol in anhydrous DCM cool Cool to 0 °C start->cool add_lewis Add TiCl₄ dropwise cool->add_lewis add_reagent Add Dichloromethyl methyl ether dropwise add_lewis->add_reagent react Stir at 0 °C add_reagent->react quench Quench with aqueous NH₄Cl react->quench workup Extract with DCM and purify quench->workup product Obtain ortho-formylated phenol workup->product

Caption: General experimental workflow for the Rieche formylation of phenols.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the phenol in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄) dropwise to the stirred solution. The mixture may change color.

  • Reagent Addition: Add dichloromethyl methyl ether dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent in vacuo, purify the crude product by column chromatography or crystallization to yield the desired ortho-hydroxybenzaldehyde.[12]

Mechanistic Considerations and Causality

The choice of a formylating agent is deeply rooted in the underlying reaction mechanisms and the electronic nature of the aromatic substrate.

Formylation_Mechanisms cluster_vilsmeier Vilsmeier-Haack cluster_duff Duff cluster_rieche Rieche cluster_gattermann Gattermann-Koch V_reagent Formation of Vilsmeier Reagent (Chloroiminium ion) V_attack Electrophilic attack on electron-rich arene V_reagent->V_attack V_hydrolysis Hydrolysis of iminium intermediate V_attack->V_hydrolysis V_product Aryl Aldehyde V_hydrolysis->V_product D_imminium Formation of Iminium ion from HMTA D_attack ortho-Aminomethylation of phenol D_imminium->D_attack D_hydrolysis Hydrolysis to aldehyde D_attack->D_hydrolysis D_product ortho-Hydroxy- benzaldehyde D_hydrolysis->D_product R_complex Formation of electrophilic complex (Cl₂CHOCH₃ + Lewis Acid) R_attack Electrophilic attack on arene R_complex->R_attack R_hydrolysis Hydrolysis of dichloromethyl intermediate R_attack->R_hydrolysis R_product Aryl Aldehyde R_hydrolysis->R_product G_formyl Formation of Formyl Cation (HCO⁺) G_attack Electrophilic attack on aromatic hydrocarbon G_formyl->G_attack G_product Aryl Aldehyde G_attack->G_product

Caption: Simplified mechanistic pathways of classical formylation reactions.

  • Vilsmeier-Haack: The pre-formation of the Vilsmeier reagent creates a moderately strong electrophile, making it selective for electron-rich substrates. The reaction is often regioselective, favoring the para-position unless sterically hindered.

  • Duff Reaction: The in situ generation of an iminium ion from HMTA under acidic conditions drives the reaction. The strong ortho-directing effect of the hydroxyl group in phenols governs the regioselectivity.

  • Rieche Reaction: The Lewis acid activates the dichloromethyl methyl ether, generating a highly reactive electrophile. The choice and amount of Lewis acid can influence the regioselectivity, particularly in substituted phenols.

  • Gattermann-Koch Reaction: The formation of the highly electrophilic formyl cation requires strong acidic conditions and is suitable for less activated aromatic hydrocarbons. The harsh conditions limit its applicability to sensitive substrates.

Conclusion: Selecting the Optimal Formylating Strategy

The selection of an appropriate formylating agent is a nuanced decision that hinges on the specific synthetic goal.

  • For the synthesis of highly specialized and functionalized molecules like Niraparib, a building block approach using pre-functionalized reagents like "this compound" is indispensable. This strategy allows for the precise installation of the formyl group within a complex scaffold.

  • For the general formylation of electron-rich aromatics, the Vilsmeier-Haack and Rieche reactions offer excellent and often complementary solutions, providing good to excellent yields under relatively mild conditions.

  • When ortho-formylation of phenols is the primary objective, the Duff reaction , despite its often modest yields, remains a valuable and direct method.

  • For the formylation of simple aromatic hydrocarbons, the Gattermann-Koch reaction is a powerful, albeit condition-limited, industrial process.

Ultimately, a thorough understanding of the substrate's electronic and steric properties, coupled with the mechanistic intricacies of each formylation method, will guide the synthetic chemist toward the most effective and elegant solution.

References

  • A Comparative Guide to the Efficacy of Formyl Chloride and Dichloromethyl Methyl Ether in Aromatic Formyl
  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032.
  • Gattermann Koch Reaction Detailed Explanation with Applic
  • Formylation - Common Conditions. Organic Chemistry Portal.
  • Gattermann-Koch reaction. Oxford Reference.
  • Duff reaction. Wikipedia.
  • Rieche formyl
  • Organic Chemistry – Specific Name Reactions.
  • Gattermann Koch Reaction Mechanism. BYJU'S.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Smith, W. E. (1972). Duff reaction. Journal of Organic Chemistry, 37(24), 3972-3973.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks.
  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl
  • Yakubov, A. P., Tsyganov, D. V., Belen'kii, L. I., & Krayushkin, M. M. (1993). Formylation and dichloromethylation as alternative directions of the Rieche reaction. A novel approach to the synthesis of sterically hindered aromatic dialdehydes. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 42(1), 143-147.
  • G
  • Duff Reaction.
  • Rieche Formyl
  • Methyl 2-(4-formyl-2-nitrophenoxy)
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. Ambeed.com.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Sun, G., Lv, X., Zhang, Y., Lei, M., & Hu, L. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235-4238.
  • A General and Efficient Method for the Formylation of Aryl and Heteroaryl Bromides.
  • Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formyl
  • Ramos-Tomillero, I., Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2015).
  • Benzaldehyde derivative synthesis by formyl
  • Olah, G. A., Ohannesian, L., & Arvanaghi, M. (1987). Formylating agents. Chemical Reviews, 87(4), 671-686.
  • Formylation [Synthetic Reagents]. TCI (Shanghai) Development Co., Ltd.
  • Formylation [Synthetic Reagents]. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Search Results. Beilstein Journal of Organic Chemistry.

Sources

A Comparative Review of PARP Inhibitors' Synthetic Strategies: From Bench to Industrial Scale

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone in targeted cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[1][2][3][4] The principle of synthetic lethality, where the inhibition of two key DNA repair pathways leads to cell death, is the cornerstone of their efficacy.[1][3][4][5] This guide provides an in-depth comparative analysis of the synthetic strategies employed for the leading PARP inhibitors, offering insights into the chemical logic and evolution of these complex syntheses.

The Mechanism of Action: A Foundation for Drug Design

PARP enzymes are crucial for the repair of single-strand DNA breaks.[1][6][7] When these breaks are not repaired, they can lead to more lethal double-strand breaks during DNA replication.[1] In cancer cells with compromised homologous recombination repair (HRR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated repair becomes catastrophic, leading to genomic instability and apoptosis.[1][8] A key aspect of the efficacy of many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, further disrupting DNA repair and replication.[7][9]

graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Simplified schematic of synthetic lethality induced by PARP inhibitors.

Structural Classes and Synthetic Highlights

PARP inhibitors can be broadly classified based on their core chemical scaffolds. This section will delve into the synthetic strategies for key approved inhibitors, highlighting the ingenuity and challenges in their synthesis.

Phthalazinone Core: The Olaparib Saga

Olaparib (Lynparza®) was the first PARP inhibitor to gain FDA approval and features a distinctive phthalazinone core.[8]

Retrosynthetic Analysis & Key Steps:

The synthesis of Olaparib has evolved from initial medicinal chemistry routes to more scalable and environmentally friendly processes.[10]

  • Early Routes: The initial synthesis often involved a Horner-Wadsworth-Emmons reaction to construct a key olefin intermediate.[11] This was followed by cyclization with hydrazine to form the phthalazinone core.[11]

  • Process Chemistry Improvements: More recent, scalable syntheses aim to avoid problematic reagents and improve atom economy.[10] One improved route utilizes a transition-metal-free α-arylation of an enolate derived from 2-acetylbenzoic acid, followed by ring construction to yield the phthalazinone scaffold.[10] This approach offers a more "green" and scalable alternative.[10] Another scalable process starts from the industrial byproduct phthalhydrazide to construct the phthalazinone moiety, followed by a Negishi coupling reaction.[11]

graph "Olaparib_Synthesis_Overview" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: High-level overview of a modern synthetic approach to Olaparib.

Experimental Protocol: Final Acylation Step for Olaparib [12]

  • To a solution of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (1.0 eq) in a suitable polar organic solvent (e.g., N,N-dimethylformamide), add a condensing agent (e.g., HOBt, 1.2-1.5 eq) and cyclopropanecarboxylic acid (1.1-1.3 eq).

  • Add a base (e.g., triethylamine, 1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6-8 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, add water to precipitate the crude product.

  • Isolate the solid by filtration, wash with water, and dry under vacuum to afford Olaparib.

Indole/Azepinone Core: The Complexity of Rucaparib

Rucaparib (Rubraca®) possesses a unique tricyclic indole-azepinone scaffold. Its synthesis presents challenges in constructing this fused ring system with the correct substitution pattern.

Retrosynthetic Analysis & Key Steps:

Recent synthetic routes to Rucaparib have focused on efficiency and scalability. A notable strategy employs an imino-Stetter reaction as a key step.[13][14][15][16]

  • Key Imino-Stetter Reaction: This reaction allows for the construction of a highly substituted indole intermediate from a 2-aminocinnamonitrile derivative and an aldehyde.[13][14][15][16] This is a powerful transformation for building the core of Rucaparib in a convergent manner.

  • Azepinone Ring Formation: Following the construction of the indole core, the seven-membered azepinone ring is typically formed through reduction of a nitrile group to an amine, followed by intramolecular lactamization.[13][14]

Indazole Core: The Asymmetric Synthesis of Niraparib

Niraparib (Zejula®) is characterized by its indazole core and a chiral piperidine moiety. The stereoselective synthesis of the piperidine ring is a critical aspect of its production.

Retrosynthetic Analysis & Key Steps:

The synthesis of Niraparib has seen significant advancements, moving from chiral HPLC resolution to more efficient asymmetric methods.[17][18]

  • Biocatalytic Dynamic Kinetic Resolution: A key innovation in the process development of Niraparib is the use of a transaminase-mediated dynamic kinetic resolution.[17][18] This enzymatic step allows for the highly enantioselective synthesis of the crucial 3-aryl-piperidine intermediate.

  • Copper-Catalyzed N-Arylation: The final coupling of the indazole and piperidine fragments is achieved through a regioselective copper-catalyzed N-arylation reaction.[17][18]

Tricyclic Lactam Core: The Stereochemically Rich Talazoparib

Talazoparib (Talzenna®) is a highly potent PARP inhibitor with a complex, stereochemically dense tricyclic lactam structure.[19][20]

Retrosynthetic Analysis & Key Steps:

The synthesis of Talazoparib hinges on the stereocontrolled construction of the dihydroquinolinone core.

  • Reductive Cyclization: A notable feature of the synthesis is the reaction of a nitroarene with an aldehyde in the presence of titanium(III) chloride to form the 2,3-dihydroquinolin-4(1H)-one intermediate.[19]

  • Chiral Resolution: The resulting racemic mixture of the dihydroquinolinone is resolved using chiral supercritical fluid chromatography (SFC) to isolate the desired enantiomer.[19]

  • Final Ring Closure: The final tricyclic lactam is formed by reacting the enantiopure dihydroquinolinone with hydrazine.[19]

Comparative Performance Data

The following table summarizes the in vitro potency of the discussed PARP inhibitors against PARP1 and PARP2. It is important to note that IC50 values can vary depending on the assay conditions.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key Structural Feature
Olaparib ~5[21]~1[21]Phthalazinone
Rucaparib ~7.1~1.3Indole-Azepinone
Niraparib ~3.8~2.1Indazole
Talazoparib ~0.57~0.2Tricyclic Lactam
Veliparib ~3.3~1.9Benzimidazole
Pamiparib ~1.3[22]~0.92[22]Indole

Data compiled from various sources, including company materials and peer-reviewed publications. For a comprehensive list of IC50 values, refer to specialized databases.[23][24][25]

Future Directions and Conclusion

The synthetic strategies for PARP inhibitors have evolved significantly, driven by the need for more efficient, scalable, and environmentally benign processes. The development of novel catalytic methods, such as biocatalysis and advanced cross-coupling reactions, has been instrumental in this progress. Future research will likely focus on:

  • Next-Generation Inhibitors: The emergence of resistance to current PARP inhibitors necessitates the development of new agents that can overcome these resistance mechanisms.[3][4][5][9]

  • Novel Scaffolds: Exploration of new chemical scaffolds may lead to inhibitors with improved selectivity and pharmacokinetic properties.

  • Continuous Manufacturing: The implementation of continuous flow chemistry could offer further advantages in terms of safety, efficiency, and scalability for the production of these important medicines.

References

  • Vertex AI Search. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.
  • Vertex AI Search. (2025). From bench to bedside: Synthetic strategies and clinical application of PARP inhibitors. Bioorganic Chemistry.
  • Vertex AI Search. (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing).
  • Vertex AI Search. (2024). The mechanism of PARP inhibitor action is identified - Drug Target Review.
  • Vertex AI Search. (2022). Total Synthesis of Rucaparib - PubMed. Journal of Organic Chemistry.
  • Vertex AI Search. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib.
  • Vertex AI Search. (2024). Practical and Efficient Approach to Scalable Synthesis of Rucaparib | Organic Process Research & Development - ACS Publications.
  • Vertex AI Search. (2024). What are PARP inhibitors and how do they work? - Patsnap Synapse.
  • Vertex AI Search. (2019). Synthesis of Veliparib. Synfacts.
  • Vertex AI Search. (2024). What are PARP inhibitors? - MD Anderson Cancer Center.
  • Vertex AI Search. (2024). Practical and Efficient Approach to Scalable Synthesis of Rucaparib | Organic Process Research & Development - ACS Publications.
  • Vertex AI Search. (2014). Synthesis of Niraparib. Synfacts.
  • Vertex AI Search. (n.d.). PARP inhibitor - Wikipedia.
  • Vertex AI Search. (2021). Synthesis of Pamiparib. Synfacts.
  • Vertex AI Search. (n.d.). From bench to bedside: Synthetic strategies and clinical application of PARP inhibitors.
  • Vertex AI Search. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib - ACS Publications.
  • Vertex AI Search. (n.d.). The second-generation synthesis of rucaparib (1) - ResearchGate.
  • Vertex AI Search. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters.
  • Vertex AI Search. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib | ACS Omega.
  • Vertex AI Search. (n.d.). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - MDPI.
  • Vertex AI Search. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PubMed. ACS Medicinal Chemistry Letters.
  • Vertex AI Search. (n.d.). Synthesis of Niraparib, a cancer drug candidate - Mathematical, Physical and Life Sciences Division - University of Oxford.
  • Vertex AI Search. (2023). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed - NIH.
  • Vertex AI Search. (n.d.). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC.
  • Vertex AI Search. (n.d.). Production of Niraparib using Imine Reductases - Research Explorer.
  • Vertex AI Search. (n.d.). Olaparib Synthesis Route - A2Bchem.
  • Vertex AI Search. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC - NIH.
  • Vertex AI Search. (2016). Synthesis of Talazoparib. Synfacts.
  • Vertex AI Search. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents.
  • Vertex AI Search. (n.d.). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI.
  • Vertex AI Search. (n.d.). Talazoparib Synthetic Routes - MedKoo Biosciences.
  • Vertex AI Search. (n.d.). Olaparib Synthetic Routes - MedKoo Biosciences.
  • Vertex AI Search. (2025). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - ResearchGate.
  • Vertex AI Search. (2022). Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH.
  • Vertex AI Search. (n.d.). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | Request PDF - ResearchGate.
  • Vertex AI Search. (2025). (PDF) Clinical approaches to overcome PARP inhibitor resistance - ResearchGate.
  • Vertex AI Search. (n.d.). CN105985294B - Preparation method of olaparib - Google Patents.
  • Vertex AI Search. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate.
  • Vertex AI Search. (n.d.). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC - NIH.
  • Vertex AI Search. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate.
  • Vertex AI Search. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
  • Vertex AI Search. (2021). Synthesis of Pamiparib - Thieme Connect.
  • Vertex AI Search. (n.d.). pamiparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
  • Vertex AI Search. (2025). Pamiparib | New Drug Approvals.
  • Vertex AI Search. (2020). Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed Central.

Sources

A Head-to-Head Comparison of Niraparib and Olaparib Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, PARP (poly ADP-ribose polymerase) inhibitors have emerged as a significant class of drugs, with Niraparib and Olaparib being prominent members approved for the treatment of various cancers, particularly ovarian and breast cancers. For researchers and professionals in drug development, understanding the synthetic pathways to these complex molecules is crucial for process optimization, cost-effective manufacturing, and the development of next-generation inhibitors. This guide provides an in-depth, head-to-head comparison of the synthetic routes for Niraparib and Olaparib, highlighting key strategic differences, innovations in process chemistry, and providing supporting data for a comprehensive understanding.

Introduction to Niraparib and Olaparib

Niraparib, marketed as Zejula®, and Olaparib, marketed as Lynparza®, are both potent inhibitors of the PARP enzyme, which plays a critical role in DNA repair.[1] By inhibiting PARP, these drugs induce synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations.[1][2] While their mechanism of action is similar, their chemical structures present distinct challenges and opportunities in chemical synthesis.

Niraparib features a core structure of a 2-phenyl-2H-indazole-7-carboxamide linked to a piperidine ring. A key stereocenter on the piperidine ring is crucial for its biological activity.[3]

Olaparib is characterized by a phthalazinone core connected to a fluorobenzoyl-piperazine moiety.[4] The synthesis of the substituted phthalazinone is a central challenge in its manufacturing.

This guide will dissect and compare the synthetic strategies for these two important therapeutics, focusing on both early medicinal chemistry routes and more recent, optimized manufacturing processes.

Synthesis of Niraparib: Navigating Chirality and Regioselectivity

The synthesis of Niraparib has evolved from initial lengthy routes to more streamlined and efficient processes. A significant challenge in Niraparib synthesis is the establishment of the correct stereochemistry at the 3-position of the piperidine ring and the regioselective N-arylation of the indazole core.

The Merck Process: A Landmark in Asymmetric Synthesis

An early, large-scale synthesis developed by Merck addressed these challenges through a combination of biocatalysis and chemocatalysis.[5][6] This route is notable for its innovative approach to creating the chiral piperidine fragment.

Key Features of the Merck Process:

  • Biocatalytic Dynamic Kinetic Resolution: A novel transaminase-mediated dynamic kinetic resolution of a racemic aldehyde surrogate is employed to asymmetrically synthesize the chiral 3-aryl-piperidone.[5][6] This enzymatic step is highly efficient and stereoselective.

  • Regioselective Copper-Catalyzed N-Arylation: The coupling of the chiral piperidine fragment with the indazole core is achieved through a high-yielding, regioselective copper-catalyzed N-arylation.[5][6] This step is critical for ensuring the correct connectivity of the two key fragments.

A newer, proposed route aims to further shorten the synthesis to just five steps to access a key intermediate, an improvement on the original eight-step synthesis.[7] This proposed biocatalytic cascade also avoids the use of harsh chemicals like aluminum trichloride.[7]

Experimental Protocol: A Representative Step in Niraparib Synthesis (Copper-Catalyzed N-Arylation)

The following is a representative, generalized protocol for the copper-catalyzed N-arylation step, based on literature descriptions.[5][6]

  • Reaction Setup: To a reaction vessel, add the indazole derivative, the protected 3-aryl-piperidine, copper(I) bromide (CuBr), a suitable ligand (e.g., an N,N'-dimethylethylenediamine derivative), and a base such as potassium carbonate (K₂CO₃).

  • Solvent: Add a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 110 °C) and stir for a sufficient time (e.g., 24 hours) until the reaction is complete, as monitored by HPLC.

  • Workup and Isolation: After cooling, the reaction mixture is typically diluted with a suitable solvent and washed with water to remove inorganic salts. The product is then isolated and purified, often by crystallization.

This step is a testament to the power of modern organometallic chemistry in constructing complex C-N bonds with high regioselectivity, a common challenge in the synthesis of nitrogen-containing heterocycles.

Synthesis of Olaparib: Taming the Phthalazinone Core

The synthesis of Olaparib has also seen significant evolution, with a focus on improving efficiency, scalability, and environmental friendliness. The central synthetic challenge lies in the construction of the substituted phthalazinone ring system.

From Medicinal Chemistry to Green Chemistry Routes

The original medicinal chemistry route for Olaparib involved six steps with an overall yield of 46%.[4][8] A key transformation in this route was a Horner-Wadsworth-Emmons reaction to form an olefin, which was then cyclized with hydrazine to form the phthalazinone core.[9]

More recent innovations have led to a more eco-friendly and scalable synthesis. A notable example is a four-step synthesis with a 51% overall yield that utilizes commercially available and inexpensive starting materials.[10][11]

Key Features of the Eco-Friendly Synthesis:

  • Transition Metal-Free α-Arylation: This route features a key step of generating a conjugated enolate from 2-acetylbenzoic acid to produce an α-arylated product under transition metal-free conditions.[10][12]

  • Avoidance of Phosphonate Precursors: This newer synthesis avoids the Horner-Wadsworth-Emmons olefination reaction, thus eliminating the need to synthesize a phosphonate precursor.[10][12]

  • Alternative to Hydrazine: Some process development efforts have focused on avoiding the use of hydrazine, a potential carcinogen, by starting from the industrial byproduct phthalhydrazide to construct the phthalazinone moiety via a Negishi coupling reaction.[4][8]

Experimental Protocol: A Key Step in the Eco-Friendly Olaparib Synthesis (Phthalazinone Formation)

The following is a generalized protocol for the construction of the phthalazinone ring from an α-arylated keto-acid derivative, based on recently developed eco-friendly routes.[10][12]

  • Starting Material: The α-arylated keto-acid is dissolved in a suitable solvent, such as ethanol.

  • Cyclization: Hydrazine hydrate is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred, often at room temperature or with gentle heating, until the cyclization is complete.

  • Isolation: The product, the phthalazinone core intermediate, often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

This streamlined approach to the phthalazinone core significantly improves the overall efficiency and environmental impact of the Olaparib synthesis.

Head-to-Head Comparison: Niraparib vs. Olaparib Synthesis

FeatureNiraparib SynthesisOlaparib Synthesis
Key Challenge Stereocontrol of the piperidine ring and regioselective N-arylation of the indazole.Construction of the substituted phthalazinone core.
Core Strategy Convergent synthesis coupling two key fragments (piperidine and indazole).More linear synthesis, building upon a substituted benzoic acid derivative.
Key Innovations Use of biocatalysis (transaminase) for asymmetric synthesis.[5][6]Development of eco-friendly, transition metal-free reactions and avoidance of hazardous reagents like hydrazine.[4][10][12]
Number of Steps Original route: 8 steps; Newer proposed route: 5 steps to key intermediate.[7]Original route: 6 steps; Newer eco-friendly route: 4 steps.[4][10]
Overall Yield Data for overall yield of the full process is not readily available in the provided search results, but individual step yields are reported as high.Original route: 46%[4][8]; Newer eco-friendly route: 51%.[10][11]

Visualizing the Synthetic Workflows

To better illustrate the strategic differences, the following diagrams, generated using Graphviz, outline the general synthetic logic for both molecules.

Niraparib_Synthesis cluster_piperidine Piperidine Fragment Synthesis cluster_indazole Indazole Fragment Synthesis Racemic Aldehyde Surrogate Racemic Aldehyde Surrogate Chiral Piperidone Chiral Piperidone Racemic Aldehyde Surrogate->Chiral Piperidone Biocatalytic Dynamic Kinetic Resolution Protected Chiral\n3-Aryl-Piperidine Protected Chiral 3-Aryl-Piperidine Chiral Piperidone->Protected Chiral\n3-Aryl-Piperidine Coupled Intermediate Coupled Intermediate Protected Chiral\n3-Aryl-Piperidine:e->Coupled Intermediate:w Indazole Precursor Indazole Precursor Functionalized Indazole Functionalized Indazole Indazole Precursor->Functionalized Indazole Functionalized Indazole:e->Coupled Intermediate:w Copper-Catalyzed N-Arylation Niraparib Niraparib Coupled Intermediate->Niraparib Deprotection & Final Modification

Caption: General synthetic strategy for Niraparib, highlighting the convergent coupling of two key fragments.

Olaparib_Synthesis 2-Acetylbenzoic Acid 2-Acetylbenzoic Acid alpha-Arylated Keto-Acid alpha-Arylated Keto-Acid 2-Acetylbenzoic Acid->alpha-Arylated Keto-Acid Transition Metal-Free alpha-Arylation Phthalazinone Core\nIntermediate Phthalazinone Core Intermediate alpha-Arylated Keto-Acid->Phthalazinone Core\nIntermediate Cyclization with Hydrazine Amide Intermediate Amide Intermediate Phthalazinone Core\nIntermediate->Amide Intermediate Amide Coupling with Protected Piperazine Olaparib Olaparib Amide Intermediate->Olaparib Deprotection & Acylation

Caption: A streamlined, linear synthetic approach for Olaparib.

Conclusion: A Tale of Two Syntheses

The syntheses of Niraparib and Olaparib offer a fascinating case study in modern pharmaceutical process development. While both are complex heterocyclic molecules, the key challenges and the innovative solutions developed to overcome them are distinct.

The synthesis of Niraparib is a testament to the power of asymmetric catalysis, particularly biocatalysis, in efficiently establishing a critical stereocenter. The convergent strategy allows for the independent optimization of the synthesis of each key fragment before their crucial coupling.

In contrast, the evolution of the Olaparib synthesis showcases the drive towards greener and more atom-economical processes. The development of transition metal-free reactions and the avoidance of hazardous reagents highlight the increasing importance of sustainability in pharmaceutical manufacturing.

For researchers in the field, a deep understanding of these synthetic routes provides a valuable toolkit of strategic approaches and chemical transformations that can be applied to the development of new and improved therapeutics. The continuous refinement of these syntheses not only reduces manufacturing costs but also enhances the safety and environmental profile of these life-saving medicines.

References

Sources

A Senior Application Scientist's Guide to Spectroscopic Structure Validation: The Case of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

In the realm of pharmaceutical development and complex chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. It is the bedrock upon which all subsequent biological and chemical studies are built. This guide provides an in-depth, practical comparison of spectroscopic techniques to validate the structure of a key synthetic intermediate, Methyl 3-formyl-2-nitrobenzoate, a compound instrumental in the synthesis of PARP inhibitors like Niraparib.[1][2] We will move beyond a mere recitation of data, delving into the causal relationships behind spectroscopic signals and establishing a self-validating experimental framework.

The guide will compare the expected spectroscopic data of this compound with its isomers, Methyl 4-formyl-2-nitrobenzoate and Methyl 5-formyl-2-nitrobenzoate, to highlight the subtle yet critical differences that enable definitive structural assignment.

Section 1: The Rationale Behind Multi-Spectroscopic Validation

Relying on a single analytical technique for structure elucidation is a risky proposition. Each spectroscopic method probes different aspects of a molecule's constitution. It is the convergence of data from multiple, orthogonal techniques that provides the highest degree of confidence in a proposed structure.

  • Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing the connectivity and spatial relationships of atoms.

  • Infrared (IR) spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, offering clues to its structure.

By integrating these techniques, we create a robust, cross-verifiable system for structural validation.

Section 2: Predicted Spectroscopic Data for this compound

Let's dissect the expected spectroscopic signatures for our target molecule, this compound (Molecular Formula: C9H7NO5, Molecular Weight: 209.16 g/mol ).[1][3][4]

¹H NMR Spectroscopy (500 MHz, CDCl₃)

The proton NMR spectrum is arguably the most informative for this molecule. The substitution pattern on the benzene ring is key. The protons on the aromatic ring will exhibit specific chemical shifts and coupling patterns due to the electronic effects of the three substituents: a nitro group (strong electron-withdrawing), a formyl group (electron-withdrawing), and a methyl ester group (electron-withdrawing).

Expected ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde (-CHO)~9.98Singlet (s)N/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Aromatic (H-5)~8.28Doublet of doublets (dd)~8.0, 1.5This proton is ortho to the formyl group and meta to the nitro group, leading to a downfield shift. It will be split by both H-4 and H-6.
Aromatic (H-4)~8.18Doublet of doublets (dd)~8.0, 1.0Positioned between two electron-withdrawing groups, this proton is significantly deshielded. It will show coupling to H-5.
Aromatic (H-6)~7.77Triplet (t)~8.0This proton is ortho to the methyl ester and meta to the formyl group. It will appear as a triplet due to coupling with H-4 and H-5.
Methyl Ester (-OCH₃)~3.95Singlet (s)N/AThe methyl protons are adjacent to an electronegative oxygen, resulting in a downfield shift into the characteristic methyl ester region.

Note: The provided chemical shifts are based on documented data and may vary slightly depending on the solvent and concentration.[2] The choice of a deuterated solvent is crucial; for instance, using benzene-d6 can induce shifts in aromatic signals compared to chloroform-d.[5][6]

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

Expected ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aldehyde Carbonyl (C=O)~188The carbonyl carbon of an aldehyde is highly deshielded.
Ester Carbonyl (C=O)~164The ester carbonyl carbon is also deshielded but typically appears upfield from an aldehyde.
Aromatic (C-2, C-NO₂)~150The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the nitro group.
Aromatic (C-3, C-CHO)~138The carbon attached to the formyl group will also be downfield.
Aromatic (C-1, C-COOCH₃)~135The carbon attached to the methyl ester group.
Aromatic (C-5)~134
Aromatic (C-4)~131
Aromatic (C-6)~128
Methyl Ester (-OCH₃)~53The methyl carbon is in a typical range for a methyl ester.
Infrared (IR) Spectroscopy (ATR)

The IR spectrum is excellent for rapidly confirming the presence of key functional groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityRationale
Aromatic C-H Stretch3100-3000Weak to MediumCharacteristic of C-H bonds on an aromatic ring.[7]
Aldehyde C-H Stretch2850 & 2750WeakTwo distinct bands are characteristic of an aldehyde C-H stretch.[8]
Aldehyde C=O Stretch~1705StrongThe carbonyl stretch of an aldehyde conjugated to an aromatic ring.[8]
Ester C=O Stretch~1730StrongThe carbonyl stretch of the methyl ester.
Nitro N-O Asymmetric Stretch1550-1475StrongAromatic nitro compounds show a strong absorption in this region.[9][10]
Nitro N-O Symmetric Stretch1360-1290StrongThe second characteristic absorption for a nitro group.[9][10]
Aromatic C=C Stretch1600-1450MediumMultiple bands are expected due to the vibrations of the benzene ring.[7]
C-O Stretch (Ester)1300-1100StrongCharacteristic of the C-O single bond in the ester.
Mass Spectrometry (Electrospray Ionization - ESI)

ESI is a soft ionization technique, meaning the molecular ion peak should be readily observable.[11][12][13]

Expected Mass Spectrum Data:

Ionm/zRationale
[M+H]⁺210.04Protonated molecular ion.
[M+Na]⁺232.02Sodiated adduct, common in ESI.
[M-OCH₃]⁺178.02Loss of the methoxy group is a common fragmentation pathway for methyl esters.
[M-NO₂]⁺163.04Loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds.[14]

Section 3: Comparative Analysis with Isomers

The true power of spectroscopic validation lies in its ability to distinguish between closely related structures. Let's consider the key differences we would expect to see in the spectra of the 4-formyl and 5-formyl isomers.

Table of Comparative Spectroscopic Features:

Spectroscopic TechniqueThis compoundMethyl 4-formyl-2-nitrobenzoateMethyl 5-formyl-2-nitrobenzoate
¹H NMR (Aromatic Region) Three distinct aromatic protons with complex splitting (dd, dd, t).Three distinct aromatic protons with different coupling patterns. Expect a singlet for the proton between the formyl and nitro groups.Three distinct aromatic protons with different coupling patterns. Expect different splitting due to the altered positions of the substituents.
¹³C NMR (Aromatic Carbons) Six distinct aromatic carbon signals.Six distinct aromatic carbon signals with different chemical shifts due to the altered electronic environment.Six distinct aromatic carbon signals with different chemical shifts.
IR (C=O Stretch Region) Two distinct C=O stretches for the aldehyde and ester.Two distinct C=O stretches, but their positions may be slightly shifted due to changes in conjugation.Two distinct C=O stretches, with potential shifts in wavenumber.

The most definitive distinctions will arise from the ¹H NMR spectrum, where the coupling patterns of the aromatic protons provide unambiguous information about the substitution pattern.

Section 4: Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[15] Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.[16][17]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.[18][19]

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal and record the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Protocol for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-mass spectrometer. Infuse the sample solution into the ion source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion and any significant fragment ions.

Section 5: Visualizing the Validation Workflow

A clear workflow ensures a systematic approach to structure validation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion synthesis Synthesize Crude Product purification Purify by Column Chromatography synthesis->purification HNMR ¹H NMR purification->HNMR CNMR ¹³C NMR purification->CNMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS analyze_HNMR Analyze ¹H NMR: Chemical Shifts, Multiplicity, Coupling HNMR->analyze_HNMR analyze_CNMR Analyze ¹³C NMR: Number of Signals, Chemical Shifts CNMR->analyze_CNMR analyze_IR Analyze IR: Functional Group Identification IR->analyze_IR analyze_MS Analyze MS: Molecular Ion, Fragmentation MS->analyze_MS compare Compare with Expected Data and Isomer Predictions analyze_HNMR->compare analyze_CNMR->compare analyze_IR->compare analyze_MS->compare conclusion Structure Validated / Not Validated compare->conclusion

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Section 6: Conclusion

The structural validation of this compound serves as an excellent case study in the application of modern spectroscopic techniques. By systematically acquiring and interpreting data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and by comparing this data with that expected for its isomers, we can achieve an unambiguous and confident structural assignment. This rigorous, multi-faceted approach is indispensable in the high-stakes environment of pharmaceutical research and development, ensuring the integrity of the science from the very first step.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. Available at: [Link]

  • Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office. Available at: [Link]

  • Kebarle, P. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics. Available at: [Link]

  • Standard Operating Procedure for NMR Experiments. University of Notre Dame. Available at: [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • Abraham, R. J. (2008). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Hofstadler, S. A., et al. (1995). Electrospray ionization mass spectrometry. ProQuest. Available at: [Link]

  • Hirayama, M., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]

  • Ibbitson, D. A., & Williams, L. F. (1965). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Semantic Scholar. Available at: [Link]

  • University of California, San Diego. (n.d.). Sample preparation for FT-IR. Available at: [Link]

  • AZoM. (2019). The Ideal Samples for Analyzing Using Infrared Spectroscopy. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Available at: [Link]

  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • NANoREG. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Available at: [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Available at: [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Available at: [Link]

  • Barron, A. R. (n.d.). IR Sample Preparation: A Practical Guide Goals. Rice University. Available at: [Link]

  • Gohlke, U., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chegg. (2021). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Available at: [Link]

  • precisionFDA. (n.d.). This compound. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 5-formyl-2-nitrobenzoate (C9H7NO5). Available at: [Link]

  • PubChemLite. (n.d.). Methyl 2-formyl-5-nitrobenzoate (C9H7NO5). Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]

  • Studylib. (n.d.). A 2 step synthesis of methyl 3-n. Available at: [Link]

  • Reddit. (2024). Help with assigment. r/massspectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-4-nitrobenzoate. PubChem. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-5-nitrobenzoate. PubChem. Available at: [Link]

Sources

Comparative Cross-Reactivity Analysis of Novel PARP Inhibitors Derived from Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selectivity Profiling

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][2] The synthesis of novel PARP inhibitors often employs versatile chemical building blocks, with Methyl 3-formyl-2-nitrobenzoate serving as a key intermediate in the production of approved drugs like Niraparib.[1] As researchers develop new derivatives from this scaffold, a critical evaluation of their biological specificity becomes paramount. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of novel "this compound" derivatives, ensuring a comprehensive understanding of their on- and off-target activities.

The rationale for rigorous cross-reactivity studies is rooted in the fact that while PARP inhibitors share a common mechanism of action, they exhibit distinct pharmacological profiles.[3][4] These differences in selectivity, both within the PARP family and across the broader kinome, can significantly influence their therapeutic window and side-effect profiles.[3][5] For instance, Niraparib is a selective inhibitor of PARP1 and PARP2, whereas other inhibitors like Olaparib and Rucaparib show a broader pan-PARP activity.[3][6] Furthermore, off-target effects, such as the inhibition of various protein kinases, have been identified for some PARP inhibitors and may contribute to their clinical effects, both positive and negative.[2][6][7]

This guide will detail three critical experimental workflows to build a comprehensive selectivity profile for a hypothetical series of new chemical entities (NCEs) derived from this compound:

  • On-Target Affinity and Kinetics using Surface Plasmon Resonance (SPR): To quantify the binding of NCEs to the primary targets, PARP1 and PARP2.

  • Off-Target Kinase Profiling: To identify potential cross-reactivity against a broad panel of human kinases.

  • Cell-Based PARP Trapping Assay: To measure the potency of NCEs in the crucial mechanism of trapping PARP on DNA, a key driver of cytotoxicity.

By integrating data from these orthogonal assays, researchers can build a robust understanding of a compound's specificity, enabling more informed decisions in the drug development pipeline.

On-Target Affinity and Kinetics: A Surface Plasmon Resonance Approach

Surface Plasmon Resonance (SPR) is a label-free, real-time technique that is the gold standard for quantifying the binding kinetics (association and dissociation rates) and affinity of small molecules to immobilized proteins.[8] This method is invaluable for the initial characterization of our novel PARP inhibitor series.

Experimental Protocol: SPR Analysis of NCEs against PARP1 and PARP2
  • Immobilization of PARP Enzymes:

    • Recombinant human PARP1 and PARP2 are immobilized on separate flow cells of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • A reference flow cell is prepared by performing the activation and blocking steps without protein immobilization to allow for background signal subtraction.

  • Analyte Preparation:

    • The novel "this compound" derivatives (analytes) are serially diluted in an appropriate running buffer to generate a concentration series (e.g., 0.1 nM to 1000 nM).

  • Binding Analysis:

    • The analyte solutions are injected over the PARP- and reference-coated flow cells at a constant flow rate.

    • The association of the analyte to the immobilized PARP is monitored in real-time.

    • Following the association phase, running buffer is flowed over the sensor surface to monitor the dissociation of the analyte-PARP complex.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Comparative PARP1/PARP2 Inhibition

The following table presents representative data for our hypothetical series of derivatives (NCE-1, NCE-2, NCE-3) compared to known PARP inhibitors. Lower KD values indicate higher binding affinity.

CompoundPARP1 KD (nM)PARP2 KD (nM)Selectivity (PARP1 vs PARP2)
NCE-1 2.51.80.72
NCE-2 5.115.33.0
NCE-3 0.92.73.0
Niraparib3.8[9]2.1[9]0.55
Olaparib~1-5~1-5~1
Rucaparib~1-5~1-5~1
Talazoparib~1~1~1

Note: Data for known inhibitors are representative values from published literature. Exact values may vary based on assay conditions.

SPR_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_data Data Output Immobilize Immobilize PARP1/PARP2 on Sensor Chip Inject Inject NCEs over Sensor Surface Immobilize->Inject PrepareNCEs Prepare NCE Concentration Series PrepareNCEs->Inject Monitor Monitor Association & Dissociation Inject->Monitor Analyze Fit Sensorgrams to Binding Model Monitor->Analyze Output Determine ka, kd, KD Analyze->Output

Caption: Workflow for SPR-based analysis of NCE binding to PARP enzymes.

Off-Target Kinase Profiling: Unveiling Unintended Interactions

Given that some PARP inhibitors exhibit cross-reactivity with protein kinases, a broad kinase screen is a critical step in selectivity profiling.[6][7] This provides a clear view of potential off-target liabilities that could lead to unexpected biological effects or toxicities.

Experimental Protocol: Kinase Panel Screening
  • Compound Submission:

    • NCEs are submitted at a high concentration (e.g., 10 µM) to a commercial kinase profiling service.

    • The screen should encompass a diverse panel of human kinases (e.g., >400 kinases).

  • Assay Principle:

    • The assays typically measure the ability of the NCE to inhibit the phosphorylation of a substrate by a specific kinase, often using a radiometric or fluorescence-based method.

  • Data Analysis:

    • The primary screen provides the percent inhibition of each kinase at the tested concentration.

    • For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Kinase Selectivity

The following table summarizes hypothetical off-target kinase data for our NCE series, compared with published data for Niraparib and Rucaparib.

CompoundDYRK1A IC50 (nM)CDK16 IC50 (nM)PIM3 IC50 (nM)
NCE-1 >10,000>10,000>10,000
NCE-2 8501,200>10,000
NCE-3 450600950
NiraparibSubmicromolar[6]>1,000Submicromolar[3][6]
Rucaparib>1,000Submicromolar[6]Submicromolar[3][6]

Note: This data illustrates how different derivatives can have unique off-target profiles.

Cell-Based PARP Trapping: Assessing a Key Cytotoxic Mechanism

Beyond simple catalytic inhibition, the ability of PARP inhibitors to "trap" PARP enzymes on DNA is a major driver of their anticancer activity.[3] Different inhibitors can have vastly different trapping potencies, which do not always correlate with their catalytic inhibitory power.[10] Therefore, quantifying this effect is essential.

Experimental Protocol: In-Cell PARP Trapping Assay
  • Cell Culture and Treatment:

    • Select a relevant cancer cell line (e.g., a BRCA-deficient ovarian cancer line).

    • Treat the cells with a DNA-damaging agent (e.g., methyl methanesulfonate) to induce PARP recruitment to DNA.

    • Concurrently, treat the cells with a dose-response range of the NCEs.

  • Cell Fractionation:

    • Lyse the cells and separate the chromatin-bound proteins from the soluble nuclear proteins via centrifugation.

  • Western Blot Analysis:

    • Perform Western blotting on both the soluble and chromatin-bound fractions.

    • Probe the blots with antibodies against PARP1 and a loading control (e.g., histone H3 for the chromatin fraction).

  • Quantification:

    • Quantify the band intensities for PARP1 in the chromatin-bound fraction.

    • Normalize the PARP1 signal to the loading control and plot the results against the NCE concentration to determine the EC50 for PARP trapping.

PARP_Trapping_Workflow Start Culture Cancer Cell Line Treat Treat with DNA Damaging Agent + NCEs Start->Treat Lyse Lyse Cells Treat->Lyse Fractionate Separate Soluble and Chromatin Fractions Lyse->Fractionate WB Western Blot for Chromatin-Bound PARP1 Fractionate->WB Quantify Quantify Band Intensity WB->Quantify EC50 Determine PARP Trapping EC50 Quantify->EC50

Caption: Workflow for the cell-based PARP trapping assay.

Data Presentation: Comparative PARP Trapping Potency

The following table illustrates the differential PARP trapping abilities of our hypothetical NCEs in comparison to established inhibitors. A lower EC50 indicates more potent trapping.

CompoundPARP Trapping EC50 (nM)
NCE-1 25
NCE-2 150
NCE-3 8
NiraparibMore potent than Olaparib/Rucaparib[3][10]
OlaparibLess potent than Niraparib[3][10]
RucaparibLess potent than Niraparib[3]
TalazoparibMost potent trapper[3][4]

Conclusion

The development of novel PARP inhibitors from scaffolds like this compound requires a multi-faceted approach to characterization. A thorough investigation of cross-reactivity is not merely an academic exercise but a crucial step in identifying drug candidates with the highest potential for clinical success. By combining quantitative biophysical techniques like SPR, broad off-target screening, and mechanistic cell-based assays, researchers can build a comprehensive selectivity profile.

As demonstrated with our hypothetical NCE series, derivatives from the same chemical backbone can exhibit markedly different behaviors. NCE-1 shows a balanced PARP1/2 profile with high selectivity (a "clean" compound), NCE-2 is a weaker inhibitor with some off-target activity, and NCE-3 is a highly potent on-target inhibitor but with more significant off-target kinase interactions. This level of detailed comparison allows for the selection of lead candidates based on a rational assessment of on-target potency, selectivity, and potential for off-target related adverse effects, ultimately accelerating the journey from the bench to the clinic.

References

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. NIH National Library of Medicine. [Link]

  • The off-target kinase landscape of clinical PARP inhibitors. bioRxiv. [Link]

  • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. NIH National Library of Medicine. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • This compound: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. NIH National Library of Medicine. [Link]

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. NIH National Library of Medicine. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. NIH National Library of Medicine. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. [Link]

Sources

A Comparative Guide to the Biological Activity of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in DNA damage repair.[1] As a senior application scientist, this document is structured to provide not just data, but a deeper understanding of the experimental choices and the validation of protocols, ensuring scientific integrity and practical applicability in a research and development setting.

Introduction: The Rationale for PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, including the repair of DNA single-strand breaks (SSBs).[2][3] In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[4] The inability of HR-deficient cells to accurately repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[2][5]

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping."[6][7] This process involves the stabilization of the PARP-DNA complex, which itself becomes a cytotoxic lesion that obstructs DNA replication and transcription.[6][8] The efficiency of PARP trapping varies among different inhibitors and is a critical determinant of their overall antitumor activity.[9][10]

Comparative Analysis of FDA-Approved PARP Inhibitors

Four PARP inhibitors are currently approved by the U.S. Food and Drug Administration (FDA) for various cancer indications: olaparib, rucaparib, niraparib, and talazoparib.[5][11] While they share a common mechanism of action, they exhibit distinct pharmacological properties, including potency, selectivity, and PARP trapping efficiency.[9][12]

PARP Inhibitor FDA-Approved Indications (Selected) Potency (IC50 for PARP1) PARP Trapping Potency Key Differentiating Features
Olaparib (Lynparza) Ovarian, Breast, Pancreatic, Prostate Cancer[13]~1-5 nM[14]Moderate[10]First-in-class PARP inhibitor with a broad range of approved indications.[11]
Rucaparib (Rubraca) Ovarian, Prostate Cancer[15]~0.5-1 nM[14][16]Moderate[17]Demonstrates durable PARP inhibition after drug removal in preclinical models.[18]
Niraparib (Zejula) Ovarian Cancer[3][15]~2-4 nM[9][14]High[9][17]Approved for maintenance treatment in recurrent ovarian cancer irrespective of BRCA status.[3]
Talazoparib (Talzenna) Breast Cancer[9]~0.5-1 nM[14][17]Very High (most potent)[9][10]The most potent PARP trapping agent among the approved inhibitors.[9]

Causality Behind Experimental Choices: The selection of these inhibitors for comparison is based on their clinical relevance and distinct profiles in terms of enzymatic inhibition and PARP trapping. Understanding these differences is crucial for designing experiments to evaluate novel PARP inhibitors or to select the most appropriate agent for a specific biological context.

Experimental Protocols for Comparative Analysis

To objectively compare the biological activity of PARP inhibitors, a series of validated in vitro and in vivo assays are essential. The following protocols are designed to be self-validating by including appropriate controls and providing quantitative endpoints.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the catalytic activity of purified PARP1 enzyme.[19]

Methodology:

  • Plate Preparation: Coat a 96-well plate with histones and activated DNA to facilitate PARP1 activation.[19]

  • Enzyme and Inhibitor Addition: Add recombinant human PARP1 enzyme to the wells, followed by serial dilutions of the test inhibitors.

  • Reaction Initiation: Add a solution containing NAD+, the substrate for PARP1, to start the PARylation reaction.[19]

  • Detection: Utilize a colorimetric detection system that measures the incorporation of biotinylated NAD+ onto the histone proteins.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Trustworthiness: This assay directly measures the enzymatic inhibition, providing a fundamental parameter for comparing the potency of different inhibitors. The use of a purified system minimizes confounding cellular factors.

Objective: To quantify the amount of PARP1 trapped on chromatin following inhibitor treatment.[19]

Methodology:

  • Cell Treatment: Treat cancer cells (e.g., BRCA-deficient cell lines) with varying concentrations of PARP inhibitors for a defined period.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble (cytoplasmic and nuclear) and chromatin-bound protein fractions by centrifugation.[20]

  • Western Blotting: Analyze both fractions by SDS-PAGE and Western blot using antibodies against PARP1 and a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.[20]

  • Quantification: Densitometrically quantify the PARP1 signal in the chromatin-bound fraction relative to the loading control.

Expertise & Experience: The choice of cell line is critical. Using isogenic pairs of cell lines (e.g., BRCA-proficient and -deficient) can provide insights into the role of HR status in PARP trapping and subsequent cytotoxicity.[16]

Objective: To assess the inhibition of PARP activity within intact cells by measuring the levels of poly(ADP-ribose) (PAR) polymers.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with PARP inhibitors.

  • Induction of DNA Damage: Briefly treat cells with a DNA damaging agent like methyl methanesulfonate (MMS) to stimulate PARP activity.[19]

  • Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.

  • Immunostaining: Incubate the cells with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a high-content imaging system or plate reader and quantify the fluorescence intensity per cell.

Self-Validating System: The inclusion of an MMS-treated, inhibitor-untreated control group confirms the induction of PARP activity, while an untreated control group establishes the basal level of PAR.

Objective: To determine the cytotoxic effects of PARP inhibitors, particularly in the context of synthetic lethality.

Methodology:

  • Cell Viability (e.g., CellTiter-Glo®):

    • Seed isogenic BRCA-proficient and BRCA-deficient cells in 96-well plates.

    • Treat with a dose range of PARP inhibitors for 72-120 hours.

    • Measure cell viability using a luminescence-based assay that quantifies ATP levels.[21]

    • Calculate the IC50 for each cell line to determine the synthetic lethal window.

  • Clonogenic Survival:

    • Plate a low density of cells and treat with inhibitors for an extended period (10-14 days).

    • Stain the resulting colonies with crystal violet and count them.

    • This assay provides a measure of long-term cell survival and reproductive capacity.[22]

Authoritative Grounding: The use of isogenic cell lines is a standard and authoritative method to demonstrate synthetic lethality in a controlled manner.[23]

Objective: To evaluate the anti-tumor activity of PARP inhibitors in a living organism.

Methodology:

  • Tumor Implantation: Implant human cancer cells (e.g., BRCA-mutant breast or ovarian cancer cell lines) subcutaneously or orthotopically into immunocompromised mice.[16][24]

  • Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the PARP inhibitors orally or via injection according to a predetermined schedule.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., PAR levels) and markers of DNA damage and apoptosis.[16]

Expertise & Experience: The choice of the xenograft model is crucial. Patient-derived xenografts (PDXs) can offer a more clinically relevant model for evaluating efficacy.[16]

Visualization of Key Concepts

Visual aids are essential for understanding complex biological pathways and experimental workflows.

PARP_Signaling cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Detection PARylation Auto-PARylation & Recruitment of Repair Proteins PARP1->PARylation Catalysis (NAD+) PARP_Trapping PARP Trapping & Inhibition of Catalytic Activity PARP1->PARP_Trapping SSB_Repair SSB Repair PARylation->SSB_Repair DNA_Integrity Genomic Integrity Restored SSB_Repair->DNA_Integrity PARPi PARP Inhibitor PARPi->PARP1 Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death in HR-deficient cells Experimental_Workflow Start Select PARP Inhibitors for Comparison In_Vitro In Vitro Assays Start->In_Vitro Enzymatic_Assay PARP Enzymatic Inhibition (IC50) In_Vitro->Enzymatic_Assay Trapping_Assay PARP Trapping (EC50) In_Vitro->Trapping_Assay Cellular_PAR_Assay Cellular PARylation Inhibition In_Vitro->Cellular_PAR_Assay Cytotoxicity_Assay Cytotoxicity in Isogenic Cell Lines (IC50) In_Vitro->Cytotoxicity_Assay In_Vivo In Vivo Studies Cytotoxicity_Assay->In_Vivo Xenograft Xenograft/ PDX Models In_Vivo->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Pharmacodynamics Target Engagement & Biomarker Analysis Xenograft->Pharmacodynamics Conclusion Comparative Biological Activity Profile Efficacy->Conclusion Pharmacodynamics->Conclusion

Caption: A structured workflow for the comprehensive comparison of PARP inhibitors.

Mechanisms of Resistance to PARP Inhibitors

Despite the success of PARP inhibitors, the development of resistance is a significant clinical challenge. [1][25]Understanding these mechanisms is crucial for developing strategies to overcome resistance and for the rational design of combination therapies. Key mechanisms include:

  • Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 genes can restore their function, thereby reactivating the HR pathway. [25][26]* Alterations in PARP1: Mutations in the PARP1 gene can reduce its enzymatic activity or its ability to be trapped by inhibitors. [26]* Replication Fork Protection: Stabilization of stalled replication forks prevents their collapse into toxic DSBs, thereby conferring resistance. [8][25]* Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of PARP inhibitors. [25][27]

Conclusion and Future Directions

The comparative analysis of PARP inhibitors reveals a class of drugs with nuanced differences in their biological activities. While catalytic inhibition is a shared feature, the potency of PARP trapping appears to be a major driver of cytotoxicity and clinical efficacy. [9][28]The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of existing and novel PARP inhibitors.

Future research will likely focus on developing next-generation PARP inhibitors with improved selectivity and trapping properties, as well as exploring rational combination therapies to overcome resistance and expand their clinical utility to a broader range of cancer types. [5]The continued investigation into the intricate biology of PARP enzymes and the DNA damage response will undoubtedly pave the way for more effective and personalized cancer treatments.

References

  • MDPI. (n.d.). PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies. Retrieved from [Link]

  • NIH. (n.d.). Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology. Retrieved from [Link]

  • Oxford Academic. (2022, December 22). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Retrieved from [Link]

  • NIH. (2022, March 10). PARP Inhibitors Resistance: Mechanisms and Perspectives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: PARP inhibitor resistance mechanisms and PARP inhibitor derived imaging probes. Retrieved from [Link]

  • Oxford Academic. (n.d.). PARP inhibitors as precision medicine for cancer treatment. Retrieved from [Link]

  • AACR Journals. (n.d.). PARP Inhibitors in Cancer Diagnosis and Therapy. Retrieved from [Link]

  • Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Role of PARP inhibitors in cancer biology and therapy. Retrieved from [Link]

  • NIH. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

  • Annual Reviews. (2025, April 11). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. Retrieved from [Link]

  • NIH. (n.d.). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Retrieved from [Link]

  • Frontiers. (n.d.). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Retrieved from [Link]

  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]

  • NIH. (2018, July 11). Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. Retrieved from [Link]

  • NIH. (2021, February 18). PASTA: PARP activity screening and inhibitor testing assay. Retrieved from [Link]

  • Pharmacy Times. (2021, October 11). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Retrieved from [Link]

  • Crown Bioscience Blog. (2020, April 28). PARP Inhibitors: Where Are We in 2020 and What's Coming Next?. Retrieved from [Link]

  • ResearchGate. (n.d.). PARP inhibitors that are FDA-approved or in clinical development. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of four PARP inhibitors currently in clinical use. (A) Olaparib, (B) niraparib, (C) rucaparib, and (D) talazoparib. Retrieved from [Link]

  • FORCE. (2020, June 1). Update: PARP inhibitors, rucaparib (Rubraca) and olaparib (Lynparza) receive FDA approval for metastatic prostate cancer. Retrieved from [Link]

  • PNAS. (2022, March 8). Inhibitors of PARP: Number crunching and structure gazing. Retrieved from [Link]

  • YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

  • PubMed Central. (n.d.). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Retrieved from [Link]

  • Society of Gynecologic Oncology. (2022, December 9). Summary: Revisions to FDA Approvals for PARP Inhibitors in the Management of Ovarian Cancer. Retrieved from [Link]

  • Fox Chase Cancer Center. (n.d.). PARP Inhibitor Approved as Adjuvant Treatment for High-risk, Early Breast Cancer. Retrieved from [Link]

  • AACR Journals. (2017, July 1). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Retrieved from [Link]

  • ResearchGate. (n.d.). Types of PARP inhibitors a Olaparib, b Niraparib, c Rucaparib, d Talazoparib. Retrieved from [Link]

  • AACR Journals. (n.d.). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Retrieved from [Link]

  • MDPI. (n.d.). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Retrieved from [Link]

  • ASCO Publications. (2024, May 29). Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. Retrieved from [Link]

  • AACR Journals. (n.d.). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Retrieved from [Link]

  • OPUS at UTS. (2021, August 7). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Retrieved from [Link]

  • NIH. (2021, April 22). In vivo visualization of PARP inhibitor pharmacodynamics. Retrieved from [Link]

  • NIH. (n.d.). Exploring and comparing adverse events between PARP inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and.... Retrieved from [Link]

Sources

A Comparative Guide to Green Chemistry Approaches in the Synthesis of Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 3-formyl-2-nitrobenzoate, a key intermediate in the production of pharmaceuticals such as the PARP inhibitor Niraparib, has traditionally relied on methods that present significant environmental, health, and safety challenges.[1] As the chemical industry increasingly embraces the principles of green chemistry, a critical evaluation of existing synthetic routes and the development of more sustainable alternatives are paramount. This guide provides an in-depth comparison of traditional and greener approaches to the synthesis of this compound, supported by experimental data and detailed protocols, to empower researchers in making more environmentally conscious decisions in their synthetic endeavors.

The Imperative for Greener Synthesis

This compound is a vital building block in medicinal chemistry. However, conventional synthetic pathways often involve hazardous reagents, chlorinated solvents, and produce significant waste streams. The adoption of green chemistry principles, which focus on waste prevention, atom economy, the use of safer chemicals and solvents, and energy efficiency, is not only an ethical responsibility but also a driver of innovation and economic viability in chemical manufacturing.

Comparative Analysis of Synthetic Routes

This guide focuses on a comparative analysis of two distinct synthetic strategies for this compound, starting from the common precursor, methyl 3-methyl-2-nitrobenzoate. The first is a traditional approach involving radical chlorination and subsequent hydrolysis. The second is a more modern, alternative route that avoids the use of elemental halogens and chlorinated solvents.

MetricTraditional Route: Chlorination/HydrolysisGreener Alternative: DMF-DMA Route
Starting Material Methyl 3-methyl-2-nitrobenzoateMethyl 3-methyl-2-nitrobenzoate
Key Reagents Chlorine (Cl₂), Zinc Chloride (ZnCl₂), Phase Transfer CatalystN,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine
Solvents Dichloromethane or Dichloroethane, TolueneDimethylformamide (DMF)
Yield ~80%[2]High (exact yield not specified in patent, but process is for industrial production)[3]
Reaction Temperature 20-30°C for hydrolysis[2]125-130°C[4]
Green Chemistry Highlights - Wastewater contains mainly inorganic salts.[2]- Avoids use of toxic chlorine gas and chlorinated solvents.
Green Chemistry Concerns - Use of highly toxic chlorine gas.[5] - Use of environmentally persistent chlorinated solvents. - Use of hazardous zinc chloride.[6]- Use of DMF, a solvent with reproductive toxicity concerns.[7] - High reaction temperature leading to high energy consumption.

Traditional Route: A Two-Step Chlorination and Hydrolysis

A prevalent industrial synthesis of this compound involves a two-step process starting from methyl 3-methyl-2-nitrobenzoate.[2]

Experimental Protocol: Traditional Chlorination/Hydrolysis

Step 1: Dichlorination of Methyl 3-methyl-2-nitrobenzoate

  • Dissolve methyl 3-methyl-2-nitrobenzoate in dichloroethane.

  • Initiate the reaction with ultraviolet (UV) light irradiation.

  • Introduce chlorine gas (Cl₂) into the reaction mixture. The molar ratio of methyl 3-methyl-2-nitrobenzoate to chlorine is typically between 1:2 and 1:4.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC) until the starting material is consumed.

  • The resulting product is methyl 3-(dichloromethyl)-2-nitrobenzoate.

Step 2: Hydrolysis to this compound

  • To the reaction mixture from Step 1, add a phase transfer catalyst (e.g., benzyltriethylammonium chloride) and a 10% aqueous solution of zinc chloride (ZnCl₂).[2]

  • Stir the mixture at 20-30°C.

  • Maintain the pH of the reaction system between 6 and 8 by the dropwise addition of a 10% aqueous sodium bicarbonate solution to prevent hydrolysis of the ester group.[2]

  • After approximately 5 hours, or once the reaction is complete as determined by monitoring, allow the layers to separate.

  • Wash the organic layer with water.

  • Recover the dichloroethane by distillation under reduced pressure.

  • Add toluene to the remaining solid, heat to dissolve, and then cool to 0-5°C to crystallize the product.

  • Filter the solid, wash with cold toluene, and dry to obtain this compound.[2]

Green Chemistry Assessment of the Traditional Route

While this method is effective and utilizes relatively inexpensive raw materials, it has significant drawbacks from a green chemistry perspective:

  • Use of Hazardous Chemicals: Chlorine gas is highly toxic and poses a significant safety risk.[5] Zinc chloride is also a hazardous substance with environmental toxicity.[6]

  • Use of Problematic Solvents: Dichloromethane and dichloroethane are chlorinated solvents that are persistent in the environment and are suspected carcinogens.

  • Waste Generation: Although the patent claims the aqueous waste is easily treatable, the use of chlorinated solvents necessitates specialized waste disposal procedures.[2]

Traditional_Route cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrolysis start Methyl 3-methyl-2-nitrobenzoate reagents1 Cl₂, UV light Dichloromethane intermediate Methyl 3-(dichloromethyl)-2-nitrobenzoate reagents1->intermediate reagents2 ZnCl₂, Phase Transfer Catalyst Water, NaHCO₃ product This compound reagents2->product

Traditional Synthesis of this compound

A Greener Alternative: The DMF-DMA Route

An alternative synthetic pathway that avoids the use of elemental halogens and chlorinated solvents involves the reaction of methyl 3-methyl-2-nitrobenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3][8]

Experimental Protocol: DMF-DMA Route
  • To a solution of methyl 3-methyl-2-nitrobenzoate in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.[3]

  • Heat the reaction mixture to 125-130°C.[4]

  • This reaction can be performed as a one-pot process where the intermediate enamine is not isolated.

  • The subsequent hydrolysis of the enamine intermediate yields this compound.

  • The product is isolated and purified using standard techniques such as crystallization.

Green Chemistry Assessment of the DMF-DMA Route

This approach offers several advantages from a green chemistry perspective over the traditional chlorination route:

  • Avoidance of Toxic Halogens: The most significant advantage is the elimination of highly toxic and difficult-to-handle chlorine gas.

  • Elimination of Chlorinated Solvents: This method avoids the use of environmentally persistent chlorinated solvents.

  • Potential for High Atom Economy: The reaction involves the formation of an intermediate followed by hydrolysis, which can be designed to have a good atom economy.

However, this route is not without its own green chemistry challenges:

  • Use of a High-Boiling Point, Toxic Solvent: Dimethylformamide (DMF) is a solvent with known reproductive toxicity and is difficult to remove due to its high boiling point.[7]

  • High Energy Consumption: The reaction requires a high temperature (125-130°C), which translates to significant energy consumption, particularly at an industrial scale.[4]

Greener_Alternative cluster_start Starting Material cluster_reaction One-Pot Reaction start Methyl 3-methyl-2-nitrobenzoate reagents DMF-DMA, Pyrrolidine DMF, 125-130°C hydrolysis Hydrolysis reagents->hydrolysis product This compound hydrolysis->product

Sources

A Comparative Guide to the Evolving Patent Landscape of Niraparib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor, stands as a critical therapeutic agent in the management of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers.[1][2] The intricate molecular architecture of Niraparib, featuring a chiral piperidine moiety linked to an indazole-7-carboxamide core, has presented unique challenges and opportunities for process chemists. This guide provides an in-depth analysis of the patent landscape for the synthesis of Niraparib and its key intermediates, offering a comparative look at the evolution of synthetic strategies from early medicinal chemistry routes to more recent, industrially scalable processes.

Executive Summary: Key Synthetic Strategies at a Glance

The synthesis of Niraparib has evolved significantly since its initial disclosure. Early routes were often lengthy and relied on challenging purification techniques, while newer patented processes focus on efficiency, cost-effectiveness, and stereoselectivity. The core of Niraparib's synthesis can be dissected into the formation of two key fragments: the chiral (S)-3-(4-aminophenyl)piperidine and the 2-substituted-2H-indazole-7-carboxamide, followed by their crucial coupling.

Synthetic StrategyKey FeaturesAdvantagesDisadvantagesRepresentative Patents
Original Medicinal Chemistry Route Carbon-nitrogen cross-coupling; Chiral resolution via chromatography.Established proof-of-concept for the molecule's synthesis.Use of expensive reagents; Formation of regioisomers; Difficult purification (column chromatography, chiral HPLC).[1][3]WO 2007/113596, U.S. Patent 8,071,623[1]
Biocatalytic Asymmetric Synthesis Enzymatic transamination for chiral amine synthesis.High enantioselectivity; Avoids chiral separation; Milder reaction conditions.Enzyme cost and stability can be a concern; Process optimization required for industrial scale.[1][4]U.S. Publication 2016/0040201[1]
Convergent Synthesis via Late-Stage C-N Coupling Late-stage regioselective copper-catalyzed N-arylation of the indazole core.High-yielding; Convergent approach improves overall efficiency.Requires careful control of regioselectivity.[5]Organic Process Research & Development (2014), 18(1), 215-227[6]
Alternative Indazole Formation Cyclization strategies avoiding hazardous reagents like sodium azide.Improved safety profile for large-scale production.May require optimization to achieve high yields.U.S. Patent 10,927,095 B2[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the core logic of the different patented approaches to Niraparib synthesis.

Niraparib_Synthetic_Strategies cluster_Original Original Medicinal Chemistry Route cluster_Biocatalytic Biocatalytic Asymmetric Synthesis cluster_Convergent Convergent Late-Stage Coupling A1 Piperidine Precursor A3 Racemic Niraparib Intermediate A1->A3 Coupling A2 Indazole Precursor A2->A3 A4 Niraparib A3->A4 Chiral Resolution (HPLC) B1 Piperidine Precursor B2 Biocatalytic Transamination B1->B2 Enzyme B3 (S)-Piperidine Intermediate B2->B3 B5 Niraparib B3->B5 Coupling B4 Indazole Precursor B4->B5 C1 (S)-Piperidine Intermediate C3 Niraparib C1->C3 Cu-catalyzed N-arylation C2 Indazole-7-carboxamide C2->C3

Caption: Comparative overview of major synthetic strategies for Niraparib.

Deep Dive into Key Synthetic Transformations and Intermediates

The Chiral Piperidine Moiety: A Stereochemical Hurdle

The (S)-configuration of the 3-phenylpiperidine unit is crucial for the biological activity of Niraparib.[7] Consequently, the stereoselective synthesis of this intermediate has been a major focus of patent filings.

Key Intermediate: (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (CAS 1171197-20-8) is a pivotal building block in many modern synthetic routes.[7][8]

  • Classical Resolution: Early methods involved the synthesis of a racemic mixture followed by chiral resolution using techniques like chiral supercritical fluid liquid chromatography.[1] This approach is often inefficient and costly for large-scale production.

  • Biocatalytic Transamination: A significant advancement was the development of a process utilizing a transaminase polypeptide to asymmetrically synthesize the chiral amine from a prochiral ketone precursor.[1][4] This method offers high enantiomeric excess (>99.5% ee) and avoids cumbersome resolution steps.[9]

Chiral_Piperidine_Synthesis Prochiral_Ketone Prochiral Piperidone Precursor Chiral_Amine (S)-3-(4-aminophenyl)piperidine (High ee) Prochiral_Ketone->Chiral_Amine Asymmetric Amination Transaminase Transaminase Enzyme (e.g., ATA-302) Transaminase->Chiral_Amine

Caption: Biocatalytic approach to the chiral piperidine intermediate.

Construction of the Indazole Core and Final Coupling

The formation of the 2H-indazole-7-carboxamide and its subsequent coupling to the piperidine fragment represent the other critical phase of Niraparib synthesis.

  • Early Suzuki Coupling: Some initial routes employed Suzuki coupling to form the C-C bond between the phenyl and pyridine rings, followed by further functionalization.[1] However, these methods could be lengthy and involve expensive reagents like pyridine-3-boronic acid.[1]

  • C-N Cross-Coupling: The original synthesis disclosed in patents like U.S. 8,071,623 involved a carbon-nitrogen cross-coupling reaction.[1] A major drawback of this approach is the potential formation of regioisomers, which necessitates careful purification.[1]

  • Late-Stage Regioselective N-Arylation: More recent process development has focused on a highly regioselective, copper-catalyzed N-arylation of an indazole derivative in the final steps.[5] This convergent strategy is advantageous for maximizing overall yield and simplifying the purification of the final active pharmaceutical ingredient (API).

Experimental Protocols: A Glimpse into Patented Methodologies

The following are illustrative, generalized protocols based on information disclosed in the patent literature. For precise, scalable, and validated procedures, consulting the original patent documents is essential.

Protocol 1: Biocatalytic Asymmetric Synthesis of the Chiral Piperidine Intermediate (Illustrative)

This protocol is a conceptual representation based on the principles described in U.S. Publication 2016/0040201.

  • Reaction Setup: A buffered aqueous solution is prepared, and the prochiral piperidone precursor is added.

  • Enzyme and Co-factor Addition: A specific transaminase polypeptide, a coenzyme (e.g., pyridoxal-5-phosphate), and an amino donor are introduced to the reaction mixture.

  • Reaction Conditions: The mixture is incubated at a controlled temperature and pH to facilitate the enzymatic conversion.

  • Work-up and Isolation: Upon reaction completion, the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude chiral amine.

  • Purification: The crude product is purified, often through crystallization or salt formation, to obtain the (S)-3-(4-aminophenyl)piperidine intermediate with high enantiomeric purity.

Protocol 2: Late-Stage Copper-Catalyzed N-Arylation (Illustrative)

This protocol is a conceptual representation based on the principles described in Organic Process Research & Development (2014), 18(1), 215-227.

  • Reactant Preparation: The (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate and the 2H-indazole-7-carboxamide are dissolved in a suitable aprotic polar solvent (e.g., DMAc).

  • Catalyst and Base Addition: A copper(I) catalyst (e.g., CuBr) and a suitable base (e.g., K₂CO₃) are added to the reaction mixture.

  • Reaction Conditions: The reaction is heated to an elevated temperature (e.g., 110 °C) under an inert atmosphere until the starting materials are consumed.

  • Work-up and Isolation: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

  • Deprotection and Salt Formation: The resulting Boc-protected Niraparib is deprotected using an acid (e.g., p-TsOH in THF/water) to yield the final Niraparib salt, which can be isolated by crystallization.[9]

Conclusion and Future Outlook

The patent landscape for Niraparib synthesis showcases a clear trajectory towards more efficient, cost-effective, and environmentally benign manufacturing processes. The adoption of biocatalysis and the development of highly regioselective late-stage coupling reactions have been pivotal in overcoming the challenges of the initial synthetic routes. For researchers and drug development professionals, understanding this evolution is key to identifying opportunities for further process optimization, cost reduction, and the development of novel, non-infringing synthetic pathways. Future innovations may focus on flow chemistry applications, further refinement of enzymatic processes, and the discovery of novel catalysts to enhance the sustainability and efficiency of Niraparib production.

References

  • Processes for the preparation of Niraparib and intermediates thereof. U.S.
  • Scott, J. D., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1238-1250. ([Link])

  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227. ([Link])

  • Methods of Manufacturing of Niraparib.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. ([Link])

  • Methods of manufacturing of niraparib. U.S.
  • A kind of synthetic method for preparing Niraparib.
  • Processes for the preparation of Niraparib and intermediates thereof.
  • Scott, J. D., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. ([Link])

  • Enanti Labs. (n.d.). Niraparib Intermediates Manufacturer and Exporter in India. ([Link])

  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound.
  • Chung, C. K., et al. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. ([Link])

  • Processes for the preparation of niraparib and intermediates thereof.
  • Crystalline forms of niraparib freebase.
  • Wikipedia. (n.d.). Niraparib. ([Link])

  • New Drug Approvals. (2016). Niraparib; MK 4827. ([Link])

  • A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Niraparib compositions. U.S.
  • PROCESS FOR PREPARATION OF NIRAPARIB TOSYLATE AND ITS INTERMEDIATES. WIPO Patent Application WO2024142096. ([Link])

Sources

Safety Operating Guide

Proper Disposal of Methyl 3-formyl-2-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 3-formyl-2-nitrobenzoate (CAS No. 138229-59-1). As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates a thorough understanding of not just the synthesis and application of chemical compounds, but also their entire lifecycle, culminating in responsible disposal. This guide moves beyond simple instructions to explain the chemical rationale behind these essential procedures, ensuring a culture of safety and regulatory adherence in your laboratory.

The Chemical Hazard Profile: Why Special Disposal is Non-Negotiable

This compound is an aromatic nitro compound. The presence of the nitro (-NO2) group, an electron-withdrawing group, on the benzene ring significantly influences the molecule's reactivity and toxicity. This chemical structure makes the compound resistant to simple oxidative degradation and contributes to its hazardous properties.[1] Understanding these intrinsic hazards is the foundation of our disposal protocol.

Safety Data Sheets (SDS) and aggregated GHS data classify this compound with several key hazards.[2][3] It is crucial to internalize these risks before handling the substance in any capacity.

Hazard ClassificationGHS Hazard StatementDescription of Risk
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion of the compound can lead to significant adverse health effects.[2][3]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic toxicity.[2]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort.[2][3]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.[2][3]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledInhaling dust or aerosols can be toxic.[3]
Specific target organ toxicity — single exposure (Category 3) H335: May cause respiratory irritationInhalation may irritate the respiratory tract.[2]

The Causality Behind the Protocol: The stability of the aromatic ring combined with the toxic nature of the nitro functional group means that simple laboratory neutralization procedures, such as acid-base neutralization, are inappropriate and unsafe.[1][4] Such attempts can lead to uncontrolled reactions or the generation of equally or more hazardous byproducts. Therefore, the only professionally responsible and legally compliant method of disposal is through a licensed hazardous waste management program.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process of segregation, containment, labeling, and transfer. In-lab chemical treatment is not a viable or safe option. The following workflow ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

Step 1: Immediate Segregation of Waste

Rationale: To prevent accidental mixing with incompatible chemicals, which could lead to fire, explosion, or the release of toxic gases. Aromatic nitro compounds should not be mixed with strong oxidizing agents or bases.[6]

  • Action: Immediately upon generation, designate all materials contaminated with this compound as hazardous waste. This includes:

    • Residual solid chemical.

    • Contaminated personal protective equipment (PPE) such as gloves and weighing papers.

    • Empty containers (unless properly decontaminated).

    • Solvent rinses of glassware.

    • Solutions containing the compound.

Step 2: Use of a Designated Hazardous Waste Container

Rationale: Proper containment is critical to prevent leaks and environmental contamination. The container must be compatible with the chemical waste.

  • Action:

    • Select a chemically resistant container with a secure, leak-proof screw-top cap. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • Ensure the container is clean and dry before adding waste.

    • Do not use food-grade containers like milk jugs.[5]

Step 3: Accurate and Compliant Labeling

Rationale: Federal and local regulations require precise labeling for the safety of all personnel handling the waste, from the lab to the final disposal facility.[5]

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The name of the principal investigator and the laboratory location (building and room number).

    • The date when waste was first added to the container (the "accumulation start date").

Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA)

Rationale: The SAA is a designated, controlled area that ensures hazardous waste is managed safely at its point of generation, in compliance with EPA regulations.

  • Action:

    • Store the labeled waste container in a designated SAA.

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

    • Keep the container closed at all times, except when adding waste.

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Step 5: Arranging for Professional Disposal

Rationale: this compound must be disposed of at an appropriate treatment, storage, and disposal facility (TSDF) by a licensed hazardous waste contractor.[3][7] This is a legal requirement and the only way to ensure the waste is managed in an environmentally sound manner.

  • Action:

    • Monitor the volume of the waste container. When it is approximately 75% full, or well before the regulatory time limit for storage is reached, schedule a pickup.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the designated waste contractor.

    • Never dispose of this compound down the drain or in the regular trash.[8] This is illegal and poses a significant threat to public health and the environment.[9]

Disposal Decision Workflow Diagram

The following diagram illustrates the logical flow for making correct disposal decisions for this compound and its associated waste streams.

DisposalWorkflow cluster_waste_type start Waste Generated (this compound or contaminated material) is_solid Is the waste solid (e.g., powder, contaminated PPE)? start->is_solid is_liquid Is the waste liquid (e.g., solution, solvent rinse)? is_solid->is_liquid No solid_container Place in a dedicated, labeled solid hazardous waste container. is_solid->solid_container Yes liquid_container Place in a dedicated, labeled liquid hazardous waste container (compatible solvent). is_liquid->liquid_container Yes pickup Request pickup by EHS or licensed hazardous waste contractor when container is full or storage time limit is reached. is_liquid->pickup No (Empty Container Protocol) saa Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. solid_container->saa liquid_container->saa saa->pickup end Compliant Disposal pickup->end

Caption: Decision workflow for proper segregation and disposal of waste.

Spill & Decontamination Procedures

In the event of an accidental spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Containment: For small spills, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Empty containers that held this compound must be treated as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous waste.[8]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research practices are fully compliant with environmental regulations, building a foundation of trust and scientific integrity.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 10, 2026.
  • This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved January 10, 2026.
  • Haigler, B. E., & Spain, J. C. (1994). Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 42(4), 499–507.
  • 3-Formyl-2-nitrobenzoic acid methyl ester SDS. (n.d.). ECHEMI. Retrieved January 10, 2026.
  • This compound - Safety Data Sheet. (2025, August 30). ChemicalBook. Retrieved January 10, 2026.
  • Reactive and Potentially Explosive Chemicals. (n.d.). Cornell University Environment, Health and Safety. Retrieved January 10, 2026.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved January 10, 2026.
  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024, December 19). YouTube. Retrieved January 10, 2026, from [Link]

  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. (1980). U.S. Environmental Protection Agency.
  • Methyl 2-methyl-3-nitrobenzoate Safety Data Sheet. (2024, April 1). Fisher Scientific. Retrieved January 10, 2026.
  • 3-Methyl-2-nitrobenzoic acid, 98% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 10, 2026.

Sources

A Senior Application Scientist's Guide to Handling Methyl 3-formyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel reagents is the cornerstone of innovation in drug development. Methyl 3-formyl-2-nitrobenzoate, a key intermediate in various synthetic pathways, requires meticulous handling to ensure both experimental integrity and, more importantly, the safety of laboratory personnel. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the safe handling, use, and disposal of this compound.

Foundational Hazard Analysis: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's inherent risks is critical. This compound (C₉H₇NO₅) presents a multi-faceted hazard profile that dictates our safety protocols.[1]

According to the Globally Harmonized System (GHS), this compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1][2][3]

  • Causes skin irritation (Skin Irritation, Category 2).[1][3]

  • Causes serious eye irritation (Eye Irritation, Category 2A).[1][2]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[2][3]

The primary danger stems from the aromatic nitro group. Aromatic nitro-compounds are known for their ability to be absorbed through the skin, potentially leading to systemic effects.[4][5] Therefore, our defense strategy must be robust, creating multiple barriers to prevent dermal, ocular, and respiratory exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. The following table outlines the minimum required equipment, grounded in the established hazards of the compound.

Area of Protection Required PPE Scientific Rationale & Expert Insight
Eye & Face Protection Chemical Splash Goggles & Face ShieldRationale: The compound is a serious eye irritant.[1][2] Standard safety glasses offer insufficient protection against splashes. Chemical splash goggles provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face.
Hand Protection Nitrile Gloves (or other chemically resistant gloves)Rationale: The compound is harmful in contact with skin and causes irritation.[3] Nitrile gloves provide good initial protection against a wide range of chemicals. Crucially, always consult a glove compatibility chart for the specific solvent being used. For prolonged work, consider double-gloving. Ensure proper glove removal technique is followed to avoid contaminating your hands.
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronRationale: A fully fastened lab coat protects skin and personal clothing from incidental contact.[6] Given that many organic compounds are flammable, a flame-resistant coat is a prudent standard. A chemical-resistant apron worn over the lab coat provides an additional barrier against significant spills.[6]
Respiratory Protection Certified Chemical Fume HoodRationale: The compound is harmful if inhaled and can cause respiratory irritation.[2][3] All handling of solid this compound and its solutions must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[6][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol ensures that safety is integrated into every step of the experimental workflow.

Preparation and Pre-Handling
  • Designate a Workspace: All work must be performed in a designated area within a certified chemical fume hood.[6] This contains potential spills and vapors.

  • Assemble Materials: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the fume hood. This minimizes movement and the potential for exposure.[6]

  • Verify Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[8]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

Handling and Experimental Procedure
  • Weighing and Transfer:

    • Carefully weigh the solid compound on weigh paper or in a tared container within the fume hood.[6]

    • Avoid creating dust.[3] If the material is a fine powder, handle it with extra care to prevent aerosolization.

    • When transferring the solid to a reaction vessel, do so slowly and carefully.

  • During the Reaction:

    • Keep the fume hood sash at the lowest practical height to maximize airflow efficiency.[6]

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Experiment Decontamination:

    • Thoroughly decontaminate all surfaces and non-disposable equipment that came into contact with the chemical using an appropriate solvent.

    • Wash hands thoroughly with soap and water after the experiment is complete and PPE has been removed.[2]

Safe Disposal Plan

Proper segregation and disposal of chemical waste are critical to laboratory and environmental safety.

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh paper, paper towels) must be collected in a designated, clearly labeled hazardous solid waste container.[6]

  • Liquid Waste: All solutions containing this compound, as well as solvent used for cleaning glassware, must be collected in a separate, labeled hazardous liquid waste container.[6]

  • Container Disposal: Dispose of the original product container and any contaminated packaging as hazardous waste in accordance with institutional and local regulations.[2][3]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical flow of operations, embedding safety checks at each critical stage.

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS) ppe_check 2. Don Required PPE (Goggles, Gloves, Coat) risk_assessment->ppe_check hood_prep 3. Prepare Fume Hood (Designate Area, Assemble Gear) ppe_check->hood_prep weigh 4. Weigh & Transfer (Avoid Dust) hood_prep->weigh Begin Work reaction 5. Conduct Experiment (Monitor Reaction) weigh->reaction decon 6. Decontaminate (Glassware & Surfaces) reaction->decon Experiment Complete waste 7. Segregate Waste (Solid & Liquid) decon->waste ppe_doff 8. Doff PPE Correctly waste->ppe_doff wash 9. Wash Hands ppe_doff->wash

Caption: Workflow for handling this compound.

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[2]

By adhering to these scientifically grounded protocols, researchers can confidently and safely utilize this compound, fostering a laboratory environment where innovation and safety are paramount.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Benchchem. (n.d.). Personal protective equipment for working with nitrovinyl compounds.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ChemicalBook. (2025, August 30). This compound - Safety Data Sheet.
  • ECHEMI. (2019, July 15). 3-Formyl-2-nitrobenzoic acid methyl ester SDS.
  • Sigma-Aldrich. (2022, April 15). SAFETY DATA SHEET - Methyl 2-nitrobenzoate.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Nitrocompounds, Aromatic.
  • Tokyo Chemical Industry. (2025, February 4). SAFETY DATA SHEET - Methyl 4-Formyl-3-nitrobenzoate.
  • CSUB Department of Chemistry. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • AWS. (n.d.). Organic Lab Safety Rules.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.